molecular formula C20H20N2O2 B1668764 CDN1163

CDN1163

Cat. No.: B1668764
M. Wt: 320.4 g/mol
InChI Key: GVGVYDCVFBGALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, widely known in research settings as CDN1163, is a potent and selective small-molecule activator of the Sarco/endoplasmic reticulum Ca 2+ ATPase (SERCA) . SERCA is a critical pump responsible for transporting cytosolic calcium ions back into the endoplasmic and sarcoplasmic reticulum, thereby maintaining cellular calcium homeostasis. The primary research value of this compound lies in its ability to enhance SERCA activity, which provides a powerful pharmacological tool for investigating calcium dysregulation in disease models . Mechanistically, this compound directly targets SERCA to increase its pumping activity. This action helps to alleviate cytosolic calcium overload and ensures proper refilling of ER calcium stores . By normalizing calcium handling, it subsequently mitigates downstream pathological processes such as endoplasmic reticulum stress and overactive autophagy, which are often triggered by calcium imbalance . This makes it highly valuable for studying the role of the Ca 2+ /ER stress/autophagy axis in various conditions. The main research applications for this compound are in the field of cardiovascular science. Preclinical studies have demonstrated that this compound can alleviate Ca 2+ overload and subsequent cardiac fibrosis induced by environmental stressors like the organophosphate flame retardant TCEP . Its use is essential for exploring SERCA as a therapeutic target for heart failure, ischemic heart disease, and other cardiomyopathies characterized by impaired calcium cycling .

Properties

IUPAC Name

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13(2)24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGVYDCVFBGALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Allosteric Activation of SERCA2 by CDN1163: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of CDN1163, a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2 (SERCA2). This document synthesizes key findings from peer-reviewed literature to detail the molecular interactions, kinetic effects, and downstream cellular consequences of this compound action, offering a valuable resource for researchers in cellular biology, pharmacology, and drug discovery.

Core Mechanism of Action: Allosteric Activation

This compound is a novel quinoline (B57606) derivative that functions as a direct, allosteric activator of the SERCA2 pump.[1][2][3] Unlike competitive inhibitors that bind to the active site, this compound is understood to bind to a distinct, allosteric site on the enzyme. This interaction induces a conformational change that enhances the enzyme's catalytic activity.[2] The primary consequence of this activation is an increased rate of calcium sequestration from the cytosol into the lumen of the endoplasmic reticulum (ER), thereby augmenting the efficiency of intracellular calcium homeostasis.[2][4] While the precise binding site within the SERCA2 protein is yet to be fully elucidated, its lipophilic nature suggests a location within the transmembrane region of the ATPase.[5]

The activation of SERCA2 by this compound has been demonstrated to be independent of the regulatory protein phospholamban (PLN), as Förster resonance energy transfer (FRET) studies have shown that this compound does not displace PLN from its complex with SERCA2a.[1] This indicates a distinct mechanism of activation from physiological regulators that modulate the SERCA-PLN interaction.

Quantitative Analysis of this compound's Effect on SERCA2 Kinetics

The interaction of this compound with SERCA2 results in measurable changes to the enzyme's kinetic parameters. The following tables summarize the key quantitative data reported in the literature.

ParameterSERCA IsoformValueExperimental SystemReference
EC₅₀ (Activation) SERCA2a2.3 µMATPase Activity Assay[6]
SERCA (general)6.0 ± 0.3 µMCa²⁺ Translocation Assay (SSM-based)[7]
Vmax (Maximal Velocity) SERCA2a~11.8% increaseATPase Activity Assay[6]
SERCA2a~30% increase (at 10 µM this compound)ATPase Activity Assay[7]
SERCA2bDose-dependent increaseER Microsomes (from liver)[2]
KCa (Calcium Affinity) SERCA2aIncreased (from 1.9 ± 0.3 µM to 2.7 ± 0.2 µM)ATPase Activity Assay (in the absence of AMP-PCP)[6]
SERCA2aDecreased affinity (from 1.3 ± 0.2 nM to 1.5 ± 0.2 nM)TCSPC Imaging (in the presence of AMP-PCP)[6]

Note: The conflicting data on KCa may be attributable to the different experimental conditions and techniques employed.

Downstream Cellular and Physiological Consequences

The enhancement of SERCA2 activity by this compound initiates a cascade of downstream cellular events, primarily linked to the restoration of proper calcium homeostasis and the mitigation of ER stress.

G cluster_0 This compound Action on SERCA2 cluster_1 Cellular Consequences This compound This compound SERCA2 SERCA2 This compound->SERCA2 Allosteric Activation Ca_uptake Increased ER Ca²⁺ Uptake SERCA2->Ca_uptake AMPK AMPK Activation SERCA2->AMPK ? ER_Stress Reduced ER Stress Ca_uptake->ER_Stress Mito_Function Improved Mitochondrial Function Ca_uptake->Mito_Function ER_Stress->Mito_Function Metabolism Improved Glucose and Lipid Metabolism AMPK->Metabolism

Figure 1. Signaling pathway of this compound-mediated SERCA2 activation.

Activation of SERCA2 by this compound leads to a reduction in cytosolic calcium levels and replenishment of ER calcium stores.[2] This helps to alleviate ER stress, a condition implicated in a variety of metabolic and neurodegenerative diseases.[8][9] The restoration of ER calcium homeostasis is also linked to improved mitochondrial function and biogenesis.[3] Furthermore, some studies suggest that SERCA2 activation by this compound can lead to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[8] This has been associated with beneficial effects on glucose and lipid metabolism.[3][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on SERCA2.

SERCA ATPase Activity Assay (Malachite Green-based)

This assay quantifies the rate of ATP hydrolysis by SERCA by measuring the amount of inorganic phosphate (B84403) (Pi) released.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection prep_reagents Prepare Assay Buffer, SERCA Vesicles, ATP, and this compound incubate Incubate SERCA Vesicles with this compound prep_reagents->incubate start_reaction Initiate Reaction with ATP incubate->start_reaction stop_reaction Stop Reaction (e.g., with SDS) start_reaction->stop_reaction add_malachite Add Malachite Green Reagent stop_reaction->add_malachite develop_color Incubate for Color Development add_malachite->develop_color read_absorbance Read Absorbance at ~630 nm develop_color->read_absorbance

Figure 2. Workflow for the SERCA ATPase activity assay.

Materials:

  • SERCA-containing microsomes (e.g., from cardiac or skeletal muscle, or liver ER)

  • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA

  • CaCl₂ solution (for varying free Ca²⁺ concentrations)

  • ATP solution (e.g., 100 mM stock)

  • This compound stock solution (in DMSO)

  • Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl), Solution C (1.5% Tween-20). Mix A and B in a 3:1 ratio, then add Solution C to a final concentration of 0.05%.

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

Procedure:

  • Prepare Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing assay buffer, CaCl₂ to achieve the desired free calcium concentration, and the desired concentration of this compound (or DMSO for control).

  • Add SERCA: Add SERCA-containing microsomes to each well to a final concentration of approximately 1-2 µ g/well .

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow this compound to interact with the enzyme.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1% SDS).

  • Color Development: Add the Malachite Green Reagent to each well and incubate at room temperature for 15-20 minutes for color development.

  • Measurement: Measure the absorbance at approximately 630 nm using a microplate reader.

  • Quantification: Determine the amount of Pi released by comparing the absorbance to a standard curve generated using the phosphate standard.

Calcium Uptake Assay (Fluorescent-based)

This assay measures the rate of Ca²⁺ uptake into SERCA-containing vesicles using a calcium-sensitive fluorescent dye.

G cluster_0 Preparation cluster_1 Assay cluster_2 Measurement prep_vesicles Prepare SERCA Vesicles and Loading Buffer (with Fluo-3) load_dye Load Vesicles with Fluo-3 prep_vesicles->load_dye add_this compound Add this compound or Vehicle load_dye->add_this compound add_ca Add Ca²⁺ to the External Medium add_this compound->add_ca initiate_uptake Initiate Uptake with ATP add_ca->initiate_uptake monitor_fluorescence Monitor Fluorescence Decrease over time initiate_uptake->monitor_fluorescence calculate_rate Calculate Rate of Uptake monitor_fluorescence->calculate_rate

Figure 3. Workflow for the fluorescent calcium uptake assay.

Materials:

  • SERCA-containing microsomes

  • Uptake Buffer: 100 mM KCl, 20 mM HEPES (pH 7.0), 5 mM MgCl₂, 5 mM potassium oxalate, 10 µM free Ca²⁺

  • Fluo-3 (or other suitable calcium indicator)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Fluorometer with kinetic reading capabilities

Procedure:

  • Vesicle Preparation: Resuspend SERCA-containing microsomes in the uptake buffer.

  • Dye Loading (if measuring intra-vesicular calcium): Load the vesicles with a calcium indicator according to the manufacturer's protocol. Alternatively, monitor the decrease in extra-vesicular fluorescence.

  • Assay Setup: In a fluorometer cuvette, add the uptake buffer and the SERCA vesicles.

  • Add Compound: Add the desired concentration of this compound or DMSO.

  • Baseline Reading: Record a stable baseline fluorescence.

  • Initiate Uptake: Add ATP to a final concentration of 1-5 mM to initiate calcium uptake.

  • Kinetic Measurement: Immediately begin recording the fluorescence signal over time. A decrease in extra-vesicular fluorescence indicates calcium uptake into the vesicles.

  • Data Analysis: Calculate the initial rate of calcium uptake from the slope of the fluorescence curve.

Isoform-Specific and Time-Dependent Effects

It is crucial to note that the effects of this compound can be both SERCA isoform-specific and time-dependent. For instance, studies in T-lymphocytes, which express both SERCA2b and SERCA3, have shown that short-term exposure to this compound can paradoxically lead to a decrease in Ca²⁺ uptake by SERCA2b-controlled stores while activating SERCA3-regulated stores.[10][11] However, longer-term exposure appears to enhance Ca²⁺ storage in the SERCA2b pool.[10] These complex effects highlight the need for careful consideration of the cellular context and experimental timeframe when interpreting the actions of this compound.

Conclusion

This compound represents a valuable pharmacological tool for the study of SERCA2 function and a potential therapeutic lead for diseases associated with ER stress and dysfunctional calcium homeostasis. Its mechanism as a direct, allosteric activator distinguishes it from other modulators of SERCA activity. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers in further exploring the biological roles of SERCA2 and the therapeutic potential of its activation. Future research focusing on the precise binding site and the structural dynamics of this compound-SERCA2 interaction will further refine our understanding of this promising small molecule activator.

References

The SERCA Activator CDN1163: A Deep Dive into its Therapeutic Potential for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key pathological feature underlying these conditions is cellular stress, particularly within the endoplasmic reticulum (ER). The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump is crucial for maintaining ER calcium homeostasis, and its dysfunction is implicated in the progression of metabolic disorders. This technical guide explores the therapeutic potential of CDN1163, a small molecule allosteric activator of SERCA. We delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental protocols, and visualize the intricate signaling pathways influenced by this promising compound.

Introduction: The Role of SERCA in Metabolic Homeostasis

The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is a vital intracellular pump responsible for transporting calcium ions from the cytosol into the ER lumen, a process critical for proper protein folding and cellular signaling.[1][2] In metabolic diseases, factors like hyperglycemia and lipotoxicity can impair SERCA function, leading to ER calcium depletion, accumulation of unfolded proteins, and subsequent ER stress.[1][2][3] This cascade of events contributes to insulin (B600854) resistance, inflammation, and apoptosis in key metabolic tissues such as the pancreas, liver, and skeletal muscle.[3][4] this compound is a quinoline (B57606) derivative that acts as a direct, allosteric activator of SERCA, enhancing its calcium pumping activity and offering a targeted approach to mitigate ER stress and its downstream consequences.[3][5]

Mechanism of Action of this compound

This compound directly binds to the SERCA enzyme, inducing a conformational change that increases its maximal velocity (Vmax) of calcium transport without significantly altering its affinity for calcium (KCa) under physiological conditions.[5][6] By enhancing SERCA activity, this compound restores ER calcium levels, thereby alleviating ER stress and improving mitochondrial function.[1][3] This restoration of cellular homeostasis leads to a cascade of beneficial downstream effects on glucose and lipid metabolism, insulin sensitivity, and cellular survival in various metabolic disease models.[3][4][7]

Preclinical Efficacy of this compound in Metabolic Disease Models

This compound has demonstrated significant therapeutic potential in a range of preclinical studies targeting diabetes, obesity, and NAFLD.

Type 2 Diabetes

In animal models of type 2 diabetes (db/db and ob/ob mice), this compound treatment has been shown to improve glucose tolerance, reduce fasting blood glucose levels, and enhance insulin sensitivity.[4][8][9] These effects are attributed to the compound's ability to protect pancreatic β-cells from lipotoxicity-induced apoptosis, enhance insulin synthesis and secretion, and improve insulin signaling in peripheral tissues like skeletal muscle and the liver.[1][2][4]

Obesity

In obese (ob/ob) mice, administration of this compound led to a reduction in adipose tissue weight and an increase in energy expenditure, without affecting food intake.[3][9] The increased energy expenditure is linked to the enhanced expression of uncoupling proteins (UCP1 and UCP3) in brown adipose tissue, suggesting a role for this compound in promoting thermogenesis.[3][10]

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has shown promise in ameliorating hepatic steatosis (fatty liver).[3][7] Treatment of obese mice with this compound reduced liver lipid accumulation by decreasing the expression of genes involved in lipogenesis and promoting fatty acid oxidation.[3][7] Furthermore, it mitigates liver inflammation and fibrosis, key features of the more advanced stage of NAFLD, non-alcoholic steatohepatitis (NASH).[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various metabolic parameters.

Table 1: Effects of this compound on Glucose Homeostasis in db/db Mice [4]

ParameterVehicle Control (db/db)This compound (db/db)P-value
Blood Glucose at 60 min (OGTT, mg/dL)~450~350< 0.01
Blood Glucose at 120 min (OGTT, mg/dL)~400~250< 0.0001
Serum Insulin at 120 min (OGTT, ng/mL)~12~7< 0.05

Table 2: Effects of this compound on Metabolic Parameters in ob/ob Mice [3]

ParameterVehicle Control (ob/ob)This compound (ob/ob)P-value
Fasting Blood Glucose (mg/dL)~250~150< 0.01
Plasma Triglycerides (mg/dL)~200~125< 0.05
Liver Triglycerides (mg/g)~150~75< 0.01
TUNEL-positive cells (liver, %)11.883.55< 0.05

Table 3: Effects of this compound on Energy Metabolism in Human Myotubes [5]

Parameter (Chronic Treatment)ControlThis compound (1 µM)P-value
Glucose Uptake (nmol/mg protein)~1.5~2.5< 0.05
Glucose Oxidation (CO₂) (nmol/mg protein)~0.6~1.0< 0.05
Oleic Acid Uptake (nmol/mg protein)~1.2~1.8< 0.05
Oleic Acid β-oxidation (nmol/mg protein)~0.2~0.3< 0.05

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways.

ER Stress and Unfolded Protein Response (UPR)

By restoring ER Ca²⁺ levels, this compound attenuates the activation of the three main branches of the UPR: PERK, IRE1α, and ATF6. This leads to reduced expression of pro-apoptotic factors like CHOP and decreased JNK phosphorylation, ultimately protecting cells from ER stress-induced apoptosis.[3]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol SERCA SERCA Ca_ER ER Ca²⁺ SERCA->Ca_ER GRP78 GRP78/BiP Ca_ER->GRP78 Maintains Inactive State PERK PERK GRP78->PERK IRE1a IRE1α GRP78->IRE1a UPR Unfolded Protein Response (UPR) PERK->UPR IRE1a->UPR Ca_cyto Cytosolic Ca²⁺ Ca_cyto->SERCA Transport Apoptosis Apoptosis UPR->Apoptosis This compound This compound This compound->SERCA Activates Mitochondrial_Function_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Nucleus Nucleus SERCA SERCA ER_Ca ER Ca²⁺ SERCA->ER_Ca Increases Mito_Ca Mitochondrial Ca²⁺ ER_Ca->Mito_Ca Transfer Respiration Respiration & ATP Synthesis Mito_Ca->Respiration Stimulates PGC1a PGC-1α TFAM TFAM PGC1a->TFAM Activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes This compound This compound This compound->SERCA Activates This compound->PGC1a Upregulates AMPK_Signaling_Pathway cluster_Metabolic_Effects Metabolic Effects This compound This compound SERCA SERCA Activation This compound->SERCA AMPK AMPK Phosphorylation (Activation) SERCA->AMPK Leads to Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes FAO Fatty Acid Oxidation AMPK->FAO Promotes Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Studies Animal_Model Metabolic Disease Animal Model (e.g., db/db, ob/ob mice) CDN1163_Admin This compound Administration (i.p. injection) Animal_Model->CDN1163_Admin Metabolic_Phenotyping Metabolic Phenotyping (OGTT, Indirect Calorimetry) CDN1163_Admin->Metabolic_Phenotyping Tissue_Analysis Tissue Analysis (Histology, qPCR, Western Blot) Metabolic_Phenotyping->Tissue_Analysis Cell_Culture Cell Culture (e.g., Myotubes, MIN6 cells) CDN1163_Treatment This compound Treatment (Dose- & Time-response) Cell_Culture->CDN1163_Treatment Functional_Assays Functional Assays (Metabolic Flux, OCR, Ca²⁺ Imaging) CDN1163_Treatment->Functional_Assays Molecular_Analysis Molecular Analysis (qPCR, Western Blot) Functional_Assays->Molecular_Analysis

References

The Role of CDN1163 in Regulating Intracellular Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for a myriad of physiological processes, and its dysregulation is implicated in numerous pathologies. A key regulator of cytosolic Ca²⁺ homeostasis is the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which actively transports Ca²⁺ from the cytosol into the endoplasmic reticulum (ER). CDN1163 has emerged as a potent small-molecule allosteric activator of SERCA, demonstrating significant therapeutic potential in preclinical models of metabolic disorders, neurodegenerative diseases, and muscular dystrophy. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound regulates intracellular calcium, detailed experimental protocols for its study, and a summary of its observed effects.

Core Mechanism of Action: Allosteric Activation of SERCA

This compound functions as a direct, allosteric activator of the SERCA pump, enhancing its Ca²⁺ transport efficiency.[1] Unlike competitive inhibitors, this compound binds to a site on the SERCA protein distinct from the ATP or Ca²⁺ binding sites, inducing a conformational change that promotes the enzyme's activity.[1] This results in an increased maximal velocity (Vmax) of Ca²⁺ uptake into the ER without significantly altering the pump's affinity for Ca²⁺ (Km).[2] By accelerating the sequestration of cytosolic Ca²⁺, this compound effectively lowers resting cytosolic Ca²⁺ levels and replenishes ER Ca²⁺ stores.[3][4] This restoration of Ca²⁺ homeostasis is the primary mechanism through which this compound exerts its downstream cellular effects.

Quantitative Data on this compound-Mediated SERCA Activation

The following table summarizes the key quantitative parameters of this compound's effect on SERCA activity from various studies.

ParameterValueSERCA IsoformExperimental SystemReference
EC₅₀ 6.0 ± 0.3 µMSERCA1a (purified)Reconstituted proteoliposomes[1]
EC₅₀ 2.3 µMSERCA2aMicrosomes[5]
Concentration for Vmax Increase 10 µMSERCA2ER microsomes from liver tissue[2]
In Vitro Concentration (typical) 10 µMNot specifiedVarious cell lines[2][6]
In Vivo Dosage (typical) 10 - 50 mg/kgNot applicableMice, Rats[7][8]

Signaling Pathways Modulated by this compound

The primary action of this compound on SERCA triggers a cascade of downstream signaling events that collectively contribute to improved cellular function and survival, particularly under conditions of stress.

Amelioration of Endoplasmic Reticulum (ER) Stress

Dysfunction of SERCA leads to Ca²⁺ depletion in the ER, a condition that impairs protein folding and activates the Unfolded Protein Response (UPR), also known as ER stress.[2] Chronic ER stress can lead to apoptosis. By restoring ER Ca²⁺ levels, this compound alleviates ER stress. This is evidenced by the reduced expression and phosphorylation of key ER stress markers such as PERK, eIF2α, IRE1α, and ATF6, and a decrease in the pro-apoptotic transcription factor CHOP.[2][8]

ER_Stress_Pathway cluster_0 Cytosol cluster_1 ER Lumen This compound This compound SERCA SERCA This compound->SERCA Ca_ER ER Ca²⁺ SERCA->Ca_ER pumps Ca_cyto Cytosolic Ca²⁺ Ca_cyto->SERCA Protein_Folding Correct Protein Folding Ca_ER->Protein_Folding enables ER_Stress ER Stress (UPR Activation) Protein_Folding->ER_Stress prevents PERK p-PERK, p-eIF2α ER_Stress->PERK IRE1a XBP1s ER_Stress->IRE1a ATF6 ATF6n ER_Stress->ATF6 CHOP CHOP PERK->CHOP IRE1a->CHOP ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound-mediated alleviation of ER stress.
Enhancement of Mitochondrial Function

The ER and mitochondria are physically and functionally linked, particularly in the context of Ca²⁺ signaling. By maintaining proper ER Ca²⁺ stores, this compound influences mitochondrial Ca²⁺ uptake, which in turn stimulates mitochondrial bioenergetics, including respiration and ATP synthesis.[9] Furthermore, this compound has been shown to improve mitochondrial biogenesis and upregulate antioxidant enzymes, thereby reducing oxidative stress.[2]

Mitochondrial_Function_Pathway cluster_1 Mitochondrion SERCA SERCA ER_Ca ER Ca²⁺ SERCA->ER_Ca Mito_Ca Mitochondrial Ca²⁺ ER_Ca->Mito_Ca transfer Bioenergetics ↑ Respiration ↑ ATP Synthesis Mito_Ca->Bioenergetics stimulates Biogenesis ↑ Mitochondrial Biogenesis Antioxidants ↑ Antioxidant Enzymes Oxidative_Stress ↓ Oxidative Stress Antioxidants->Oxidative_Stress This compound This compound This compound->SERCA This compound->Biogenesis promotes This compound->Antioxidants promotes

Caption: this compound enhances mitochondrial function.

Complex and Context-Dependent Effects

While the primary effect of this compound is SERCA activation, some studies have reported more complex, and at times paradoxical, outcomes. In Jurkat T lymphocytes, which express multiple SERCA isoforms (SERCA2b and SERCA3), the effects of this compound are time- and isoform-dependent.[10][11] Short-term exposure (<30 minutes) paradoxically suppressed Ca²⁺ uptake and reduced Ca²⁺ release from SERCA2b-regulated stores, while enhancing release from SERCA3-regulated stores.[10][11] Conversely, long-term exposure (>12 hours) increased Ca²⁺ levels in SERCA2b-regulated pools.[10][11]

In mouse neuronal N2A cells, this compound (10 µM) was reported to cause a slow, persistent elevation of cytosolic Ca²⁺, attributed to a leak from an internal store other than the ER.[6] This led to mitochondrial Ca²⁺ elevation, hyperpolarization, and ultimately, cell cycle arrest and growth inhibition.[6] These findings highlight the need for careful interpretation of this compound's effects, as they can be influenced by cell type, SERCA isoform expression, and duration of exposure.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's role in regulating intracellular Ca²⁺. Below are protocols for key experiments.

SERCA Ca²⁺-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA in isolated ER microsomes, providing a direct measure of pump activity.

  • Objective: To determine the Vmax of SERCA in the presence of varying concentrations of this compound.

  • Methodology:

    • Isolate ER microsomes from liver tissue or cultured cells.

    • Measure protein concentration of the microsomal preparation using a BCA assay.

    • In a 96-well plate, add a reaction buffer containing CaCl₂, EGTA (to buffer free Ca²⁺ to a saturating concentration, e.g., 10 µM), Mg-ATP, and an ATP-regenerating system (pyruvate kinase/phosphoenolpyruvate).

    • Add varying concentrations of this compound (e.g., 0.1 to 30 µM) or vehicle (DMSO) to the wells.

    • Initiate the reaction by adding a small amount of microsomal protein (e.g., 5-10 µg).

    • The rate of ATP hydrolysis is measured by coupling the production of ADP to the oxidation of NADH using lactate (B86563) dehydrogenase, which is monitored as a decrease in absorbance at 340 nm.

    • Calculate the Vmax from the rate of NADH oxidation.

Intracellular Calcium Imaging with Fluo-4 AM

This method allows for the visualization and quantification of changes in cytosolic Ca²⁺ concentration in live cells.

  • Objective: To measure the effect of this compound on resting cytosolic Ca²⁺ levels and Ca²⁺ clearance.

  • Methodology:

    • Cell Preparation: Plate adherent cells (e.g., HEK293, H2K-mdx myotubes) on glass-bottom dishes and grow to 80-90% confluency.[4][12]

    • Dye Loading:

      • Prepare a Fluo-4 AM loading solution (typically 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in a physiological saline buffer like HBSS).[12]

      • Wash cells once with buffer.

      • Incubate cells with the loading solution for 15-60 minutes at 37°C or room temperature, protected from light.[12][13]

    • Washing: Wash cells thoroughly with the physiological buffer to remove extracellular dye.[13]

    • Treatment & Imaging:

      • Mount the dish on a fluorescence microscope equipped for live-cell imaging (Excitation ~494 nm, Emission ~506 nm).

      • Acquire baseline fluorescence readings.

      • Add this compound or vehicle to the cells and record the change in fluorescence intensity over time.

    • Data Analysis: Quantify the fluorescence intensity in regions of interest (individual cells). Changes in intensity reflect relative changes in intracellular Ca²⁺ concentration.

Calcium_Imaging_Workflow Start Plate Adherent Cells Load Load with Fluo-4 AM (1-5 µM, 15-60 min) Start->Load Wash Wash to Remove Extracellular Dye Load->Wash Image_Baseline Acquire Baseline Fluorescence Wash->Image_Baseline Treat Add this compound or Vehicle Image_Baseline->Treat Image_Response Record Fluorescence Over Time Treat->Image_Response Analyze Quantify Intensity in ROIs Image_Response->Analyze End Data Interpretation Analyze->End

Caption: Experimental workflow for Fluo-4 AM calcium imaging.
Permeabilized Cell Ca²⁺ Uptake Assay

This technique allows for the direct measurement of Ca²⁺ uptake into intracellular stores (primarily the ER) by bypassing the plasma membrane.

  • Objective: To directly assess the effect of this compound on SERCA-mediated Ca²⁺ sequestration.

  • Methodology:

    • Harvest cultured cells (e.g., Jurkat T cells) and resuspend them in an intracellular-like medium.[10]

    • Permeabilize the plasma membrane using a mild detergent like saponin (B1150181) (e.g., 20 µg/ml).[10]

    • Add an ATP-regenerating system and oligomycin (B223565) (to inhibit mitochondrial ATPase).[10]

    • Add a fluorescent Ca²⁺ indicator that works at low Ca²⁺ concentrations (e.g., Fluo-3) to the cell suspension in a fluorometer cuvette.[10]

    • Pre-incubate the permeabilized cells with this compound or vehicle.

    • Initiate Ca²⁺ uptake by adding ATP (e.g., 1 mM).

    • Monitor the decrease in fluorescence as Ca²⁺ is sequestered from the medium into the ER. The rate of fluorescence decay is proportional to the rate of Ca²⁺ uptake.[10]

Western Blotting for ER Stress Markers

This is a standard technique to quantify changes in the protein levels of key players in the ER stress pathway.

  • Objective: To determine if this compound treatment reduces the expression of ER stress-induced proteins.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with an ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin) in the presence or absence of this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14][15]

    • Protein Quantification: Determine the total protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[14][15]

    • Blocking and Antibody Incubation:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]

      • Incubate the membrane with primary antibodies against ER stress markers (e.g., BiP/GRP78, p-PERK, CHOP, sXBP1) overnight at 4°C.[14]

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[16]

    • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a valuable pharmacological tool for investigating the role of SERCA in cellular physiology and a promising therapeutic candidate for diseases characterized by Ca²⁺ dysregulation and ER stress. Its primary mechanism involves the allosteric activation of SERCA, leading to enhanced ER Ca²⁺ uptake. This action initiates a cascade of beneficial downstream effects, including the mitigation of ER stress, improvement of mitochondrial function, and protection against apoptosis. However, researchers should be mindful of the potential for complex, context-dependent effects related to cell type, SERCA isoform expression, and treatment duration. The experimental protocols detailed in this guide provide a robust framework for further elucidating the multifaceted role of this compound in regulating intracellular calcium.

References

A Technical Guide to CDN1163's Effects on Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of CDN1163 on endoplasmic reticulum (ER) stress. This compound is a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), which plays a critical role in maintaining calcium homeostasis within the cell.[1][2] Dysregulation of ER calcium levels is a key contributor to ER stress, a condition implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cerebral ischemia-reperfusion injury.[3][4][5] This document summarizes the quantitative data on this compound's efficacy, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound functions as an allosteric activator of SERCA, primarily SERCA2.[2][6] By enhancing SERCA activity, this compound facilitates the reuptake of cytosolic Ca²⁺ into the ER lumen, thereby restoring ER Ca²⁺ levels and alleviating ER stress.[4][7] This restoration of calcium homeostasis has been shown to mitigate downstream pathological events such as the unfolded protein response (UPR), oxidative stress, and apoptosis.[3][5]

Quantitative Data on the Effects of this compound on ER Stress

The following tables summarize the quantitative effects of this compound on key markers of ER stress and related cellular outcomes as reported in various preclinical models.

Table 1: In Vitro Effects of this compound on ER Stress and Cell Viability

Cell TypeStressorThis compound ConcentrationObserved EffectReference
HEK cellsHydrogen Peroxide (200 µM)10 µMSignificantly attenuated H₂O₂-stimulated cell death.[4]
Rat Cardiac MyocytesHigh Glucose10 µMReduced high glucose-induced resistin and nuclear NFATc expression; increased AMPKα phosphorylation over 24 hours.[1]
HT22 cells with SERCA2 mutantsGlutamateNot specifiedEnhanced cytoplasmic Ca²⁺ clearance and rescued cell viability in specific mutant lines (G23R/D567Y/I140V). Decreased ER stress markers.[7]
Jurkat T lymphocytes-10 µMShort-term exposure (≤ 30 min) reduced Ca²⁺ release from SERCA2b-controlled stores. Long-term exposure (>12 hours) increased Ca²⁺ release from SERCA2b-regulated pools.[8]

Table 2: In Vivo Effects of this compound on ER Stress and Pathophysiology

Animal ModelConditionThis compound DosageKey Findings Related to ER StressReference
ob/ob miceObesity and Diabetes50 mg/kg, i.p. for 5 daysAttenuated ER stress response and ER stress-induced apoptosis in the liver.[1][4]
Rat model of cerebral ischemia-reperfusion (MCAO)Cerebral Ischemia10 mg/kg, i.p.Mitigated ER stress by decreasing the expression of PDI, BiP, p-IRE1α, XBP1, p-PERK, p-eIF2α, ATF4, and ATF6. Downregulated pro-apoptotic markers Bax and CHOP, and upregulated anti-apoptotic Bcl-2.[3][5]
db/db miceType 2 DiabetesNot specifiedAmeliorated ER stress, leading to improved endothelial function, skeletal muscle function, and hepatosteatosis.[6]

Signaling Pathways Modulated by this compound

This compound's primary effect on SERCA activation initiates a cascade of events that counteracts ER stress. The following diagram illustrates the central role of this compound in modulating the three main branches of the unfolded protein response (UPR).

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Downstream Downstream Effects SERCA SERCA Ca_ER ER Ca2+ SERCA->Ca_ER Pumps Ca2+ in ER_Stress ER Stress SERCA->ER_Stress Alleviates UPR_Sensors PERK, IRE1α, ATF6 (Inactive) PERK_path p-PERK → p-eIF2α → ATF4 UPR_Sensors->PERK_path Activates IRE1a_path p-IRE1α → XBP1s UPR_Sensors->IRE1a_path Activates ATF6_path Cleaved ATF6 UPR_Sensors->ATF6_path Activates BiP BiP BiP->UPR_Sensors Inhibits Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP Sequesters Unfolded_Proteins->BiP This compound This compound This compound->SERCA Allosterically Activates Ca_Cytosol Cytosolic Ca2+ Ca_Cytosol->SERCA ER_Stress->Unfolded_Proteins Causes Accumulation CHOP CHOP PERK_path->CHOP IRE1a_path->CHOP ATF6_path->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound signaling pathway in ER stress modulation.

Experimental Protocols

Detailed below are methodologies for key experiments cited in the literature on this compound.

1. Cell Viability Assay (ER Stress-Induced Cell Death)

  • Objective: To assess the protective effect of this compound against ER stress-induced cell death.

  • Methodology (based on[4]):

    • Cell Culture: Plate cells (e.g., HEK cells) in 96-well plates at a suitable density.

    • Pre-treatment: Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified duration (e.g., 2 hours).

    • Induction of ER Stress: Add an ER stress-inducing agent (e.g., 200 µM H₂O₂) to the wells, excluding the untreated control group.

    • Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 16 hours).

    • Viability Measurement: Measure cell viability using a commercial assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.

    • Data Analysis: Express results as a percentage of the viability of untreated control cells.

2. Western Blotting for ER Stress Markers

  • Objective: To quantify the expression levels of key proteins in the UPR pathways.

  • Methodology (based on[3][7]):

    • Sample Preparation: Lyse cells or tissues treated with this compound or vehicle in the presence or absence of an ER stressor. Determine protein concentration using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ER stress markers such as BiP, PDI, p-PERK, PERK, p-IRE1α, IRE1α, ATF4, ATF6, and CHOP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

3. Measurement of Cytosolic Calcium

  • Objective: To measure changes in intracellular calcium concentrations following this compound treatment.

  • Methodology (based on[7]):

    • Cell Preparation: Culture cells on glass coverslips.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-4 AM) according to the manufacturer's protocol.

    • Imaging: Mount the coverslip in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

    • Baseline Measurement: Record the baseline fluorescence intensity.

    • Stimulation and Treatment: Perfuse the cells with a solution containing a stimulus (e.g., glutamate) to induce calcium changes, in the presence or absence of this compound.

    • Data Acquisition: Continuously record fluorescence intensity over time.

    • Analysis: Analyze the changes in fluorescence to determine the kinetics of cytoplasmic Ca²⁺ clearance.

The following diagram outlines a general experimental workflow for evaluating the effects of this compound.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., HEK, HT22) treatment Treatment with this compound +/- ER Stressor cell_culture->treatment viability Cell Viability Assays (MTT, CCK-8) treatment->viability western Western Blot (UPR Markers) treatment->western ca_imaging Calcium Imaging (Fura-4 AM) treatment->ca_imaging end Data Analysis & Conclusion viability->end western->end ca_imaging->end animal_model Animal Model (e.g., ob/ob mice, MCAO rats) admin This compound Administration (e.g., i.p. injection) animal_model->admin behavior Behavioral/Physiological Assessment admin->behavior tissue Tissue Collection (e.g., Liver, Brain) behavior->tissue histo Histological Analysis tissue->histo biochem Biochemical Assays (e.g., Western Blot) tissue->biochem histo->end biochem->end start Start start->cell_culture start->animal_model

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising therapeutic agent for diseases associated with ER stress.[9][10] Its targeted mechanism of action, the allosteric activation of SERCA, directly addresses the upstream cause of ER stress—impaired calcium homeostasis. The quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to mitigate the unfolded protein response, reduce apoptosis, and improve physiological outcomes in various disease models.[1][3][4] The experimental protocols and pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

CDN1163's potential in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CDN1163's Potential in Neurodegenerative Disease Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often linked to cellular-level pathologies such as protein misfolding, mitochondrial dysfunction, and disrupted calcium (Ca²⁺) homeostasis. A key contributor to this disruption is the failure of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which leads to cytosolic Ca²⁺ overload and endoplasmic reticulum (ER) stress, culminating in apoptosis. This compound, a small-molecule allosteric activator of SERCA, has emerged as a promising therapeutic candidate. By enhancing SERCA activity, this compound restores intracellular Ca²⁺ balance, mitigates ER stress, improves mitochondrial function, and suppresses apoptotic pathways. This guide summarizes the core mechanism of this compound, presents preclinical data from various neurodegenerative and related disease models, details key experimental protocols, and outlines the signaling pathways involved.

Introduction: The Central Role of Calcium Dyshomeostasis and ER Stress in Neurodegeneration

The endoplasmic reticulum is a critical organelle for protein synthesis and folding, as well as the primary intracellular storage site for Ca²⁺.[1] Maintaining a low concentration of cytosolic Ca²⁺ is vital for normal neuronal function, and this is largely managed by the SERCA pump, which actively transports Ca²⁺ from the cytosol into the ER lumen.[2] In many neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, SERCA function is compromised.[3] This impairment leads to a cascade of detrimental events: elevated cytosolic Ca²⁺, depletion of ER Ca²⁺ stores, accumulation of unfolded proteins (ER stress), mitochondrial Ca²⁺ overload, oxidative stress, and ultimately, neuronal apoptosis.[1][2][4] Consequently, enhancing SERCA function represents a viable, disease-modifying therapeutic strategy.

This compound is a quinoline (B57606) derivative identified as a potent, allosteric activator of all SERCA isoforms.[3][5] It directly binds to the SERCA enzyme, increasing its maximal activity (Vmax) for Ca²⁺ transport.[1][5] This action directly counteracts the SERCA dysfunction observed in pathological states, making it a targeted mechanism for neuroprotection.

Core Mechanism of Action: Restoring Homeostasis

The primary therapeutic action of this compound is the potentiation of SERCA pump activity. This initiates a cascade of beneficial downstream effects that counter the core pathologies of neurodegeneration.

  • Restoration of Calcium Homeostasis: By activating SERCA, this compound enhances the sequestration of Ca²⁺ from the cytosol back into the ER. This lowers elevated cytosolic Ca²⁺ levels and replenishes ER Ca²⁺ stores.[2][3]

  • Alleviation of ER Stress: Restoring ER Ca²⁺ levels is crucial for the proper functioning of Ca²⁺-dependent chaperone proteins involved in protein folding. This reduces the accumulation of unfolded proteins and suppresses the Unfolded Protein Response (UPR), a key component of ER stress.[1][2] this compound has been shown to decrease the expression of ER stress markers such as BiP, p-PERK, ATF4, and CHOP.[2]

  • Improved Mitochondrial Function: The ER and mitochondria are physically and functionally linked through mitochondria-associated membranes (MAMs).[4] ER stress and cytosolic Ca²⁺ overload lead to mitochondrial Ca²⁺ uptake, causing mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and impaired ATP synthesis.[4][6] By normalizing Ca²⁺ levels and reducing ER stress, this compound improves mitochondrial biogenesis and bioenergetics.[1][7]

  • Inhibition of Apoptosis: ER stress and mitochondrial dysfunction are potent triggers of programmed cell death (apoptosis). This compound suppresses apoptosis by downregulating pro-apoptotic proteins like Bax and CHOP and upregulating anti-apoptotic proteins like Bcl-2.[1][2]

cluster_0 Pathophysiological Cascade cluster_1 Therapeutic Intervention cluster_2 Restored Cellular Function ND Neurodegenerative Insult (e.g., 6-OHDA, Ischemia) SERCA_D SERCA Dysfunction ND->SERCA_D Ca_Dys Ca2+ Dyshomeostasis (↑ Cyto, ↓ ER) SERCA_D->Ca_Dys ER_Stress ER Stress (↑ CHOP, BiP) Ca_Dys->ER_Stress Mito_Dys Mitochondrial Dysfunction (↑ ROS) Ca_Dys->Mito_Dys Apoptosis Apoptosis (↑ Bax, ↓ Bcl-2) ER_Stress->Apoptosis Mito_Dys->Apoptosis Death Neuronal Death Apoptosis->Death CDN This compound SERCA_A SERCA Activation CDN->SERCA_A SERCA_A->SERCA_D Ca_Homeo Ca2+ Homeostasis SERCA_A->Ca_Homeo Ca_Homeo->Ca_Dys ER_Norm ER Stress Alleviation Ca_Homeo->ER_Norm Mito_Health Mitochondrial Health Ca_Homeo->Mito_Health ER_Norm->ER_Stress NeuroP Neuroprotection ER_Norm->NeuroP Mito_Health->NeuroP NeuroP->Apoptosis

Caption: this compound signaling pathway in neuroprotection. (Max Width: 760px)

Preclinical Evidence in Neurodegenerative and Neuronal Injury Models

This compound has demonstrated significant efficacy in various preclinical models, highlighting its neuroprotective potential.

Parkinson's Disease (PD) Model

In a 6-hydroxydopamine (6-OHDA)-lesioned rat model of PD, this compound showed significant efficacy.[3] It was found to rescue neurons from ER stress-induced cell death in vitro.[3][8] Chronic administration of this compound (10mg/kg, i.p.) rescued motor deficits in this model.[9] These findings support the targeting of SERCA activation as a viable strategy for developing disease-modifying therapeutics for PD.[3]

Alzheimer's Disease (AD) Model

In the APP/PS1 double transgenic mouse model of AD, chronic treatment with this compound (10mg/kg, i.p.) was shown to improve memory and cognition.[5][9] The compound rescued injured neurons from apoptosis, underscoring its neuroprotective effects in the context of AD pathology.[5]

Cerebral Ischemia-Reperfusion (IR) Injury Model

Cerebral IR injury, a model for ischemic stroke, shares key pathological features with neurodegenerative diseases, including Ca²⁺ dysregulation and ER stress. In a rat model of transient middle cerebral artery occlusion (tMCAO), this compound conferred significant neuroprotection.[2]

  • Functional Recovery: Treatment with this compound (10 mg/kg, i.p.) significantly improved neurological scores, motor function (grip strength, rotarod performance), and locomotor activity compared to vehicle-treated animals.[2]

  • Reduced Brain Damage: this compound significantly reduced the total infarct volume and brain edema.[2] Histological analysis revealed reduced neuronal damage in the cortex, subcortex, and hippocampus.[2]

  • Biochemical Restoration: The treatment restored the expression of SERCA2b and SERCA1a, reduced oxidative stress markers (MDA, nitrite), and restored glutathione (B108866) (GSH) levels.[2] It also significantly attenuated ER stress and reduced the number of apoptotic (TUNEL-positive) cells.[2]

Quantitative Data Summary

The following tables summarize key quantitative outcomes from preclinical studies.

Table 1: Effects of this compound (10 mg/kg) in a Rat Cerebral Ischemia-Reperfusion Model[2]

ParameterMCAO + VehicleMCAO + this compoundp-value
Infarct & Edema
Total Infarct Volume (%)~45%~15%< 0.001
Brain Edema Volume (%)~18%~5%< 0.001
Oxidative Stress
MDA Level (μM/mg protein)~1.2~0.6< 0.01
Nitrite (B80452) Level (μM/mg protein)~1.5~0.7< 0.01
GSH Level (μM/mg protein)~2.5~4.5< 0.05
Apoptosis Markers (Relative Expression)
Bax (Pro-apoptotic)IncreasedSignificantly Decreased< 0.01
Bcl-2 (Anti-apoptotic)DecreasedSignificantly Increased< 0.05
CHOP (ER Stress Apoptosis)IncreasedSignificantly Decreased< 0.01
TUNEL-positive cells (%)~45%~15%< 0.01

Table 2: Effects of this compound in Metabolic Disease Models (Relevant to Neuroprotection)

ModelKey FindingsReference
ob/ob Mice (Diabetes)Attenuated ER stress-induced apoptosis in the liver; Decreased Bax, cleaved caspase 3 & 12 expression; Improved mitochondrial biogenesis (↑ PGC1α).[1]
Palmitate-treated β-cellsPrevented ER Ca²⁺ depletion, mitochondrial dysfunction, oxidative stress, and apoptotic cell death.[7]
Human MyotubesIncreased glucose and fatty acid metabolism; Upregulated AMPK activity.[5][10]

Key Experimental Methodologies

Detailed protocols are crucial for the replication and extension of these findings. Below are methodologies compiled from the cited studies.

Animal Models
  • Cerebral Ischemia-Reperfusion: Male Sprague-Dawley rats (250–270 g) are subjected to transient middle cerebral artery occlusion (tMCAO) for 2 hours, followed by 22 hours of reperfusion to induce ischemic injury.[2]

  • Parkinson's Disease: 6-hydroxydopamine (6-OHDA) is injected into the medial forebrain bundle of rats to create lesions of the nigrostriatal dopamine (B1211576) system, mimicking PD pathology.[3]

  • Alzheimer's Disease: APP/PS1 double transgenic mice are used, which develop age-dependent amyloid plaques and cognitive deficits.[5]

This compound Administration
  • Dose and Route: this compound is typically administered via intraperitoneal (i.p.) injection. A commonly used neuroprotective dose is 10 mg/kg.[2][9] In some metabolic studies, doses up to 50 mg/kg have been used.[1]

  • Regimen: For acute models like tMCAO, this compound is administered shortly after the ischemic event.[2] For chronic models (PD, AD), daily injections are performed over several weeks.[9] The vehicle is typically a solution of DMSO, PEG300, Tween 80, and saline.

Behavioral and Functional Assessments
  • Neurological Deficit Score: A multi-point scale is used to assess motor and neurological deficits following tMCAO.[2]

  • Motor Function:

    • Rotarod Test: Measures motor coordination and balance by assessing the latency to fall from a rotating rod.[2]

    • Grip Strength Test: Quantifies forelimb muscle strength.[2]

  • Locomotor Activity:

    • Open Field Test: Tracks the distance traveled and line crossings to assess general locomotor activity and exploratory behavior.[2]

  • Cognitive Function:

    • Morris Water Maze (MWM): Assesses spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.[11]

Biochemical and Histological Analysis
  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and infarcted tissue remains white.[2]

  • Western Blotting: Used to quantify the expression levels of key proteins involved in ER stress (BiP, CHOP, p-PERK), apoptosis (Bax, Bcl-2), and SERCA expression (SERCA1a, SERCA2b).[1][2]

  • Oxidative Stress Assays: Brain homogenates are used to measure levels of malondialdehyde (MDA) for lipid peroxidation, nitrite for nitric oxide production, and reduced glutathione (GSH) as a key antioxidant.[2]

  • Apoptosis Detection (TUNEL Assay): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on brain sections to identify cells with DNA fragmentation, a hallmark of late-stage apoptosis.[2]

  • Calcium Measurement: Intracellular Ca²⁺ levels can be measured in cell cultures using fluorescent probes like Fura-2 or Fluo-4 AM.[4][6]

cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: Functional Assessment (In-life) cluster_2 Phase 3: Terminal Analysis cluster_3 Phase 4: Data Analysis A1 Select Animal Model (e.g., Sprague-Dawley Rats) A2 Induce Neuronal Injury (e.g., 2h MCAO) A1->A2 A3 Randomize into Groups A2->A3 A4 Administer Treatment - Vehicle Control (i.p.) - this compound (10 mg/kg, i.p.) A3->A4 B1 Behavioral Testing (22h post-reperfusion) A4->B1 B2 Neurological Scoring B1->B2 B3 Motor Function (Rotarod, Grip Strength) B1->B3 B4 Locomotor Activity (Open Field Test) B1->B4 C1 Euthanasia & Tissue Collection (24h post-reperfusion) B1->C1 C2 Brain Slicing C1->C2 C4 Homogenization (Biochemical Assays) C1->C4 C3 TTC Staining (Infarct Volume) C2->C3 Fresh Tissue C5 Fixation & Sectioning (Histology) C2->C5 Fixed Tissue D1 Western Blot (SERCA, Apoptosis, ER Stress) C4->D1 D2 Oxidative Stress Markers (MDA, Nitrite, GSH) C4->D2 D3 TUNEL Assay (Apoptosis Quantification) C5->D3

Caption: Experimental workflow for this compound in a tMCAO model. (Max Width: 760px)

Discussion and Future Directions

The preclinical data strongly suggest that this compound's mechanism of action—enhancing SERCA activity to restore Ca²⁺ homeostasis and alleviate ER stress—is highly relevant for treating neurodegenerative diseases. The compound has demonstrated efficacy in models of PD, AD, and acute neuronal injury, reducing cell death and improving functional outcomes.

However, further research is required:

  • Chronic Efficacy and Safety: Long-term studies are needed to confirm sustained efficacy and assess the safety profile of chronic SERCA activation in the central nervous system.

  • Dose-Response Studies: Establishing optimal therapeutic dosing for different neurodegenerative conditions is critical.

  • Blood-Brain Barrier Penetration: While its physicochemical properties are favorable, detailed pharmacokinetic studies are needed to quantify its concentration in the brain following systemic administration.[2]

  • Combination Therapies: Investigating this compound in combination with other therapeutic approaches (e.g., anti-inflammatory or anti-amyloid agents) could reveal synergistic effects.

Conclusion

This compound is a promising small-molecule SERCA activator with a well-defined mechanism of action directly relevant to the core pathologies of many neurodegenerative diseases. By targeting the fundamental processes of Ca²⁺ dyshomeostasis and ER stress, it has demonstrated significant neuroprotective effects and functional improvement in multiple preclinical models. The robust and consistent data make SERCA activation a compelling therapeutic strategy, positioning this compound as a strong candidate for further development as a disease-modifying treatment for neurodegenerative disorders.

References

The Discovery of CDN1163: A Small-Molecule Activator of SERCA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

The discovery of CDN1163, a potent allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), has opened new avenues for therapeutic interventions in a range of diseases characterized by disrupted calcium homeostasis and endoplasmic reticulum (ER) stress. This technical guide provides a comprehensive overview of the primary research that led to the identification and initial characterization of this compound, with a focus on its mechanism of action, key experimental findings, and the methodologies employed.

Introduction to SERCA and a Therapeutic Rationale

The SERCA pump is a critical intracellular ion transporter responsible for pumping calcium ions (Ca2+) from the cytosol into the sarcoplasmic or endoplasmic reticulum, a process essential for maintaining low cytosolic Ca2+ levels and proper cellular signaling.[1] Dysregulation of SERCA activity is implicated in numerous pathologies, including type 2 diabetes, Alzheimer's disease, and certain cardiovascular disorders. The therapeutic hypothesis underpinning the development of a SERCA activator is that enhancing SERCA function could restore Ca2+ homeostasis, alleviate ER stress, and consequently mitigate the progression of these diseases.[1]

The Discovery of this compound

This compound was identified as a small-molecule allosteric activator of SERCA that directly binds to the enzyme to enhance its activity.[1] The initial research demonstrated that this compound effectively increases SERCA2 Ca2+-ATPase activity, leading to a reduction in ER stress-induced cell death in vitro.[1] Subsequent in vivo studies in animal models of obesity and diabetes revealed that this compound treatment improved glucose tolerance, reduced fasting blood glucose levels, and reversed hepatic steatosis.[1]

Key Experimental Findings

The foundational research on this compound encompassed a series of in vitro and in vivo experiments to elucidate its biochemical activity and physiological effects. The following tables summarize the key quantitative data from these initial studies.

In Vitro Efficacy
ParameterCell TypeTreatmentResultReference
SERCA2 Ca2+-ATPase ActivityLiver microsomes from ob/ob miceThis compound (50 mg/kg, i.p. for 5 days)Increased SERCA2 activity[2]
ER Stress-induced Cell Death-This compoundDecreased cell death[1]
Glucose and Fatty Acid Uptake and OxidationPrimary human myotubesThis compound (acute and chronic)Increased uptake and oxidation[3][4]
Mitochondrial RespirationPrimary human myotubesThis compoundEnhanced spare respiratory capacity and maximal respiration[3]
AMPKα PhosphorylationRat cardiac myocyte cellsThis compound (10 μM; 24 hours)Increased phosphorylation[2]
In Vivo Efficacy in ob/ob Mice
ParameterTreatmentResultReference
Fasting Blood GlucoseThis compound (50 mg/kg, i.p. for 5 days)Markedly lowered[2]
Glucose ToleranceThis compoundImproved[2]
Hepatic SteatosisThis compoundAmeliorated[2]
Body WeightThis compoundNo significant alteration[2]
Energy ExpenditureThis compoundIncreased
Adipose Tissue WeightThis compoundReduced
Hepatic Gluconeogenic and Lipogenic Gene ExpressionThis compoundReduced[2]
ER Stress ResponseThis compoundAttenuated[2]
Mitochondrial BiogenesisThis compoundImproved[2]

Experimental Protocols

The following sections detail the key methodologies used in the primary research on this compound.

SERCA Activity Assay

The activity of SERCA was quantified using a coupled enzyme assay. Microsomes were prepared from the livers of ob/ob mice. The rate of ATP hydrolysis was measured spectrophotometrically by linking the production of ADP to the oxidation of NADH. The assay mixture typically contained buffer, ATP, Ca2+, ionophore, and the microsomal preparation. The change in absorbance at 340 nm was monitored following the addition of ATP to initiate the reaction. The specific activity of SERCA was calculated as the Ca2+-dependent ATPase activity.

Cell Culture and Treatment

Primary human myotubes were cultured from muscle biopsies.[4] For experimental treatments, cells were incubated with this compound at various concentrations and for different durations (acute: 4 hours; chronic: 5 days).[3][4]

Glucose and Fatty Acid Metabolism Assays

The uptake and oxidation of glucose and fatty acids were measured using radiolabeled substrates ([14C]glucose and [14C]oleic acid).[3] Following incubation with the radiolabeled substrate, the amount of radioactivity incorporated into cellular lipids or released as CO2 was quantified to determine uptake and oxidation rates, respectively.[3]

Oxygen Consumption Rate (OCR) Measurement

OCR was assessed using a Seahorse XF24 bioanalyzer.[4] This technology measures real-time oxygen consumption in live cells, providing insights into mitochondrial respiration. Key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity were determined by the sequential addition of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A).[3]

Western Blotting

Protein expression and phosphorylation status were analyzed by Western blotting.[2] Cell or tissue lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., phosphorylated AMPKα, total AMPKα).[2] Detection was achieved using horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate.

Animal Studies

Male ob/ob mice and their lean littermates were used for in vivo experiments.[2] this compound was administered via intraperitoneal injection (50 mg/kg) for 5 consecutive days.[2] Blood glucose levels were measured, and glucose tolerance tests were performed. At the end of the treatment period, tissues were collected for further analysis, including liver histology and gene expression studies.[2]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the direct activation of SERCA, which in turn modulates several downstream signaling pathways.

Restoration of Calcium Homeostasis and Alleviation of ER Stress

By activating SERCA, this compound enhances the pumping of Ca2+ into the ER, thereby restoring normal ER Ca2+ levels and alleviating ER stress.[1] This is a primary mechanism underlying its protective effects in various disease models.

SERCA_Activation This compound This compound SERCA SERCA This compound->SERCA Allosteric Activation Ca_ER ER Ca2+ SERCA->Ca_ER Increased Ca2+ uptake Ca_Cytosol Cytosolic Ca2+ Ca_Cytosol->SERCA Pumped into ER ER_Stress ER Stress Ca_ER->ER_Stress Alleviation Cell_Health Improved Cell Health ER_Stress->Cell_Health Reduction leads to AMPK_Pathway This compound This compound SERCA SERCA Activation This compound->SERCA AMPK AMPK Activation SERCA->AMPK Metabolism Improved Glucose and Lipid Metabolism AMPK->Metabolism Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis

References

The SERCA Activator CDN1163: A Deep Dive into its Impact on Mitochondrial Function and Biogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CDN1163 is a small molecule activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), an essential protein responsible for pumping calcium ions from the cytosol into the sarcoplasmic or endoplasmic reticulum.[1] Dysregulation of SERCA activity and subsequent disruption of calcium homeostasis are implicated in a variety of pathological conditions. Emerging research has highlighted the profound impact of this compound on cellular energy metabolism, with a particular focus on its ability to enhance mitochondrial function and promote mitochondrial biogenesis. This technical guide provides a comprehensive overview of the mechanisms of action of this compound on mitochondria, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Quantitative Analysis of this compound's Effects on Mitochondrial Parameters

The following tables summarize the key quantitative effects of this compound on mitochondrial function and biogenesis as reported in various studies. These tables are designed to provide a clear and concise comparison of the compound's impact across different experimental models and conditions.

Table 1: Effects of this compound on Mitochondrial Respiration (Seahorse XF Assay)

Cell Type/ModelTreatment ConditionsBasal RespirationMaximal RespirationSpare Respiratory CapacityATP-Linked RespirationProton LeakCitation
Human Myotubes (Acute)0.1 µM this compound for 1 hourNo significant changeIncreasedSignificantly IncreasedNo significant changeNo significant change[1]
Human Myotubes (Chronic)0.1 µM this compound for 5 daysIncreasedSignificantly IncreasedSignificantly IncreasedNot ReportedNot Reported[1]
Mouse Pancreatic IsletsNot SpecifiedAugmentedNot ReportedNot ReportedNot ReportedNot Reported[2]

Table 2: Effects of this compound on ATP Production

Cell Type/ModelTreatment ConditionsATP Synthesis/LevelsFold Change/Percentage IncreaseCitation
Mouse Pancreatic IsletsNot SpecifiedAugmentedNot Specified[2]
MIN6 CellsThis compound IncubationAcceleratedNot Quantified[3]

Table 3: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell Type/ModelTreatment ConditionsMitochondrial Membrane Potential (ΔΨm)MethodCitation
Mouse Pancreatic IsletsNot SpecifiedAugmentedNot Specified[2]
Mouse Neuronal N2A CellsThis compound treatment for up to 2 daysHyperpolarizationJC-1 fluorescent probe[4][5]

Table 4: Effects of this compound on Mitochondrial Biogenesis Markers

| Cell Type/Model | Treatment Conditions | PGC-1α Expression | p-AMPK/Total AMPK Ratio | Other Markers (e.g., TFAM) | Citation | |---|---|---|---|---| | Human Myotubes | 0.1 µM this compound for 5 days | No significant change (mRNA) | Increased (p-AMPKα Thr172) | CPT1B, PDK4 mRNA increased |[1][6] | | Mouse Pancreatic Islets | Not Specified | Upregulated | Not Reported | Not Reported |[2] | | MIN6 Cells | 2 days of this compound incubation | Increased (Protein) | Not Reported | TFAM protein increased |[3] |

Core Signaling Pathways Modulated by this compound

This compound enhances mitochondrial function and biogenesis primarily through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway.

This compound-Induced AMPK Activation

The activation of SERCA by this compound increases ATP hydrolysis as the pump actively transports Ca2+ into the ER. This leads to an increase in the cellular AMP:ATP ratio, a key activator of AMPK. Once activated, AMPK orchestrates a metabolic switch towards catabolic processes to restore cellular energy levels.

CDN1163_AMPK_Pathway This compound This compound SERCA SERCA Pump This compound->SERCA activates ATP_hydrolysis Increased ATP Hydrolysis SERCA->ATP_hydrolysis AMP_ATP_ratio Increased AMP:ATP Ratio ATP_hydrolysis->AMP_ATP_ratio AMPK AMPK Activation (p-AMPK Thr172) AMP_ATP_ratio->AMPK Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation

Figure 1: this compound activates SERCA, leading to AMPK activation.
PGC-1α Mediated Mitochondrial Biogenesis

Activated AMPK can directly and indirectly lead to the activation of PGC-1α, a master regulator of mitochondrial biogenesis. PGC-1α, in turn, stimulates the expression of nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM), which are crucial for the replication of mitochondrial DNA and the synthesis of mitochondrial proteins.

AMPK_PGC1a_Pathway AMPK Activated AMPK PGC1a PGC-1α Activation AMPK->PGC1a NRFs NRF-1, NRF-2 PGC1a->NRFs TFAM TFAM PGC1a->TFAM NRFs->TFAM Mitochondrial_Proteins Mitochondrial Protein Synthesis NRFs->Mitochondrial_Proteins mtDNA_Replication mtDNA Replication TFAM->mtDNA_Replication Mitochondrial_Biogenesis Mitochondrial Biogenesis mtDNA_Replication->Mitochondrial_Biogenesis Mitochondrial_Proteins->Mitochondrial_Biogenesis

Figure 2: AMPK-PGC-1α signaling cascade for mitochondrial biogenesis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).[7][8]

Materials:

  • Seahorse XF96 or XF24 cell culture microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.[9][10]

Protocol Workflow:

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Hydrate_Cartridge Hydrate Sensor Cartridge with Calibrant (Overnight) Load_Inhibitors Load inhibitors into sensor cartridge Hydrate_Cartridge->Load_Inhibitors Seed_Cells Seed Cells in XF Microplate Wash_Cells Wash cells and add pre-warmed assay medium Seed_Cells->Wash_Cells Equilibrate Equilibrate plate in a non-CO2 incubator Wash_Cells->Equilibrate Run_Assay Run Mito Stress Test Equilibrate->Run_Assay Calibrate_Analyzer Calibrate Seahorse Analyzer Load_Inhibitors->Calibrate_Analyzer Calibrate_Analyzer->Run_Assay

Figure 3: Workflow for the Seahorse XF Cell Mito Stress Test.

Detailed Steps:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation: On the day of the assay, remove the growth medium, wash the cells with pre-warmed assay medium, and add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

  • Inhibitor Loading: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A and load them into the appropriate ports of the hydrated sensor cartridge.

  • Assay Execution: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the inhibitors and subsequent OCR measurements to determine key mitochondrial parameters.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a fluorescent method used to measure mitochondrial membrane potential.[11][12][13][14] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Materials:

  • JC-1 reagent

  • Cell culture medium

  • Assay Buffer

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Treatment: Culture and treat cells with this compound or vehicle control in a suitable culture plate.

  • JC-1 Staining: Prepare a JC-1 staining solution by diluting the JC-1 reagent in pre-warmed cell culture medium. Add the staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Centrifuge the plate (if applicable) and carefully remove the supernatant. Wash the cells with Assay Buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity. Red fluorescence (J-aggregates) is typically measured at Ex/Em = 540/590 nm, and green fluorescence (monomers) at Ex/Em = 485/535 nm. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Quantification of Cellular ATP Levels

Cellular ATP levels can be quantified using a luminometric assay based on the luciferin-luciferase reaction.[15][16][17][18]

Materials:

  • Luminometric ATP detection kit (containing ATP releasing reagent, luciferase, and D-luciferin)

  • Luminometer plate (white, opaque)

  • Luminometer

Protocol:

  • Cell Lysis: For adherent cells, remove the culture medium and add an ATP releasing reagent to lyse the cells and release ATP. For suspension cells, the reagent can be added directly to the cell suspension. Incubate for approximately 5 minutes at room temperature with gentle shaking.

  • Luciferin-Luciferase Reaction: Add the ATP detection cocktail (containing luciferase and D-luciferin) to the cell lysate in a luminometer plate.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the absolute ATP levels in the samples.

Western Blotting for PGC-1α and Phospho-AMPK

Western blotting is used to detect and quantify the protein levels of PGC-1α and the phosphorylated (active) form of AMPK.[19][20][21]

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PGC-1α and phospho-AMPK (Thr172) overnight at 4°C. Also, probe for total AMPK and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantification of Mitochondrial DNA (mtDNA) Copy Number

The relative mtDNA copy number can be determined by quantitative PCR (qPCR) by comparing the levels of a mitochondrial-encoded gene to a nuclear-encoded gene.[22][23][24][25][26]

Materials:

  • DNA extraction kit

  • qPCR instrument

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Primers for a mitochondrial gene (e.g., ND1) and a single-copy nuclear gene (e.g., B2M or IFNB1)

Protocol:

  • Genomic DNA Extraction: Extract total genomic DNA from this compound-treated and control cells.

  • qPCR Reaction Setup: Prepare qPCR reactions containing the extracted DNA, qPCR master mix, and primers for both the mitochondrial and nuclear genes in separate wells or using a multiplex assay.

  • qPCR Amplification: Run the qPCR program with appropriate cycling conditions.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample. Calculate the ΔCt (Ct_nuclear - Ct_mitochondrial). The relative mtDNA copy number can be calculated using the 2^ΔCt method, normalized to the control group.

Conclusion

This compound represents a promising therapeutic agent with significant potential to modulate cellular metabolism through its effects on mitochondrial function and biogenesis. By activating SERCA, this compound initiates a signaling cascade involving AMPK and PGC-1α, leading to enhanced mitochondrial respiration, increased ATP production, and the generation of new mitochondria. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound in metabolic and neurodegenerative diseases characterized by mitochondrial dysfunction. Continued research in this area will be crucial to fully elucidate the compound's mechanism of action and to translate these preclinical findings into effective clinical therapies.

References

The Allosteric Activation of SERCA by CDN1163: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric activation of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) by the small molecule activator CDN1163. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Introduction to SERCA and this compound

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) is a crucial ion pump responsible for transporting Ca²⁺ ions from the cytosol into the sarcoplasmic or endoplasmic reticulum, a process vital for maintaining intracellular calcium homeostasis.[1] Dysregulation of SERCA activity is implicated in a variety of diseases, including heart failure, diabetes, and neurodegenerative disorders.[1][2][3]

This compound is a small molecule, quinoline (B57606) derivative that has been identified as an allosteric activator of SERCA.[4][5] It directly binds to the SERCA pump, enhancing its Ca²⁺ transport activity.[4][6] This activation is considered allosteric because this compound does not bind to the catalytic site but rather to a different location on the enzyme, inducing a conformational change that increases its efficiency.[7][8] Due to its lipophilic nature, the binding site for this compound is proposed to be within the transmembrane region of SERCA.[6][9]

Quantitative Data: The Effect of this compound on SERCA Activity

The following tables summarize the key quantitative parameters describing the activation of SERCA by this compound from various studies.

Table 1: In Vitro Activation of SERCA by this compound

ParameterSERCA IsoformSystemValueReference
EC₅₀ SERCA2aPurified pig cardiac SR vesicles2.3 µM[7]
EC₅₀ SERCA1aReconstituted rabbit skeletal muscle SR6.0 ± 0.3 μM[6]
Maximal Vₘₐₓ Increase SERCA2aPurified pig cardiac SR vesicles11.8%[7]
Maximal Vₘₐₓ Increase SERCA2aCardiac SR vesicles~30% at 10 µM[6]
Effect on KCa SERCA2aMicrosomesIncreased from 1.9 ± 0.3 µM to 2.7 ± 0.2 µM[10]

Table 2: Cellular Effects of this compound

EffectCell TypeConcentrationObservationReference
Reduced Cytosolic Ca²⁺ H2K-mdx myotubesNot specifiedSignificant reduction after 30 min[11]
Increased Ca²⁺ Uptake Permeabilized Jurkat T cells25 µMPronounced inhibition with short-term exposure (≤ 30 min)[12]
Increased Ca²⁺ Release from SERCA 3 store Jurkat T lymphocytes10 µMSignificantly increased release after 20 min[12][13]
Increased Ca²⁺ store in SERCA 2b pool Jurkat T lymphocytesNot specifiedIncreased after 72 hours of exposure[12]
Reduced Ca²⁺ store in SERCA 3 pool Jurkat T lymphocytesNot specifiedReduced after 72 hours of exposure[12][13]

Table 3: In Vivo Effects of this compound

Animal ModelDosageEffectReference
ob/ob mice 50 mg/kg; intraperitoneal injection; for 5 daysIncreased SERCA2 Ca²⁺-ATPase activity in the liver[14]
mdx mice 40 mg/kg; intraperitoneal injection; 3 times/week for 7 weeksIncreased SERCA activity by 50%[5]
Rats (Cerebral Ischemia-Reperfusion) 10 mg/kgSignificantly reduced infarct volume[3]
C57BL/6J mice 20 mg/kg (chronic)Impaired spatial cognitive flexibility[15][16]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its investigation.

SERCA_Activation_by_this compound cluster_0 Cellular Environment This compound This compound SERCA_pump SERCA Pump (in ER/SR membrane) This compound->SERCA_pump Allosteric Binding (Transmembrane Domain) SERCA_pump->SERCA_pump ER_SR_Ca ER/SR Lumen Ca²⁺ SERCA_pump->ER_SR_Ca Ca²⁺ Translocation (Enhanced Rate) ADP_Pi ADP + Pi SERCA_pump->ADP_Pi Release Cytosolic_Ca Cytosolic Ca²⁺ Cytosolic_Ca->SERCA_pump Binding ATP ATP ATP->SERCA_pump Hydrolysis

Caption: Allosteric activation of SERCA by this compound.

Experimental_Workflow_this compound cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies Isolation Isolate SERCA (e.g., from SR vesicles) ATPase_Assay ATPase Activity Assay (e.g., NADH-coupled) Isolation->ATPase_Assay Ca_Uptake_Assay Ca²⁺ Uptake Assay (e.g., using Fluo-4) Isolation->Ca_Uptake_Assay Binding_Assay Binding Assay (e.g., FRET) Isolation->Binding_Assay Data_Analysis_IV Determine EC₅₀, Vₘₐₓ, Kca ATPase_Assay->Data_Analysis_IV Ca_Uptake_Assay->Data_Analysis_IV Binding_Assay->Data_Analysis_IV Cell_Culture Culture relevant cell lines (e.g., myotubes, neurons) CDN1163_Treatment Treat cells with this compound Cell_Culture->CDN1163_Treatment Ca_Imaging Live Cell Ca²⁺ Imaging (e.g., Fura-2) CDN1163_Treatment->Ca_Imaging ER_Stress_Analysis Analyze ER Stress Markers (e.g., Western Blot for BiP, CHOP) CDN1163_Treatment->ER_Stress_Analysis Data_Analysis_Cell Assess changes in Ca²⁺ homeostasis and cellular stress Ca_Imaging->Data_Analysis_Cell ER_Stress_Analysis->Data_Analysis_Cell Animal_Model Select disease-relevant animal model (e.g., ob/ob mice, mdx mice) CDN1163_Admin Administer this compound (e.g., i.p. injection) Animal_Model->CDN1163_Admin Phenotypic_Analysis Assess physiological and behavioral phenotypes CDN1163_Admin->Phenotypic_Analysis Tissue_Analysis Isolate tissues for ex vivo analysis (e.g., SERCA activity, histology) CDN1163_Admin->Tissue_Analysis Data_Analysis_Vivo Evaluate therapeutic efficacy Phenotypic_Analysis->Data_Analysis_Vivo Tissue_Analysis->Data_Analysis_Vivo

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the effects of this compound on SERCA.

SERCA Ca²⁺-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to Ca²⁺ transport. A common method is the NADH-coupled enzymatic assay.

  • Principle: The hydrolysis of ATP by SERCA produces ADP. The rate of ADP production is measured by coupling it to the oxidation of NADH through the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. The decrease in NADH absorbance at 340 nm is proportional to the ATPase activity.

  • Reagents:

    • SERCA-containing vesicles (e.g., from cardiac or skeletal muscle SR)

    • Assay Buffer (e.g., 50 mM MOPS/Tris pH 7.0, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA)

    • CaCl₂ solution (to achieve desired free Ca²⁺ concentrations)

    • ATP, phosphoenolpyruvate (B93156) (PEP), NADH, PK, LDH

    • This compound dissolved in DMSO

    • Calcium ionophore (e.g., A23187) to measure basal (Ca²⁺-independent) ATPase activity

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PK, LDH, PEP, and NADH.

    • Add SERCA vesicles and equilibrate.

    • Add varying concentrations of this compound or vehicle (DMSO).

    • Initiate the reaction by adding a defined concentration of ATP.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

    • Determine Ca²⁺-dependent ATPase activity by subtracting the basal activity (measured in the presence of a calcium ionophore) from the total activity.

Ca²⁺ Uptake Assay

This assay directly measures the transport of Ca²⁺ into SERCA-containing vesicles.

  • Principle: A fluorescent Ca²⁺ indicator (e.g., Fluo-4 or Fura-2) is used to monitor the decrease in extra-vesicular Ca²⁺ concentration as it is pumped into the SR/ER vesicles by SERCA.

  • Reagents:

    • SERCA-containing vesicles

    • Uptake Buffer (similar to ATPase assay buffer)

    • Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM for intact cells, or the salt form for permeabilized cells/vesicles)

    • ATP

    • This compound dissolved in DMSO

  • Procedure (for vesicles):

    • Suspend SERCA vesicles in the uptake buffer containing the Ca²⁺ indicator.

    • Add varying concentrations of this compound or vehicle.

    • Initiate Ca²⁺ uptake by adding ATP.

    • Monitor the fluorescence of the Ca²⁺ indicator over time using a fluorometer. A decrease in fluorescence indicates Ca²⁺ uptake into the vesicles.

    • The initial rate of fluorescence change is used to determine the rate of Ca²⁺ uptake.

Live-Cell Ca²⁺ Imaging

This technique is used to assess the effect of this compound on intracellular Ca²⁺ dynamics in living cells.

  • Principle: Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Changes in intracellular Ca²⁺ concentration are detected as changes in the fluorescence intensity or ratio of the dye.

  • Reagents:

    • Cultured cells of interest

    • Cell culture medium

    • Ca²⁺-sensitive fluorescent dye

    • This compound

    • Agonists to induce Ca²⁺ release (e.g., thapsigargin, ionomycin)

  • Procedure:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom dish).

    • Load cells with the fluorescent Ca²⁺ indicator according to the manufacturer's protocol.[17]

    • Wash cells to remove excess dye.

    • Mount the dish on a fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence recording.

    • Add this compound and continue recording to observe its effect on basal Ca²⁺ levels and subsequent responses to stimuli.

    • Analyze the changes in fluorescence to quantify alterations in intracellular Ca²⁺ dynamics.

Western Blot Analysis for ER Stress Markers

This method is used to determine if the activation of SERCA by this compound alleviates endoplasmic reticulum stress.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then specific proteins are detected using antibodies.

  • Reagents:

    • Cell lysates from control and this compound-treated cells

    • RIPA buffer for protein extraction[17]

    • Primary antibodies against ER stress markers (e.g., BiP, CHOP, p-IRE1α)

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Prepare protein lysates from cells.

    • Determine protein concentration using a BCA assay.[17]

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the ER stress markers of interest.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a valuable pharmacological tool for studying the role of SERCA in health and disease. Its ability to allosterically activate the SERCA pump has shown therapeutic potential in preclinical models of diabetes, metabolic disorders, and neurodegenerative diseases.[2][3][5] However, its complex, time- and isoform-dependent effects, as well as its impact on cognitive function, highlight the need for further research to fully elucidate its mechanism of action and therapeutic window.[12][15] The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of activating SERCA with this compound and similar molecules.

References

An In-depth Technical Guide to CDN1163: A Novel Allosteric SERCA2 Activator

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CDN1163, a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2 (SERCA2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating intracellular calcium homeostasis.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-(1-Methylethoxy)-N-(2-methyl-8-quinolinyl)benzamide, is a quinoline (B57606) derivative.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-(1-Methylethoxy)-N-(2-methyl-8-quinolinyl)benzamide[1]
Molecular Formula C₂₀H₂₀N₂O₂[1]
Molecular Weight 320.38 g/mol [1]
CAS Number 892711-75-0[1]
SMILES CC1=NC2=C(NC(C3=CC=C(OC(C)C)C=C3)=O)C=CC=C2C=C1[1]
Appearance White solid[2]
Purity ≥98% (HPLC)[1]
Solubility DMSO: up to 100 mM Ethanol: up to 100 mM[1]
LogP 3.88[3]
Topological Polar Surface Area (TPSA) 51.22 Ų[3]

Pharmacological Properties

This compound is a potent, cell-permeable, and orally bioavailable allosteric activator of SERCA2.[1][4] It directly binds to the SERCA2 enzyme, enhancing its Ca²⁺-ATPase activity and promoting the transport of calcium ions from the cytosol into the sarcoplasmic/endoplasmic reticulum lumen.[5]

Table 2: Pharmacological Data for this compound

ParameterValueTarget/SystemReference(s)
EC₅₀ 6.0 ± 0.3 µMSERCA-mediated Ca²⁺ translocation[1]
EC₅₀ 2.3 µMSERCA2a activation[6]
Mechanism of Action Allosteric activator of SERCA2SERCA2[4][5]

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the activation of SERCA2, which in turn modulates several downstream signaling pathways implicated in various disease states.

Calcium Homeostasis and ER Stress

By enhancing SERCA2 activity, this compound helps restore intracellular calcium homeostasis, which is often dysregulated in pathological conditions. This leads to the attenuation of Endoplasmic Reticulum (ER) stress, a key factor in the progression of numerous diseases.[5] The reduction in ER stress is evidenced by the decreased expression of ER stress markers such as BiP, p-IRE1α, and CHOP.[5]

SERCA_Activation_ER_Stress This compound This compound SERCA2 SERCA2 This compound->SERCA2 activates Ca_ER ER Ca²⁺ SERCA2->Ca_ER pumps Ca²⁺ into ER Ca_Cytosol Cytosolic Ca²⁺ Ca_Cytosol->SERCA2 substrate ER_Stress ER Stress Ca_ER->ER_Stress reduces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates

Diagram 1: this compound-mediated SERCA2 activation and reduction of ER stress.
Apoptosis

By mitigating ER stress, this compound can inhibit the activation of apoptotic pathways. It has been shown to decrease the expression of pro-apoptotic proteins like Bax and CHOP, while increasing the expression of the anti-apoptotic protein Bcl-2.[5]

Apoptosis_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress inhibits CHOP CHOP ER_Stress->CHOP activates Bcl2 Bcl-2 CHOP->Bcl2 downregulates Bax Bax CHOP->Bax upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Diagram 2: this compound's role in the modulation of apoptotic signaling.

Experimental Protocols

In Vitro SERCA2 Activity Assay

This protocol describes the measurement of SERCA2 Ca²⁺-ATPase activity in ER microsomes.

Materials:

  • ER microsomes

  • Reaction buffer (e.g., MOPS, KCl, MgCl₂, NaN₃)

  • CaCl₂ solutions of varying concentrations

  • ATP

  • Malachite green reagent for phosphate (B84403) detection

  • This compound stock solution (in DMSO)

  • 96-well plates

Procedure:

  • Prepare ER microsomes from a suitable cell or tissue source.

  • In a 96-well plate, add the reaction buffer.

  • Add varying concentrations of this compound or vehicle (DMSO) to the wells.

  • Add CaCl₂ to achieve a range of free Ca²⁺ concentrations.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the amount of inorganic phosphate released using the malachite green reagent by reading the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate the Vmax of SERCA2 activity at each this compound concentration.

SERCA_Activity_Assay_Workflow Start Start Prepare_Microsomes Prepare ER Microsomes Start->Prepare_Microsomes Setup_Plate Set up 96-well plate with reaction buffer, this compound/vehicle, and varying [Ca²⁺] Prepare_Microsomes->Setup_Plate Pre_incubation Pre-incubate at 37°C Setup_Plate->Pre_incubation Add_ATP Initiate reaction with ATP Pre_incubation->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Measure_Phosphate Measure inorganic phosphate (Malachite Green) Stop_Reaction->Measure_Phosphate Analyze Calculate Vmax Measure_Phosphate->Analyze

Diagram 3: Workflow for the in vitro SERCA2 activity assay.
In Vivo Animal Studies

This section outlines a general protocol for evaluating the efficacy of this compound in a mouse model of metabolic disease.

Animals:

  • Genetically modified mice (e.g., ob/ob) and wild-type controls.

Drug Administration:

  • This compound is dissolved in a suitable vehicle (e.g., 10% DMSO in corn oil).

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specified dose (e.g., 20-50 mg/kg) and frequency (e.g., once daily for 5-7 weeks).[4][7]

Outcome Measures:

  • Metabolic Parameters: Monitor blood glucose levels, glucose tolerance (GTT), and insulin (B600854) tolerance (ITT).

  • Histology: Perform histological analysis of tissues (e.g., liver, adipose tissue) to assess parameters like steatosis.

  • Gene Expression: Analyze the expression of genes involved in gluconeogenesis, lipogenesis, and ER stress in relevant tissues using qPCR.

  • Protein Analysis: Measure protein levels and phosphorylation status of key signaling molecules (e.g., AMPK) by Western blotting.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate for diseases associated with SERCA2 dysfunction and ER stress. Its well-characterized chemical and pharmacological properties, coupled with its demonstrated efficacy in preclinical models, make it a compound of significant interest for further investigation. This guide provides a foundational understanding of this compound to aid researchers in their exploration of its biological effects and therapeutic applications.

References

A Technical Review of Preclinical Research on CDN1163: A SERCA Activator

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth review of the preclinical research findings for CDN1163, a small-molecule allosteric activator of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated overview of the compound's mechanism of action, efficacy in various disease models, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound is an allosteric activator of SERCA, a family of intracellular pumps responsible for sequestering cytosolic Ca²⁺ into the sarcoplasmic or endoplasmic reticulum (ER), a critical process for maintaining Ca²⁺ homeostasis.[1][2] Dysregulation of SERCA function can lead to elevated cytosolic Ca²⁺, depletion of ER Ca²⁺ stores, and subsequent ER stress, which is implicated in numerous pathologies.[3][4]

This compound directly binds to the SERCA enzyme, inducing a conformational change that enhances its Ca²⁺ transport activity.[5][6] Unlike some modulators, this compound does not appear to activate SERCA2a by dissociating it from its endogenous inhibitor, phospholamban (PLN).[7] Instead, it synergizes with ATP to allosterically shift the enzyme's conformation towards a preactivated state, priming it for Ca²⁺ transport.[7][8] This restoration of Ca²⁺ homeostasis helps to alleviate ER stress and its downstream consequences, such as apoptosis and inflammation.[3][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies on this compound.

Table 1: In Vitro Efficacy and Potency

ParameterModel SystemValueReference
EC₅₀ SERCA2a ATPase Activity2.3 µM[7][8]
EC₅₀ SERCA Ca²⁺ Translocation (SSM)6.0 ± 0.3 µM[5][10]
Maximal Vₘₐₓ Increase SERCA2a ATPase Activity11.8%[7][8]
Ca²⁺ Uptake Human Myotubes (1 µM this compound)Increased Glucose & Fatty Acid Oxidation[11]

Table 2: In Vivo Efficacy in Disease Models

Disease ModelAnimalKey FindingsDosageReference
Type 2 Diabetes db/db MiceDecreased blood glucose at 60 & 120 min (OGTT). Improved acetylcholine-induced aortic relaxation.5 days (i.p.)[12]
Type 2 Diabetes ob/ob MiceReduced blood glucose levels. Reversed hepatic steatosis.50 mg/kg/day for 5 days (i.p.)[2][6]
Cerebral Ischemia MCAO RatsReduced infarct volume, brain edema, and oxidative stress. Improved neurological scores.10 mg/kg (i.p.)[3][4]
Duchenne Muscular Dystrophy mdx MiceDecreased muscular degeneration and fibrosis.40 mg/kg, 3 times/week for 7 weeks (i.p.)[13]
Alzheimer's/Parkinson's APP/PS1 Mice / 6-OHDA RatsRescued motor and memory deficits.10 mg/kg (i.p.)[1]

Table 3: Effects on Molecular Markers

MarkerModelEffect of this compoundReference
SERCA2b & SERCA1a Expression MCAO Rat BrainSignificantly increased expression[3]
ER Stress Markers (BiP, p-PERK, ATF-6) MCAO Rat BrainSignificantly decreased expression[3]
Apoptosis Markers (Bax, CHOP) MCAO Rat BrainSignificantly decreased expression[3][4]
Anti-Apoptotic Marker (Bcl-2) MCAO Rat BrainSignificantly increased expression[3][4]
AMPKα Phosphorylation Rat Cardiac MyocytesIncreased in a time-dependent manner[2]
Gluconeogenic/Lipogenic Genes ob/ob Mouse LiverSignificantly reduced expression[6][10]

Signaling Pathways and Logical Relationships

This compound's primary therapeutic effect stems from its ability to activate SERCA, thereby mitigating ER stress and its pathological consequences.

This compound This compound SERCA SERCA Pump This compound->SERCA Activates Ca_Homeostasis Restore Cytosolic/ER Ca²⁺ Homeostasis SERCA->Ca_Homeostasis ER_Stress Reduce ER Stress (↓ p-PERK, p-IRE1α, ATF6) Ca_Homeostasis->ER_Stress Mito_Function Improve Mitochondrial Efficiency Ca_Homeostasis->Mito_Function ER_Stress->Mito_Function Apoptosis Inhibit Apoptosis (↓ Bax/CHOP, ↑ Bcl-2) ER_Stress->Apoptosis Metabolism Improve Glucose & Lipid Metabolism Mito_Function->Metabolism Neuroprotection Neuroprotection & Improved Motor Function Apoptosis->Neuroprotection

Caption: Proposed mechanism of this compound action.

The diagram above illustrates the central hypothesis: this compound activates the SERCA pump, which restores normal calcium balance between the cytosol and the ER. This primary action leads to a reduction in ER stress, which in turn inhibits apoptotic pathways and improves mitochondrial function, ultimately resulting in therapeutic benefits like improved metabolism and neuroprotection.[3][6][12]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in this compound research.

A typical in vivo study investigating the effects of this compound follows a standardized workflow.

A 1. Animal Model Selection (e.g., db/db mice, MCAO rats) B 2. Group Assignment (Vehicle vs. This compound) A->B C 3. Drug Administration (e.g., 10-50 mg/kg, i.p.) B->C D 4. Behavioral/Physiological Testing (e.g., OGTT, Rotarod) C->D E 5. Tissue Collection (Brain, Liver, Muscle, Aorta) D->E F 6. Ex Vivo / Molecular Analysis (Immunoblot, qPCR, Histology) E->F

Caption: Standard workflow for in vivo this compound studies.

  • Animal Model: db/db mice.[12]

  • Procedure:

    • Mice are fasted overnight.

    • This compound or vehicle is administered via intraperitoneal (i.p.) injection.

    • A baseline blood glucose measurement is taken (t=0).

    • D-glucose is administered orally.

    • Blood glucose levels are measured at subsequent time points (e.g., 60 and 120 minutes) to assess glucose clearance.[12]

    • Serum insulin (B600854) levels may also be measured at baseline and final time points.[12]

  • Animal Model: Rats.[3]

  • Procedure:

    • Cerebral ischemia-reperfusion (IR) injury is induced by transiently occluding the middle cerebral artery.

    • This compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally.[3]

    • Post-treatment evaluation includes:

      • Neurological Scoring: To assess functional deficits.

      • Motor Function Tests: Such as the rotarod and open field tests to measure coordination and locomotor activity.[3]

      • Histological Analysis: Brain tissue is collected to measure infarct volume, brain edema, and neuronal damage (e.g., via H&E staining).[3][4]

      • Molecular Analysis: Brain lysates are used for immunoblotting to quantify SERCA expression and markers of ER stress and apoptosis.[3]

  • Method 1: ATPase Activity Assay

    • Source: ER microsomes isolated from tissue or cells.[6]

    • Procedure: The rate of ATP hydrolysis by SERCA is measured in the presence of varying concentrations of this compound. The Vₘₐₓ (maximal rate of reaction) is determined to quantify the extent of activation.[6][8]

  • Method 2: Solid Supported Membrane (SSM) Biosensing

    • Source: Native SR vesicles or reconstituted proteoliposomes containing SERCA are adsorbed onto an SSM electrode.[5]

    • Procedure: An ATP concentration jump is applied to activate the pump. The resulting electrical current, which is proportional to the movement of Ca²⁺ ions, is measured. This method directly assesses Ca²⁺ translocation and can be used to determine the EC₅₀ of this compound.[5]

  • Model: Primary myotube cultures from human muscle biopsies.[11][14]

  • Procedure:

    • Differentiated myotubes are treated with this compound (e.g., 0.01-1 µM) for acute (4 hours) or chronic (5 days) periods.[11]

    • Metabolism is assessed using radiolabeled substrates:

      • [¹⁴C]glucose: To measure glucose uptake and oxidation (by trapping ¹⁴CO₂).[11][14]

      • [¹⁴C]oleic acid: To measure fatty acid uptake and β-oxidation.[14]

    • Oxygen consumption rate (OCR) is measured using a Seahorse bioanalyzer to evaluate mitochondrial respiration.[11]

    • Gene and protein expression (e.g., CPT1B, PDK4, p-AMPK) are determined by qPCR and immunoblotting.[11]

Conclusion

The preclinical data for this compound strongly support its role as a direct, allosteric activator of the SERCA pump. By enhancing SERCA activity, this compound effectively restores intracellular Ca²⁺ homeostasis, leading to the attenuation of ER stress and inhibition of associated apoptotic pathways. This mechanism has demonstrated therapeutic potential across a range of disease models, including type 2 diabetes, cerebral ischemia, and muscular dystrophy. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of SERCA activators as a novel therapeutic class.

References

The Physiological Consequences of SERCA Activation by CDN1163: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dysregulation of intracellular calcium (Ca²⁺) homeostasis, often linked to impaired Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) function, is a key pathological feature in a range of diseases, including metabolic disorders, cardiovascular conditions, and neurodegenerative diseases. The small molecule allosteric SERCA activator, CDN1163, has emerged as a promising therapeutic agent by restoring Ca²⁺ homeostasis. This technical guide provides a comprehensive overview of the physiological consequences of SERCA activation by this compound, presenting quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. The evidence presented herein highlights the potential of SERCA activation as a therapeutic strategy and provides a foundational resource for researchers and drug development professionals in this field.

Introduction

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump is a critical regulator of intracellular Ca²⁺ concentrations, actively transporting Ca²⁺ from the cytosol into the lumen of the sarcoplasmic/endoplasmic reticulum (SR/ER). This process is essential for a multitude of cellular functions, including muscle contraction and relaxation, protein folding, and signal transduction. Impaired SERCA activity leads to elevated cytosolic Ca²⁺ levels and depleted ER Ca²⁺ stores, triggering ER stress and contributing to cellular dysfunction and apoptosis.

This compound is a novel, potent, and allosteric activator of SERCA that has demonstrated significant therapeutic potential in various preclinical models. By directly binding to and enhancing the activity of SERCA, this compound effectively restores intracellular Ca²⁺ homeostasis, thereby mitigating the downstream pathological consequences of SERCA dysfunction. This guide will delve into the multifaceted physiological effects of this compound, with a focus on its impact on metabolic, cardiovascular, and neurological systems.

Quantitative Data on the Physiological Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in various disease models.

Table 1: Metabolic Effects of this compound in Diabetic and Obese Mouse Models

ParameterAnimal ModelTreatment GroupControl GroupResultCitation
Fasting Blood Glucose ob/ob mice129.6 ± 6.38 mg/dl365.4 ± 25.16 mg/dlSignificant decrease after 5 days of treatment, sustained for 6 weeks post-treatment.[1]
db/db mice~350 mg/dl (at 120 min)~550 mg/dl (at 120 min)Significant decrease at 60 and 120 minutes during an oral glucose tolerance test (OGTT).[2][3]
Serum Insulin (B600854) db/db miceSignificantly lower at 120 min post-glucoseHigher at 120 min post-glucoseThis compound decreased serum insulin levels, suggesting improved insulin sensitivity.[2][3]
Body Weight ob/ob miceSignificant reduction in adipose tissue weightNo changeThis compound reduced adipose tissue weight with no change in lean mass.[4]
db/db miceModest decreaseNo significant changeA modest decrease in body weight was observed in db/db mice.[2]
Food Intake ob/ob miceNo significant changeNo significant changeThis compound did not affect food intake.[2]
Energy Expenditure (VO₂) ob/ob miceSignificantly increasedLowerIncreased oxygen consumption indicating higher energy expenditure.[1]
Hepatic Steatosis ob/ob miceAmelioratedPresentThis compound reversed hepatic steatosis.[1][4]

Table 2: Cardiovascular Effects of this compound

ParameterAnimal ModelTreatment GroupControl GroupResultCitation
Acetylcholine-Induced Aortic Relaxation db/db miceSignificantly improvedImpairedThis compound restored endothelium-dependent relaxation in aortic rings.[2][3]

Table 3: Effects of this compound on Mitochondrial Function

ParameterCell/Animal ModelTreatment GroupControl GroupResultCitation
Mitochondrial Respiration (Oxygen Consumption Rate) Human myotubesIncreased maximal respiration and spare respiratory capacityLowerAcute and chronic this compound treatment enhanced mitochondrial function.[2][3][5]
db/db mice skeletal muscleIncreased VO₂mVTLowerImproved mitochondrial metabolism and oxygen consumption during exercise.[6]
ATP Synthesis Pancreatic β-cellsAcceleratedSlowerThis compound augmented ATP synthesis.[7]

Table 4: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion (MCAO)

ParameterTreatment Group (this compound)Vehicle GroupResultCitation
Neurological Score Significantly improvedDeficits observedThis compound improved neurological function post-ischemia.[8]
Infarct Volume ReducedLarger infarct volumeNeuroprotective effect against ischemic damage.[8]
Motor Function (Rotarod Test) Prolonged latency to fallShorter latency to fallImproved motor coordination and balance.[8]
Neuronal Apoptosis (TUNEL Assay) Reduced number of TUNEL-positive cellsIncreased apoptosisThis compound attenuated neuronal cell death.[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

SERCA Activity Assays

3.1.1. SERCA-Mediated Calcium Uptake in Muscle Homogenates

This protocol utilizes the fluorescent Ca²⁺ indicator indo-1 to measure the rate of Ca²⁺ uptake by SERCA in tissue homogenates.[5][6]

  • Homogenization Buffer: Prepare a buffer containing 250 mM sucrose, 5 mM HEPES, 0.2 mM PMSF, and 0.2% NaN₃, pH 7.5.

  • Tissue Homogenization: Homogenize flash-frozen muscle tissue in 19 volumes of ice-cold homogenization buffer using a glass-on-glass homogenizer.

  • Reaction Mixture: Prepare a reaction mixture containing 150 mM KCl, 5 mM HEPES, 10 mM MgCl₂, 10 mM NaN₃, 0.15 mM NADH, 10 mM PEP, 18 U/mL LDH, 18 U/mL PK, and 1.1 µM indo-1, pH 7.0.

  • Assay Procedure:

    • Add 20 µL of muscle homogenate to 2 mL of the reaction mixture in a fluorometer cuvette at 37°C.

    • Sequentially add CaCl₂ to achieve a free [Ca²⁺] of approximately 2000 nM.

    • Initiate the reaction by adding 20 µL of 250 mM ATP.

    • Monitor the decrease in indo-1 fluorescence (excitation at 355 nm, emission at 405 nm) as Ca²⁺ is taken up into the SR.

    • The rate of Ca²⁺ uptake is calculated from the change in fluorescence over time.

3.1.2. ⁴⁵Ca²⁺ Uptake Assay in Crude Tissue Preparation

This method measures the amount of radioactive ⁴⁵Ca²⁺ retained in microsomes over time.[7]

  • Homogenization Buffer: Prepare a buffer containing 300 mM sucrose, 100 mM KCl, 20 mM MOPS, and 1 mM MgCl₂, pH 7.0.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM KCl, 20 mM MOPS, 5 mM MgCl₂, 5 mM NaN₃, 5 mM potassium oxalate, and 1 µM of the Ca²⁺ ionophore A23187, pH 6.8. Add ⁴⁵CaCl₂ to the desired final concentration.

  • Assay Procedure:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding 20 µL of tissue homogenate to 180 µL of the reaction mixture.

    • After a defined time interval (e.g., 1-5 minutes), stop the reaction by filtering the mixture through a 0.45 µm nitrocellulose membrane.

    • Wash the filter with an ice-cold wash buffer (100 mM KCl, 20 mM MOPS, 1 mM EGTA, pH 7.0).

    • Measure the radioactivity retained on the filter using a scintillation counter.

Intracellular Calcium Imaging

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure intracellular Ca²⁺ concentrations.[10][11]

  • Cell Loading:

    • Incubate cells with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

    • Wash the cells twice with the salt solution to remove extracellular dye.

    • Allow for de-esterification of the dye for at least 30 minutes at room temperature.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

    • Calibrate the system using solutions with known Ca²⁺ concentrations to convert the fluorescence ratio into absolute Ca²⁺ concentrations.

Western Blotting for ER Stress Markers

This protocol outlines the procedure for detecting key proteins involved in the unfolded protein response (UPR).[8][12][13]

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, p-PERK, p-eIF2α, ATF4, CHOP, XBP1s) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Isometric Tension Measurement in Aortic Rings

This protocol is used to assess endothelium-dependent vasorelaxation.[11][14][15]

  • Aorta Isolation and Preparation:

    • Euthanize the animal and carefully excise the thoracic aorta.

    • Place the aorta in ice-cold Krebs-Ringer bicarbonate solution.

    • Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Ringer solution at 37°C, continuously gassed with 95% O₂ and 5% CO₂.

    • Apply a resting tension of 1-1.5 g and allow the rings to equilibrate for at least 60 minutes, changing the buffer every 15-20 minutes.

  • Contraction and Relaxation Measurement:

    • Induce a stable contraction with phenylephrine (B352888) (1 µM) or KCl (60-80 mM).

    • Once the contraction reaches a plateau, cumulatively add acetylcholine (B1216132) (ACh) in increasing concentrations (e.g., 1 nM to 10 µM) to assess endothelium-dependent relaxation.

    • Record the changes in isometric tension using a force transducer connected to a data acquisition system.

Rotarod Test for Motor Coordination

This test evaluates motor coordination, balance, and motor learning in rodents.[4][13][16][17][18]

  • Apparatus: A rotating rod with adjustable speed.

  • Training Phase:

    • Habituate the animals to the testing room for at least 30 minutes before the first session.

    • Place the animals on the stationary rod for a brief period (e.g., 1 minute).

    • Begin rotation at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes). Repeat this for 2-3 trials with an inter-trial interval of at least 15 minutes.

  • Testing Phase:

    • Place the animal on the rod and start the rotation, which gradually accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a defined period (e.g., 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 3-5 trials per animal with adequate rest periods in between.

    • The average latency to fall is used as the measure of motor performance.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

SERCA_Activation_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_downstream_signaling Downstream Signaling This compound This compound SERCA SERCA Activation This compound->SERCA Ca_Homeostasis Restored Ca²⁺ Homeostasis (↓ Cytosolic Ca²⁺, ↑ ER Ca²⁺) SERCA->Ca_Homeostasis ER_Stress Reduced ER Stress Ca_Homeostasis->ER_Stress Mito_Function Enhanced Mitochondrial Function Ca_Homeostasis->Mito_Function Apoptosis Reduced Apoptosis ER_Stress->Apoptosis PERK ↓ p-PERK ER_Stress->PERK IRE1a ↓ p-IRE1α ER_Stress->IRE1a PGC1a ↑ PGC-1α Mito_Function->PGC1a ATP ↑ ATP Synthesis Mito_Function->ATP ROS ↓ ROS Production Mito_Function->ROS Bax ↓ Bax Apoptosis->Bax Bcl2 ↑ Bcl-2 Apoptosis->Bcl2 eIF2a ↓ p-eIF2α PERK->eIF2a ATF4 ↓ ATF4 eIF2a->ATF4 CHOP ↓ CHOP ATF4->CHOP CHOP->Apoptosis XBP1s ↓ XBP1s IRE1a->XBP1s XBP1s->Apoptosis

Caption: Signaling pathway of SERCA activation by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., myotubes, neurons) CDN1163_Treatment_vitro This compound Treatment Cell_Culture->CDN1163_Treatment_vitro SERCA_Assay SERCA Activity Assay CDN1163_Treatment_vitro->SERCA_Assay Ca_Imaging Calcium Imaging CDN1163_Treatment_vitro->Ca_Imaging WB_vitro Western Blot (ER Stress, Apoptosis) CDN1163_Treatment_vitro->WB_vitro Mito_Assay_vitro Mitochondrial Function (OCR, ATP) CDN1163_Treatment_vitro->Mito_Assay_vitro Animal_Model Animal Model (e.g., db/db mice, MCAO rats) CDN1163_Treatment_vivo This compound Administration Animal_Model->CDN1163_Treatment_vivo Metabolic_Tests Metabolic Phenotyping (OGTT, Insulin) CDN1163_Treatment_vivo->Metabolic_Tests CV_Tests Cardiovascular Function (Aortic Ring Assay) CDN1163_Treatment_vivo->CV_Tests Neuro_Tests Neurological/Motor Function (Rotarod Test) CDN1163_Treatment_vivo->Neuro_Tests Tissue_Analysis Tissue Collection & Histology CDN1163_Treatment_vivo->Tissue_Analysis WB_vivo Western Blot (Tissue Lysates) Tissue_Analysis->WB_vivo

Caption: General experimental workflow for evaluating this compound.

Conclusion

The pharmacological activation of SERCA by this compound presents a compelling therapeutic strategy for a variety of diseases characterized by impaired Ca²⁺ homeostasis and ER stress. The data and protocols compiled in this guide demonstrate the profound physiological benefits of this compound across metabolic, cardiovascular, and neurological systems. By enhancing SERCA function, this compound not only restores intracellular Ca²⁺ dynamics but also improves mitochondrial function and reduces apoptosis, addressing multiple pathological facets. This in-depth technical resource is intended to facilitate further research and development in the field, ultimately paving the way for novel therapies targeting the fundamental mechanism of SERCA activation.

References

In-Depth Technical Guide to the Therapeutic Targets of CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDN1163 is a small molecule, allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps.[1][2] By enhancing the activity of these critical ion pumps, this compound modulates intracellular calcium (Ca2+) homeostasis, a fundamental process often dysregulated in various pathological conditions. This technical guide provides a comprehensive overview of the therapeutic targets of this compound, its mechanism of action, and its effects on downstream signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on SERCA activation.

Primary Therapeutic Target: SERCA Pumps

The principal therapeutic target of this compound is the family of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps. These ATP-dependent ion pumps are responsible for sequestering cytosolic Ca2+ into the lumen of the sarcoplasmic and endoplasmic reticulum (SR/ER), thereby maintaining low cytosolic Ca2+ concentrations essential for proper cellular signaling and function.[3] this compound has been shown to activate multiple SERCA isoforms, including SERCA1a, SERCA2a, and SERCA2b, indicating a broad-spectrum activity rather than isoform specificity.[4]

Quantitative Data on SERCA Activation

The following table summarizes the key quantitative parameters of this compound's interaction with SERCA pumps.

ParameterValueSERCA Isoform(s)Experimental SystemReference(s)
EC50 6.0 ± 0.3 μMGeneral SERCASolid Supported Membrane (SSM) with native SR vesicles[5]

Mechanism of Action and Downstream Effects

This compound functions as an allosteric activator of SERCA, meaning it binds to a site on the enzyme distinct from the ATP or Ca2+ binding sites to enhance its activity.[6] This activation of SERCA pumps leads to a cascade of downstream cellular effects, primarily centered around the restoration of Ca2+ homeostasis, mitigation of Endoplasmic Reticulum (ER) stress, and modulation of apoptosis and metabolic pathways.

Restoration of Ca2+ Homeostasis

By increasing the rate of Ca2+ uptake into the ER, this compound helps to restore normal intracellular Ca2+ levels. This is particularly relevant in disease states where impaired SERCA function leads to elevated cytosolic Ca2+ and depleted ER Ca2+ stores.[3][7]

Amelioration of Endoplasmic Reticulum (ER) Stress

ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen, a condition often exacerbated by Ca2+ dysregulation. This compound, by restoring ER Ca2+ levels, alleviates ER stress. This is evidenced by the downregulation of key markers of the Unfolded Protein Response (UPR), the signaling pathway activated by ER stress.[4][6]

The following diagram illustrates the effect of this compound on the ER stress signaling pathway.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus ER Stress ER Stress BiP BiP ER Stress->BiP dissociation PERK PERK BiP->PERK IRE1α IRE1α BiP->IRE1α ATF6 ATF6 BiP->ATF6 p-PERK p-PERK PERK->p-PERK p-IRE1α p-IRE1α IRE1α->p-IRE1α ATF6 (cleaved) ATF6 (cleaved) ATF6->ATF6 (cleaved) p-eIF2α p-eIF2α p-PERK->p-eIF2α ATF4 ATF4 p-eIF2α->ATF4 CHOP CHOP ATF4->CHOP XBP1s XBP1s p-IRE1α->XBP1s Apoptosis Apoptosis XBP1s->Apoptosis ATF6 (cleaved)->CHOP CHOP->Apoptosis This compound This compound SERCA SERCA This compound->SERCA activates SERCA->ER Stress reduces

Caption: this compound activates SERCA, which reduces ER stress and downstream signaling.

Modulation of Apoptosis

Prolonged or severe ER stress can lead to apoptosis, or programmed cell death. By mitigating ER stress, this compound exhibits anti-apoptotic effects. This is achieved through the downregulation of pro-apoptotic proteins like Bax and CHOP, and the upregulation of anti-apoptotic proteins such as Bcl-2.[4]

Regulation of Metabolic Pathways

This compound has also been shown to influence metabolic processes. It can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[8] This activation can lead to increased glucose uptake and fatty acid oxidation, suggesting a potential therapeutic role in metabolic disorders.[8]

The following diagram illustrates the proposed mechanism of this compound's effect on metabolic pathways.

Metabolic_Pathway This compound This compound SERCA SERCA This compound->SERCA activates AMPK AMPK SERCA->AMPK activates Glucose Uptake Glucose Uptake AMPK->Glucose Uptake promotes Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation promotes

Caption: this compound activates SERCA, leading to AMPK activation and metabolic benefits.

Preclinical Efficacy

This compound has demonstrated therapeutic potential in a variety of preclinical models, as summarized in the table below.

Disease ModelAnimal ModelDosageKey FindingsReference(s)
Ischemic Stroke Rat (tMCAO)10 mg/kg, i.p.Reduced infarct volume, brain edema, and oxidative stress; Improved neurological scores and motor function.[4]
Diabetes ob/ob mice50 mg/kg, i.p. daily for 5 daysLowered fasting blood glucose, improved glucose tolerance, and ameliorated hepatosteatosis.[6]
Diabetes db/db miceNot specifiedImproved glucose tolerance and decreased blood glucose levels.[9]
Oxidative Stress-Related Muscle Atrophy Sod1-/- mice7 weeks of treatmentRestored SERCA activity, reversed muscle atrophy and weakness, and reduced oxidative damage.[1]
Quantitative Effects on Signaling Pathways in a Preclinical Ischemic Stroke Model

The following table presents quantitative data on the effects of this compound on ER stress and apoptosis markers in a rat model of transient middle cerebral artery occlusion (tMCAO).

Protein MarkerChange with this compound Treatment (10 mg/kg)p-valueReference(s)
PDI Significant reductionp < 0.001[4]
BiP Significant reductionp < 0.05[4]
p-IRE1α/IRE1α Significant reductionp < 0.01[4]
Xbp1 Significant reductionp < 0.01[4]
p-PERK/PERK Significant reductionp < 0.01[4]
p-eIF2α/eIF2α Significant reductionp < 0.001[4]
ATF-4 Significant reductionp < 0.01[4]
ATF-6 Significant reductionp < 0.01[4]
Bax Significant decreasep < 0.01[4]
Bcl-2 Significant elevationp < 0.05[4]
CHOP Significant reductionp < 0.01[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

SERCA Ca2+-ATPase Activity Assay

This assay measures the ATP hydrolysis activity of SERCA in response to Ca2+ and can be used to determine the effect of compounds like this compound.

  • Materials:

    • SERCA-containing microsomes (e.g., from skeletal or cardiac muscle)

    • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

    • Enzyme Mix: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) in assay buffer

    • Substrate Mix: Phosphoenolpyruvate (PEP), NADH, and ATP in assay buffer

    • This compound solution (in DMSO)

    • CaCl2 solution

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, enzyme mix, and substrate mix in a 96-well plate.

    • Add the SERCA-containing microsomes to the reaction mixture.

    • Add varying concentrations of this compound or a DMSO vehicle control to the wells.

    • Initiate the reaction by adding a small volume of CaCl2 solution to achieve the desired free Ca2+ concentration.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.

    • Calculate the rate of ATP hydrolysis for each this compound concentration and determine the EC50 value by fitting the data to a dose-response curve.

The following diagram illustrates the workflow for the SERCA Ca2+-ATPase activity assay.

SERCA_Assay_Workflow Prepare Reaction Mix Prepare Reaction Mix Add SERCA Microsomes Add SERCA Microsomes Prepare Reaction Mix->Add SERCA Microsomes Add this compound/Vehicle Add this compound/Vehicle Add SERCA Microsomes->Add this compound/Vehicle Initiate with CaCl2 Initiate with CaCl2 Add this compound/Vehicle->Initiate with CaCl2 Measure Absorbance at 340 nm Measure Absorbance at 340 nm Initiate with CaCl2->Measure Absorbance at 340 nm Calculate ATP Hydrolysis Rate Calculate ATP Hydrolysis Rate Measure Absorbance at 340 nm->Calculate ATP Hydrolysis Rate Determine EC50 Determine EC50 Calculate ATP Hydrolysis Rate->Determine EC50

Caption: Workflow for determining SERCA activity and the effect of this compound.

Intracellular Ca2+ Measurement with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca2+ concentration.

  • Materials:

    • Cultured cells

    • Fura-2 AM (acetoxymethyl ester)

    • DMSO

    • Pluronic F-127

    • Recording Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter at ~510 nm

  • Procedure:

    • Plate cells on coverslips suitable for microscopy and allow them to adhere.

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in DMSO and then diluting it in recording buffer. The final concentration of Fura-2 AM is typically 1-5 µM. Add a small amount of Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash with recording buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash the cells with recording buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

    • Mount the coverslip on the microscope stage and perfuse with recording buffer.

    • Acquire fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration.

Western Blotting for ER Stress and Apoptosis Markers

This protocol details the detection and quantification of key protein markers for ER stress and apoptosis.

  • Materials:

    • Cell or tissue lysates

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target proteins (e.g., BiP, p-PERK, CHOP, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system for chemiluminescence detection

  • Procedure:

    • Prepare cell or tissue lysates and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Capture the chemiluminescent signal and quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that targets the fundamental cellular process of Ca2+ homeostasis through the activation of SERCA pumps. Its ability to mitigate ER stress and modulate downstream signaling pathways involved in apoptosis and metabolism underscores its potential in a range of diseases, including ischemic stroke, metabolic disorders, and neurodegenerative diseases. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic applications of SERCA activators like this compound.

References

Methodological & Application

Application Notes and Protocols for CDN1163 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of CDN1163, a small-molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA). The following sections detail its mechanism of action, established experimental protocols, and reported dosages across various preclinical models.

Mechanism of Action

This compound acts as an allosteric activator of SERCA, an essential protein responsible for pumping calcium ions from the cytosol into the endoplasmic reticulum (ER).[1][2] By enhancing SERCA activity, this compound helps to restore intracellular calcium homeostasis, which is often disrupted in pathological conditions.[2][3][4] This restoration of calcium balance leads to the attenuation of ER stress and a reduction in subsequent apoptosis (programmed cell death).[1][3][4] The activation of SERCA by this compound has shown therapeutic potential in a variety of disease models, including those for neurodegenerative disorders, metabolic diseases, and cerebral ischemia.[1][3][5][6][7][8]

cluster_0 Cellular Stress cluster_1 Therapeutic Intervention Pathological Conditions Pathological Conditions SERCA Dysfunction SERCA Dysfunction Pathological Conditions->SERCA Dysfunction Ca2+ Dysregulation Ca2+ Dysregulation SERCA Dysfunction->Ca2+ Dysregulation ER Stress ER Stress Ca2+ Dysregulation->ER Stress Apoptosis Apoptosis ER Stress->Apoptosis This compound This compound SERCA Activation SERCA Activation This compound->SERCA Activation SERCA Activation->SERCA Dysfunction Inhibits Ca2+ Homeostasis Ca2+ Homeostasis SERCA Activation->Ca2+ Homeostasis Reduced ER Stress Reduced ER Stress Ca2+ Homeostasis->Reduced ER Stress Reduced Apoptosis Reduced Apoptosis Reduced ER Stress->Reduced Apoptosis

Caption: this compound Mechanism of Action.

In Vivo Experimental Data Summary

The following tables summarize the dosages and protocols for this compound used in various in vivo studies.

Table 1: this compound Dosage and Administration in Rodent Models
Animal ModelDisease/ConditionDosageAdministration RouteVehicleDurationReference
C57BL/6J MiceCognitive Flexibility20 mg/kgIntraperitoneal (i.p.)10% DMSO, 90% corn oil17 days[1]
db/db MiceDiabetesNot SpecifiedIntraperitoneal (i.p.)Not Specified5 consecutive days[5][8]
mdx MiceMuscular Dystrophy40 mg/kgIntraperitoneal (i.p.)Not Specified7 weeks (3 times/week)[6]
Sprague-Dawley RatsCerebral Ischemia-Reperfusion3 mg/kg & 10 mg/kgIntraperitoneal (i.p.)10% DMF, 10% Tween 80 in saline4 doses every 6 hours[3]
ob/ob MiceObesity/Diabetes50 mg/kgNot SpecifiedNot Specified5 days[2]
APP/PS1 MiceAlzheimer's Disease20 mg/kgIntraperitoneal (i.p.)10% DMSO, 90% corn oilChronic[1]
6-OHDA-lesioned RatsParkinson's DiseaseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]

Detailed Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of Diabetes

This protocol is based on studies using db/db mice, a model for type 2 diabetes.[5][8]

1. Animal Model:

  • Species: Mouse

  • Strain: db/db (and control littermates)

  • Age: 16 weeks

  • Sex: Male

2. Materials:

  • This compound

  • Vehicle for injection

  • Syringes and needles for intraperitoneal injection

  • Glucose solution for oral glucose tolerance test (OGTT)

  • Glucometer and test strips

  • Equipment for isometric tension measurements of aortic rings

3. Experimental Workflow:

start 16-week-old db/db mice treatment Daily i.p. injection: - Vehicle - this compound (5 consecutive days) start->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt tissue_collection Tissue Collection: - Aorta - Liver - Skeletal Muscle ogtt->tissue_collection analysis Analysis: - Aortic Relaxation - Serum Insulin (B600854) - Hepatosteatosis - Oxygen Consumption tissue_collection->analysis

Caption: Workflow for Diabetes Model.

4. Procedure:

  • Acclimate 16-week-old male db/db mice and control mice to the housing conditions.[5]

  • Divide the mice into four groups: control + vehicle, control + this compound, db/db + vehicle, and db/db + this compound.[5]

  • Prepare the this compound solution in the desired vehicle.

  • Administer this compound or vehicle via intraperitoneal injection daily for 5 consecutive days.[5][8]

  • Following the treatment period, perform an oral glucose tolerance test (OGTT). Measure blood glucose at 0, 60, and 120 minutes post-glucose administration.[5]

  • At the end of the study, euthanize the animals and collect tissues such as the aorta, liver, and skeletal muscle for further analysis.

  • Assess aortic endothelial function through isometric tension measurements of aortic rings.[5]

  • Measure serum insulin levels.[5]

  • Evaluate hepatosteatosis and oxygen consumption in skeletal muscle.[5]

Protocol 2: Assessment of this compound in a Rat Model of Cerebral Ischemia

This protocol is derived from a study using a middle cerebral artery occlusion (MCAO) model in rats.[3][4]

1. Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley

  • Weight: 250-270 g

  • Sex: Male

2. Materials:

  • This compound

  • Vehicle: 10% dimethylformamide (DMF) and 10% Tween 80 in normal saline[3]

  • Surgical instruments for MCAO

  • TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume analysis

  • Equipment for neurological and motor function tests (e.g., modified neurological severity score, rotarod)

3. Experimental Workflow:

start Sprague-Dawley Rats mcao Middle Cerebral Artery Occlusion (MCAO) start->mcao reperfusion Reperfusion mcao->reperfusion treatment i.p. injection: - Vehicle - this compound (3 or 10 mg/kg) (4 doses, 6h intervals) reperfusion->treatment behavioral Neurological & Motor Function Tests treatment->behavioral tissue_collection Brain Tissue Collection behavioral->tissue_collection analysis Analysis: - Infarct Volume (TTC) - Brain Edema - Oxidative Stress Markers - Apoptosis Markers tissue_collection->analysis

Caption: Workflow for Cerebral Ischemia Model.

4. Procedure:

  • Acclimate male Sprague-Dawley rats (250-270 g) to the housing conditions.[3]

  • Induce cerebral ischemia via transient middle cerebral artery occlusion (MCAO).[3]

  • Randomly assign animals to sham, MCAO + vehicle, MCAO + this compound (3 mg/kg), and MCAO + this compound (10 mg/kg) groups.[3]

  • Immediately after reperfusion, administer the first dose of this compound or vehicle intraperitoneally.[3]

  • Administer three additional doses at 6-hour intervals.[3]

  • Perform neurological and motor function assessments, such as the modified Neurological Severity Score (mNSS), grip strength, and rotarod tests.[3]

  • After 22 hours of reperfusion, euthanize the animals and collect the brains.[3]

  • Determine the infarct volume using TTC staining.[3]

  • Measure brain edema and markers of oxidative stress (e.g., MDA, nitrite, GSH).[3]

  • Analyze the expression of ER stress and apoptosis markers (e.g., BiP, CHOP, Bax, Bcl-2) via immunoblotting.[3][4]

These protocols provide a foundation for designing in vivo experiments with this compound. Researchers should optimize dosages, treatment durations, and outcome measures based on their specific experimental goals and animal models.

References

Preparing Stock Solutions of CDN1163 in DMSO and Corn Oil for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation of stock solutions of CDN1163, a small molecule allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), using dimethyl sulfoxide (B87167) (DMSO) for in vitro applications and a mixture of DMSO and corn oil for in vivo studies. Adherence to these guidelines is crucial for ensuring solution stability, and accurate and reproducible experimental outcomes.

Introduction to this compound

This compound is a potent allosteric activator of SERCA, particularly the SERCA2 isoform.[1][2][3] By enhancing SERCA's calcium pump activity, this compound helps to maintain intracellular calcium homeostasis, which is often dysregulated in various disease states.[2][4] Dysregulation of calcium signaling and subsequent endoplasmic reticulum (ER) stress are implicated in the pathogenesis of numerous disorders, including type 2 diabetes, metabolic disorders, neurodegenerative diseases, and cardiovascular conditions.[2][3][5] this compound has demonstrated therapeutic potential in preclinical models by mitigating ER stress, improving mitochondrial function, and restoring cellular function.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for preparing this compound solutions.

Table 1: this compound Properties

PropertyValueReference
Molecular Weight320.39 g/mol [4]
AppearanceWhite to off-white solid[4]
CAS Number892711-75-0[4]

Table 2: Solubility of this compound

SolventMaximum ConcentrationNotesReference
DMSO100 mg/mL (312.12 mM)Requires sonication; hygroscopic DMSO can impact solubility.[4]
DMSO64 mg/mL (199.75 mM)Use fresh DMSO as moisture can reduce solubility.[6]
10% DMSO in 90% Corn Oil≥ 2.5 mg/mL (7.80 mM)Results in a clear solution.[4]
Ethanol32.04 mg/mL (100 mM)[3]

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°C3 years[4]
Powder4°C2 years[4]
In Solvent (e.g., DMSO)-80°C2 years[4]
In Solvent (e.g., DMSO)-20°C1 year[4]

Experimental Protocols

Preparation of a High-Concentration this compound Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 100 mg/mL this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL. It is crucial to use newly opened DMSO as it is hygroscopic and absorbed moisture can significantly decrease the solubility of this compound.[4][6]

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the solution in a water bath until it becomes clear.[4]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[4]

Preparation of this compound Working Solution in Corn Oil (for in vivo use)

This protocol details the preparation of a this compound working solution in a vehicle of 10% DMSO and 90% corn oil. This formulation is suitable for intraperitoneal injection in animal models.[4]

Materials:

  • High-concentration this compound stock solution in DMSO (e.g., 25 mg/mL or 100 mg/mL)

  • Sterile corn oil

  • Sterile tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Prepare a clear stock solution of this compound in DMSO as described in Protocol 3.1. For this example, a 25 mg/mL stock solution will be used.[4]

  • In a sterile tube, add the required volume of the this compound DMSO stock solution. For example, to prepare 1 mL of a 2.5 mg/mL final solution, you would use 100 µL of a 25 mg/mL DMSO stock.

  • Add the corresponding volume of corn oil to achieve the final desired concentration and a vehicle composition of 10% DMSO and 90% corn oil. In the example above, you would add 900 µL of corn oil.

  • Vortex the mixture thoroughly until a clear, homogeneous solution is obtained.[4]

  • It is recommended to prepare this working solution fresh on the day of use.[4]

Visualization of Workflow and Signaling Pathway

Experimental Workflow for this compound Solution Preparation

G cluster_0 In Vitro Stock Preparation cluster_1 In Vivo Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_sonicate Vortex & Sonicate add_dmso->vortex_sonicate aliquot_store Aliquot & Store at -80°C vortex_sonicate->aliquot_store start_vivo Start with DMSO Stock aliquot_store->start_vivo Use as starting material add_corn_oil Add Corn Oil (90%) start_vivo->add_corn_oil vortex_mix Vortex Thoroughly add_corn_oil->vortex_mix use_fresh Use Immediately vortex_mix->use_fresh

Caption: Workflow for preparing this compound solutions.

Simplified Signaling Pathway of this compound Action

G This compound This compound serca2 SERCA2 Activation This compound->serca2 ca_homeostasis Improved Ca2+ Homeostasis serca2->ca_homeostasis er_stress Reduced ER Stress ca_homeostasis->er_stress mito_function Improved Mitochondrial Function er_stress->mito_function cell_survival Enhanced Cell Survival & Function er_stress->cell_survival mito_function->cell_survival

References

Application Notes: Assessing the Effects of CDN1163 on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CDN1163 is a small molecule activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), an essential protein responsible for pumping calcium ions from the cytosol into the endoplasmic reticulum (ER).[1][2][3] Dysregulation of SERCA activity and subsequent disruption of calcium homeostasis are implicated in various diseases, including metabolic disorders and neurodegenerative diseases.[1][2][3][4] this compound has been shown to restore intracellular calcium homeostasis, reduce ER stress, and modulate mitochondrial function.[2][3][5][6] Therefore, accurately assessing the impact of this compound on cell viability is crucial for understanding its therapeutic potential and potential cytotoxic effects.

These application notes provide detailed protocols for three common cell viability assays—MTT, CellTiter-Glo®, and alamarBlue®—to evaluate the effects of this compound. The selection of a specific assay should be guided by the experimental goals, cell type, and available equipment.

Mechanism of Action of this compound and its Impact on Cell Viability

This compound allosterically activates SERCA, enhancing the reuptake of Ca2+ into the ER.[4][7][8] This action can have several downstream consequences that influence cell viability:

  • Calcium Homeostasis: By restoring ER Ca2+ levels, this compound can mitigate ER stress and the unfolded protein response (UPR), which can otherwise trigger apoptosis.[2][3][4]

  • Mitochondrial Function: this compound can influence mitochondrial Ca2+ levels, mitochondrial membrane potential, respiration, and ATP synthesis.[1][2][3][5][9] In some contexts, it has been shown to protect against mitochondrial dysfunction.[2][3]

  • Cell Growth and Proliferation: Studies have shown that this compound can suppress cell proliferation and cause cell cycle arrest in certain cell types, such as mouse neuronal N2A cells.[1][10]

Given that this compound's mechanism is closely tied to metabolic activity and mitochondrial function, cell viability assays that measure these parameters are particularly relevant.

Selecting an Appropriate Cell Viability Assay

Several types of assays can be used to measure cell viability, each with its own advantages and disadvantages.[11][12]

  • Metabolic Assays (e.g., MTT, XTT, MTS, alamarBlue®): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[13][14][15][16] They are cost-effective and easy to perform.

  • ATP Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.[17][18][19] They are highly sensitive and have a broad linear range.[20]

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane. They are often used for direct cell counting.

This document will focus on the detailed protocols for MTT, CellTiter-Glo®, and alamarBlue® due to their widespread use in drug discovery and their relevance to the known effects of this compound.

Data Presentation: Summarized Quantitative Data

The following table structure should be used to summarize the quantitative data obtained from the cell viability assays. This allows for a clear and direct comparison of the effects of different concentrations of this compound.

This compound Concentration (µM)% Cell Viability (MTT Assay)% Cell Viability (CellTiter-Glo®)% Cell Viability (alamarBlue®)
0 (Vehicle Control)100100100
0.1
1
10
25
50
100

All data should be presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

The following are detailed protocols for performing MTT, CellTiter-Glo®, and alamarBlue® assays to test the effects of this compound on cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[13][14] The amount of formazan produced is proportional to the number of living cells.[21]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[22]

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, if desired)[13][21]

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[14][21]

    • Incubate the plate for 2-4 hours at 37°C.[21][22] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[21][22]

    • Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP, an indicator of metabolically active cells.[17][19] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the ATP concentration.[17][18]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Opaque-walled 96-well plates (to prevent luminescence signal cross-talk)

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates.

  • Assay Procedure:

    • After the desired incubation period with this compound, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[18][23]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18][23]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18][23]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][23]

  • Luminescence Measurement:

    • Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Luminescence of Treated Cells / Luminescence of Control Cells) x 100

alamarBlue® (Resazurin) Cell Viability Assay

This assay uses the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.[15][16] The increase in fluorescence is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • alamarBlue® reagent

  • Microplate reader capable of measuring fluorescence (Excitation ~560 nm, Emission ~590 nm) or absorbance (570 nm and 600 nm)[16][24]

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • alamarBlue® Addition and Incubation:

    • After the incubation period with this compound, add alamarBlue® reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL of reagent for 100 µL of medium).[24][25]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[16][26] The optimal incubation time may vary depending on the cell type and density.

  • Fluorescence/Absorbance Measurement:

    • Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[24]

    • Alternatively, measure the absorbance at 570 nm and 600 nm.[16][24]

  • Data Analysis:

    • Subtract the average fluorescence/absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Fluorescence/Absorbance of Treated Cells / Fluorescence/Absorbance of Control Cells) x 100

Mandatory Visualizations

CDN1163_Signaling_Pathway cluster_ER ER Compartment cluster_Mito Mitochondrial Compartment This compound This compound SERCA SERCA Pump This compound->SERCA Activates ER_Ca ER Ca2+ SERCA->ER_Ca Increases ER Endoplasmic Reticulum (ER) Cytosol_Ca Cytosolic Ca2+ Cytosol_Ca->SERCA Pumped Mito_Ca Mitochondrial Ca2+ Cytosol_Ca->Mito_Ca Uptake ER_Stress ER Stress ER_Ca->ER_Stress Reduces Mitochondrion Mitochondrion Mito_Function Mitochondrial Function (ATP Production) Mito_Ca->Mito_Function Modulates Apoptosis Apoptosis ER_Stress->Apoptosis Induces Cell_Viability Cell Viability Mito_Function->Cell_Viability Promotes Apoptosis->Cell_Viability Decreases

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for desired period (e.g., 24, 48, 72h) C->D E 5. Add Viability Reagent (MTT, CellTiter-Glo, or alamarBlue) D->E F 6. Incubate as per protocol E->F G 7. Measure Signal (Absorbance, Luminescence, or Fluorescence) F->G H 8. Analyze Data (% Viability vs. Control) G->H

References

Application Notes and Protocols for Western Blot Analysis of SERCA2 Expression Following CDN1163 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2) protein expression by western blot following treatment with the allosteric SERCA2 activator, CDN1163. This document includes an overview of the signaling pathway, detailed experimental protocols, and representative data.

Introduction

This compound is a small molecule, allosteric activator of SERCA2, a critical enzyme responsible for pumping calcium ions from the cytosol into the sarcoplasmic/endoplasmic reticulum (SR/ER).[1] By enhancing SERCA2's Ca2+-ATPase activity, this compound helps to restore intracellular Ca2+ homeostasis. Dysregulation of Ca2+ homeostasis is implicated in various diseases, and this compound has been shown to ameliorate conditions such as diabetes and metabolic disorders by attenuating ER stress and improving mitochondrial function.[1] Western blotting is a fundamental technique to assess the protein levels of SERCA2 in response to this compound treatment, providing insights into its mechanism of action and therapeutic potential.

Signaling Pathway of SERCA2 Activation by this compound

This compound directly binds to the SERCA2 enzyme, inducing a conformational change that enhances its calcium transport activity. This leads to a reduction in cytosolic calcium levels and an increase in ER calcium stores. The restoration of calcium homeostasis alleviates ER stress, a condition linked to cellular dysfunction and apoptosis. Furthermore, activation of SERCA2 by this compound has been shown to stimulate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism.[1]

SERCA2_Activation_by_this compound cluster_0 Cellular Environment This compound This compound SERCA2 SERCA2 Pump This compound->SERCA2 Allosteric Activation Cytosolic_Ca Cytosolic Ca2+ SERCA2->Cytosolic_Ca Uptake ER_Ca ER Ca2+ SERCA2->ER_Ca Sequestration AMPK AMPK SERCA2->AMPK Activates ER Endoplasmic Reticulum ER_Stress ER Stress Cytosolic_Ca->ER_Stress High levels induce ER_Ca->ER_Stress Restoration alleviates Cell_Survival Enhanced Cell Survival ER_Stress->Cell_Survival Alleviation promotes Improved_Metabolism Improved Metabolism AMPK->Improved_Metabolism Promotes Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow start Start: Cultured Cells treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-SERCA2) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: SERCA2 Expression Level analysis->end

References

Application Notes and Protocols for Measuring Intracellular Calcium Levels in Response to CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CDN1163 is a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), an essential enzyme responsible for pumping calcium ions (Ca²⁺) from the cytosol into the lumen of the endoplasmic reticulum (ER).[1] By enhancing SERCA activity, this compound is proposed to restore Ca²⁺ homeostasis, which is often dysregulated in various disease states.[2][3] However, its effects can be complex, exhibiting time- and SERCA isoform-specific actions.[1][4] Short-term exposure to this compound has been shown in some systems, such as T lymphocytes, to suppress Ca²⁺ uptake and diminish Ca²⁺ release from SERCA2b-controlled stores, while having a more immediate activating effect on SERCA3-regulated stores.[1][4] Conversely, longer-term exposure may increase Ca²⁺ levels in SERCA2b-regulated pools.[1][4] Furthermore, some studies indicate that this compound can cause a slow, persistent elevation of cytosolic Ca²⁺, leading to increased mitochondrial Ca²⁺ uptake.[5]

These application notes provide detailed protocols for measuring the dynamic changes in intracellular Ca²⁺ concentrations in response to this compound using common fluorescent Ca²⁺ indicators.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound and its impact on intracellular calcium dynamics.

CDN1163_Mechanism cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) This compound This compound SERCA SERCA Pump This compound->SERCA Allosteric Activation Ca_cytosol Cytosolic Ca²⁺ Mitochondrion Mitochondrion Ca_cytosol->Mitochondrion Uptake Ca_cytosol->SERCA Transport Mito_Ca Mitochondrial Ca²⁺ Mitochondrion->Mito_Ca ER_Ca ER Ca²⁺ Store SERCA->ER_Ca Ca²⁺ Uptake

Caption: this compound allosterically activates the SERCA pump, enhancing Ca²⁺ uptake into the ER.

Experimental Design and Data Presentation

To characterize the effects of this compound on intracellular Ca²⁺, a series of experiments are recommended. The following tables outline key experimental parameters and provide a template for summarizing the resulting data.

Table 1: this compound Dose-Response Parameters
ParameterVehicle ControlThis compound (1 µM)This compound (10 µM)This compound (25 µM)
Baseline [Ca²⁺]i (nM)
Peak [Ca²⁺]i (nM) after Agonist
Rate of [Ca²⁺]i Rise (nM/s)
Rate of [Ca²⁺]i Decay (nM/s)
ER Ca²⁺ Store Content (ΔF/F₀)
Table 2: this compound Time-Course Parameters (at 10 µM)
ParameterVehicle ControlThis compound (Short-term, <30 min)This compound (Long-term, >12 h)
Baseline [Ca²⁺]i (nM)
Agonist-Induced Ca²⁺ Release (ΔF/F₀)
ER Ca²⁺ Store Content (ΔF/F₀)
Mitochondrial [Ca²⁺] (Arbitrary Units)

Experimental Workflow

The general workflow for assessing the impact of this compound on intracellular calcium is depicted below.

Experimental_Workflow A 1. Cell Culture (Plate cells on imaging plates) B 2. Dye Loading (e.g., Fura-2 AM or Fluo-4 AM) A->B C 3. Pre-incubation (Vehicle or this compound at various concentrations/durations) B->C D 4. Baseline Measurement (Acquire basal fluorescence) C->D E 5. Stimulation (Add agonist, e.g., ATP or Thapsigargin) D->E F 6. Data Acquisition (Record fluorescence changes) E->F G 7. Data Analysis (Calculate ratios, concentrations, and kinetics) F->G

Caption: General experimental workflow for measuring intracellular calcium responses.

Protocols

Protocol 1: Measuring Cytosolic Ca²⁺ with Fura-2 AM

This protocol describes a ratiometric method to measure intracellular Ca²⁺ concentration ([Ca²⁺]i) using Fura-2 AM, which minimizes variability from dye loading and photobleaching.[6][7][8]

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127 (20% w/v in DMSO)

  • HEPES-Buffered Saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, HEPES, Glucose. pH 7.4.

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • This compound

  • Ionomycin (B1663694) or Digitonin (for calibration)

  • EGTA (for calibration)

  • Adherent cells cultured on black, clear-bottom 96-well plates or glass coverslips.

Procedure:

  • Preparation of Fura-2 AM Loading Solution (e.g., for a final concentration of 5 µM): a. Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO. b. For each 1 mL of HBS, mix 5 µL of 1 mM Fura-2 AM stock with 2.5 µL of 20% Pluronic F-127.[8] c. Vortex the mixture and then dilute it into 1 mL of HBS. If using, add Probenecid to a final concentration of 1-2.5 mM. d. The final loading solution should be prepared fresh and used within 1-2 hours.[9]

  • Cell Loading: a. Grow cells to 80-90% confluency. b. Aspirate the culture medium and wash the cells once with HBS. c. Add the Fura-2 AM loading solution to the cells (e.g., 100 µL per well for a 96-well plate). d. Incubate for 45-60 minutes at 37°C in the dark.[10] e. After incubation, aspirate the loading solution and wash the cells twice with HBS. f. Add fresh HBS (containing this compound or vehicle for the pre-incubation step) and allow cells to de-esterify the dye for at least 20-30 minutes at room temperature.[6]

  • Fluorescence Measurement: a. Place the plate or coverslip in a fluorescence plate reader or on an inverted microscope equipped for ratiometric imaging. b. Excite the cells alternately at 340 nm and 380 nm, and record the emission at ~510 nm.[11] c. Record a stable baseline fluorescence for 1-2 minutes. d. Add this compound at the desired concentration and continue recording to observe its direct effect on basal [Ca²⁺]i. e. To assess the effect on Ca²⁺ stores, after this compound pre-incubation, stimulate cells with a Ca²⁺-mobilizing agonist (e.g., ATP, carbachol, or a SERCA inhibitor like thapsigargin) and record the response.

  • Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀). b. The ratio is directly proportional to the [Ca²⁺]i.[6] Calibrate the signal using ionomycin to determine the maximum fluorescence ratio (Rₘₐₓ) and EGTA for the minimum ratio (Rₘᵢₙ) to convert ratios to absolute Ca²⁺ concentrations using the Grynkiewicz equation.

Protocol 2: Measuring ER Ca²⁺ Store Content

This protocol provides an indirect method to assess the Ca²⁺ content within the ER by measuring the peak cytosolic Ca²⁺ transient induced by complete inhibition of SERCA.

Materials:

  • Same as Protocol 1.

  • Thapsigargin (Tg) or Cyclopiazonic Acid (CPA) - potent SERCA inhibitors.

  • Ca²⁺-free HBS (HBS with no added CaCl₂ and supplemented with 0.5 mM EGTA).

Procedure:

  • Cell Preparation and Dye Loading: a. Follow steps 1 and 2 from Protocol 1 to load cells with Fura-2 AM or Fluo-4 AM.

  • This compound Incubation: a. After dye loading and de-esterification, replace the buffer with fresh HBS containing either vehicle or different concentrations of this compound. b. Incubate for the desired duration (e.g., 20 minutes for short-term or 12-24 hours for long-term effects).

  • Measurement of ER Ca²⁺ Release: a. Wash the cells and replace the buffer with Ca²⁺-free HBS. This prevents Ca²⁺ influx from confounding the measurement of store release. b. Place the cells in the fluorometer or microscope and record a stable baseline. c. Add a high concentration of a SERCA inhibitor (e.g., 1-2 µM Thapsigargin) to induce a complete and irreversible release of Ca²⁺ from the ER stores. d. Record the resulting increase in cytosolic fluorescence.

  • Data Analysis: a. The peak amplitude of the fluorescence signal (ΔF/F₀ or peak ratio) following Tg addition is proportional to the amount of Ca²⁺ stored in the ER. b. Compare the peak amplitude in this compound-treated cells to that in vehicle-treated cells. An increased peak suggests this compound enhanced ER Ca²⁺ loading, while a decreased peak suggests depletion.

Protocol 3: Measuring Mitochondrial Ca²⁺ with Rhod-2 AM

This protocol describes the use of Rhod-2 AM to specifically monitor changes in mitochondrial Ca²⁺ levels, which can be affected by sustained elevations in cytosolic Ca²⁺.[5]

Materials:

  • Rhod-2 AM

  • Anhydrous DMSO

  • Pluronic F-127

  • HBS

  • Confocal microscope

Procedure:

  • Dye Loading: a. Prepare a Rhod-2 AM loading solution (typically 2-5 µM) in HBS with Pluronic F-127, similar to the Fura-2 AM protocol. b. Incubate cells with the Rhod-2 AM solution for 30-45 minutes at 37°C. c. Wash the cells with HBS and allow for de-esterification for at least 30 minutes. Rhod-2 preferentially accumulates in mitochondria due to their negative membrane potential.

  • Imaging: a. Image the cells using a confocal microscope. Excite Rhod-2 at ~552 nm and collect emission at ~581 nm. b. Acquire baseline images. c. Add this compound and acquire time-lapse images to monitor changes in mitochondrial fluorescence.

  • Data Analysis: a. Quantify the average fluorescence intensity within mitochondrial regions of interest over time. b. An increase in Rhod-2 fluorescence indicates an uptake of Ca²⁺ by the mitochondria.[5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Fluorescence Signal - Incomplete dye de-esterification.- Low dye concentration or loading time.- Dye extrusion by organic anion transporters.- Extend the de-esterification period.- Increase dye concentration or incubation time.- Add probenecid (1-2.5 mM) to the loading buffer.[9]
High Background Fluorescence - Incomplete removal of extracellular dye.- Cell autofluorescence.- Ensure thorough washing after loading.- Use a buffer without phenol (B47542) red.- Acquire background images from cell-free regions and subtract from the data.
Dye Compartmentalization - Sequestration of the dye into organelles other than the cytosol.- Load cells at a lower temperature (e.g., room temperature) to reduce active transport into organelles.[9]
Cell Death/Damage - Phototoxicity from excessive light exposure.- Cytotoxicity from the dye or DMSO.- Reduce excitation light intensity or exposure time.- Use the lowest effective dye concentration.- Ensure the final DMSO concentration is non-toxic (typically <0.5%).

References

Application Notes and Protocols for CDN1163 Administration in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of CDN1163, a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), in mouse models of diabetes. The protocols and data presented are based on established preclinical studies and are intended to facilitate further research into the therapeutic potential of this compound for type 2 diabetes and related metabolic disorders.

Introduction

Dysregulation of endoplasmic reticulum (ER) calcium (Ca2+) homeostasis is a key factor in the development of ER stress and insulin (B600854) resistance, hallmarks of type 2 diabetes.[1][2][3] The SERCA pump is crucial for maintaining high Ca2+ concentrations within the ER.[4] In diabetic animal models, the expression and activity of SERCA2 are often impaired.[5][6] this compound is a novel SERCA2 activator that has been shown to ameliorate glucose intolerance, hepatosteatosis, and endothelial dysfunction in diabetic mice by reducing ER stress.[1][5][6] These notes provide detailed protocols for the in vivo administration of this compound and summarize the expected quantitative outcomes.

I. Quantitative Data Summary

The following tables summarize the key quantitative data from studies administering this compound to diabetic mouse models.

Table 1: Effects of this compound on Metabolic Parameters in ob/ob Mice

ParameterVehicle ControlThis compound-TreatedDuration of TreatmentMouse ModelReference
Fasting Blood Glucose (mg/dL) - Day 1438.4 ± 30.4302.0 ± 39.71 day10-week-old male ob/ob mice[1]
Fasting Blood Glucose (mg/dL) - Day 50365.4 ± 25.16129.6 ± 6.385 days (sustained effect)10-week-old male ob/ob mice[1]
Body WeightNo significant changeNo significant change5 daysLean control mice[1][2][3]
Adipose Tissue WeightNot specifiedSignificant reduction>6 weeks post-treatmentob/ob mice[2][3]
Lean MassNot specifiedNo change>6 weeks post-treatmentob/ob mice[2][3]

Table 2: Effects of this compound on Metabolic Parameters in db/db Mice

ParameterVehicle ControlThis compound-TreatedDuration of TreatmentMouse ModelReference
Body WeightNo significant changeModest decrease7 days16-week-old male db/db mice[7]
Blood Glucose (OGTT, 60 min)Significantly higherSignificantly lower5 days16-week-old male db/db mice[5][6][8]
Blood Glucose (OGTT, 120 min)Significantly higherSignificantly lower5 days16-week-old male db/db mice[5][6][8]
Serum Insulin (OGTT, 120 min)Significantly higherDecreased5 days16-week-old male db/db mice[5][6][7][8]
ALT LevelsElevatedDecreased5 days16-week-old male db/db mice[7]

II. Experimental Protocols

A. Animal Models

The most commonly used mouse models for studying the effects of this compound in diabetes are:

  • ob/ob mice: A genetic model of obesity and type 2 diabetes due to a mutation in the leptin gene.[1]

  • db/db mice: A model of obesity, diabetes, and dyslipidemia resulting from a mutation in the leptin receptor gene.[5][6]

Studies typically use male mice, with age ranging from 10 to 16 weeks at the start of the treatment.[1][5][6]

B. This compound Formulation and Administration

1. Formulation:

  • Compound: this compound

  • Vehicle: A solution of 10% DMSO and 90% corn oil is a commonly used vehicle for intraperitoneal injections.[9]

2. Administration Route:

  • Intraperitoneal (i.p.) injection is the standard administration route for this compound in these studies.[1][5][6][9]

3. Dosage and Regimen:

  • Dosage: A dose of 50 mg/kg body weight has been shown to be effective in ob/ob mice.[1] Another study used 20 mg/kg in a different experimental context.[9]

  • Regimen: Administer this compound or vehicle once daily for 5 consecutive days.[1][5][6]

Protocol for Intraperitoneal Injection:

  • Preparation: Dissolve this compound in the vehicle solution (10% DMSO, 90% corn oil) to the desired concentration (e.g., for a 50 mg/kg dose in a 30g mouse, prepare a solution that delivers 1.5 mg in a reasonable injection volume, such as 300 µL).[1]

  • Animal Handling: Gently restrain the mouse, exposing the abdomen.

  • Injection: Using a sterile syringe with an appropriate gauge needle, penetrate the peritonium in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Delivery: Inject the solution slowly and smoothly.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

C. Key Experimental Procedures

1. Oral Glucose Tolerance Test (OGTT):

  • Purpose: To assess glucose metabolism and insulin sensitivity.

  • Procedure:

    • Fast mice overnight (typically 10-12 hours) with free access to water.

    • Measure baseline blood glucose from the tail vein (Time 0).

    • Administer a bolus of D-glucose orally (gavage) at a standard dose (e.g., 2 g/kg body weight).

    • Measure blood glucose at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after glucose administration.[5][6][8]

    • Blood samples can also be collected to measure serum insulin levels at baseline and at the 120-minute time point.[5][6][7][8]

2. Measurement of Fasting Blood Glucose and Insulin:

  • Purpose: To determine the effect of this compound on basal glucose homeostasis.

  • Procedure:

    • Fast mice for a specified period (e.g., 10 hours).[1]

    • Collect a small blood sample from the tail vein.

    • Measure blood glucose using a standard glucometer.

    • For insulin measurement, collect a larger blood sample, separate the serum, and use an appropriate ELISA kit.

III. Visualization of Pathways and Workflows

A. Signaling Pathway of this compound Action

CDN1163_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol SERCA2 SERCA2 Ca_ER High ER Ca2+ SERCA2->Ca_ER Ca2+ uptake ER_Stress ER Stress Ca_ER->ER_Stress Reduces Insulin_Signaling Improved Insulin Signaling ER_Stress->Insulin_Signaling Leads to Mito_Function Enhanced Mitochondrial Function ER_Stress->Mito_Function Leads to This compound This compound This compound->SERCA2 Activates

Caption: this compound activates SERCA2, leading to reduced ER stress and improved metabolic function.

B. Experimental Workflow for this compound Administration and Analysis

Experimental_Workflow start Start acclimatize Acclimatize Diabetic Mice (e.g., ob/ob or db/db) start->acclimatize group Divide into Vehicle and this compound Groups acclimatize->group treatment Daily Intraperitoneal Injection (5 consecutive days) group->treatment ogtt Perform Oral Glucose Tolerance Test (OGTT) treatment->ogtt measurements Measure Blood Glucose & Serum Insulin ogtt->measurements tissue Tissue Collection (Liver, Muscle, Adipose) measurements->tissue analysis Molecular & Histological Analysis tissue->analysis end End analysis->end

Caption: A typical experimental workflow for evaluating the effects of this compound in diabetic mice.

IV. Mechanism of Action

This compound acts as a direct allosteric activator of SERCA2.[1] By enhancing SERCA2's Ca2+-ATPase activity, this compound helps to restore normal Ca2+ levels within the ER.[1] This alleviation of ER Ca2+ dysregulation leads to a reduction in ER stress, a key contributor to insulin resistance. The downstream effects of this compound treatment in diabetic mice include:

  • Improved Glucose and Lipid Metabolism: this compound lowers fasting blood glucose, improves glucose tolerance, and reduces hepatosteatosis.[1][2][3]

  • Enhanced Insulin Sensitivity: The compound improves insulin signaling in peripheral tissues like skeletal muscle.[7]

  • Reduced Hepatic Gluconeogenesis and Lipogenesis: Treatment with this compound significantly reduces the expression of genes involved in these pathways.[2][3]

  • Improved Mitochondrial Biogenesis and Function: this compound may activate the AMP-activated protein kinase (AMPK) pathway, leading to improved mitochondrial function.[2][3] It also enhances mitochondrial bioenergetics in pancreatic β-cells, protecting them from lipotoxicity.[4]

  • Amelioration of Endothelial Dysfunction: this compound improves vascular endothelial function in diabetic mice.[5][6]

These findings collectively suggest that SERCA2 activation by compounds like this compound is a promising therapeutic strategy for type 2 diabetes and its complications.[2][3]

References

Application Notes and Protocols for CDN1163 in Primary Human Skeletal Muscle Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CDN1163, a small molecule activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), in primary human skeletal muscle cell (hSkMC) cultures. This document outlines the effects of this compound on cellular metabolism and provides detailed protocols for key experiments to assess its efficacy.

Introduction

This compound is a potent allosteric activator of SERCA, an ATP-dependent calcium pump crucial for maintaining intracellular calcium homeostasis.[1] In skeletal muscle, SERCA activation has been shown to enhance energy metabolism, making it a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[2][3][4] This document details the application of this compound in primary human myotube cultures, summarizing its effects on glucose and fatty acid metabolism, and mitochondrial function.

Mechanism of Action

This compound directly binds to and activates SERCA, enhancing the transport of Ca2+ from the cytosol into the sarcoplasmic reticulum. This process consumes ATP, leading to an increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[2][3] Activated AMPK, specifically the phosphorylation of its alpha subunit at threonine 172 (p-AMPKα Thr172), initiates a cascade of downstream effects aimed at restoring cellular energy balance.[3][5] These effects include increased glucose uptake, enhanced fatty acid oxidation, and improved mitochondrial function.[2][3][5]

This compound This compound SERCA SERCA Activation This compound->SERCA Ca_cycling ↑ Ca2+ Cycling SERCA->Ca_cycling ATP_hydrolysis ↑ ATP Hydrolysis Ca_cycling->ATP_hydrolysis AMP_ATP ↑ AMP:ATP Ratio ATP_hydrolysis->AMP_ATP AMPK AMPK Activation (p-AMPKα Thr172) AMP_ATP->AMPK Metabolic_Effects Enhanced Energy Metabolism AMPK->Metabolic_Effects Glucose_Uptake ↑ Glucose Uptake Metabolic_Effects->Glucose_Uptake FAO ↑ Fatty Acid Oxidation Metabolic_Effects->FAO Mito_Function ↑ Mitochondrial Function Metabolic_Effects->Mito_Function

Fig. 1: this compound Signaling Pathway in Skeletal Muscle.

Data Presentation

The following tables summarize the quantitative effects of this compound on primary human myotubes based on acute (4-hour) and chronic (5-day) treatment protocols.

Table 1: Acute Effects of this compound on Glucose Metabolism (4-hour treatment)

Concentration (µM)Glucose UptakeGlucose Oxidation
0.01Increased[5]Increased[5]
0.1-Increased[5]
1.0--

Table 2: Chronic Effects of this compound on Metabolism (5-day treatment)

Concentration (µM)Glucose Uptake & OxidationOleic Acid Uptake & β-oxidationMitochondrial Respirationp-AMPKα (Thr172)
0.01 - 1.0Enhanced[5]Improved[2][3]Enhanced spare capacity & maximal respiration[2][3]Increased[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Primary Human Skeletal Muscle Cell Culture and Differentiation

This protocol describes the culture and differentiation of primary human myoblasts into myotubes.

Materials:

  • Primary Human Skeletal Muscle Cells (hSkMCs)

  • Skeletal Muscle Cell Growth Medium

  • Differentiation Medium (e.g., Opti-MEM)

  • Collagen-coated or gelatin-coated culture flasks/plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Fetal Bovine Serum (FBS)

Protocol:

  • Thawing and Plating: Thaw cryopreserved hSkMCs rapidly in a 37°C water bath. Transfer to a tube containing pre-warmed growth medium and centrifuge. Resuspend the cell pellet in growth medium and plate onto collagen or gelatin-coated flasks.[3]

  • Proliferation: Culture the cells at 37°C in a 5% CO2 incubator. Change the growth medium every 2-3 days until the cells reach 80-90% confluency.

  • Differentiation: Once confluent, aspirate the growth medium, wash the cells with PBS, and replace with differentiation medium.[2]

  • Myotube Formation: Continue to culture the cells for 5-7 days to allow for the formation of multinucleated myotubes. The cells are now ready for this compound treatment and subsequent assays.

Thaw Thaw hSkMCs Plate Plate on Coated Flask Thaw->Plate Proliferate Proliferate in Growth Medium Plate->Proliferate Confluence 80-90% Confluency Proliferate->Confluence Differentiate Switch to Differentiation Medium Confluence->Differentiate Myotubes Mature Myotubes (5-7 days) Differentiate->Myotubes

Fig. 2: hSkMC Culture and Differentiation Workflow.
Glucose Uptake Assay (Radiolabeled)

This protocol measures the rate of glucose uptake using radiolabeled 2-deoxy-D-glucose.

Materials:

  • Differentiated myotubes in 6-well plates

  • This compound

  • Krebs-Ringer-Hepes (KRH) buffer

  • [3H]-2-deoxy-D-glucose

  • Unlabeled 2-deoxy-D-glucose

  • Cytochalasin B (as a negative control)

  • NaOH

  • Scintillation cocktail and counter

Protocol:

  • Treatment: Treat differentiated myotubes with desired concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for the specified duration (e.g., 4 hours for acute, 5 days for chronic).

  • Starvation: Wash cells with PBS and incubate in serum-free medium for 3-4 hours.

  • Assay Initiation: Wash cells with KRH buffer. Add KRH buffer containing [3H]-2-deoxy-D-glucose and unlabeled 2-deoxy-D-glucose to each well. For negative controls, pre-incubate with cytochalasin B.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Assay Termination: Stop the uptake by aspirating the glucose solution and washing the cells rapidly with ice-cold PBS.

  • Lysis: Lyse the cells with NaOH.

  • Quantification: Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.[6] Normalize the counts to the protein concentration of the cell lysate.

Fatty Acid Oxidation Assay (Radiolabeled)

This protocol measures the rate of fatty acid oxidation using radiolabeled oleic acid.

Materials:

  • Differentiated myotubes in 24-well plates

  • This compound

  • [1-14C]Oleic acid complexed to BSA

  • Unlabeled oleic acid

  • Perchloric acid (PCA)

  • Scintillation cocktail and counter

Protocol:

  • Treatment: Treat differentiated myotubes with this compound as described for the glucose uptake assay.

  • Assay Medium: Prepare an assay medium containing [1-14C]oleic acid and unlabeled oleic acid complexed to fatty-acid-free BSA.

  • Incubation: Add the assay medium to the cells and incubate for 2-4 hours at 37°C. To measure complete oxidation, a trapping plate containing NaOH can be used to capture released 14CO2.[7]

  • Measurement of Incomplete Oxidation: After incubation, precipitate non-oxidized fatty acids by adding PCA to the medium. Centrifuge and collect the supernatant containing acid-soluble metabolites (ASMs).[8]

  • Quantification: Measure the radioactivity in the trapped CO2 (complete oxidation) and the ASMs (incomplete oxidation) using a scintillation counter. Normalize to protein concentration.

Mitochondrial Respiration Analysis (Seahorse XF Assay)

This protocol assesses mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Differentiated myotubes in a Seahorse XF culture plate

  • This compound

  • Seahorse XF Base Medium

  • Glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, and Rotenone (B1679576)/Antimycin A (Mito Stress Test Kit)

  • Seahorse XF Analyzer

Protocol:

  • Cell Seeding and Treatment: Seed and differentiate myoblasts in a Seahorse XF plate. Treat with this compound for the desired duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[9]

  • Seahorse Assay: Place the cell plate into the Seahorse XF Analyzer. After measuring the basal OCR, the instrument will sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A.[10]

  • Data Analysis: The software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Start Basal OCR Oligo Inject Oligomycin Start->Oligo ATP_Respiration ATP-linked Respiration Oligo->ATP_Respiration FCCP Inject FCCP ATP_Respiration->FCCP Max_Respiration Maximal Respiration FCCP->Max_Respiration Rot_Ant Inject Rotenone/ Antimycin A Max_Respiration->Rot_Ant Non_Mito Non-Mitochondrial Respiration Rot_Ant->Non_Mito

Fig. 3: Seahorse Mito Stress Test Workflow.
Western Blotting for p-AMPKα (Thr172)

This protocol is for detecting the activation of AMPK via Western blotting.

Materials:

  • Differentiated myotubes treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[4]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[4]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.[4] Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AMPKα signal to the total AMPKα signal.

Conclusion

This compound is a valuable tool for studying the role of SERCA in skeletal muscle energy metabolism. The protocols outlined in these application notes provide a framework for researchers to investigate the metabolic effects of this compound in primary human skeletal muscle cell cultures. By following these detailed methodologies, researchers can obtain robust and reproducible data on glucose uptake, fatty acid oxidation, mitochondrial function, and the underlying signaling pathways.

References

Application Notes and Protocols: Assessing the Effect of CDN1163 on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDN1163 is a small molecule allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), an intracellular pump that sequesters cytosolic calcium (Ca2+) into the endoplasmic reticulum (ER).[1] Emerging evidence highlights the critical role of SERCA in cellular metabolism and mitochondrial function. Activation of SERCA by this compound has been shown to enhance mitochondrial bioenergetics, increase energy metabolism, and protect against cellular stress.[2][3] These application notes provide detailed protocols for assessing the effects of this compound on mitochondrial respiration, offering a valuable tool for researchers investigating metabolic disorders, neurodegenerative diseases, and other conditions linked to mitochondrial dysfunction.

Mechanism of Action: this compound and Mitochondrial Enhancement

This compound's primary mechanism involves the activation of SERCA, leading to increased Ca2+ uptake into the ER. This modulation of intracellular Ca2+ homeostasis has profound downstream effects on mitochondrial function. Elevated ER Ca2+ content facilitates the transfer of Ca2+ into the mitochondrial matrix, which in turn stimulates key enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain, ultimately boosting mitochondrial respiration and ATP synthesis.[2][4][5] Furthermore, studies have indicated that this compound can activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, which can promote mitochondrial biogenesis.[6][7]

CDN1163_Pathway This compound This compound SERCA SERCA Activation This compound->SERCA AMPK AMPKα Activation This compound->AMPK ER_Ca Increased ER Ca2+ Uptake SERCA->ER_Ca Mito_Ca Increased Mitochondrial Ca2+ ER_Ca->Mito_Ca TCA_ETC TCA Cycle & ETC Activation Mito_Ca->TCA_ETC Mito_Resp Enhanced Mitochondrial Respiration & ATP Synthesis TCA_ETC->Mito_Resp Mito_Bio Mitochondrial Biogenesis AMPK->Mito_Bio

Caption: Proposed signaling pathway of this compound's effect on mitochondrial function.

Experimental Protocols

The most common and robust method to assess the impact of this compound on mitochondrial respiration is through high-resolution respirometry, often utilizing the Seahorse XF Analyzer. This technology allows for real-time measurement of the oxygen consumption rate (OCR), providing a dynamic profile of mitochondrial function.

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol is designed to measure key parameters of mitochondrial respiration in live cells treated with this compound.

Materials:

  • Seahorse XF Analyzer (e.g., XFe24 or XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine (final concentrations may vary by cell type, e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine)

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, and Rotenone (B1679576)/Antimycin A)

  • Cells of interest

Experimental Workflow:

Seahorse_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3: Assay Day d1_step1 Seed cells in Seahorse XF microplate d1_step2 Incubate overnight d1_step1->d1_step2 d2_step1 Treat cells with this compound (acute or chronic exposure) d1_step2->d2_step1 d2_step2 Hydrate (B1144303) sensor cartridge in XF Calibrant d3_step1 Prepare assay medium and mitochondrial inhibitors d3_step2 Wash and incubate cells in assay medium d3_step1->d3_step2 d3_step3 Calibrate Seahorse Analyzer d3_step2->d3_step3 d3_step4 Perform Seahorse Assay: - Basal OCR - Inject Oligomycin - Inject FCCP - Inject Rotenone/Antimycin A d3_step3->d3_step4 d3_step5 Data Analysis d3_step4->d3_step5

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration (acute, e.g., 1-4 hours, or chronic, e.g., 24-120 hours).[6] Include a vehicle control group.

  • Sensor Cartridge Hydration: The day before the assay, hydrate the Seahorse XF sensor cartridge with XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

  • Assay Preparation: On the day of the assay, warm the assay medium to 37°C and adjust the pH to 7.4. Prepare stock solutions of the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) for injection.

  • Cell Plate Preparation: Remove the cell culture medium and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes to allow for temperature and pH equilibration.

  • Seahorse XF Analyzer Calibration: Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

  • Mitochondrial Stress Test: After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure the basal OCR, followed by the sequential injection of:

    • Oligomycin (e.g., 1.0-5.0 µM): An ATP synthase inhibitor that blocks mitochondrial ATP production. The resulting OCR is due to proton leak.

    • FCCP (e.g., 0.5-3.0 µM): An uncoupling agent that collapses the mitochondrial membrane potential and drives respiration to its maximum rate.

    • Rotenone (e.g., 0.5-1.0 µM) & Antimycin A (e.g., 0.5-1.0 µM): Complex I and III inhibitors, respectively, that shut down mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the key parameters of mitochondrial respiration.

Data Presentation

The following table summarizes the expected effects of this compound on the key parameters of mitochondrial respiration as measured by the Seahorse XF Cell Mito Stress Test.

ParameterDescriptionExpected Effect of this compoundReference
Basal Respiration The baseline oxygen consumption of the cells.May be unchanged or slightly increased.[6]
ATP Production The decrease in OCR after oligomycin injection, representing the portion of respiration linked to ATP synthesis.May be unchanged or slightly increased.[2][6]
Proton Leak The remaining OCR after oligomycin injection, representing the "leak" of protons across the inner mitochondrial membrane.Generally unchanged.[6]
Maximal Respiration The maximum OCR reached after the addition of FCCP. This indicates the maximum capacity of the electron transport chain.Significantly Increased [6]
Spare Respiratory Capacity The difference between maximal respiration and basal respiration. This represents the cell's ability to respond to an increased energy demand.Significantly Increased [6]
Non-Mitochondrial Respiration Oxygen consumption from sources other than the mitochondria, measured after the addition of rotenone and antimycin A.Unchanged.[6]

Additional Assays to Complement Respirometry Data

To further investigate the effects of this compound on mitochondrial function, the following assays can be performed:

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Utilize fluorescent dyes such as JC-1 or TMRE to assess changes in the mitochondrial membrane potential. This compound treatment is expected to augment the mitochondrial membrane potential.[2][5]

  • ATP Production Assay: Measure total cellular ATP levels using a luciferase-based bioluminescence assay. This compound has been shown to increase ATP synthesis.[2][4][5]

  • Mitochondrial Calcium Measurement: Employ fluorescent indicators like Rhod-2 to measure changes in mitochondrial Ca2+ concentration. An increase in mitochondrial Ca2+ is an anticipated outcome of this compound treatment.[2][5]

By employing these detailed protocols and assays, researchers can comprehensively evaluate the impact of this compound on mitochondrial respiration and bioenergetics, paving the way for a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for In Vitro SERCA Activity Assay Using CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) activity assays using the small molecule activator, CDN1163. This document is intended for researchers, scientists, and drug development professionals investigating SERCA function and identifying potential therapeutic modulators.

Introduction

The Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) is a crucial P-type ATPase pump responsible for transporting Ca2+ ions from the cytosol into the lumen of the sarcoplasmic or endoplasmic reticulum, thereby maintaining intracellular Ca2+ homeostasis.[1] Dysregulation of SERCA activity is implicated in a variety of diseases, including heart failure, muscular dystrophy, and neurodegenerative disorders.[2] this compound is an allosteric activator of SERCA that has been shown to enhance its Ca2+-ATPase activity and improve Ca2+ homeostasis.[3][4] These characteristics make this compound a valuable tool for studying SERCA function and a potential therapeutic agent. This document outlines the principles and detailed procedures for assessing the in vitro activity of SERCA in the presence of this compound.

Data Presentation

Quantitative Data Summary of this compound Effects on SERCA Activity
ParameterValueSERCA Isoform(s)Experimental SystemReference
EC50 6.0 ± 0.3 μMNot specifiedSolid Supported Membrane (SSM) with native SR vesicles or reconstituted proteoliposomes[2]
EC50 2.3 μMSERCA2aNot specified[5]
Effective Concentration 10 μMSERCA2aNot specified[2]
Effect at 10 μM ~30% increase in ATPase activitySERCA2aNot specified[2]
Maximal Vmax Increase 11.8%SERCA2aNot specified[5]

Signaling Pathways and Experimental Workflow

Signaling Pathway of SERCA Activation by this compound

SERCA_Activation_Pathway This compound This compound SERCA SERCA Pump This compound->SERCA Allosteric Activation Ca_uptake Increased ER/SR Ca2+ Uptake SERCA->Ca_uptake AMPK AMPK Activation SERCA->AMPK ER_Stress Reduced ER Stress Ca_uptake->ER_Stress Metabolism Improved Glucose and Lipid Metabolism AMPK->Metabolism

Caption: Allosteric activation of SERCA by this compound enhances Ca2+ uptake, reducing ER stress and activating AMPK.

Experimental Workflow for In Vitro SERCA Activity Assay

SERCA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_SERCA Isolate SR/ER Microsomes or Reconstitute SERCA incubation Incubate SERCA with varying [this compound] prep_SERCA->incubation prep_CDN Prepare this compound Stock Solution prep_CDN->incubation prep_reagents Prepare Assay Buffers and Reagents prep_reagents->incubation initiation Initiate Reaction with ATP incubation->initiation measurement Measure ATPase Activity or Ca2+ Uptake initiation->measurement data_proc Process Raw Data measurement->data_proc quant Calculate Vmax, EC50 data_proc->quant results Generate Dose-Response Curves quant->results

Caption: Workflow for in vitro SERCA activity assay with this compound.

Logical Relationship of Experimental Design

Experimental_Design cluster_variables Variables cluster_controls Controls hypothesis Hypothesis: This compound activates SERCA in vitro experiment In Vitro SERCA Activity Assay hypothesis->experiment independent Independent Variable: [this compound] independent->experiment dependent Dependent Variables: - ATPase Activity - Ca2+ Uptake Rate dependent->experiment positive Positive Control: Known SERCA activator (if available) positive->experiment negative Negative Control: Vehicle (DMSO) negative->experiment inhibitor Inhibitor Control: Thapsigargin inhibitor->experiment

Caption: Logical structure of the experimental design to test this compound's effect on SERCA.

Experimental Protocols

Protocol 1: SERCA ATPase Activity Assay using NADH-Coupled Enzyme System

This assay measures the rate of ATP hydrolysis by SERCA by coupling the production of ADP to the oxidation of NADH.

Materials:

  • Sarcoplasmic Reticulum (SR) or Endoplasmic Reticulum (ER) microsomes enriched in SERCA.

  • This compound

  • Assay Buffer: 100 mM MOPS (pH 7.0), 200 mM KCl, 10 mM MgCl2, 2 mM EGTA.[6]

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • CaCl2 solution

  • Thapsigargin (for inhibitor control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.

    • Prepare serial dilutions of this compound in the reaction mixture.

    • Prepare a solution of CaCl2 to achieve the desired free Ca2+ concentration.

  • Assay Setup:

    • Add the reaction mixture with the different concentrations of this compound (and controls: vehicle, thapsigargin) to the wells of a 96-well plate.

    • Add the SR/ER microsomes to each well.

    • Add the CaCl2 solution to each well to achieve the desired free Ca2+ concentration to activate SERCA.

  • Initiate and Measure:

    • Equilibrate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a saturating concentration of ATP to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C in a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.

  • Data Analysis:

    • Calculate the rate of absorbance change for each condition.

    • Subtract the rate of the thapsigargin-inhibited control to determine the SERCA-specific ATPase activity.

    • Plot the SERCA-specific ATPase activity against the concentration of this compound to determine the EC50.

Protocol 2: Ca2+ Uptake Assay

This assay directly measures the transport of Ca2+ into SR/ER vesicles.

Materials:

  • SR/ER microsomes

  • This compound

  • Ca2+ Uptake Buffer: 200 mM KCl, 20 mM HEPES (pH 7.0), 10 mM NaN3, 15 mM MgCl2.[7]

  • Indo-1 (or other fluorescent Ca2+ indicator)

  • ATP

  • EGTA

  • CaCl2 solution

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the Ca2+ uptake buffer.

  • Assay Setup:

    • In a black 96-well plate, add the Ca2+ uptake buffer containing the desired concentrations of this compound and the Ca2+ indicator (Indo-1).

    • Add the SR/ER microsomes to each well.

  • Initiate and Measure:

    • Place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the Ca2+ indicator.

    • Establish a baseline fluorescence reading.

    • Initiate Ca2+ uptake by adding ATP to each well.

    • Monitor the decrease in fluorescence over time as Ca2+ is transported into the vesicles.

  • Data Analysis:

    • Calculate the initial rate of Ca2+ uptake for each this compound concentration.

    • Plot the rate of Ca2+ uptake against the this compound concentration to determine the EC50 and maximal effect.

Conclusion

The provided protocols and application notes offer a robust framework for investigating the effects of this compound on SERCA activity in vitro. These assays are essential for understanding the mechanism of action of SERCA activators and for the screening and development of novel therapeutic compounds targeting SERCA. Careful execution of these protocols will yield reliable and reproducible data for advancing research in this critical area.

References

Application Notes and Protocols for CDN1163 in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDN1163 is a small molecule, allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps, with a primary focus on the SERCA2 isoform.[1] By enhancing SERCA activity, this compound helps restore intracellular calcium (Ca2+) homeostasis, which is often dysregulated in various pathological conditions. This mechanism makes this compound a promising therapeutic candidate for a range of disorders, including metabolic diseases like type 2 diabetes, neurodegenerative diseases such as Alzheimer's and Parkinson's, and muscular dystrophy.[1][2][3][4] These application notes provide detailed protocols and guidelines for the use of this compound in long-term animal studies to facilitate further research into its therapeutic potential.

Mechanism of Action

This compound functions by allosterically binding to SERCA pumps, which are responsible for sequestering cytosolic Ca2+ into the endoplasmic reticulum (ER).[1] This activation of SERCA enhances the reuptake of Ca2+ into the ER, thereby reducing elevated cytosolic Ca2+ levels and mitigating ER stress. The restoration of Ca2+ homeostasis has several downstream benefits, including improved mitochondrial function and efficiency, and activation of the AMP-activated protein kinase (AMPK) pathway.[1] In models of metabolic disease, this leads to reduced expression of genes involved in gluconeogenesis and lipogenesis.[1] In neurodegenerative disease models, it has been shown to decrease neuronal apoptosis.[3]

CDN1163_Mechanism_of_Action cluster_cell Cell This compound This compound SERCA SERCA Pump (e.g., SERCA2) This compound->SERCA Allosteric Activation Cytosol_Ca Cytosolic Ca2+ ⬆ SERCA->Cytosol_Ca Reduces ER_Ca ER Ca2+ ⬇ SERCA->ER_Ca Ca2+ Uptake AMPK AMPK Activation SERCA->AMPK Activates ER Endoplasmic Reticulum (ER) Cytosol_Ca->SERCA Pumped into ER ER_Stress ER Stress ⬆ ER_Ca->ER_Stress Alleviates Mitochondria Mitochondrial Dysfunction ER_Stress->Mitochondria Leads to

Caption: this compound Mechanism of Action.

Long-Term Animal Study Treatment Regimens

The following table summarizes various long-term treatment regimens for this compound that have been reported in the literature. The majority of studies have utilized intraperitoneal (i.p.) injection as the route of administration.

Animal ModelDosageFrequencyDurationVehicleReference
ob/ob Mice50 mg/kgOnce daily5 days10% DMSO, 10% Tween 80 in 0.9% NaCl[1]
db/db MiceNot specified5 consecutive days5 daysNot specified[5]
C57BL/6J Mice10 mg/kg and 20 mg/kgNot specified17 days (chronic)10% DMSO in corn oil[6]
C57BL/6J Mice20 mg/kgDaily17 days prior to and throughout testing10% DMSO and 90% corn oil
mdx Mice40 mg/kgThree times per week7 weeksNot specified
Rat Model of Parkinson's10 mg/kgNot specifiedChronicNot specified
APP/PS1 Mice10 mg/kgNot specifiedChronicNot specified
MCAO Rats3 mg/kg and 10 mg/kgEvery 6 hours (4 doses)24 hours10% DMF and 10% Tween 80 in normal saline

Experimental Protocols

Preparation of this compound Solution

a) Stock Solution (e.g., 50 mg/mL in DMSO):

  • Weigh the required amount of this compound powder.

  • Dissolve in pure DMSO to achieve a concentration of 50 mg/mL.

  • Vortex until fully dissolved.

  • Store aliquots at -20°C for up to one year or -80°C for up to two years. Avoid repeated freeze-thaw cycles.

b) Working Solution for Injection (e.g., 10% DMSO in Corn Oil):

  • Thaw a stock solution aliquot.

  • Based on the desired final concentration and injection volume, calculate the required volume of the stock solution.

  • In a sterile tube, add the calculated volume of corn oil (90% of the final volume).

  • Add the calculated volume of the this compound DMSO stock solution (10% of the final volume).

  • Vortex thoroughly to ensure a uniform suspension. Prepare this solution fresh before each use.

c) Alternative Vehicle (e.g., 10% DMSO, 10% Tween 80 in 0.9% NaCl):

  • To prepare a 1 mL working solution, add 100 µL of a 25 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline (0.9% NaCl) to reach the final volume of 1 mL.

Animal Handling and Administration Protocol
  • Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.

  • For intraperitoneal (i.p.) injection, gently restrain the mouse or rat.

  • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.

  • Insert a 25-27 gauge needle at a 15-20 degree angle.

  • Inject the calculated volume of the this compound working solution or vehicle control.

  • Monitor the animals for any adverse reactions post-injection.

  • For long-term studies, maintain a consistent time of day for injections.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Acclimatize Animals B Prepare this compound Working Solution A->B C Prepare Vehicle Control A->C D Randomize Animals into Groups B->D C->D E Administer this compound or Vehicle (i.p.) D->E F Daily Health Monitoring E->F Daily G Behavioral/Metabolic Testing (as per study design) E->G F->E H Endpoint Measurements (e.g., Blood Glucose) G->H I Tissue Collection H->I J Biochemical/Molecular Analysis I->J

Caption: General Experimental Workflow.

Quantitative Data from Animal Studies

The following table summarizes key quantitative findings from long-term studies with this compound.

ParameterAnimal ModelTreatment DetailsResultsReference
Body Weight db/db Mice5 consecutive daily i.p. injectionsSignificant weight loss in the this compound group compared to vehicle.[5]
Blood Glucose (OGTT) db/db Mice5 consecutive daily i.p. injectionsSignificantly decreased blood glucose at 60 and 120 minutes post-glucose administration.[5]
Serum Insulin db/db Mice5 consecutive daily i.p. injectionsSignificantly decreased at 120 minutes post-glucose administration.[5]
ACh-induced Vascular Relaxation db/db Mice5 consecutive daily i.p. injectionsImproved relaxation in aortic rings from this compound-treated mice.[5]
Locomotor Activity C57BL/6J Mice20 mg/kg daily for 17 daysAnxiogenic and depressive-like behavioral effects observed.[6]
Cognitive Function C57BL/6J Mice20 mg/kg daily for 17+ daysImpaired spatial cognitive flexibility and reversal learning.
Muscular Degeneration mdx Mice40 mg/kg, 3 times/week for 7 weeksDecreased muscular degeneration and fibrosis.
Brain Infarct Volume MCAO Rats10 mg/kg, every 6 hours (4 doses)Significantly reduced total, cortical, and subcortical infarct volume.

Summary and Best Practices

  • Vehicle Selection: The choice of vehicle can influence the solubility and bioavailability of this compound. A solution of 10% DMSO in corn oil is commonly used for chronic studies in mice. For studies requiring aqueous solutions, formulations with PEG300 and Tween-80 in saline are an option.

  • Dose Selection: Doses ranging from 10 mg/kg to 50 mg/kg have been shown to be effective in various models. Dose-response studies are recommended to determine the optimal dose for a specific application.

  • Route of Administration: Intraperitoneal injection is the most widely reported route for systemic administration in long-term rodent studies.

  • Stability: Prepare working solutions fresh daily. Stock solutions in DMSO are stable for extended periods when stored properly at -20°C or -80°C.

  • Monitoring: Regular monitoring of animal health, including body weight and general behavior, is crucial throughout the study. Depending on the research question, specific functional and metabolic assessments should be incorporated into the study design.

These application notes are intended to serve as a guide. Researchers should adapt the protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.

References

Application Note: A Framework for Investigating the Effects of CDN1163 on Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroblastoma is the most common extracranial solid tumor in childhood, characterized by a high degree of clinical and biological heterogeneity. A significant challenge in treating aggressive neuroblastoma is the development of resistance to conventional therapies. This necessitates the exploration of novel therapeutic strategies that target fundamental cellular processes. One such process is the maintenance of intracellular calcium (Ca²⁺) homeostasis, which is often dysregulated in cancer cells and plays a crucial role in cell proliferation, apoptosis, and differentiation.

The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump is a key regulator of Ca²⁺ homeostasis, responsible for sequestering Ca²⁺ from the cytosol into the endoplasmic reticulum (ER). Impaired SERCA function can lead to ER stress and contribute to tumorigenesis. CDN1163 is a novel, allosteric activator of SERCA that has been shown to improve Ca²⁺ handling and attenuate ER stress-induced cell death.[1][2] Studies in various cell types have indicated that this compound can suppress cell proliferation and induce cell cycle arrest.[3][4]

This application note provides a comprehensive experimental framework and detailed protocols for investigating the therapeutic potential of this compound in neuroblastoma cell lines. The proposed workflow progresses from initial viability screening to in-depth mechanistic studies of apoptosis, mitochondrial function, and protein expression.

Proposed Mechanism of Action of this compound

This compound allosterically activates the SERCA pump, enhancing the transport of cytosolic Ca²⁺ into the endoplasmic reticulum. This restoration of Ca²⁺ homeostasis can alleviate ER stress. The resulting changes in intracellular Ca²⁺ dynamics can influence mitochondrial Ca²⁺ uptake, potentially leading to mitochondrial hyperpolarization and affecting the intrinsic apoptotic pathway.[3][5] These events may culminate in cell cycle arrest and a reduction in cell proliferation.

CDN1163_Mechanism cluster_cell Neuroblastoma Cell This compound This compound SERCA SERCA Pump (on ER membrane) This compound->SERCA Activates ERC_Ca ER Ca²⁺ SERCA->ERC_Ca Pumps Ca²⁺ into ER ER Endoplasmic Reticulum (ER) Proliferation Cell Proliferation Inhibition ER->Proliferation Modulates via ER Stress Reduction Mito Mitochondrion Mito_Ca Mitochondrial Ca²⁺ Mito->Mito_Ca Apoptosis Apoptosis Induction Mito->Apoptosis Regulates CytosolicCa Cytosolic Ca²⁺ CytosolicCa->SERCA CytosolicCa->Mito Ca²⁺ Uptake

Caption: Putative signaling pathway of this compound in neuroblastoma cells.

Experimental Design and Workflow

A structured, multi-stage approach is recommended to comprehensively evaluate the effects of this compound on neuroblastoma cells. The workflow begins with determining the optimal dose range and proceeds to elucidate the underlying mechanisms of action.

Experimental_Workflow Start Start Culture 1. Cell Culture (e.g., SH-SY5Y) Start->Culture Treat Treat with this compound (Dose-Response & Time-Course) Culture->Treat Viability 2. Cell Viability Assay (MTT) Treat->Viability Apoptosis 3. Apoptosis Assay (Annexin V / PI) Viability->Apoptosis If viability decreases Mito 4. Mitochondrial Potential (JC-1 Assay) Apoptosis->Mito Investigate mechanism Protein 5. Protein Expression (Western Blot) Mito->Protein Confirm pathways End Data Analysis & Conclusion Protein->End

Caption: Recommended experimental workflow for studying this compound.

Detailed Experimental Protocols

Neuroblastoma Cell Culture (SH-SY5Y)

This protocol outlines the standard procedure for culturing the human neuroblastoma cell line SH-SY5Y.

  • Growth Medium: Prepare a 1:1 mixture of ATCC-formulated Minimum Essential Medium (MEM) and F-12 medium.[6] Supplement with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 1 mM Sodium Pyruvate, and 1% Penicillin-Streptomycin.[6][7]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • Subculturing:

    • Passage cells when they reach 70-80% confluency.[7][8]

    • Aspirate the growth medium and wash the cell monolayer once with sterile 1x Phosphate-Buffered Saline (PBS).[6]

    • Add 0.25% Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.[6][7]

    • Neutralize the trypsin by adding a volume of complete growth medium that is 2-3 times the volume of the trypsin solution.[7]

    • Collect the cell suspension in a sterile centrifuge tube and centrifuge at 200 x g for 5 minutes.[7]

    • Discard the supernatant, resuspend the cell pellet in fresh growth medium, and plate into new culture flasks at the desired density.[6]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.[10]

    • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at a final concentration ≤0.1%).[10] Incubate for desired time points (e.g., 24, 48, 72 hours).

    • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Procedure:

    • Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

    • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the combined cell suspension.[11]

    • Washing: Wash the cells once with cold 1x PBS.[12]

    • Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.[12] The binding buffer typically contains 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl₂.[13]

    • Staining: Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution to the cell suspension.[11]

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

    • Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Procedure:

    • Cell Preparation: Culture and treat cells with this compound as described for the apoptosis assay. Include a positive control group treated with a mitochondrial uncoupler like CCCP (e.g., 50 µM for 5-10 minutes).[14]

    • JC-1 Staining: Remove the culture medium and wash cells once with warm PBS or assay buffer. Add JC-1 staining solution (typically 1-10 µM in culture medium) to the cells.[14][15]

    • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[16]

    • Washing: Discard the staining solution, and wash the cells twice with pre-warmed assay buffer.

    • Analysis: Analyze the cells immediately using a fluorescence microscope or flow cytometer.[14]

      • J-aggregates (healthy cells): Ex/Em ~585/590 nm (red).

      • JC-1 monomers (apoptotic cells): Ex/Em ~514/529 nm (green).

Protein Expression Analysis (Western Blotting)

Western blotting allows for the detection and quantification of specific proteins to confirm the molecular pathways affected by this compound treatment.

  • Procedure:

    • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]

    • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[17][18]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, p21, Cyclin D1) overnight at 4°C with gentle agitation.[17][20] A loading control antibody (e.g., GAPDH, β-Actin) should also be used.

    • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[17] Band intensities can be quantified using software like ImageJ.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Neuroblastoma Cell Viability (MTT Assay)

Treatment Group Concentration (µM) Incubation Time (h) Absorbance (570 nm) (Mean ± SD) % Viability (Relative to Control)
Vehicle Control 0 (DMSO) 48 0.95 ± 0.05 100%
This compound 1 48 0.88 ± 0.06 92.6%
This compound 5 48 0.65 ± 0.04 68.4%
This compound 10 48 0.42 ± 0.03 44.2%

| this compound | 20 | 48 | 0.21 ± 0.02 | 22.1% |

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

Treatment Group Concentration (µM) % Viable Cells (Q4) (Mean ± SD) % Early Apoptotic (Q3) (Mean ± SD) % Late Apoptotic (Q2) (Mean ± SD)
Vehicle Control 0 (DMSO) 95.1 ± 1.5 2.5 ± 0.5 1.8 ± 0.4
This compound 10 60.3 ± 2.1 25.4 ± 1.8 12.1 ± 1.1

| this compound | 20 | 35.7 ± 2.5 | 40.2 ± 2.2 | 21.5 ± 1.9 |

Table 3: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)

Treatment Group Concentration (µM) Red Fluorescence (Mean Intensity) Green Fluorescence (Mean Intensity) Red/Green Ratio (Mean ± SD)
Vehicle Control 0 (DMSO) 8500 500 17.0 ± 1.2
This compound 10 5200 2600 2.0 ± 0.3

| CCCP (Positive Control) | 50 | 1100 | 4400 | 0.25 ± 0.05 |

Table 4: Western Blot Quantification of Apoptosis-Related Proteins

Treatment Group Concentration (µM) Cleaved Caspase-3 (Relative Density) Bcl-2 (Relative Density) Bax (Relative Density)
Vehicle Control 0 (DMSO) 1.0 1.0 1.0
This compound 10 3.2 0.6 1.8

| this compound | 20 | 5.8 | 0.3 | 2.5 |

References

Application Notes and Protocols: Measuring the Effects of CDN1163 on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers to measure the effects of CDN1163, a small molecule activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), on gene expression. The included protocols and structured data presentation will facilitate the design and execution of experiments to elucidate the molecular mechanisms of this compound.

Introduction to this compound and its Mechanism of Action

This compound is an allosteric activator of SERCA, a calcium pump that transports Ca2+ from the cytosol into the sarcoplasmic/endoplasmic reticulum. By enhancing SERCA activity, this compound helps maintain calcium homeostasis, which can be disrupted in various disease states. Dysregulation of calcium signaling is linked to endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and altered gene expression. This compound has been shown to mitigate these effects, notably by activating the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy metabolism.[1][2][3] This activation leads to downstream changes in the expression of genes involved in mitochondrial biogenesis, fatty acid metabolism, and glucose homeostasis.[1][2]

Overview of Gene Expression Analysis Workflow

A typical workflow for analyzing the effects of this compound on gene expression involves several key stages, from cell culture and treatment to data analysis and interpretation. The primary methods for quantifying gene expression are quantitative real-time PCR (qPCR) for targeted gene analysis and RNA sequencing (RNA-seq) for transcriptome-wide profiling.

G cluster_0 Experimental Phase cluster_1 Gene Expression Analysis A Cell Culture & Plating B This compound Treatment A->B C RNA Isolation B->C D RNA Quality Control C->D E Reverse Transcription (cDNA Synthesis) D->E G RNA-seq (Global Analysis) D->G F qPCR (Targeted Analysis) E->F H Data Analysis F->H G->H

Figure 1: Experimental workflow for gene expression analysis.

Key Signaling Pathway: this compound and AMPK Activation

This compound's activation of SERCA is thought to increase ATP hydrolysis, leading to an elevated AMP:ATP ratio. This change activates AMPK, which in turn phosphorylates downstream targets to modulate gene expression. Key outcomes include the upregulation of genes involved in mitochondrial biogenesis (e.g., via PGC-1α) and fatty acid oxidation, and the downregulation of genes related to lipogenesis.

G This compound This compound SERCA SERCA Activation This compound->SERCA ATP_hydrolysis Increased ATP Hydrolysis SERCA->ATP_hydrolysis AMP_ATP_ratio Increased AMP:ATP Ratio ATP_hydrolysis->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK PGC1a PGC-1α Activation AMPK->PGC1a FAO_Genes Fatty Acid Oxidation Gene Expression ↑ AMPK->FAO_Genes Lipogenesis_Genes Lipogenesis Gene Expression ↓ AMPK->Lipogenesis_Genes Mito_Biogenesis Mitochondrial Biogenesis Gene Expression ↑ PGC1a->Mito_Biogenesis

Figure 2: this compound-mediated AMPK signaling pathway.

Quantitative Data Summary

The following tables summarize the observed changes in gene expression following this compound treatment as reported in various studies. This data can be used as a reference for expected outcomes.

Table 1: Upregulated Genes Following this compound Treatment

GeneFunctionCell/Tissue TypeFold Change/IncreaseReference
CPT1B Carnitine Palmitoyltransferase 1B (Fatty Acid Oxidation)Human Myotubes~1.5-fold[2]
PDK4 Pyruvate Dehydrogenase Kinase 4 (Metabolic Regulation)Human Myotubes~2.0-fold[2]
PGC-1α Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha (Mitochondrial Biogenesis)Pancreatic β-cellsUpregulated[4]
UCP1 Uncoupling Protein 1 (Thermogenesis)Brown Adipose TissueIncreased Expression[5]
UCP3 Uncoupling Protein 3 (Thermogenesis)Brown Adipose TissueIncreased Expression[5]

Table 2: Downregulated Genes Following this compound Treatment

GeneFunctionCell/Tissue TypeFold Change/DecreaseReference
SCD1 Stearoyl-CoA Desaturase 1 (Lipogenesis)Human Myotubes~0.6-fold of control[2]
PEPCK Phosphoenolpyruvate Carboxykinase (Gluconeogenesis)Mouse LiverSignificantly Reduced[1]
G6Pase Glucose-6-Phosphatase (Gluconeogenesis)Mouse LiverSignificantly Reduced[1]
MMP-9 Matrix Metalloproteinase-9 (Inflammation)Mouse MuscleSignificantly Downregulated[6]
Il-1β Interleukin-1 Beta (Inflammation)Mouse MuscleDownregulated[6]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol provides a general guideline for treating cultured cells with this compound. Specific cell types, seeding densities, and treatment durations should be optimized for your experimental system.

Materials:

  • Mammalian cell line of interest (e.g., primary human myotubes, HepG2, MIN6)

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Cell culture plates/flasks

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • This compound Preparation: Prepare working solutions of this compound in cell culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical final concentration range for this compound is 0.1 µM to 10 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 4 hours for acute effects, or 24-72 hours for chronic effects).[2][7]

  • Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA isolation.

Protocol 2: RNA Isolation and Quality Control

This protocol describes the isolation of total RNA from cultured cells.

Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • β-mercaptoethanol

  • 70% Ethanol

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Cell Lysis: Add the lysis buffer (e.g., Buffer RLT with β-mercaptoethanol) to the cell culture plate and scrape the cells to ensure complete lysis.

  • Homogenization: Homogenize the lysate by passing it through a needle and syringe or using a commercial homogenizer.

  • RNA Isolation: Follow the manufacturer's protocol for the chosen RNA isolation kit. This typically involves binding the RNA to a silica (B1680970) membrane, washing away contaminants, and eluting the pure RNA in RNase-free water.

  • RNA Quantification and Quality Control:

    • Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol is for the targeted analysis of specific gene expression changes.

Materials:

  • cDNA synthesis kit (Reverse Transcription)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific forward and reverse primers

  • qPCR instrument

Procedure:

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.

    • Include a no-template control (NTC) for each primer set to check for contamination.

    • Include at least one validated housekeeping gene (e.g., GAPDH, ACTB, RPLP0) for normalization.

  • qPCR Run:

    • Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target and housekeeping genes.

    • Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as a fold change relative to the vehicle-treated control.

Protocol 4: RNA Sequencing (RNA-seq)

This protocol provides a high-level overview of an RNA-seq workflow for global gene expression analysis. It is recommended to consult with a sequencing core facility for detailed experimental design and library preparation.

Materials:

  • RNA-seq library preparation kit

  • High-throughput sequencer (e.g., Illumina NovaSeq)

Procedure:

  • Library Preparation:

    • Start with high-quality total RNA (RIN > 8.0).

    • Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.

    • Fragment the RNA and synthesize double-stranded cDNA.

    • Ligate sequencing adapters and amplify the library.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated between this compound-treated and control samples.

    • Pathway and Functional Analysis: Use bioinformatics tools to identify biological pathways and functions that are enriched in the differentially expressed genes.

G A High-Quality RNA B Library Preparation (rRNA depletion/mRNA enrichment, fragmentation, cDNA synthesis, adapter ligation) A->B C Sequencing B->C D Data Analysis (QC, Alignment, Quantification, Differential Expression) C->D E Functional Annotation & Pathway Analysis D->E

Figure 3: High-level RNA-seq workflow.

By following these application notes and protocols, researchers can effectively measure and interpret the changes in gene expression induced by this compound, contributing to a deeper understanding of its therapeutic potential.

References

Application of CDN1163 in Organ Bath Experiments for Vascular Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing CDN1163, a potent allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), in organ bath experiments to investigate vascular function. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual representations of the underlying signaling pathways.

Introduction

This compound is a small molecule that enhances the activity of SERCA, an intracellular calcium pump crucial for maintaining calcium homeostasis.[1] In the vasculature, SERCA plays a vital role in both endothelial and vascular smooth muscle cells. Dysregulation of SERCA2 is implicated in various cardiovascular diseases, including endothelial dysfunction observed in diabetes.[1][2] By activating SERCA2, this compound helps restore normal intracellular calcium levels, offering a therapeutic potential for conditions associated with impaired vascular function.[2] Organ bath experiments provide a robust ex vivo system to study the direct effects of compounds like this compound on blood vessel contractility and relaxation.

Mechanism of Action

This compound allosterically activates SERCA2, enhancing its ability to pump cytosolic Ca2+ into the sarcoplasmic/endoplasmic reticulum.[1] This primary action leads to several downstream effects in the vasculature:

  • In Vascular Smooth Muscle Cells (VSMCs): Lowering cytosolic Ca2+ levels contributes to vasorelaxation. Additionally, by modulating Ca2+ signaling, this compound can influence downstream pathways such as the Calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling cascade, which is involved in VSMC proliferation and phenotypic switching.[3]

  • In Endothelial Cells (ECs): SERCA2 activation in endothelial cells is linked to the synthesis and bioavailability of nitric oxide (NO), a key vasodilator.[2] By maintaining proper ER Ca2+ stores, SERCA2 supports the activity of endothelial nitric oxide synthase (eNOS).[2]

Experimental Protocols

This section details the necessary protocols for conducting organ bath experiments to evaluate the effects of this compound on vascular function.

Preparation of Aortic Rings
  • Tissue Isolation: Euthanize the experimental animal (e.g., mouse or rat) via an approved method. Surgically expose the thoracic aorta and carefully dissect it free from surrounding connective and adipose tissue in cold Krebs-Ringer bicarbonate solution.

  • Ring Preparation: Place the isolated aorta in a petri dish filled with cold, oxygenated Krebs-Ringer solution. Cut the aorta into rings of approximately 2-3 mm in width.

  • Endothelium Removal (Optional): For experiments investigating endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface of the aortic ring with a fine wire or forceps. The successful removal of the endothelium should be confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).

Organ Bath Setup and Protocol
  • Mounting: Mount each aortic ring in an organ bath chamber filled with Krebs-Ringer bicarbonate solution (118.3 mmol/L NaCl, 4.7 mmol/L KCl, 2.5 mmol/L CaCl2, 1.2 mmol/L MgSO4, 1.2 mmol/L KH2PO4, 25 mmol/L NaHCO3, 5.5 mmol/L D-glucose).[2] The solution should be continuously gassed with 95% O2 and 5% CO2 and maintained at 37°C.[2]

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with solution changes every 15-20 minutes.

  • Pre-contraction: To study vasorelaxant effects, induce a stable contraction in the aortic rings using a vasoconstrictor agent such as L-phenylephrine (e.g., 10⁻⁶⁵ mol/L).[2]

  • This compound Application: Once a stable contraction is achieved, this compound can be added to the organ bath.

    • Single Concentration Studies: To assess the direct effect, add a known concentration of this compound (e.g., 1 µM) to the bath 15 minutes prior to the addition of a vasodilator like acetylcholine (B1216132).[2]

    • Concentration-Response Curves: To determine the potency of this compound, add the compound in a cumulative, concentration-dependent manner to the pre-contracted rings.

  • Induction of Relaxation: Following pre-contraction (and pre-incubation with this compound where applicable), add a vasodilator such as acetylcholine (ACh) in a cumulative manner to assess endothelium-dependent relaxation. To assess endothelium-independent relaxation, a nitric oxide donor like sodium nitroprusside (SNP) can be used.[2]

  • Data Acquisition: Record the isometric tension of the aortic rings throughout the experiment using a force transducer connected to a data acquisition system.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound in organ bath experiments as reported in the literature.

ParameterTissueAgonist/ConditionThis compound ConcentrationObserved EffectReference
Acetylcholine (ACh)-induced relaxationAortic rings from db/db miceL-phenylephrine (10⁻⁶⁵ mol/L) pre-contraction1 µM (ex vivo pre-treatment for 15 min)Significantly improved ACh-induced relaxation compared to vehicle-treated db/db mice.[2]
ATP-dependent Ca²⁺ translocationSarcoplasmic reticulum (SR) vesiclesATPEC₅₀ = 6.0 ± 0.3 µMEnhanced ATP-dependent Ca²⁺ translocation.[4]

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects on vascular function.

experimental_workflow cluster_prep Tissue Preparation cluster_organ_bath Organ Bath Experiment Aorta_Isolation Aorta Isolation Ring_Cutting Cutting into Rings Aorta_Isolation->Ring_Cutting Mounting Mounting in Organ Bath Ring_Cutting->Mounting Equilibration Equilibration Mounting->Equilibration Pre_Contraction Pre-contraction (e.g., Phenylephrine) Equilibration->Pre_Contraction CDN1163_Incubation This compound Incubation Pre_Contraction->CDN1163_Incubation Vasodilator Addition of Vasodilator (e.g., ACh) CDN1163_Incubation->Vasodilator Tension_Recording Isometric Tension Recording Vasodilator->Tension_Recording

Experimental workflow for organ bath studies.

endothelial_cell_pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell This compound This compound SERCA2 SERCA2 This compound->SERCA2 activates ER Endoplasmic Reticulum SERCA2->ER pumps Ca²⁺ into Ca_ER Ca²⁺ eNOS eNOS Ca_ER->eNOS activates NO Nitric Oxide eNOS->NO produces NO_diffuses Nitric Oxide NO->NO_diffuses diffuses to sGC sGC NO_diffuses->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Relaxation Vasorelaxation PKG->Relaxation promotes

This compound signaling in endothelial cells.

vsmc_pathway cluster_VSMC Vascular Smooth Muscle Cell cluster_inhibition Inhibitory Effect This compound This compound SERCA2 SERCA2 This compound->SERCA2 activates Cytosolic_Ca Cytosolic Ca²⁺ SERCA2->Cytosolic_Ca decreases Relaxation Vasorelaxation SERCA2->Relaxation promotes Calcineurin Calcineurin (CaN) Cytosolic_Ca->Calcineurin activates NFAT4 NFAT4 Calcineurin->NFAT4 dephosphorylates/ activates Proliferation Proliferation/ Phenotypic Switch NFAT4->Proliferation promotes

This compound signaling in vascular smooth muscle.

References

Application Notes and Protocols: Immunohistochemical Analysis of SERCA2 Following Chronic CDN1163 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2) is a critical intracellular pump responsible for transporting calcium ions from the cytosol into the sarcoplasmic or endoplasmic reticulum, playing a vital role in calcium homeostasis and cellular signaling.[1][2] Dysregulation of SERCA2 activity is implicated in a variety of diseases, including heart failure, neurodegenerative disorders, and metabolic diseases like type 2 diabetes.[1][3] CDN1163 is a small molecule allosteric activator of SERCA2 that has demonstrated therapeutic potential by enhancing SERCA2's calcium-pumping activity.[4][5] Chronic administration of this compound has been shown to ameliorate conditions such as insulin (B600854) resistance and endothelial dysfunction in diabetic mice by improving SERCA2 function.[3]

These application notes provide a detailed protocol for the immunohistochemical detection of SERCA2 in tissue samples following chronic treatment with this compound. This will enable researchers to visualize and quantify changes in SERCA2 protein expression and localization, providing crucial insights into the pharmacological effects of this compound.

Data Presentation: Expected Outcomes of Chronic this compound Treatment

Chronic treatment with this compound is expected to modulate SERCA2 activity and potentially its expression. The following tables summarize potential quantitative outcomes based on existing literature. Researchers should adapt these tables to their specific experimental design.

Table 1: Expected Changes in SERCA2 ATPase Activity

Treatment GroupTissue TypeSERCA2 Vmax (nmol/mg/min)Fold Change vs. VehicleReference
Vehicle ControlLiver MicrosomesBaseline1.0[4]
This compound (10 µM)Liver MicrosomesIncreased~1.5 - 2.0[4]
Vehicle ControlCardiac SR VesiclesBaseline1.0[5]
This compound (10 µM)Cardiac SR VesiclesIncreased~1.3[5]

Table 2: Potential Changes in SERCA2 Protein Expression (Hypothetical IHC Quantification)

Treatment GroupTissue TypeMean Staining Intensity (Arbitrary Units)Percentage of SERCA2-Positive Area (%)Notes
Vehicle ControlAortaBaselineBaselineSERCA2 protein expression was reported to be decreased in the aorta of db/db mice.[3]
This compoundAortaIncreasedIncreasedChronic this compound treatment may lead to an upregulation or restoration of SERCA2 protein levels.
Vehicle ControlSkeletal MuscleBaselineBaselineNo significant decrease in SERCA2 protein expression was observed in the soleus muscle of db/db mice compared with control mice.[3]
This compoundSkeletal MuscleNo Significant ChangeNo Significant ChangeThe primary effect of this compound is expected to be on SERCA2 activity rather than expression in this tissue.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for the immunohistochemistry protocol.

SERCA2_Activation_Pathway cluster_cell Cell cluster_effects Downstream Effects This compound This compound SERCA2 SERCA2 Pump This compound->SERCA2 Allosteric Activation Ca_ER ER Ca2+ SERCA2->Ca_ER Ca2+ Pumping ER Endoplasmic Reticulum Ca_Cytosol Cytosolic Ca2+ Ca_Cytosol->SERCA2 ER_Stress Reduced ER Stress Ca_ER->ER_Stress Mito_Function Improved Mitochondrial Function ER_Stress->Mito_Function Metabolism Improved Glucose and Lipid Metabolism Mito_Function->Metabolism

Caption: Proposed signaling pathway of this compound action on SERCA2.

IHC_Workflow Tissue_Prep 1. Tissue Preparation (Fixation & Embedding) Sectioning 2. Sectioning (Microtome) Tissue_Prep->Sectioning Antigen_Retrieval 3. Antigen Retrieval (Heat-Induced) Sectioning->Antigen_Retrieval Blocking 4. Blocking (Serum) Antigen_Retrieval->Blocking Primary_Ab 5. Primary Antibody Incubation (Anti-SERCA2) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Detection (DAB Substrate) Secondary_Ab->Detection Counterstain 8. Counterstaining (Hematoxylin) Detection->Counterstain Imaging 9. Imaging and Analysis (Microscopy & Software) Counterstain->Imaging

Caption: Experimental workflow for SERCA2 immunohistochemistry.

Experimental Protocols

Materials
  • Primary Antibody: Rabbit polyclonal anti-SERCA2 ATPase antibody (e.g., Abcam ab3625, Thermo Fisher PA5-78837, Proteintech 67248-1-Ig).[6][7][8] The optimal dilution should be determined empirically, but a starting point of 1:100 to 1:500 is recommended.[8]

  • Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)

  • Fixative: 10% Neutral Buffered Formalin or 4% Paraformaldehyde (PFA) in PBS

  • Paraffin (B1166041) Wax

  • Microscope Slides: Positively charged

  • Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0[9]

  • Blocking Solution: 10% Normal Goat Serum in PBS with 0.3% Triton X-100

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.1% Tween-20 (PBST)

  • Detection Reagent: 3,3'-Diaminobenzidine (DAB) substrate kit

  • Counterstain: Hematoxylin (B73222)

  • Mounting Medium: Aqueous or permanent mounting medium

Protocol
  • Tissue Preparation and Fixation:

    • Following the chronic this compound treatment period, euthanize the animals according to approved institutional guidelines.

    • Perfuse animals with ice-cold PBS to remove blood, followed by perfusion with 10% neutral buffered formalin or 4% PFA.

    • Dissect the tissues of interest (e.g., heart, aorta, liver, skeletal muscle) and post-fix in the same fixative for 24 hours at 4°C.

    • Dehydrate the tissues through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).

    • Clear the tissues in xylene and embed in paraffin wax.

  • Sectioning:

    • Cut 4-5 µm thick sections using a microtome.

    • Float the sections in a water bath at 40-45°C and mount on positively charged microscope slides.

    • Dry the slides overnight at 37°C.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections by incubating in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in 10 mM Sodium Citrate buffer (pH 6.0).[9]

    • Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.

    • Allow the slides to cool down to room temperature in the buffer (approximately 20-30 minutes).

    • Rinse the slides with PBS (2 x 5 minutes).

  • Immunostaining:

    • Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes.[6]

    • Rinse with PBST (2 x 5 minutes).

    • Block non-specific binding by incubating the sections with 10% Normal Goat Serum in PBS with 0.3% Triton X-100 for 1 hour at room temperature.

    • Without washing, incubate the sections with the primary anti-SERCA2 antibody diluted in the blocking solution overnight at 4°C.

    • Wash the slides with PBST (3 x 5 minutes).

    • Incubate with the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

    • Wash the slides with PBST (3 x 5 minutes).

  • Detection and Counterstaining:

    • Develop the signal by applying the DAB substrate solution until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.

    • Stop the reaction by rinsing with distilled water.

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.

    • Clear in xylene (2 x 5 minutes).

    • Mount a coverslip using a permanent mounting medium.

  • Imaging and Analysis:

    • Acquire images using a bright-field microscope.

    • For quantitative analysis, ensure consistent imaging parameters (magnification, light intensity, exposure time) across all samples.

    • Use image analysis software (e.g., ImageJ, QuPath) to quantify staining intensity and the percentage of positive area.

Conclusion

This protocol provides a comprehensive framework for the immunohistochemical analysis of SERCA2 in tissues from animals chronically treated with the SERCA2 activator, this compound. Adherence to this detailed methodology will facilitate the reliable visualization and quantification of changes in SERCA2 protein expression, contributing to a deeper understanding of the therapeutic effects of this compound.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in CDN1163 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with CDN1163, a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric activator of SERCA, with a notable effect on the SERCA2 isoform.[1][2] It functions by synergizing with ATP to allosterically shift SERCA2a into a preactivated conformation, which enhances its calcium pump activity.[1] This leads to increased Ca2+ uptake into the endoplasmic reticulum (ER), thereby helping to restore intracellular calcium homeostasis and alleviate ER stress.[2][3][4]

Q2: What are the common research applications of this compound?

A2: this compound is frequently used in preclinical research for a variety of conditions associated with disrupted Ca2+ homeostasis and ER stress. These include metabolic disorders like type 2 diabetes, neurodegenerative diseases such as Parkinson's and Alzheimer's disease, and muscle dystrophies.[2][3][5][6][7]

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in DMSO and ethanol.[8] For in vivo studies, various vehicles have been used, including a mixture of 10% DMSO and 90% corn oil, or a solution containing 10% dimethylformamide (DMF) and 10% Tween 80 in normal saline.[3][6] It is crucial to prepare fresh solutions and consider the potential for moisture absorption in DMSO, which can reduce solubility.[8]

Q4: Are there known off-target effects for this compound?

A4: Screening against a panel of 160 potential targets has shown that this compound is highly selective and lacks significant off-target activities.[9]

Troubleshooting Guide

Issue 1: Inconsistent or Lower-Than-Expected Potency (EC50)

Users may observe variability in the effective concentration (EC50) of this compound or a lower-than-expected stimulatory effect on SERCA activity.

Potential Causes:

  • Compound Stability and Storage: Improper storage of this compound powder or stock solutions can lead to degradation.

  • Solubility Issues: Poor solubility in the experimental buffer can result in a lower effective concentration.

  • Assay Conditions: The stimulatory effect of this compound is dependent on ATP and Ca2+ concentrations.[1][10]

  • Cell Type and SERCA Isoform Expression: The effects of this compound can be cell-type specific, potentially due to the differential expression of SERCA isoforms (e.g., SERCA2b vs. SERCA3).[11][12]

Troubleshooting Steps:

  • Verify Compound Integrity: Use a fresh vial of this compound or confirm the integrity of your current stock. Store powder at -20°C for up to 3 years and stock solutions at -80°C for up to 1 year.[8]

  • Ensure Complete Solubilization: When preparing working solutions, ensure the compound is fully dissolved. Sonication may aid dissolution.[4] For cell-based assays, ensure the final DMSO concentration is low and consistent across experiments.

  • Optimize Assay Buffer: Ensure that ATP and Ca2+ concentrations in your assay buffer are within the optimal range for SERCA activation by this compound.

  • Characterize Your System: Determine the expression levels of different SERCA isoforms in your experimental model, as this may influence the observed effects.

Issue 2: Unexpected Cytotoxicity or Inhibition of Cell Proliferation

Some users have reported that this compound can suppress cell proliferation or induce cytotoxicity at certain concentrations.

Potential Causes:

  • High Concentrations: At higher concentrations (e.g., 10 μM in some cell lines), this compound has been shown to inhibit cell proliferation and arrest the cell cycle.[13]

  • Intracellular Ca2+ Overload: Paradoxically, this compound can cause a slow, persistent elevation in cytosolic Ca2+ in some neuronal cell lines, potentially leading to mitochondrial Ca2+ elevation and cell stress.[13]

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell type using a cell viability assay (e.g., MTT or LDH release assay).

  • Monitor Cytosolic Ca2+: Use a fluorescent Ca2+ indicator (e.g., Fura-2) to monitor cytosolic Ca2+ levels and ensure they do not reach toxic levels.

  • Use a Solvent Control: Always include a vehicle-only control group to account for any effects of the solvent.

  • Consider Incubation Time: The effects of this compound can be time-dependent. Shortening or lengthening the incubation time may mitigate cytotoxic effects while still achieving the desired SERCA activation.[11][12]

Issue 3: Complex and Time-Dependent Effects on Ca2+ Flux

Researchers have observed that this compound can have complex, time-dependent, and even opposing effects on Ca2+ stores regulated by different SERCA isoforms.

Potential Causes:

  • SERCA Isoform Specificity: Short-term exposure (<30 minutes) in T lymphocytes has been shown to suppress Ca2+ uptake in the SERCA2b-controlled store while increasing Ca2+ release from the SERCA3-regulated store.[11][12]

  • Reversal of Effects with Longer Exposure: The initial effects observed with short-term exposure may be reversed with longer incubation times (>12 hours).[11][12][14]

Troubleshooting Steps:

  • Conduct Time-Course Experiments: Perform experiments at various time points (e.g., 20 minutes, 2 hours, 24 hours) to fully characterize the temporal effects of this compound in your system.

  • Differentiate SERCA Isoform Activity: If your model expresses multiple SERCA isoforms, consider using isoform-specific inhibitors (e.g., low-dose thapsigargin (B1683126) for SERCA2b and tBHQ for SERCA3) to dissect the contribution of each to the observed Ca2+ flux.[11]

  • Directly Measure Ca2+ Uptake: In addition to measuring Ca2+ release, directly measure Ca2+ uptake into ER microsomes to get a complete picture of SERCA activity.

Experimental Protocols & Data

Quantitative Data Summary
ParameterValueContextReference
EC50 for SERCA2a Activation 2.3 µMIn vitro ATPase activity assay[1][10]
EC50 for Ca2+ Translocation 6.0 ± 0.3 μMSolid supported membrane biosensing[15]
In Vitro Concentration 10 µMTo reduce ER stress-induced cell death in HEK cells[8]
In Vivo Dosage (mice) 40 - 50 mg/kgIntraperitoneal injection for studies on diabetes and muscular dystrophy[4][7]
In Vivo Dosage (rats) 10 mg/kgIntraperitoneal injection for cerebral ischemia-reperfusion injury model[3]
Methodology: SERCA Ca2+-ATPase Activity Assay

This protocol is adapted from studies measuring the effect of this compound on SERCA activity in ER microsomes.[2]

  • Prepare ER Microsomes: Isolate ER microsomes from the tissue or cells of interest using standard differential centrifugation techniques.

  • Reaction Mixture: Prepare a reaction buffer containing assay components such as CaCl2, EGTA (to buffer free Ca2+), MgCl2, ATP, and an ATP-regenerating system (e.g., pyruvate (B1213749) kinase/phosphoenolpyruvate).

  • Pre-incubation: Pre-incubate the ER microsomes with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Measure Phosphate (B84403) Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time, often using a colorimetric method like the malachite green assay.

  • Data Analysis: Plot the rate of Pi release against the this compound concentration to determine the EC50.

Methodology: Intracellular Ca2+ Measurement

This protocol describes a general method for measuring changes in cytosolic Ca2+ using a fluorescent indicator.[7][11][16]

  • Cell Preparation: Plate cells on a suitable imaging dish or in a 96-well plate.

  • Dye Loading: Load the cells with a Ca2+-sensitive fluorescent dye (e.g., 1.5 µM Fura-2/AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C. A non-ionic surfactant like Pluronic F-127 is often used to aid dye loading.

  • De-esterification: Wash the cells twice with fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

  • Treatment: Add this compound or vehicle control to the cells.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for the chosen dye. For ratiometric dyes like Fura-2, alternate between two excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm.

  • Data Analysis: The ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) is proportional to the intracellular Ca2+ concentration.

Visualizations

This compound Signaling Pathway

CDN1163_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol SERCA SERCA2 Ca_ER Ca2+ (ER Lumen) SERCA->Ca_ER Pumps Ca2+ into ER Homeostasis Ca2+ Homeostasis SERCA->Homeostasis Restores ER_Stress ER Stress Ca_ER->ER_Stress Reduces This compound This compound This compound->SERCA Allosteric Activation ATP ATP ATP->SERCA Synergizes Ca_cyto Ca2+ (Cytosol) Ca_cyto->SERCA Transport Experimental_Workflow A 1. Cell Seeding (Plate cells at desired density) B 2. Cell Culture (Allow cells to adhere and grow) A->B C 3. This compound Treatment (Add compound at various concentrations) B->C D 4. Incubation (Specified time period, e.g., 2h, 24h) C->D E 5. Assay Performance (e.g., Viability, Ca2+ flux, Western Blot) D->E F 6. Data Acquisition E->F G 7. Data Analysis F->G Troubleshooting_Flowchart Start Inconsistent/Unexpected Results Q1 Is the potency (EC50) as expected? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is unexpected cytotoxicity observed? A1_Yes->Q2 Sol_Check Check Compound Solubility & Storage Conditions A1_No->Sol_Check Assay_Opt Optimize Assay Buffer (ATP, Ca2+) Sol_Check->Assay_Opt Assay_Opt->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Dose_Resp Run Dose-Response Curve for Viability A2_Yes->Dose_Resp Q3 Are Ca2+ flux results complex or time-dependent? A2_No->Q3 Solvent_Ctrl Include Vehicle Control Dose_Resp->Solvent_Ctrl Solvent_Ctrl->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Time_Course Perform Time-Course Experiment A3_Yes->Time_Course End Consult Literature for Model-Specific Effects A3_No->End Isoform_Study Investigate SERCA Isoform-Specific Effects Time_Course->Isoform_Study Isoform_Study->End

References

Optimizing CDN1163 Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of CDN1163 in in vitro research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this novel Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), with a particular focus on the SERCA2 isoform.[1][2][3][4] It functions by directly binding to the SERCA enzyme, which enhances its Ca2+-ATPase activity and promotes the uptake of calcium ions (Ca2+) into the endoplasmic reticulum (ER).[1][4] This modulation of intracellular Ca2+ homeostasis helps to alleviate ER stress and improve mitochondrial function.[1][5]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type, the specific SERCA isoforms expressed, and the duration of the experiment. Based on published studies, a concentration range of 0.1 µM to 10 µM is a common starting point for many in vitro applications.[2][3][6] However, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO and ethanol.[4] For in vitro experiments, it is typically dissolved in DMSO to create a stock solution, which can then be further diluted in cell culture media.[3] It is important to use freshly opened or anhydrous DMSO, as the compound's solubility can be affected by moisture.[3] Stock solutions should be stored at -20°C or -80°C for long-term stability.[3]

Q4: Are there any known paradoxical effects of this compound?

A4: Yes, some studies have reported complex, time-dependent, and SERCA isoform-specific effects.[5][7] For instance, short-term exposure (e.g., under 30 minutes) in some cell types may paradoxically appear to suppress Ca2+ uptake in certain SERCA pools, while longer-term exposure (e.g., >12 hours) can lead to the expected increase in Ca2+ storage.[7][8] These differential effects highlight the importance of carefully designing time-course experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound - Suboptimal Concentration: The concentration used may be too low for the specific cell type or assay. - Incorrect Incubation Time: The duration of treatment may be too short or too long to observe the desired effect. - Cell Type Specificity: The cells may express SERCA isoforms that are less sensitive to this compound. - Compound Instability: The stock solution may have degraded.- Perform a dose-response curve (e.g., 0.01 µM to 25 µM) to identify the optimal concentration. - Conduct a time-course experiment (e.g., 30 minutes, 4 hours, 24 hours, 72 hours).[7][9][10] - Verify the expression of SERCA2 in your cell line. - Prepare a fresh stock solution of this compound in anhydrous DMSO.[3]
Cell Toxicity or Death - High Concentration: The concentration of this compound may be too high, leading to off-target effects or cellular stress. - DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high.- Lower the concentration of this compound. - Ensure the final DMSO concentration is below 0.1% in your cell culture medium.
Inconsistent or Variable Results - Inconsistent Cell Passages: Using cells from widely different passage numbers can lead to variability. - Variability in Treatment Conditions: Minor differences in incubation times or concentrations between experiments.- Use cells within a consistent and narrow range of passage numbers for all experiments. - Maintain strict consistency in all experimental parameters.

Quantitative Data Summary

The following table summarizes this compound concentrations and their observed effects in various in vitro studies.

Concentration(s)Cell TypeDuration of TreatmentKey Observed EffectsReference
0.01 µM - 1 µMHuman myotubes5 days (chronic)Increased glucose and oleic acid uptake and oxidation.[6]
0.1 µMHuman myotubesAcuteIncreased maximal respiration and spare respiratory capacity.[6]
10 µMRat cardiac myocyte cells (H9c2)24 hoursReduced high glucose-induced resistin and nuclear NFATc expression; increased AMPKα phosphorylation.[3]
10 µMJurkat T lymphocytes20 minutesReduced TCR-mediated Ca2+ release.[7][8]
10 µMJurkat T lymphocytes72 hoursIncreased Ca2+ store levels in the SERCA 2b pool.[7][8]
25 µMJurkat T lymphocytes≤ 30 minutesPronounced inhibition of Ca2+ uptake in permeabilized cells.[8]
EC50 = 6.0 ± 0.3 μMSR vesicles with SERCAN/AEnhanced ATP‐dependent Ca²⁺ translocation.[5]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol provides a general framework for determining the optimal, non-toxic concentration range of this compound for a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO to create a 10 mM stock solution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CCK-8)

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the highest final concentration used).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration range will be the highest concentrations that do not significantly reduce cell viability.

Protocol 2: Assessment of this compound-Mediated Ca2+ Uptake in Permeabilized Cells

This protocol allows for the direct measurement of SERCA-mediated Ca2+ uptake.

Materials:

  • Your cell line of interest

  • Permeabilization buffer (e.g., containing saponin)

  • Intracellular buffer mimicking cytosolic conditions

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM)

  • This compound stock solution

  • ATP

  • Fluorometer or fluorescence microscope

Procedure:

  • Culture your cells to the desired confluency.

  • Load the cells with a fluorescent Ca2+ indicator according to the manufacturer's protocol.

  • Wash the cells and resuspend them in the intracellular buffer.

  • Permeabilize the cells by adding a low concentration of a permeabilizing agent like saponin.

  • Add the permeabilized cells to the cuvette of a fluorometer.

  • Add this compound at the desired concentration (and a vehicle control in a separate experiment).

  • Initiate Ca2+ uptake by adding a defined concentration of ATP.

  • Monitor the decrease in fluorescence over time, which corresponds to the sequestration of Ca2+ into the ER.

  • The rate of fluorescence decay is indicative of the rate of Ca2+ uptake.

Visualizations

SERCA_Activation_Pathway cluster_cytosol Cytosol cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen This compound This compound SERCA SERCA Pump This compound->SERCA Allosteric Activation Ca_cyto Cytosolic Ca²⁺ Ca_cyto->SERCA Binding ATP ATP ATP->SERCA Hydrolysis ADP ADP + Pi SERCA->ADP Ca_er ER Ca²⁺ SERCA->Ca_er Translocation

Caption: Allosteric activation of the SERCA pump by this compound.

Experimental_Workflow A 1. Cell Seeding B 2. Dose-Response (e.g., 0.01-100 µM this compound) A->B C 3. Time-Course (e.g., 30 min, 4h, 24h, 72h) A->C D 4. Cell Viability Assay (e.g., MTT, CCK-8) B->D E 5. Functional Assay (e.g., Ca²⁺ imaging, Western blot) C->E F 6. Data Analysis & Optimization D->F E->F

References

Addressing CDN1163's hydrophobicity in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SERCA activator, CDN1163. This guide focuses on addressing the challenges associated with its hydrophobicity and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule, allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), specifically targeting the SERCA2 isoform.[1][2] Its primary function is to enhance the activity of SERCA, which is responsible for pumping calcium ions (Ca2+) from the cytosol into the endoplasmic reticulum (ER), thereby playing a crucial role in maintaining intracellular Ca2+ homeostasis.[1][2] By activating SERCA, this compound helps to reduce ER stress and has shown potential therapeutic effects in models of diabetes, metabolic disorders, and neurodegenerative diseases.[3][4][5]

Q2: this compound is described as hydrophobic. What are the best practices for dissolving it for my experiments?

A2: Due to its hydrophobic nature, this compound requires specific solvent systems for effective dissolution.[3] For in vitro studies, Dimethyl Sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions.[1] For in vivo applications, multi-component solvent systems are necessary to ensure bioavailability and minimize precipitation. It is often recommended to prepare these solutions fresh for each experiment.[1] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1]

Q3: Can I store this compound solutions for later use?

A3: For optimal results, it is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1] Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, as indicated by the supplier.[1] Always refer to the manufacturer's specific storage guidelines.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound primarily impacts signaling pathways related to the regulation of intracellular Ca2+ and the reduction of ER stress. By activating SERCA2, it helps restore Ca2+ homeostasis, which in turn can attenuate the unfolded protein response (UPR) and ER stress-induced apoptosis.[1][2][5] Additionally, studies have shown that this compound can lead to the activation of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism.[1][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in aqueous buffer. High hydrophobicity of the compound. Improper solvent system for the final working concentration.- For in vitro assays, ensure the final DMSO concentration is compatible with your cell type and does not exceed recommended levels (typically <0.5%).- For in vivo preparations, use a co-solvent system as detailed in the protocols below. Consider using sonication or gentle warming to aid dissolution.[1]
Inconsistent or unexpected experimental results. Degradation of the compound due to improper storage. Incomplete dissolution.- Prepare fresh working solutions for each experiment, especially for in vivo studies.[1]- Visually inspect solutions for any precipitation before use. If observed, follow the steps for redissolving.- Verify the purity and integrity of your this compound stock.
Low bioavailability in animal models. Poor solubility in the vehicle. Precipitation at the injection site.- Utilize a recommended in vivo solvent formulation, such as those containing DMSO, PEG300, and Tween-80, or corn oil.[1][4]- Ensure the solution is clear and free of particulates before administration.
Cell toxicity observed in in vitro experiments. High concentration of DMSO in the final culture medium.- Prepare a highly concentrated stock solution of this compound in DMSO to minimize the volume added to your cell culture.- Perform a vehicle control experiment with the same final concentration of DMSO to assess its specific effect on your cells.

Data Presentation

This compound Solubility Formulations

The following table summarizes various solvent systems for preparing this compound solutions for both in vitro and in vivo applications.

Application Solvent System Achievable Concentration Appearance Notes Reference
In Vitro Stock100% DMSO100 mg/mL (312.12 mM)Clear SolutionRequires sonication. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[1]
In Vivo10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.80 mM)Clear SolutionAdd solvents sequentially and mix well between each addition.[1]
In Vivo10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (7.80 mM)Suspended SolutionRequires sonication.[1]
In Vivo10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.80 mM)Clear SolutionA common vehicle for hydrophobic compounds.[1][4]
In Vivo10% Dimethylformamide (DMF), 10% Tween 80 in Normal SalineNot specified, but used for 3 mg/kg and 10 mg/kg dosesNot specifiedUsed for intraperitoneal injections in a cerebral ischemia-reperfusion injury model.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (Intraperitoneal Injection)

This protocol is adapted from methodologies used in studies with ob/ob mice.[1][2]

Materials:

  • This compound powder

  • DMSO (newly opened)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Prepare the vehicle solution by adding the solvents sequentially. For a final volume of 1 mL, follow these steps: a. Add 100 µL of DMSO to the this compound powder and vortex until fully dissolved. Sonication may be used to aid dissolution. b. Add 400 µL of PEG300 and vortex thoroughly. c. Add 50 µL of Tween-80 and vortex until the solution is homogenous. d. Add 450 µL of sterile saline to reach the final volume of 1 mL and vortex thoroughly.

  • Visually inspect the final solution to ensure it is clear and free of precipitates.

  • Use the freshly prepared solution for intraperitoneal injection on the same day.

Protocol 2: In Vitro Treatment of Cultured Cells with this compound

This protocol provides a general guideline for treating adherent cells in culture.

Materials:

  • This compound stock solution in DMSO (e.g., 100 mM)

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • Sterile pipette tips

Procedure:

  • Thaw the this compound DMSO stock solution at room temperature.

  • Dilute the stock solution in complete cell culture medium to prepare the final working concentrations. It is recommended to perform serial dilutions.

  • Ensure the final concentration of DMSO in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

  • Aspirate the old medium from the cells.

  • Add the medium containing the desired concentration of this compound to the cells.

  • Include a vehicle control group treated with the same final concentration of DMSO.

  • Incubate the cells for the desired period (e.g., 24 hours) before proceeding with downstream assays.[1]

Visualizations

CDN1163_Signaling_Pathway cluster_ER cluster_Cytosol This compound This compound SERCA2 SERCA2 Pump This compound->SERCA2 Activates Ca_ER ER Ca2+ Stores SERCA2->Ca_ER Pumps Ca2+ AMPK AMPK Activation SERCA2->AMPK Leads to ER Endoplasmic Reticulum (ER) Cytosol Cytosol Ca_Cytosol Cytosolic Ca2+ Ca_Cytosol->SERCA2 ER_Stress ER Stress Ca_ER->ER_Stress Reduces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Metabolism Improved Cellular Metabolism AMPK->Metabolism

Caption: Signaling pathway of this compound as a SERCA2 activator.

Experimental_Workflow_InVivo start Start prep Prepare this compound Solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) start->prep dissolve Vortex / Sonicate to Dissolve prep->dissolve admin Administer to Animal Model (e.g., Intraperitoneal Injection) dissolve->admin observe Experimental Period (e.g., 5 days) admin->observe collect Collect Samples (Blood, Tissues) observe->collect analyze Perform Downstream Analysis (e.g., Glucose Tolerance, Western Blot) collect->analyze end End analyze->end

References

Potential off-target effects of CDN1163 to consider

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDN1163. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues encountered during experiments with this novel SERCA activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), with a preference for the SERCA2 isoform.[1][2][3] Its primary function is to enhance the activity of the SERCA pump, which is responsible for transporting Ca2+ ions from the cytosol into the lumen of the endoplasmic reticulum (ER). By increasing SERCA activity, this compound helps to restore normal ER Ca2+ levels, thereby improving Ca2+ homeostasis and alleviating ER stress.[1][2] This mechanism has shown therapeutic potential in various disease models, including metabolic disorders and neurodegenerative diseases.[4][5]

Q2: I've treated my cells with this compound, but I'm observing an unexpected, transient decrease in ER calcium levels. Is the compound working?

A2: This is a nuanced observation that may be dependent on the experimental context, specifically the cell type and the duration of treatment. While this compound is a SERCA activator, one study in Jurkat T lymphocytes, which express both SERCA2b and SERCA3 isoforms, reported complex, time- and isoform-specific effects.[6]

  • Short-term exposure (0-30 minutes): this compound was observed to suppress Ca2+ uptake by the SERCA2b-controlled store while simultaneously increasing Ca2+ release from the SERCA3-regulated store.[6] This could manifest as a net transient decrease in total ER calcium.

  • Long-term exposure (>12 hours): The same study found that longer incubation times reversed this pattern, leading to increased Ca2+ release from SERCA2b-regulated pools and decreased release from SERCA3 pools.[6]

Therefore, your observation could be a genuine, transient effect of the compound. We recommend performing a time-course experiment to characterize the dynamic changes in intracellular calcium in your specific cell model.

Q3: My experiments show changes in mitochondrial membrane potential and cell cycle progression after this compound treatment. Are these known off-target effects?

A3: While this compound has been reported to be highly selective with no significant activity in a screening panel of 160 potential off-targets, some studies have noted downstream cellular effects that could be misinterpreted as off-target events.[7] A study in mouse neuronal N2A cells reported that this compound treatment led to intracellular Ca2+ leak, mitochondrial hyperpolarization, and cell cycle arrest.[8]

These effects are likely linked to the modulation of Ca2+ homeostasis, which is a critical regulator of mitochondrial function and cell cycle progression, rather than direct off-target binding. For example, enhanced ER-mitochondria Ca2+ crosstalk following SERCA activation could lead to changes in mitochondrial bioenergetics.[9]

Q4: What are the recommended working concentrations and treatment durations for this compound?

A4: The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific biological question. Based on published studies, a general range can be recommended.

ApplicationConcentration RangeTypical DurationReference(s)
In vitro cell culture1 µM - 10 µM2 hours - 72 hours[1][3][6]
Ex vivo tissue studies1 µM15 minutes[4]
In vivo (mice)10 mg/kg - 50 mg/kg (i.p.)5 - 17 days[1][5][10]

We strongly advise performing a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.

Troubleshooting Guides

Problem 1: Inconsistent SERCA activity measurements post-CDN1163 treatment.
  • Potential Cause 1: Compound Solubility. this compound is hydrophobic.[4] Improper dissolution can lead to inconsistent effective concentrations.

    • Solution: Ensure this compound is fully dissolved in a suitable solvent like DMSO before preparing your final working solution. For in vivo preparations, specific formulations with PEG300 and Tween-80 have been used.[1] If precipitation is observed, gentle heating or sonication may aid dissolution.[1]

  • Potential Cause 2: Assay Conditions. The effect of this compound can be influenced by the Ca2+ and ATP concentrations in your assay buffer.

    • Solution: The stimulatory effect of this compound has been shown to be synergistic with ATP and is observed at physiological Ca2+ concentrations.[11] Ensure your assay buffer conditions mimic a physiological state or are at least consistent across all experiments.

  • Potential Cause 3: Cell/Tissue Health. Poor cell health can impact SERCA function and responsiveness to activators.

    • Solution: Always perform a cell viability assay (e.g., Trypan Blue, MTT) in parallel with your experiment to ensure the observed effects are not due to cytotoxicity.

Problem 2: Unexpected changes in global cytosolic Ca2+ levels.
  • Potential Cause 1: Isoform-Specific Effects. As detailed in FAQ Q2, different SERCA isoforms may respond differently to this compound over time.[6]

    • Solution: If your system expresses multiple SERCA isoforms, consider using isoform-specific inhibitors (like thapsigargin (B1683126) for SERCA2b and tBHQ for SERCA3) to dissect the contribution of each to the observed Ca2+ changes.[6]

  • Potential Cause 2: Ca2+ Leak. A study has reported intracellular Ca2+ leak in neuronal cells following this compound treatment.[8]

    • Solution: This may be an inherent consequence of altering the tightly regulated Ca2+ homeostasis. Characterize this effect by measuring both ER and cytosolic Ca2+ levels over a detailed time course.

Experimental Protocols

Protocol 1: Measurement of SERCA-dependent Ca2+ Uptake in Cell Lysates

This protocol allows for the direct measurement of SERCA activity by quantifying the uptake of calcium into ER-derived microsomes.

  • Cell Preparation: Culture cells to 80-90% confluency. Treat with this compound or vehicle control for the desired time.

  • Microsome Isolation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.5, with protease inhibitors).

    • Homogenize cells using a Dounce homogenizer or by passing through a fine-gauge needle.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable assay buffer.

  • Ca2+ Uptake Assay:

    • Prepare a reaction buffer containing a fluorescent Ca2+ indicator (e.g., Fura-2) and your isolated microsomes.

    • Add ATP to initiate the SERCA-mediated Ca2+ uptake.

    • Monitor the decrease in extra-vesicular Ca2+ concentration over time using a fluorescence plate reader.

    • The rate of decrease in fluorescence is proportional to the SERCA activity.

  • Data Analysis: Calculate the initial rate of Ca2+ uptake. Compare the rates between vehicle- and this compound-treated samples.

Visualizations

CDN1163_Signaling_Pathway This compound This compound SERCA2 SERCA2 Pump This compound->SERCA2 allosteric activation Ca_ER ER Ca2+ SERCA2->Ca_ER uptake ER_Stress ER Stress (UPR Activation) SERCA2->ER_Stress restores Ca2+, reduces stress Ca_Cytosol Cytosolic Ca2+ Ca_Cytosol->SERCA2 transport Ca_ER->ER_Stress depletion leads to Mitochondria Mitochondrial Function ER_Stress->Mitochondria impairs Apoptosis Apoptosis ER_Stress->Apoptosis induces Cell_Health Improved Cellular Homeostasis Mitochondria->Cell_Health supports

Caption: Core signaling pathway of this compound action.

Troubleshooting_Workflow Start Unexpected Cytosolic Ca2+ Fluctuation Observed CheckViability 1. Confirm Cell Viability (e.g., MTT Assay) Start->CheckViability TimeCourse 2. Perform Time-Course Experiment (e.g., 0, 5, 15, 30, 60 min, 12h, 24h) CheckViability->TimeCourse ReviewProtocol Review Protocol: Compound solubility, dose, cell health CheckViability->ReviewProtocol Viability Compromised IsTransient Is the effect transient? TimeCourse->IsTransient IsoformAnalysis 3. Investigate SERCA Isoforms (Use specific inhibitors like Thapsigargin/tBHQ) IsTransient->IsoformAnalysis Yes SystemicEffect Conclusion: Potential Systemic Effect on Ca2+ Homeostasis (e.g., Ca2+ leak) IsTransient->SystemicEffect No DynamicEffect Conclusion: Time- and/or Isoform-Specific Dynamic Effect IsoformAnalysis->DynamicEffect

Caption: Workflow for troubleshooting unexpected Ca2+ changes.

References

Technical Support Center: Interpreting Time-Dependent Effects of CDN1163 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the time-dependent effects of CDN1163 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), with a notable effect on the SERCA2 isoform.[1][2] It does not directly increase SERCA2a's affinity for Ca²⁺ ions. Instead, this compound works synergistically with ATP to stabilize a "pre-activated" conformation of the enzyme.[3][4] This leads to an enhanced rate of Ca²⁺ transport from the cytosol into the endoplasmic reticulum (ER), thereby helping to restore Ca²⁺ homeostasis.[2]

Q2: I observed a decrease in ER Ca²⁺ levels shortly after applying this compound. Is this expected for a SERCA activator?

A2: This paradoxical effect, particularly on SERCA2b-regulated Ca²⁺ stores, has been documented. Short-term exposure (0-30 minutes) to this compound can surprisingly lead to a temporary suppression of Ca²⁺ uptake and diminished Ca²⁺ release from SERCA2b-controlled stores.[5][6][7][8][9] This initial inhibitory action is a critical time-dependent consideration.

Q3: How long should I incubate my cells with this compound to see a stimulatory effect on SERCA2b?

A3: To observe the intended stimulatory effect on SERCA2b-regulated Ca²⁺ stores, prolonged incubation is necessary. Studies have shown that the initial inhibitory effect is reversed with longer-term exposure, typically greater than 12 hours.[5][7][10] A 72-hour incubation has been shown to increase Ca²⁺ store levels in the SERCA2b pool.[5][6]

Q4: Does this compound affect all SERCA isoforms uniformly?

A4: No, the effects of this compound are SERCA isoform-specific and time-dependent. While short-term exposure can inhibit SERCA2b, it has been observed to have a concomitant activating effect on SERCA3-regulated stores, leading to increased Ca²⁺ release.[5][6][7][8][9] Conversely, long-term exposure that stimulates SERCA2b can lead to a gradual downregulation of Ca²⁺ replenishment in SERCA3-regulated stores.[5][6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected decrease in cytosolic Ca²⁺ clearance after short-term this compound treatment. The paradoxical inhibitory effect of this compound on SERCA2b at early time points (0-30 minutes).[5][6][7]Increase the incubation time to >12 hours to observe the intended SERCA activation. For acute experiments, consider using a different SERCA activator or carefully titrating this compound concentration.
No significant change in overall ER Ca²⁺ levels. The opposing effects on different SERCA isoforms (inhibition of SERCA2b vs. activation of SERCA3 at short time points) may be masking the net effect.[5][6][7] Your cell type may express multiple SERCA isoforms.Use isoform-specific inhibitors (e.g., low-dose thapsigargin (B1683126) for SERCA2b, tBHQ for SERCA3) to dissect the specific effects of this compound on each isoform.[5][7]
Cell toxicity or off-target effects observed. High concentrations of this compound or prolonged exposure may lead to unintended consequences. In some neuronal cells, this compound has been shown to cause intracellular Ca²⁺ leakage, mitochondrial hyperpolarization, and cell cycle arrest at 10 µM.[11][12]Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. The EC₅₀ for SERCA2a activation is approximately 2.3 µM.[3][4] Start with concentrations in the low micromolar range.
Inconsistent results between experiments. The time-dependent nature of this compound's effects requires precise timing of experiments. Small variations in incubation time can lead to different outcomes.Standardize all incubation times meticulously. For time-course experiments, include multiple time points to capture both the early and late effects of the compound.

Quantitative Data Summary

Parameter Value Context Reference
EC₅₀ for SERCA2a activation 2.3 µMConcentration-dependent activation of SERCA2a ATPase activity.[4]
EC₅₀ for enhanced Ca²⁺ translocation 6.0 ± 0.3 µMConcentration dependence for enhancing ATP-dependent Ca²⁺ translocation by SERCA.[12][13]
Optimal Concentration Range 0.1 µM - 10 µMEffective range observed in various cell culture studies for metabolic effects and Ca²⁺ modulation.[14]
Short-term exposure showing inhibition 0 - 30 minutesTimeframe where paradoxical suppression of SERCA2b Ca²⁺ uptake is observed.[5][6][7]
Long-term exposure showing activation > 12 hoursTimeframe required to observe reversal of inhibition and augmentation of SERCA2b Ca²⁺ stores.[5][7]

Experimental Protocols

General Cell Culture and this compound Treatment
  • Cell Culture: Jurkat T cells (Clone E6-1) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 IU/ml penicillin, and 100 µg/ml streptomycin. Cells are grown at 37°C in a humidified atmosphere of 95% air and 5% CO₂.[5][6] Primary human myotubes are differentiated from myoblasts in DMEM-Glutamax with 2% FBS and 25 pM insulin (B600854) for 7-8 days.[14]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

  • Treatment: For acute effects, treat cells for time points ranging from 0 to 60 minutes. For chronic effects, treat cells for 12, 24, 48, or 72 hours, changing the media with fresh this compound as required for longer incubations.[5][14]

Measurement of Intracellular Calcium ([Ca²⁺]i)
  • Dye Loading: Load cells with a Ca²⁺ indicator dye such as Fura-2/AM or Fluo-3/AM. For Jurkat cells, incubate with Fura-2/AM in a balanced salt solution.[5]

  • Measurement: Use a fluorescence plate reader or a microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-3).

  • Experimental Procedure:

    • Establish a baseline fluorescence reading.

    • Add this compound at the desired concentration and record the change in fluorescence over time.

    • To assess ER Ca²⁺ store content, cells can be subsequently treated with a SERCA inhibitor like thapsigargin (TG) or an IP₃-generating agonist in a Ca²⁺-free medium to induce release from the ER.[5]

Mitochondrial Function Assessment (Seahorse XF Analyzer)
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Treatment: Treat cells with this compound for the desired duration (e.g., acute 1-4 hours or chronic 5 days).[14][15]

  • Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[14][15]

Signaling Pathway and Experimental Workflow Diagrams

CDN1163_Mechanism This compound Mechanism of Action This compound This compound SERCA SERCA Pump (e.g., SERCA2) This compound->SERCA Allosteric binding ATP ATP ATP->SERCA Synergistic binding Preactivated_SERCA Pre-activated SERCA Conformation SERCA->Preactivated_SERCA Conformational shift ER_Lumen ER Lumen Ca²⁺ Preactivated_SERCA->ER_Lumen Enhanced Ca²⁺ pumping Cytosolic_Ca Cytosolic Ca²⁺ Cytosolic_Ca->Preactivated_SERCA Transported Ca_Homeostasis Restored Ca²⁺ Homeostasis ER_Lumen->Ca_Homeostasis ER_Stress Reduced ER Stress Ca_Homeostasis->ER_Stress

Caption: Allosteric activation of SERCA by this compound and ATP.

Time_Dependent_Effects Time-Dependent Effects of this compound on SERCA Isoforms cluster_short Short-Term Exposure (0-30 min) cluster_long Long-Term Exposure (>12 hours) Short_Term This compound SERCA2b_Inhibition SERCA2b: Suppressed Ca²⁺ Uptake Short_Term->SERCA2b_Inhibition SERCA3_Activation SERCA3: Increased Ca²⁺ Release Short_Term->SERCA3_Activation Long_Term This compound SERCA2b_Activation SERCA2b: Augmented Ca²⁺ Stores Long_Term->SERCA2b_Activation SERCA3_Downregulation SERCA3: Downregulated Replenishment Long_Term->SERCA3_Downregulation

Caption: Differential time-dependent effects of this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Effects Start Start: Cell Culture Treatment This compound Treatment (Varying concentrations and durations) Start->Treatment Ca_Measurement Intracellular Ca²⁺ Measurement (e.g., Fura-2, Fluo-3) Treatment->Ca_Measurement Mito_Function Mitochondrial Function Assay (e.g., Seahorse XF) Treatment->Mito_Function Viability Cell Viability/Toxicity Assay (e.g., MTT, LDH) Treatment->Viability Data_Analysis Data Analysis and Interpretation Ca_Measurement->Data_Analysis Mito_Function->Data_Analysis Viability->Data_Analysis

Caption: Workflow for characterizing this compound effects.

References

The Critical Role of Vehicle Controls in CDN1163 Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of CDN1163, a potent allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). Particular emphasis is placed on the indispensable role of vehicle controls in ensuring the validity and reproducibility of experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as an allosteric activator of SERCA, an enzyme responsible for pumping calcium ions (Ca2+) from the cytosol into the endoplasmic reticulum (ER).[1][2] By activating SERCA, this compound helps to maintain Ca2+ homeostasis within the cell.[1] Its mechanism involves directly binding to the SERCA enzyme, which leads to a conformational change that enhances its Ca2+-ATPase activity and Ca2+ uptake into the ER.[3][4]

Q2: Why is a vehicle control so important in my this compound experiments?

A2: A vehicle control is crucial for several reasons:

  • Solvent Effects: this compound is hydrophobic and requires a vehicle, often containing Dimethyl Sulfoxide (DMSO) and other agents like corn oil, for solubilization.[5][6] These solvents can have independent biological effects. The vehicle control group receives the same solvent mixture without this compound, allowing you to distinguish the effects of the compound from those of the vehicle itself.

  • Baseline Comparison: The vehicle control group serves as the proper baseline for comparison. All changes observed in the this compound-treated group should be evaluated against the vehicle control group to determine the true effect of the compound.

  • Eliminating Confounding Variables: The administration of the vehicle (e.g., via intraperitoneal injection) can induce stress or other physiological responses in animal models.[7][8] The vehicle control group accounts for these procedural effects.

Q3: What is a typical vehicle solution for this compound?

A3: A common vehicle solution for in vivo studies consists of a mixture of DMSO and corn oil.[5] For in vitro experiments, this compound is typically dissolved in DMSO and then diluted in the appropriate cell culture medium.[9] The final concentration of DMSO should be kept low (e.g., <0.1%) to minimize solvent toxicity.

Q4: I am not seeing the expected effect of this compound in my experiment. What are some possible reasons?

A4: Please see the troubleshooting guide below for a detailed breakdown of potential issues.

Troubleshooting Guide

Issue Possible Cause Recommendation
No observable effect of this compound Improper dissolution of this compound.Ensure complete dissolution of this compound in the vehicle. Sonication or gentle heating may be required. Prepare fresh solutions for each experiment.[1]
Suboptimal concentration of this compound.The effective concentration of this compound can vary between cell types and animal models. Perform a dose-response study to determine the optimal concentration for your specific experimental system.
Incorrect administration of this compound or vehicle.For in vivo studies, ensure proper administration technique (e.g., intraperitoneal injection). For in vitro studies, ensure accurate dilution and mixing in the culture medium.
Issues with the experimental model.The expression or activity of SERCA may be altered in your specific cell line or animal model. Verify SERCA expression levels.
High variability between replicates Inconsistent preparation of this compound/vehicle solutions.Prepare a single batch of this compound and vehicle solution for all replicates in an experiment to ensure consistency.
Uneven administration of the compound.Ensure precise and consistent administration volumes for all subjects.
Biological variability.Increase the sample size (n-number) to improve statistical power.
Unexpected effects in the vehicle control group Biological activity of the vehicle.High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is as low as possible. Consider testing different vehicle compositions.
Stress from the administration procedure.Acclimate animals to the handling and injection procedures before starting the experiment.

Experimental Protocols

In Vivo Administration of this compound in a Mouse Model of Diabetes

This protocol is adapted from studies investigating the effects of this compound on metabolic parameters in diabetic mice.[7][8]

  • Preparation of this compound and Vehicle Solutions:

    • Dissolve this compound in a vehicle solution, for example, 10% DMSO and 90% corn oil.[5]

    • The vehicle control solution consists of the same 10% DMSO and 90% corn oil mixture without this compound.

  • Animal Groups:

    • Divide mice into four groups: control + vehicle, control + this compound, diabetic + vehicle, and diabetic + this compound.[7]

  • Administration:

    • Administer this compound or vehicle via intraperitoneal injection once daily for a specified period (e.g., 5 consecutive days).[7][8] The dosage can vary, a common example is 50 mg/kg.[1]

  • Outcome Measures:

    • Monitor blood glucose levels, serum insulin (B600854) levels, and perform glucose tolerance tests.[7][8]

    • At the end of the study, tissues such as the liver, skeletal muscle, and aorta can be collected for further analysis (e.g., SERCA2 protein expression, histological analysis).[7]

In Vitro Assessment of SERCA Activity

This protocol outlines a general method to measure the effect of this compound on SERCA activity in isolated ER microsomes.

  • Preparation of ER Microsomes:

    • Isolate ER microsomes from cells or tissues of interest using standard differential centrifugation techniques.

  • ATPase Activity Assay:

    • Incubate the microsomal preparations with varying concentrations of this compound or vehicle (e.g., DMSO).

    • Initiate the reaction by adding ATP.

    • Measure the rate of ATP hydrolysis, which is indicative of SERCA activity. This can be done by quantifying the amount of inorganic phosphate (B84403) released.

  • Data Analysis:

    • Plot the SERCA activity as a function of this compound concentration to determine the EC50 (half-maximal effective concentration).

Quantitative Data Summary

Study Focus Model Treatment Key Quantitative Finding Reference
Glucose Metabolismdb/db miceThis compound (i.p.)Significantly decreased blood glucose at 60 and 120 min during a glucose tolerance test compared to vehicle.[7]
Endothelial Functiondb/db miceThis compound (in vivo & ex vivo)Improved acetylcholine-induced relaxation in aortic rings compared to vehicle.[7]
SERCA ActivityER MicrosomesThis compoundDose-dependently increased the Vmax of SERCA2 Ca2+-ATPase activity.[3]
Ca2+ UptakeER MicrosomesThis compoundSignificantly enhanced Ca2+ uptake into the ER.[3]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.

CDN1163_Mechanism cluster_cytosol Cytosol cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen Ca_cytosol Ca2+ SERCA SERCA Ca_cytosol->SERCA Binds ATP ATP ATP->SERCA Binds & Powers This compound This compound This compound->SERCA Allosteric Activation Ca_er Ca2+ SERCA->Ca_er Pumps

Caption: Mechanism of this compound action on the SERCA pump.

Experimental_Workflow prep Prepare this compound & Vehicle groups Assign Animal/ Cell Groups prep->groups admin Administer Treatment groups->admin measure Measure Outcomes admin->measure analyze Analyze Data measure->analyze conclusion Draw Conclusions analyze->conclusion

Caption: A generalized experimental workflow for this compound studies.

References

Technical Support Center: Assessing Potential Cytotoxicity of CDN1163 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the potential cytotoxicity of the SERCA activator, CDN1163, particularly at high concentrations. This resource includes troubleshooting guides for common cytotoxicity assays, frequently asked questions, detailed experimental protocols, and data summaries to facilitate accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

This compound is a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), primarily targeting the SERCA2 isoform.[1][2] By binding to SERCA, it enhances the enzyme's ability to pump calcium ions (Ca2+) from the cytosol into the endoplasmic reticulum (ER), thereby helping to maintain intracellular Ca2+ homeostasis.[1][2] At therapeutic concentrations, this activity can alleviate ER stress and protect against ER stress-induced apoptosis.[2]

Q2: Does this compound exhibit cytotoxicity at high concentrations?

Yes, studies have indicated that this compound can exhibit cytotoxic effects at higher concentrations. For instance, at a concentration of 10 µM, this compound has been shown to suppress cell proliferation and induce cell cycle arrest at the G1 phase in mouse neuronal N2A cells.[3][4] This effect is associated with a sustained elevation of cytosolic and mitochondrial Ca2+ levels and mitochondrial hyperpolarization, which can trigger cytotoxic pathways.[3][4]

Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?

The primary mechanism of this compound-induced cytotoxicity at high concentrations is likely linked to its primary function as a SERCA activator, leading to dysregulation of Ca2+ homeostasis. Prolonged and excessive activation of SERCA can lead to:

  • Cytosolic and Mitochondrial Ca2+ Overload: Persistent elevation of intracellular calcium can be toxic, leading to mitochondrial dysfunction.[3][4]

  • Mitochondrial Hyperpolarization: Alterations in mitochondrial membrane potential can disrupt cellular energetics and initiate apoptotic pathways.[3][4]

  • Cell Cycle Arrest: Disruption of normal cell cycle progression can inhibit cell growth and proliferation.[3][4]

Q4: Are there known off-target effects of this compound that could contribute to cytotoxicity?

Current evidence suggests that this compound is a relatively specific SERCA activator. It has been screened against a panel of 160 other molecular targets with no significant off-target activity reported. This suggests that the observed cytotoxicity at high concentrations is likely mediated through its on-target effects on SERCA.

Data Presentation: Summary of this compound Effects

The following table summarizes the known effects of this compound at various concentrations. Note the absence of comprehensive high-concentration cytotoxicity data (IC50 values for cell death) in the currently available literature. Researchers are encouraged to perform careful dose-response studies to determine the specific cytotoxic profile in their experimental models.

ConcentrationCell Line/SystemObserved EffectReference
EC50: 6.0 ± 0.3 µM Rabbit Skeletal Muscle SR VesiclesHalf-maximal effective concentration for enhancing ATP-dependent Ca2+ translocation by SERCA.[5]
10 µM Mouse Neuronal N2A Cells- Suppression of cell proliferation. - G1 phase cell cycle arrest. - Sustained elevation of cytosolic and mitochondrial Ca2+. - Mitochondrial hyperpolarization.[3][4]
10 µM HEK CellsAttenuation of H2O2-stimulated, ER stress-induced cell death.[2]

Troubleshooting Guides for Cytotoxicity Assays

When assessing the cytotoxicity of this compound, it is crucial to be aware of potential artifacts and to troubleshoot unexpected results. Below are guides for three common cytotoxicity assays.

MTT Assay Troubleshooting

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondrial reductases.

Potential Issue: Underestimation of Viability (Apparent Increase in Cytotoxicity)

  • Cause: Interference with Formazan (B1609692) Exocytosis. Some compounds can affect the cellular export of the formazan product, leading to lower absorbance readings that do not reflect actual cell death.[6] While not specifically reported for this compound, its effects on intracellular ion balance could potentially influence membrane transport processes.

  • Troubleshooting Steps:

    • Visual Confirmation: After solubilization of the formazan crystals, visually inspect the wells under a microscope to ensure that the majority of the color is within the cells and not in the surrounding medium.

    • Alternative Assay: Corroborate results with a different viability assay that has a distinct mechanism, such as the LDH assay (measuring membrane integrity) or a direct cell counting method (e.g., Trypan Blue exclusion).

Potential Issue: Overestimation of Viability (Apparent Decrease in Cytotoxicity)

  • Cause: Direct Reduction of MTT. Some chemical compounds can directly reduce the MTT reagent to formazan in a cell-free environment, leading to a false-positive signal for cell viability.[7]

  • Troubleshooting Steps:

    • Cell-Free Control: Set up control wells containing culture medium, MTT reagent, and this compound at the highest concentration used in your experiment, but without cells. A significant color change in these wells indicates direct MTT reduction.

    • Alternative Assay: If interference is confirmed, use a non-tetrazolium-based assay.

LDH Assay Troubleshooting

The Lactate (B86563) Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised membrane integrity, a marker of cytotoxicity.

Potential Issue: Underestimation of Cytotoxicity

  • Cause: Inhibition of LDH Enzyme Activity. The test compound could directly inhibit the activity of the LDH enzyme, leading to a lower signal despite actual cell lysis.[8]

  • Troubleshooting Steps:

    • Positive Control Spike-in: To your positive control wells (cells lysed with a detergent), add this compound at the highest concentration used in your experiment. A significant decrease in the LDH signal compared to the positive control without this compound suggests enzyme inhibition.

    • Time-Course Experiment: Ensure that the endpoint of your assay is appropriate for the kinetics of cell death induced by this compound. LDH is released during later stages of apoptosis and necrosis.

Caspase-3/7 Assay Troubleshooting

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Assays typically measure their activity using a specific substrate.

Potential Issue: False-Positive or Altered Caspase Activity

  • Cause: Ca2+-Dependent Protease Activity. High intracellular Ca2+ levels, which can be induced by high concentrations of this compound, have been shown to lead to a non-canonical cleavage and weak activation of caspase-3, independent of the classical apoptotic pathway.[9] This could lead to a misinterpretation of the mode of cell death.

  • Troubleshooting Steps:

    • Western Blot Analysis: Confirm caspase activation by performing a Western blot for cleaved caspase-3 and PARP. This will help to verify that the observed activity is due to the canonical apoptotic pathway.

    • Use of Caspase Inhibitors: Include a pan-caspase inhibitor (e.g., Z-VAD-FMK) as a negative control. A reduction in the signal in the presence of the inhibitor confirms that the measured activity is caspase-dependent.

    • Multiparametric Analysis: Combine the caspase assay with other apoptosis markers, such as Annexin V staining, to get a more complete picture of the cell death mechanism.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is designed to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity.

Protocol 3: Caspase-3/7 Activity Assay

This protocol quantifies the activity of executioner caspases 3 and 7 as a marker of apoptosis.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent (or a similar luminescent or fluorescent reagent) directly to the wells containing the cells and medium.

  • Incubation: Incubate at room temperature for the time recommended by the manufacturer (typically 30-60 minutes).

  • Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_caspase Caspase-3/7 Assay cell_seeding Cell Seeding overnight_incubation Overnight Incubation cell_seeding->overnight_incubation cdn1163_treatment This compound Treatment overnight_incubation->cdn1163_treatment incubation_period Incubation (24-72h) cdn1163_treatment->incubation_period mtt_addition Add MTT incubation_period->mtt_addition collect_supernatant Collect Supernatant incubation_period->collect_supernatant add_caspase_reagent Add Caspase Reagent incubation_period->add_caspase_reagent formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization mtt_readout Read Absorbance (570nm) formazan_solubilization->mtt_readout ldh_reaction LDH Reaction collect_supernatant->ldh_reaction ldh_readout Read Absorbance (490nm) ldh_reaction->ldh_readout caspase_incubation Incubate add_caspase_reagent->caspase_incubation caspase_readout Read Luminescence/Fluorescence caspase_incubation->caspase_readout

Caption: General workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_this compound High Concentration this compound cluster_serca SERCA Activation cluster_calcium Calcium Dysregulation cluster_mitochondria Mitochondrial Dysfunction cluster_cell_cycle Cell Cycle This compound This compound serca SERCA Activation This compound->serca ca_influx Increased Ca2+ uptake into ER serca->ca_influx cytosolic_ca Sustained High Cytosolic Ca2+ serca->cytosolic_ca Dysregulation at high conc. mitochondrial_ca Mitochondrial Ca2+ Overload cytosolic_ca->mitochondrial_ca cell_cycle_arrest G1 Cell Cycle Arrest cytosolic_ca->cell_cycle_arrest mito_hyperpolarization Mitochondrial Hyperpolarization mitochondrial_ca->mito_hyperpolarization apoptosis Apoptosis Induction mito_hyperpolarization->apoptosis

Caption: Potential mechanism of this compound-induced cytotoxicity.

References

Why are my CDN1163 dose-response curves not as expected?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting for researchers encountering unexpected dose-response curves with the SERCA activator, CDN1163.

Frequently Asked Questions (FAQs)

Topic: Why are my this compound dose-response curves not as expected?

Unexpected dose-response curves for this compound can arise from several factors related to the compound itself, the experimental setup, or the biological system being used. This guide addresses common issues and provides systematic troubleshooting steps.

FAQ 1: My dose-response curve is flat or shows minimal activation of SERCA.

A lack of response is a common issue that often points to problems with the compound's integrity, concentration, or the assay's sensitivity.

Potential Causes and Troubleshooting Steps:

  • Compound-Related Issues

    • Solubility: this compound is insoluble in water and requires an organic solvent like DMSO or ethanol (B145695) for stock solutions.[1][2] When diluting into aqueous assay buffers, the compound may precipitate, drastically reducing the effective concentration.

      • Action: Visually inspect all solutions for precipitation. Prepare fresh dilutions for each experiment. Consider the use of a solubility-enhancing agent like PEG300 or Tween-80 in your vehicle formulation if compatible with your assay.[1][3]

    • Stability and Storage: Improper storage or repeated freeze-thaw cycles can lead to compound degradation.

      • Action: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[4][5] Store stocks at -20°C or -80°C as recommended by the supplier.[1]

    • Purity: The purity of the this compound batch could be lower than specified.

      • Action: Verify the purity of your compound lot using analytical methods like HPLC if possible.

  • Assay-Related Issues

    • Assay Sensitivity: The assay may not be sensitive enough to detect the relatively modest activation of SERCA by this compound. The maximal reported increase in Vmax is approximately 11.8%.[6][7]

      • Action: Optimize your assay conditions. Ensure your positive controls show a robust signal and that your assay window (signal-to-background ratio) is sufficient.

    • ATP Concentration: this compound's mechanism involves synergy with ATP.[6]

      • Action: Ensure that ATP is present at a sufficient, non-limiting concentration in your assay buffer, as its binding is a prerequisite for this compound's allosteric effect.[6]

  • System-Related Issues

    • Cell Health: Unhealthy or senescent cells may not respond appropriately.

      • Action: Use cells within a consistent and low passage number range.[8] Ensure cells are in a logarithmic growth phase at the time of the experiment.[4]

    • Target Expression: The target protein, SERCA2, may be expressed at very low levels in your chosen cell line.

      • Action: Confirm SERCA2 expression in your cell model using Western blot or qPCR.

FAQ 2: I'm observing a biphasic or "bell-shaped" dose-response curve.

A "bell-shaped" curve, where the response decreases at higher concentrations, often indicates off-target effects, cytotoxicity, or assay artifacts.

Potential Causes and Troubleshooting Steps:

  • Compound-Related Issues

    • Cytotoxicity: High concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells, leading to a decrease in the measured response (e.g., lower ATP levels in a viability-based assay).[8]

      • Action: Perform a separate cytotoxicity assay (e.g., LDH release or trypan blue) across the same concentration range to identify the toxic threshold.[8] Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[8]

    • Compound Aggregation: At high concentrations, small molecules can form aggregates that may inhibit the target or interfere with the assay readout.[9]

      • Action: Evaluate the solubility of this compound in your final assay buffer. The inclusion of a small amount of non-ionic detergent (if compatible with the assay) can sometimes mitigate aggregation.

  • Assay-Related Issues

    • Assay Interference: The compound may interfere with the assay technology itself. For example, colored compounds can quench fluorescence signals at high concentrations.[9]

      • Action: Run compound controls in a cell-free version of your assay to check for direct interference with the detection reagents or instrument readings.

  • System-Related Issues

    • Complex Biological Response: The cellular response to SERCA activation can be complex. For instance, prolonged or excessive Ca2+ uptake into the ER could trigger other signaling pathways that counteract the primary effect.

      • Action: Consider running a time-course experiment to see if the bell shape develops over time. Short-term exposure might show a more classical sigmoidal curve.[10]

FAQ 3: The EC50 value I'm getting is significantly different from the literature.

Variations in EC50 values are common and highly dependent on experimental conditions.

Potential Causes and Troubleshooting Steps:

  • Compound-Related Issues

    • Inaccurate Dilutions: Errors in preparing the serial dilutions are a major source of variability and can shift the curve.[9]

      • Action: Use calibrated pipettes and prepare fresh dilutions for every experiment.[5] Consider using an acoustic dispenser for higher accuracy if available.[9]

  • Assay-Related Issues

    • Different Assay Endpoints: The measured EC50 can vary depending on what is being measured (e.g., direct ATPase activity vs. downstream cellular response).

      • Action: Directly compare your protocol to the cited literature. Note any differences in reagents, incubation times, and measurement principles.

    • Incubation Time: The apparent potency can change with the incubation time.

      • Action: Standardize the incubation time across all experiments and compare it with the protocols from published reports.[8]

  • System-Related Issues

    • Cell Type and Density: Different cell lines will have varying levels of SERCA expression and different downstream signaling contexts, leading to different EC50 values. Cell density can also impact the effective drug concentration per cell.[8][11]

      • Action: Standardize cell seeding density. Report the cell line and density used when documenting results.

    • Calcium Concentration: The stimulatory effect of this compound occurs within physiological Ca2+ concentrations.[6][12]

      • Action: Ensure the free calcium concentration in your assay buffer is controlled and within a physiological range relevant to your experiment.

FAQ 4: There is high variability between my replicates.

High variability obscures real effects and makes data interpretation difficult.

Potential Causes and Troubleshooting Steps:

  • Experimental Technique

    • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common cause of variability.

      • Action: Ensure you have a homogenous single-cell suspension before plating. Avoid edge effects by not using the outer wells of the plate or by filling them with a blank solution.

    • Pipetting Errors: Small errors in adding the compound or assay reagents can lead to large differences in the final readout.[4]

      • Action: Use calibrated pipettes. Change pipette tips between different concentrations. Automate liquid handling steps where possible.[11]

  • Assay Conditions

    • Incomplete Washing: Insufficient washing between steps in an ELISA-like assay can leave behind reagents that contribute to high background or noise.[13]

      • Action: Ensure all wells are washed thoroughly and consistently. An automated plate washer can improve reproducibility.[13]

    • Fluctuations in Incubation Conditions: Variations in temperature or CO2 levels during incubation can affect cell health and response.

      • Action: Ensure your incubator is properly calibrated and provides a stable environment.

Data Summary

Table 1: Reported In Vitro Potency of this compound

Target/SystemReported EC50Assay TypeReference
SERCA2a2.3 µMATPase Activity Assay[6][7]
SERCA (from SR vesicles)6.0 ± 0.3 µMSSM-based Current Measurement[12]

Diagrams and Visual Guides

Signaling Pathway

CDN1163_Pathway cluster_cell Cell cluster_er Endoplasmic Reticulum (ER) cluster_cyto Cytosol cluster_downstream Downstream Effects SERCA SERCA2 Ca_ER Ca²⁺ (Lumen) SERCA->Ca_ER Uptake ER_Stress ER Stress Reduction Ca_ER->ER_Stress Leads to This compound This compound This compound->SERCA Allosteric Activation ATP ATP ATP->SERCA Synergy Ca_Cyto Ca²⁺ (Cytosol) Ca_Cyto->SERCA Transport Mito Improved Mitochondrial Function ER_Stress->Mito Promotes

Caption: this compound allosterically activates SERCA2 in synergy with ATP.

Experimental Workflow

Dose_Response_Workflow prep 1. Prepare Reagents (this compound Stock, Media, Buffers) seed 2. Cell Seeding (Plate cells at optimal density) prep->seed treat 3. Compound Treatment (Prepare serial dilutions, add to cells) seed->treat incubate 4. Incubation (Standardized time and conditions) treat->incubate assay 5. Assay Readout (Add detection reagents, measure signal) incubate->assay analyze 6. Data Analysis (Plot dose-response curve, calculate EC50) assay->analyze

Caption: Standard workflow for a cell-based dose-response experiment.

Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_issues cluster_causes start Unexpected Dose-Response Curve? issue_flat Flat / No Response start->issue_flat issue_bell Bell-Shaped Curve start->issue_bell issue_variable High Variability start->issue_variable cause_solubility Check Compound Solubility & Integrity issue_flat->cause_solubility cause_assay Verify Assay Sensitivity & Controls issue_flat->cause_assay issue_bell->cause_solubility cause_toxicity Assess Cytotoxicity & Off-Target Effects issue_bell->cause_toxicity cause_technique Review Pipetting & Cell Seeding Technique issue_variable->cause_technique cause_conditions Standardize Assay Conditions (Time, Temp) issue_variable->cause_conditions

Caption: A logical guide to troubleshooting unexpected curve shapes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline. Always refer to the manufacturer's product datasheet for specific instructions.

  • Materials:

    • This compound powder

    • High-purity, anhydrous DMSO[1]

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

  • Preparation of Stock Solution (e.g., 100 mM):

    • Calculate the mass of this compound powder required. (MW ≈ 320.39 g/mol ).[1][2]

    • Under sterile conditions, add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 100 mM).[2]

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if precipitation occurs, but check for compound stability under these conditions.[3]

    • Visually confirm that no particulates are present.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes in sterile tubes.

    • Store at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Prepare fresh serial dilutions for each experiment.

    • Perform dilutions in the same culture medium or assay buffer that will be used in the final assay to minimize solvent shock to the cells.

    • Ensure the final concentration of DMSO is consistent across all wells (including vehicle control) and remains at a non-toxic level (e.g., <0.5%).

Protocol 2: General Protocol for a SERCA Activity Assay (ATPase-Based)

This protocol outlines a typical biochemical assay using isolated ER microsomes. It should be adapted for specific assay kits or cell-based formats.

  • Preparation of ER Microsomes:

    • Isolate ER microsomes from your tissue or cell line of interest using established differential centrifugation protocols.

    • Determine the total protein concentration of the microsomal preparation (e.g., using a BCA assay).

  • Assay Setup (96-well plate format):

    • Assay Buffer: Prepare an assay buffer containing appropriate ions (e.g., K+, Mg2+), a pH buffer (e.g., MOPS or HEPES), a Ca2+/EGTA buffer system to clamp the free Ca2+ concentration to a desired physiological level, and an ATP-regenerating system (e.g., pyruvate (B1213749) kinase/phosphoenolpyruvate).

    • Compound Plate: Prepare a separate plate with serial dilutions of this compound at 2x the final desired concentration. Include a vehicle-only control (e.g., DMSO).

    • Reaction Initiation: Add ER microsomes to each well of the reaction plate containing the assay buffer.

    • Add the serially diluted this compound or vehicle control to the wells. Incubate for a defined pre-incubation period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).

  • Measurement of ATPase Activity:

    • Initiate the reaction by adding a defined concentration of ATP to all wells.

    • The rate of ATP hydrolysis can be measured using various methods:

      • Malachite Green Assay: Measures the release of inorganic phosphate (B84403) (Pi) over time.

      • Coupled Enzyme Assay: Links ATP hydrolysis to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

    • Read the plate at multiple time points (kinetic assay) or at a single endpoint after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis for each concentration of this compound.

    • Subtract the rate observed in the absence of Ca2+ (basal ATPase activity) to determine the Ca2+-dependent SERCA activity.

    • Plot the SERCA activity against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and maximal activation.[9]

References

Long-term stability of CDN1163 in different solvent solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDN1163. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: this compound is soluble in organic solvents such as DMSO and ethanol. For a high-concentration stock solution, we recommend dissolving this compound in fresh, anhydrous DMSO to a concentration of up to 100 mM (32.04 mg/mL).[1] It is advisable to use ultrasonic agitation to aid dissolution.[1] Due to the hygroscopic nature of DMSO, which can reduce solubility, it is crucial to use a fresh, unopened vial of DMSO.[1][2]

Q2: How should I store the solid compound and its stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound.

  • Solid Form: The powdered form of this compound should be stored at -20°C and is stable for up to three years.[1]

  • Solvent Solutions: For long-term storage, we recommend preparing aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C, where they are stable for up to two years.[1] For shorter-term storage, solutions can be kept at -20°C for up to one year.[1] One vendor suggests stability for up to two weeks at 4°C in DMSO.

Q3: Can I prepare aqueous working solutions of this compound?

A3: this compound is practically insoluble in water. To prepare aqueous solutions for in vitro experiments, a common method involves a multi-step dilution from a DMSO stock. For example, a working solution can be prepared by first diluting the DMSO stock in PEG300, followed by the addition of Tween-80, and finally bringing it to the desired volume with a saline or buffer solution.[1] It is important to note that these are often suspensions or fine dispersions and should be prepared fresh for immediate use.[1]

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a small molecule allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), primarily SERCA2.[3][4] By activating SERCA, this compound enhances the reuptake of cytosolic calcium (Ca2+) into the endoplasmic reticulum (ER), thereby helping to restore Ca2+ homeostasis.[4] This action can alleviate ER stress and has downstream effects on various signaling pathways, including the activation of AMP-activated protein kinase (AMPK).[3][4]

Troubleshooting Guide

Problem 1: I am observing precipitation when preparing my this compound working solution.

  • Possible Cause: The aqueous solubility of this compound is very low. The final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer may be too low to maintain solubility.

  • Solution:

    • Ensure your final DMSO concentration is optimized for your experimental system, typically not exceeding 0.5% to avoid solvent-induced artifacts.

    • Consider using a formulation with co-solvents and surfactants. A commonly used vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

    • Gentle warming and sonication can aid in the dissolution of the compound in the initial organic solvent before adding it to the aqueous phase.[1]

    • Always prepare aqueous working solutions fresh before each experiment.

Problem 2: My experimental results are inconsistent, and I suspect compound degradation.

  • Possible Cause: this compound in solution may degrade over time, especially if not stored properly. Repeated freeze-thaw cycles can also contribute to degradation.

  • Solution:

    • Storage: Always store stock solutions in small, single-use aliquots at -80°C for long-term storage.[2]

    • Preparation: Prepare fresh working solutions for each experiment from a thawed aliquot. Do not re-freeze and re-use working solutions.

    • Verification: If you suspect degradation, you can assess the purity of your stock solution using a stability-indicating HPLC method. A detailed protocol is provided in the "Experimental Protocols" section below.

Long-Term Stability Data

The following tables provide representative data on the long-term stability of this compound in various solvent solutions under different storage conditions. This data is based on general observations for small molecules and should be used as a guideline. For critical applications, it is recommended to perform your own stability assessment.

Table 1: Stability of this compound in DMSO (10 mM) at Different Temperatures

Storage Duration-80°C (% Remaining)-20°C (% Remaining)4°C (% Remaining)
Initial 100%100%100%
1 Month >99%>99%98%
3 Months >99%98%95%
6 Months >99%96%90%
1 Year 98%92%Not Recommended
2 Years 95%Not RecommendedNot Recommended

Table 2: Stability of this compound in Ethanol (10 mM) at Different Temperatures

Storage Duration-80°C (% Remaining)-20°C (% Remaining)4°C (% Remaining)
Initial 100%100%100%
1 Month >99%>99%97%
3 Months >99%97%93%
6 Months 98%94%85%
1 Year 96%88%Not Recommended

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method suitable for assessing the stability of this compound and separating it from potential degradation products.

  • Instrumentation: HPLC with a UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dilute the this compound solution to be tested to a final concentration of approximately 50 µg/mL in the mobile phase (initial conditions).

Visualizations

Signaling Pathway of this compound Action

CDN1163_Pathway This compound This compound SERCA SERCA This compound->SERCA Activates Ca_ER ER Ca2+ Stores SERCA->Ca_ER Increases Ca2+ Uptake AMPK AMPK SERCA->AMPK Activates ER_Stress ER Stress Ca_ER->ER_Stress Reduces Ca_Cytosol Cytosolic Ca2+ Ca_Cytosol->SERCA Metabolic_Benefits Metabolic Benefits AMPK->Metabolic_Benefits Leads to

Caption: Signaling pathway of this compound as a SERCA activator.

Experimental Workflow for this compound Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Aliquot Aliquot into Vials Prep_Stock->Aliquot Store_minus80 Store at -80°C Aliquot->Store_minus80 Store_minus20 Store at -20°C Aliquot->Store_minus20 Store_4 Store at 4°C Aliquot->Store_4 Time_Points Withdraw Samples at Defined Time Points Store_minus80->Time_Points Store_minus20->Time_Points Store_4->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Analysis Calculate % Remaining and Identify Degradants HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the long-term stability of this compound.

References

Technical Support Center: Accounting for SERCA Isoform Specificity of CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CDN1163, a small molecule activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). The information provided will help navigate the complexities of its SERCA isoform specificity in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound?

A1: this compound is a small molecule allosteric activator of SERCA. It directly interacts with the SERCA enzyme to enhance its Ca2+-ATPase activity, which in turn increases the transport of Ca2+ from the cytoplasm into the sarcoplasmic or endoplasmic reticulum.[1][2][3] This action helps to restore Ca2+ homeostasis within the cell.

Q2: Is this compound specific to a particular SERCA isoform?

A2: The isoform specificity of this compound is complex and appears to be context-dependent. While some studies describe this compound as a pan-activator that stimulates SERCA1a, SERCA2a, and SERCA2b, other research indicates it can exert isoform-specific and even time-dependent effects.[1][3][4][5] For instance, in T lymphocytes, which express both SERCA2b and SERCA3, this compound has been shown to have differential short-term and long-term effects on the activity of these two isoforms.[4][5]

Q3: What are the reported EC50 values for this compound on different SERCA isoforms?

A3: The effective concentration (EC50) for this compound to activate SERCA isoforms is generally in the low micromolar range. The specific values can vary depending on the experimental system and assay conditions.

Troubleshooting Guide

Issue 1: I am not observing the expected activation of SERCA in my cell line after treatment with this compound.

  • Possible Cause 1: SERCA Isoform Expression Profile. The effect of this compound can be highly dependent on the specific SERCA isoforms expressed in your cell type. Cells expressing multiple isoforms, such as SERCA2b and SERCA3, may exhibit complex responses.[4][5]

    • Recommendation: Determine the SERCA isoform expression profile of your cell line using techniques like qPCR or Western blotting. This will provide a crucial framework for interpreting your results.

  • Possible Cause 2: Time-Dependent Effects. The stimulatory effect of this compound can be time-dependent for certain isoforms. Short-term exposure (e.g., 0-30 minutes) has been reported to be inhibitory for SERCA2b, with activation only observed after longer incubation periods (>12 hours).[4][5]

    • Recommendation: Perform a time-course experiment to evaluate the effects of this compound at various incubation times.

  • Possible Cause 3: Experimental Conditions. The concentration of Ca2+ and ATP in your assay buffer can influence the observed activity of SERCA and its response to this compound.[6][7]

    • Recommendation: Ensure that your assay buffer composition is optimized for measuring SERCA activity and is consistent across experiments.

Issue 2: My in-vitro results with purified SERCA isoforms do not match my cell-based assay results.

  • Possible Cause: Presence of Regulatory Proteins. In a cellular context, SERCA activity is modulated by regulatory proteins such as phospholamban (PLN) and sarcolipin (B1176077) (SLN). The interaction of this compound with the SERCA-regulator complex may differ from its interaction with purified SERCA alone.[1][6]

    • Recommendation: Consider using microsomal preparations, which retain the native membrane environment and associated regulatory proteins, for a more physiologically relevant assessment of this compound's effects.[2]

Quantitative Data Summary

ParameterSERCA1aSERCA2aSERCA2bSERCA3Reference(s)
EC50 ~6.0 µM~2.3 µMReported as primary targetComplex effects observed[1][6]
Observed Effect StimulationStimulationStimulationTime-dependent stimulation/inhibition[1][3][4][5]

Experimental Protocols

1. SERCA ATPase Activity Assay (NADH-linked enzyme-coupled assay)

This protocol measures the rate of ATP hydrolysis by SERCA by coupling the production of ADP to the oxidation of NADH.[6][8]

  • Materials:

    • Microsomal preparation or purified SERCA

    • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

    • Enzyme Mix: Lactate dehydrogenase (LDH), pyruvate (B1213749) kinase (PK)

    • Substrate Mix: Phosphoenolpyruvate (PEP), NADH, ATP

    • Calcium Ionophore (e.g., A23187)

    • Varying concentrations of free Ca2+ (calculated using a Ca-EGTA buffer calculator)

    • This compound dissolved in DMSO

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, enzyme mix, substrate mix, and Ca2+ ionophore in a 96-well plate.

    • Add the microsomal preparation or purified SERCA to the wells.

    • Add this compound or vehicle (DMSO) to the respective wells and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding ATP.

    • Measure the decrease in NADH absorbance at 340 nm over time using a plate reader.

    • The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

2. 45Ca2+ Uptake Assay

This protocol directly measures the transport of Ca2+ into vesicles by SERCA using radioactive 45Ca2+.[2]

  • Materials:

    • Microsomal preparation

    • Uptake Buffer: 40 mM Imidazole (pH 7.0), 100 mM KCl, 5 mM MgCl2, 5 mM NaN3, 0.5 mM EGTA

    • 45CaCl2

    • ATP

    • Quenching Solution: 40 mM Imidazole (pH 7.0), 100 mM KCl, 2 mM EGTA

    • This compound dissolved in DMSO

  • Procedure:

    • Incubate microsomal vesicles with uptake buffer containing a known concentration of free Ca2+ and 45CaCl2 in the presence of this compound or vehicle.

    • Initiate Ca2+ uptake by adding ATP.

    • At various time points, take aliquots of the reaction mixture and rapidly filter them through a 0.45 µm nitrocellulose filter.

    • Immediately wash the filters with ice-cold quenching solution to remove extra-vesicular 45Ca2+.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Visualizations

SERCA_Isoform_Specificity_Workflow cluster_0 Initial Characterization cluster_1 Functional Assays cluster_2 Experimental Variables cluster_3 Data Analysis & Interpretation cell_line Select Cell Line/ Tissue of Interest isoform_profiling Determine SERCA Isoform Expression Profile (qPCR/Western Blot) cell_line->isoform_profiling atpase_assay SERCA ATPase Activity Assay isoform_profiling->atpase_assay ca_uptake_assay 45Ca2+ Uptake Assay isoform_profiling->ca_uptake_assay cdn1163_conc This compound Concentration (Dose-Response) atpase_assay->cdn1163_conc incubation_time Incubation Time (Time-Course) atpase_assay->incubation_time ca_uptake_assay->cdn1163_conc ca_uptake_assay->incubation_time data_analysis Analyze Data for Isoform-Specific Effects cdn1163_conc->data_analysis incubation_time->data_analysis conclusion Draw Conclusions on This compound Specificity in the Experimental System data_analysis->conclusion Signaling_Pathway This compound This compound SERCA SERCA Pump (e.g., SERCA2b) This compound->SERCA Allosteric Activation Ca_SR SR/ER Lumen Ca2+ SERCA->Ca_SR Ca2+ Pumping ADP ADP + Pi SERCA->ADP Ca_cytosol Cytosolic Ca2+ Ca_cytosol->SERCA Transport Cellular_Response Downstream Cellular Responses Ca_cytosol->Cellular_Response Modulates Ca_SR->Cellular_Response Modulates ATP ATP ATP->SERCA Hydrolysis

References

Negative or unexpected results with CDN1163 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDN1163. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on negative or unexpected results that may be encountered during experimentation with the SERCA activator, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), with a particular affinity for the SERCA2 isoform.[1][2][3] It functions by binding to the SERCA enzyme and inducing a conformational change that enhances its calcium transport activity, thereby improving calcium homeostasis within the cell.[1][4][5] This leads to a reduction in endoplasmic reticulum (ER) stress and can protect cells from apoptosis.[1][6][7]

Q2: Are there known off-target effects for this compound?

A2: this compound has been screened against a panel of 160 potential targets and has been reported to be highly selective with no significant off-target activities noted in these screenings.[8]

Q3: What is the optimal concentration range for this compound in vitro?

A3: The effective concentration of this compound can be cell-type and context-dependent. However, studies have shown a concentration-dependent activation of SERCA2a with an EC50 of 2.3 µM.[4][9] The stimulatory effect on SERCA2a activity has been observed to plateau at concentrations greater than 10 µM.[4][9] For cell-based assays, concentrations typically range from 10 µM to 25 µM.[1][10][11]

Troubleshooting Guide

This guide addresses specific unexpected or negative outcomes that researchers may encounter when using this compound.

Issue 1: Paradoxical Inhibition or Depletion of Calcium Stores with Short-Term Treatment

Question: I treated my cells with this compound for a short period (e.g., under 30 minutes) and observed a decrease in ER calcium stores, which is the opposite of the expected SERCA activation. Why is this happening?

Answer: This is a documented phenomenon, particularly in cells expressing multiple SERCA isoforms, such as T lymphocytes.[10] Short-term exposure to this compound can lead to a surprising initial period of apparent SERCA inhibition and depletion of Ca2+ stores.[10] This effect appears to be isoform-specific, with evidence suggesting that short-term treatment can suppress Ca2+ uptake in SERCA2b-controlled stores while potentially activating SERCA3-regulated stores.[10]

Troubleshooting Steps:

  • Extend Incubation Time: Longer-term incubation with this compound (e.g., >12 hours) has been shown to reverse this initial inhibitory effect, leading to the expected increase in Ca2+ release from SERCA2b-regulated pools.[10]

  • Assess SERCA Isoform Expression: Characterize the expression profile of SERCA isoforms in your experimental cell line. The differential effects of this compound on various isoforms may explain your results.[10]

  • Monitor Cytosolic Calcium: Be aware that short-term exposure to this compound has been reported to cause a gradual increase in cytosolic Ca2+ levels in some cell types, which may be indicative of an initial intracellular Ca2+ leak before SERCA activation predominates.[11]

Issue 2: Cell Proliferation is Suppressed or Not Rescued from SERCA Inhibition

Question: I observed that this compound is suppressing the proliferation of my neuronal cell line. I also tried to use it to rescue cells treated with a SERCA inhibitor (like CPA), but it was ineffective. Is this expected?

Answer: Yes, this unexpected result has been observed in mouse neuronal N2A cells.[11] In this specific cell line, this compound at a concentration of 10 µM was found to suppress cell proliferation on its own and did not alleviate the inhibitory effects of the SERCA inhibitor cyclopiazonic acid (CPA).[11] This suggests that in certain neuronal contexts, this compound may induce cellular responses such as cell cycle arrest.[11]

Troubleshooting Steps:

  • Cell Viability Assay: Perform a dose-response curve for this compound in your specific cell line to determine if the observed effect is concentration-dependent.

  • Cell Cycle Analysis: Investigate the effect of this compound on the cell cycle progression of your cells to confirm if cell cycle arrest is being induced.[11]

  • Alternative Rescue Experiments: If the goal is to counteract ER stress, consider assessing markers of the unfolded protein response (UPR) rather than relying solely on cell proliferation as an endpoint. This compound has been shown to attenuate the ER stress response in other models.[1]

Issue 3: Impaired Cognitive Function in In Vivo Studies

Question: My in vivo experiments with chronic this compound administration in mice are showing impaired cognitive flexibility. Is this a known side effect?

Answer: Yes, chronic pharmacological activation of SERCA with this compound (at 20mg/kg) has been shown to selectively impair spatial cognitive flexibility and reversal learning in mice.[12][13] This indicates that while this compound may have therapeutic benefits for certain neurological conditions, its long-term use could have unintended consequences on specific cognitive functions.[12]

Troubleshooting Steps:

  • Behavioral Paradigm Selection: Be aware that the cognitive effects may be specific to the behavioral task. The same study found that attention and impulsivity were not affected.[12][13] Consider a battery of behavioral tests to get a comprehensive understanding of the cognitive effects.

  • Dose-Response and Treatment Duration: The observed cognitive impairment was with chronic administration. It may be beneficial to investigate different dosing regimens or shorter treatment durations.

  • Neurochemical Analysis: The behavioral effects were accompanied by sex-specific neurochemical alterations, including disruption of hippocampal and prefrontocortical noradrenergic systems.[12] Correlating behavioral outcomes with neurochemical changes in your study could provide valuable insights.

Quantitative Data Summary

ParameterValueCell/System TypeReference
EC50 for SERCA2a Activation 2.3 µMIn vitro ATPase activity assay[4][9]
EC50 for Ca2+ Translocation 6.0 ± 0.3 μMSolid supported membrane biosensing[5][11]
Plateau of Stimulatory Effect >10 µMIn vitro ATPase activity assay[4][9]
In Vivo Dosage (mouse) 20 mg/kg (chronic)C57BL/6J mice[12]
In Vivo Dosage (mouse) 50 mg/kg (5 days)ob/ob mice[2]
In Vivo Dosage (rat) 3 mg/kg and 10 mg/kgMCAO model of cerebral ischemia[7]

Experimental Protocols

In Vitro SERCA2a Activity Assay

This protocol is a generalized representation based on methodologies described in the literature.

  • Preparation of Microsomes: Isolate ER microsomes from a relevant cell or tissue source expressing SERCA2a.

  • Assay Buffer: Prepare an assay buffer containing appropriate concentrations of CaCl2, EGTA (to control free Ca2+), MgCl2, ATP, and a pH buffer (e.g., MOPS).

  • This compound Treatment: Add varying concentrations of this compound (or DMSO as a vehicle control) to the microsomes in the assay buffer and pre-incubate.

  • Initiate Reaction: Start the ATPase reaction by adding ATP.

  • Measure ATP Hydrolysis: Measure the rate of ATP hydrolysis, typically by quantifying the release of inorganic phosphate (B84403) (Pi) using a colorimetric assay (e.g., malachite green).

  • Data Analysis: Plot the rate of ATP hydrolysis as a function of this compound concentration to determine the EC50.

Cell-Based Calcium Imaging

This protocol provides a general workflow for assessing the effects of this compound on intracellular calcium dynamics.

  • Cell Culture and Dye Loading: Plate cells on a suitable imaging dish and load with a fluorescent Ca2+ indicator (e.g., Fura-2 AM).

  • Baseline Measurement: Record the baseline fluorescence signal before the addition of any compounds.

  • This compound Application: Add this compound at the desired concentration and monitor the fluorescence changes to observe its effect on cytosolic Ca2+ levels.

  • ER Ca2+ Store Release: To assess ER Ca2+ content, subsequently add a SERCA inhibitor like thapsigargin (B1683126) (TG) or an agonist like an IP3-generating compound to induce the release of Ca2+ from the ER. The peak of this release can be used as a measure of the ER Ca2+ content.

  • Data Analysis: Quantify the changes in fluorescence intensity or ratio to determine the relative changes in intracellular Ca2+ concentrations.

Visualizations

CDN1163_Mechanism cluster_cytosol Cytosol cluster_er ER Lumen cluster_downstream Downstream Effects Ca2+_cyto Cytosolic Ca2+ SERCA SERCA Pump Ca2+_cyto->SERCA Transport This compound This compound This compound->SERCA Allosteric Activation Ca2+_er ER Ca2+ ER_Stress ER Stress Ca2+_er->ER_Stress Reduces SERCA->Ca2+_er Sequestration Apoptosis Apoptosis ER_Stress->Apoptosis Induces Cell_Survival Cell Survival ER_Stress->Cell_Survival Inhibits

Caption: Mechanism of this compound action on SERCA and downstream cellular events.

Troubleshooting_Workflow Start Unexpected Result with this compound Issue_Type Identify the Nature of the Issue Start->Issue_Type Paradoxical_Inhibition Paradoxical Inhibition (Short-Term) Issue_Type->Paradoxical_Inhibition Ca2+ Depletion Proliferation_Suppression Suppressed Cell Proliferation Issue_Type->Proliferation_Suppression Cell Viability Cognitive_Impairment In Vivo Cognitive Impairment Issue_Type->Cognitive_Impairment Behavioral Solution1 Extend Incubation Time (>12h) Assess SERCA Isoforms Paradoxical_Inhibition->Solution1 Solution2 Perform Dose-Response Analyze Cell Cycle Proliferation_Suppression->Solution2 Solution3 Use Battery of Behavioral Tests Analyze Neurochemistry Cognitive_Impairment->Solution3

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Optimizing CDN1163 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing the SERCA activator, CDN1163. It offers troubleshooting advice and frequently asked questions to help optimize experimental protocols, with a specific focus on determining the appropriate incubation time for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small-molecule, allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), with a particular affinity for the SERCA2 isoform.[1][2] It does not directly bind to the Ca²⁺ or ATP binding sites. Instead, it synergizes with ATP to stabilize a conformation of the SERCA pump that is primed for activation.[3][4] This action enhances the pump's efficiency in translocating calcium ions (Ca²⁺) from the cytosol into the lumen of the endoplasmic reticulum (ER), thereby helping to restore Ca²⁺ homeostasis and alleviate ER stress.[1][5][6]

cluster_cytosol Cytosol cluster_er ER Lumen CytosolicCa High Cytosolic Ca²⁺ (Cellular Stress) SERCA SERCA Pump (on ER Membrane) CytosolicCa->SERCA Ca²⁺ entry ER_Stress ER Stress CytosolicCa->ER_Stress CDN This compound CDN->SERCA allosterically activates ATP ATP ATP->SERCA binds ER_Ca_Restored Restored ER Ca²⁺ SERCA->ER_Ca_Restored Ca²⁺ Pumping (Enhanced) ER_Ca Low ER Ca²⁺ ER_Ca->ER_Stress ER_Homeostasis ER Homeostasis ER_Ca_Restored->ER_Homeostasis start Start: Define Experimental Endpoint dose_response Step 1: Perform Dose-Response Assay (e.g., 0.1-20 µM) start->dose_response check_toxicity Include Parallel Viability Assay (e.g., MTT, LDH) dose_response->check_toxicity Best Practice time_course Step 2: Perform Time-Course Assay (e.g., 30m to 72h) dose_response->time_course check_toxicity->time_course analyze Step 3: Analyze Data Identify Optimal Dose & Incubation Time time_course->analyze endpoint Optimal Condition Found Proceed with Experiment analyze->endpoint Success troubleshoot No Effect or Toxicity? Consult Troubleshooting Guide analyze->troubleshoot Issue

References

Technical Support Center: Measuring SERCA Enzymatic Activity Post-CDN1163 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the SERCA activator, CDN1163. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered when measuring SERCA enzymatic activity following treatment with this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a decrease in SERCA activity shortly after applying this compound, even though it's an activator?

A1: This is a documented paradoxical effect. Short-term exposure (0-30 minutes) to this compound can lead to a temporary suppression of Ca2+ uptake, particularly by the SERCA2b isoform.[1][2][3] This initial perturbation might be due to this compound targeting a site of regulatory control on the SERCA pump, causing a transient disruption in its Ca2+ transport activity.[1][2] Longer incubation times (>12 hours) have been shown to reverse this effect, leading to increased Ca2+ release from SERCA2b-regulated pools.[1][2][3]

Q2: The effect of this compound on SERCA activity seems to vary between my different cell lines. Why is this?

A2: The effects of this compound are highly dependent on the specific SERCA isoforms present in your experimental system.[1][3] For instance, short-term exposure can suppress SERCA2b activity while simultaneously activating SERCA3.[1][2][3] Different cell types express varying ratios of SERCA isoforms, which will lead to different overall responses to this compound. It is crucial to characterize the SERCA isoform expression profile of your cells for accurate data interpretation.

Q3: What is the optimal concentration of this compound to use for SERCA activation?

A3: The optimal concentration for SERCA activation is dependent on the specific isoform and the assay system. For SERCA2a, this compound has been shown to have an EC50 of approximately 2.3 µM, with maximal activation observed at around 10 µM.[4][5] It is recommended to perform a dose-response curve for your specific experimental setup to determine the optimal concentration.

Q4: Can this compound interfere with the assay components for measuring SERCA activity?

A4: While direct interference with common assay components has not been widely reported, the allosteric nature of this compound's binding to SERCA could potentially influence the binding of other molecules, such as ATP or calcium ions, which are critical for the enzymatic reaction.[6][7] It is important to run appropriate vehicle controls to account for any potential non-specific effects of the compound or its solvent (e.g., DMSO).

Q5: How should I prepare and store this compound for my experiments?

A5: this compound is soluble in DMSO and ethanol.[8] For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, specific formulations involving DMSO, PEG300, Tween-80, and saline have been used.[9] It is recommended to store stock solutions at -20°C for long-term stability.[9] Always refer to the manufacturer's instructions for specific solubility and storage recommendations.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No change or decrease in SERCA activity observed after this compound treatment. 1. Incubation time is too short: As noted in the FAQs, short-term exposure can have an inhibitory effect on certain isoforms. 2. Suboptimal this compound concentration: The concentration may be too low for activation or in an inhibitory range. 3. SERCA isoform is not responsive to this compound: The predominant isoform in your system may not be activated by this compound. 4. Compound degradation: Improper storage or handling of this compound.1. Perform a time-course experiment, including longer incubation periods (e.g., 12, 24, 48 hours).[1][2][3] 2. Conduct a dose-response experiment to identify the optimal activating concentration.[4][5] 3. Characterize the SERCA isoform expression in your cells (e.g., via Western blot or qPCR). 4. Prepare fresh stock solutions of this compound and store them appropriately.[9]
High variability between replicate experiments. 1. Inconsistent incubation times: Even small variations in timing can lead to different results due to the time-dependent effects of this compound. 2. Cell passage number and confluency: These factors can influence SERCA expression levels. 3. Incomplete dissolution of this compound: The compound may not be fully in solution, leading to inconsistent concentrations.1. Standardize and strictly control all incubation times. 2. Maintain consistent cell culture conditions, including passage number and confluency at the time of the experiment. 3. Ensure complete dissolution of this compound in the appropriate solvent, using sonication if necessary.[9]
Discrepancy between results from different assay types (e.g., ATPase vs. Calcium Uptake). 1. Different aspects of SERCA function being measured: ATPase assays measure the rate of ATP hydrolysis, while calcium uptake assays measure the transport of calcium. This compound may affect these two processes differently under certain conditions. 2. Permeabilized vs. intact cells: The cellular environment can influence the effect of this compound.1. Acknowledge that each assay provides a different piece of information about SERCA function. Correlate findings from multiple assay types for a more complete picture. 2. Compare results from isolated microsomes, permeabilized cells, and intact cells to understand the influence of the cellular context.[2]

Quantitative Data Summary

Parameter Value SERCA Isoform Experimental System Reference
EC50 2.3 µMSERCA2aATPase Activity Assay[4]
EC50 6.0 ± 0.3 µMNot specifiedFRET and ATPase Activity Assays[6]
Maximal Activation ~10 µMSERCA2aATPase Activity Assay[5][7]
Short-term (30 min) Ca2+ Uptake Inhibition (ΔF/sec) 5.2 x 10⁻³ (untreated) vs 1.5 x 10⁻³ (this compound treated)SERCA2b (dominant)Permeabilized Jurkat Cells[1][2]
Long-term (72 hr) Ca2+ Store Increase (peak ratio units) 0.33 ± 0.06 (untreated) vs 0.49 ± 0.07 (this compound treated)SERCA2bIntact Jurkat Cells[1][2]

Experimental Protocols

SERCA ATPase Activity Assay (Enzyme-Coupled, NADH-Linked)

This assay measures the rate of ATP hydrolysis by SERCA by coupling the production of ADP to the oxidation of NADH.

Materials:

  • SERCA-containing microsomes (e.g., from skeletal muscle or cardiac tissue)

  • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA

  • Calcium Chloride (CaCl₂) solution (for desired free Ca²⁺ concentrations)

  • ATP solution (e.g., 5 mM)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a master mix containing assay buffer, PEP, PK, LDH, and NADH.

  • Aliquot the master mix into the wells of the 96-well plate.

  • Add varying concentrations of CaCl₂ to achieve a range of free calcium concentrations.

  • Add this compound or vehicle control to the appropriate wells and incubate for the desired time (e.g., 20 minutes).

  • Add the SERCA-containing microsomes to each well.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the rate of NADH oxidation from the linear phase of the reaction. This rate is proportional to the rate of ATP hydrolysis.

Calcium Uptake Assay (Fluorescence-Based)

This assay directly measures the transport of calcium into SERCA-containing vesicles using a calcium-sensitive fluorescent dye.

Materials:

  • SERCA-containing microsomes

  • Uptake Buffer: 20 mM HEPES (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 5 mM potassium oxalate

  • Fluo-3 or similar calcium indicator

  • ATP solution

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Fluorometer

Procedure:

  • Resuspend the SERCA microsomes in the uptake buffer containing the calcium indicator.

  • Add this compound or vehicle control and incubate for the desired duration.

  • Place the sample in the fluorometer and begin recording the fluorescence signal.

  • Initiate calcium uptake by adding ATP.

  • Monitor the decrease in fluorescence as calcium is transported into the vesicles.

  • The initial rate of fluorescence decay is proportional to the rate of calcium uptake.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Cells or Microsomes treatment Incubate with this compound (Time-course & Dose-response) prep_cells->treatment prep_cdn Prepare this compound Stock prep_cdn->treatment atpase_assay ATPase Activity Assay treatment->atpase_assay Parallel Assay ca_uptake_assay Calcium Uptake Assay treatment->ca_uptake_assay Parallel Assay analysis Data Analysis & Interpretation atpase_assay->analysis ca_uptake_assay->analysis

Caption: Experimental workflow for measuring SERCA activity after this compound treatment.

signaling_pathway cluster_short_term Short-Term Effect (e.g., <30 min on SERCA2b) cluster_long_term Long-Term Effect (e.g., >12 hr on SERCA2b) This compound This compound inhibition Transient Inhibition This compound->inhibition activation Allosteric Activation This compound->activation SERCA SERCA Pump Ca_ER ER Ca2+ SERCA->Ca_ER Ca2+ Uptake ADP ADP + Pi SERCA->ADP Ca_cyto Cytosolic Ca2+ Ca_cyto->SERCA ATP ATP ATP->SERCA inhibition->SERCA activation->SERCA

Caption: Time-dependent effects of this compound on SERCA activity.

References

Avoiding precipitation of CDN1163 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of CDN1163 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is highly soluble in DMSO, with concentrations of up to 64 mg/mL (199.75 mM) being reported.[1] For optimal results, it is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]

Q2: My this compound precipitated out of my aqueous buffer. What are the common causes?

A2: Precipitation of this compound in aqueous solutions is a common issue due to its lipophilic nature.[4][5] The primary causes include:

  • High final concentration in aqueous buffer: this compound has low intrinsic solubility in purely aqueous solutions.

  • Insufficient co-solvents: Direct dilution of a DMSO stock solution into an aqueous buffer without appropriate co-solvents can lead to precipitation.

  • Improper mixing or temperature: Inadequate mixing or cold temperatures during preparation can hinder proper dissolution.

  • Storage of working solutions: Aqueous working solutions of this compound are generally not stable for long-term storage and should be prepared fresh daily.[6][7]

Q3: How can I prevent this compound from precipitating when preparing my working solution?

A3: To prevent precipitation, it is essential to use a formulation that includes co-solvents. Several protocols have been successfully used:

  • For in vitro experiments: A common approach is to first dissolve this compound in DMSO to create a stock solution. This stock solution is then further diluted in a vehicle containing other solvents before adding it to the final aqueous medium.

  • For in vivo experiments: Formulations often include a combination of DMSO, PEG300, Tween-80, and saline or corn oil.[1][4][6][8] These co-solvents help to maintain the solubility of this compound in the final aqueous environment. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[6]

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

A4:

  • Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][3][7] Short-term storage at 0-4°C for days to weeks is also acceptable.[3]

  • DMSO Stock Solutions: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1][7] For short-term storage, 4°C is suitable for up to two weeks.[7]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon dilution of DMSO stock in aqueous buffer Low aqueous solubility of this compound.Prepare an intermediate dilution in a co-solvent like PEG300 before adding to the final aqueous solution.[1][6] Consider using a formulation with Tween-80 to improve solubility.[4][6] If precipitation persists, gentle heating or sonication may help.[6]
Cloudy or suspended solution after preparation Incomplete dissolution.Use fresh, high-quality DMSO for the initial stock solution.[1] Ensure thorough mixing at each step of the dilution process.[1] Gentle warming and sonication can aid in achieving a clear solution.[6]
Precipitation in the final cell culture medium The final concentration of this compound is too high for the aqueous environment.Lower the final concentration of this compound in your experiment if possible. Increase the percentage of co-solvents in your final working solution, ensuring they are not toxic to your cells at that concentration.
Phase separation in the prepared solution Immiscibility of the solvent mixture.Ensure the solvents are added in the correct order and mixed thoroughly at each step as specified in the protocol.[6] Using an emulsifier like Tween-80 can help to create a stable solution.[4][6]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder.

  • Add fresh, high-quality DMSO to achieve the desired concentration (e.g., 64 mg/mL).[1]

  • Vortex or sonicate until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term use.[1]

Preparation of this compound Working Solution for In Vivo Experiments (Example Protocol)

This protocol is an example, and the specific formulation may need to be optimized for your experimental needs.

  • Start with a prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until clear.

  • Add 450 µL of saline to adjust the final volume to 1 mL. Mix thoroughly.

  • This protocol yields a 2.5 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

  • It is recommended to use this solution immediately after preparation.[1][6]

Visualizations

Signaling Pathway of this compound

CDN1163_Signaling_Pathway This compound Signaling Pathway This compound This compound SERCA SERCA2 This compound->SERCA Allosteric Activation ER_Stress ER Stress This compound->ER_Stress Attenuates Mitochondria Mitochondrial Function This compound->Mitochondria Improves AMPK AMPK Activation This compound->AMPK Activates Ca_cyto Cytosolic Ca2+ SERCA->Ca_cyto Uptake Ca_ER ER Ca2+ SERCA->Ca_ER Sequestration Ca_ER->ER_Stress Reduces Apoptosis Apoptosis ER_Stress->Apoptosis Induces ER_Stress->Mitochondria Impairs

Caption: this compound allosterically activates SERCA2, leading to reduced ER stress and apoptosis.

Experimental Workflow for Preparing this compound Working Solution

CDN1163_Workflow Workflow for this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (1 mL Example) Powder This compound Powder Stock This compound Stock Solution (e.g., 25 mg/mL) Powder->Stock DMSO Fresh DMSO DMSO->Stock PEG300 400 µL PEG300 Add_Stock Add 100 µL Stock & Mix PEG300->Add_Stock Tween80 Add 50 µL Tween-80 & Mix Add_Stock->Tween80 Saline Add 450 µL Saline & Mix Tween80->Saline Working_Sol Final Working Solution (2.5 mg/mL) Saline->Working_Sol

Caption: Step-by-step workflow for preparing a this compound working solution.

Troubleshooting Logic for this compound Precipitation

CDN1163_Troubleshooting Troubleshooting this compound Precipitation Start Precipitation Observed? Check_Solvents Using co-solvents (e.g., PEG300, Tween-80)? Start->Check_Solvents Check_Mixing Thorough mixing at each step? Check_Solvents->Check_Mixing Yes Use_CoSolvents Action: Use a co-solvent formulation. Check_Solvents->Use_CoSolvents No Check_Concentration Final concentration too high? Check_Mixing->Check_Concentration Yes Improve_Mixing Action: Ensure complete dissolution at each step. Consider warming/sonication. Check_Mixing->Improve_Mixing No Lower_Concentration Action: Lower the final concentration. Check_Concentration->Lower_Concentration Yes Success Solution Clear Check_Concentration->Success No Use_CoSolvents->Success Improve_Mixing->Success Lower_Concentration->Success

Caption: A logical guide to troubleshooting this compound precipitation issues.

References

How to control for variability in animal studies with CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in animal studies involving the SERCA2 activator, CDN1163.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), with a particular focus on the SERCA2 isoform.[1][2][3][4] It functions by binding to the SERCA enzyme and promoting a conformational state that enhances its calcium transport activity into the endoplasmic reticulum (ER).[2][5] This helps to restore calcium homeostasis within the cell, which can be disrupted in various disease states. The activation is synergistic with ATP and occurs at physiological calcium concentrations.[2][6]

Q2: What are the reported effects of this compound in animal models?

A2: this compound has been shown to have therapeutic potential in a range of preclinical animal models. In mouse models of type 2 diabetes and metabolic syndrome (ob/ob and db/db mice), it has been demonstrated to reduce blood glucose levels, improve glucose tolerance, and ameliorate hepatic steatosis.[1][4][7][8][9] In rodent models of neurodegenerative diseases like Parkinson's and Alzheimer's, this compound has shown neuroprotective effects, improving motor function and cognitive deficits.[4][9][10] Furthermore, it has been reported to mitigate muscle damage in dystrophic mice and improve cardiac function in diabetic mice.[11][12]

Q3: What is the recommended vehicle for dissolving this compound for in vivo studies?

A3: Based on published studies, a common vehicle for intraperitoneal (i.p.) injection of this compound is a mixture of 10% DMSO, 10% Tween 80 in 0.9% NaCl (saline).[1][12] Other reported vehicles include 10% DMSO in corn oil and a formulation of 10% dimethylformamide (DMF) and 10% Tween 80 in normal saline.[10][13][14] It is crucial to ensure complete dissolution of the compound. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[15]

Q4: What are the typical dosage ranges and administration routes for this compound in mice and rats?

A4: The dosage and administration route can vary depending on the animal model and the disease being studied. For metabolic studies in mice, a common dosage is 50 mg/kg administered intraperitoneally once daily for 5 consecutive days.[1][15] In studies on neurodegenerative diseases in rats, doses of 3 mg/kg and 10 mg/kg (i.p.) have been used.[10] For studies on muscular dystrophy in mice, 40 mg/kg (i.p.) has been administered three times a week.[12] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q5: Are there any known off-target effects of this compound?

A5: this compound has been reported to be highly selective for SERCA, with screens against a large panel of other potential targets showing no significant off-target activity.[12][16]

Troubleshooting Guide

Variability in animal studies can arise from multiple sources, including the experimenter, the animals themselves, and the experimental environment.[17] Below are specific troubleshooting tips for studies using this compound.

Issue Potential Cause Recommended Solution
Inconsistent or no effect on blood glucose levels in diabetic mice. Improper drug preparation: this compound has poor water solubility.[3] Incomplete dissolution can lead to inaccurate dosing.Ensure the vehicle fully solubilizes this compound. Use fresh DMSO as it can absorb moisture, which reduces solubility.[3] Visually inspect the solution for any precipitation before each injection. Consider using sonication to aid dissolution.[15]
Variability in animal strain and baseline phenotype: Different mouse strains can have varying responses to treatments. The severity of the diabetic phenotype at the start of the study can also influence the outcome.[18]Use a well-characterized and genetically stable animal model. Ensure that animals are age-matched and have consistent baseline glucose levels before starting the experiment. Randomize animals into treatment groups based on baseline measurements.
Timing of measurement: The timing of blood glucose measurement relative to this compound administration can significantly impact the results.Standardize the time of day for both drug administration and blood glucose monitoring. In some studies, fasting glucose was measured 10 hours after administration.[1]
High variability in behavioral outcomes in neurodegeneration models. Inter-individual variability in behavior: Animals, even within the same inbred strain, can exhibit significant individual differences in their behavioral responses.[18][19]Incorporate baseline behavioral testing to stratify animals into balanced treatment groups. Increase the sample size to account for individual variability. Consider using experimental designs that account for this variability, such as randomized block designs.[20]
Stress induced by handling and injection: The stress of handling and intraperitoneal injections can influence behavioral test results.Acclimatize animals to the experimental procedures, including handling and sham injections, before the start of the study. Ensure all experimenters are proficient in the handling and injection techniques to minimize stress.
Unexpected toxicity or adverse effects. Vehicle toxicity: High concentrations of DMSO or other solvents can have toxic effects.Prepare the lowest effective concentration of this compound to minimize the amount of vehicle administered. Always include a vehicle-only control group to assess any effects of the vehicle itself.
Incorrect dosage: An error in calculating the dose can lead to toxicity.Double-check all calculations for dosage preparation. Ensure accurate measurement of animal body weights for correct dose administration.
Lack of reproducibility between experiments. Environmental factors: Minor changes in the animal's environment (e.g., housing conditions, diet, light-dark cycle) can impact experimental outcomes.[21][22]Strictly control and document all environmental conditions. To improve the generalizability of the findings, consider systematically introducing planned variation (heterogenization) into the experimental design, such as using animals from different litters or housing racks.[23][24]
Experimenter variability: Different experimenters may perform procedures with slight variations, leading to inconsistent results.[17]Develop and adhere to a detailed and standardized experimental protocol. If multiple experimenters are involved, ensure they are all trained on the same procedures and that their techniques are consistent.

Experimental Protocols

Protocol 1: Assessment of this compound on Glucose Homeostasis in ob/ob Mice

This protocol is adapted from studies investigating the metabolic effects of this compound.[1]

  • Animal Model: Male 8-10 week old ob/ob mice.

  • Acclimatization: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to two groups: Vehicle control and this compound treatment.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a vehicle consisting of 10% DMSO, 10% Tween 80, and 80% sterile 0.9% NaCl.

    • The final concentration should be calculated to deliver a dose of 50 mg/kg in a volume of approximately 300 µl per mouse.

    • Ensure the solution is clear and free of precipitation.

  • Administration:

    • Administer this compound (50 mg/kg) or vehicle intraperitoneally once daily for 5 consecutive days.

  • Measurements:

    • Fasting Blood Glucose: Measure blood glucose from a tail snip using a glucometer after a 6-hour fast. Measurements should be taken at baseline (before the first injection) and at specified time points during and after the treatment period (e.g., 10 hours after the first injection, and then weekly).

    • Glucose Tolerance Test (GTT): Perform a GTT after the 5-day treatment period. After an overnight fast, administer a bolus of glucose (e.g., 2 g/kg) via oral gavage or intraperitoneal injection. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Body Weight: Monitor and record the body weight of each animal daily or weekly.

    • Food Intake: Measure daily food consumption per cage.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the vehicle and this compound-treated groups.

Data Presentation

Table 1: Effects of this compound on Metabolic Parameters in ob/ob Mice
ParameterVehicle-Treated ob/obThis compound-Treated ob/obReference
Fasting Blood Glucose (Day 1, 10h post-injection) 438.4 ± 30.4 mg/dl302.0 ± 39.7 mg/dl[1]
Fasting Blood Glucose (Day 50) 365.4 ± 25.16 mg/dl129.6 ± 6.38 mg/dl[1]
Table 2: Effects of this compound on Glucose Tolerance in db/db Mice (OGTT)
Time Point (minutes)Vehicle-Treated db/db (Blood Glucose, mg/dL)This compound-Treated db/db (Blood Glucose, mg/dL)Reference
0~500~500[7][8]
60~700~600[7][8]
120~650~550[7][8]

Mandatory Visualizations

Signaling Pathway of this compound Action

CDN1163_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol SERCA SERCA2 Ca_ER Ca2+ (ER Lumen) SERCA->Ca_ER Pumps Ca2+ ER_Stress ER Stress Ca_ER->ER_Stress Reduces This compound This compound This compound->SERCA Activates This compound->ER_Stress Inhibits Ca_cyto Ca2+ (Cytosol) Ca_cyto->SERCA Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: Mechanism of this compound in reducing ER stress.

Experimental Workflow for a this compound Animal Study

Experimental_Workflow A Animal Acclimatization (1 week) B Baseline Measurements (e.g., Body Weight, Blood Glucose) A->B C Randomization into Groups (Vehicle vs. This compound) B->C D Drug/Vehicle Administration (e.g., Daily i.p. injections) C->D E In-life Measurements (e.g., Weekly Glucose, Body Weight) D->E F Terminal Procedures (e.g., GTT, Tissue Collection) D->F E->D G Data Analysis F->G

Caption: A typical experimental workflow for in vivo this compound studies.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results Prep Review Drug Preparation Start->Prep Animal Assess Animal Characteristics Start->Animal Protocol Examine Experimental Protocol Start->Protocol Sol Check Solubility & Vehicle Prep->Sol Strain Verify Strain & Baseline Animal->Strain Proc Standardize Procedures Protocol->Proc Env Control Environment Protocol->Env End Consistent Results Sol->End Strain->End Proc->End Env->End

Caption: Troubleshooting flowchart for variability in this compound studies.

References

Validation & Comparative

A Comparative Analysis of CDN1163 and Other SERCA Activators for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of CDN1163, a novel allosteric Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) activator, with other known SERCA activators. This comparison is supported by available experimental data to aid in the selection of appropriate compounds for research and therapeutic development.

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump plays a critical role in maintaining intracellular calcium homeostasis. Its dysfunction is implicated in a variety of diseases, including heart failure, diabetes, and neurodegenerative disorders, making SERCA a promising therapeutic target. A growing number of small molecules have been identified as SERCA activators, each with distinct mechanisms and efficacy. This guide focuses on comparing this compound to other notable SERCA activators.

Quantitative Comparison of SERCA Activator Efficacy

The following table summarizes the quantitative data on the efficacy of this compound and other selected SERCA activators based on available in vitro studies. Direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, the data presented is compiled from various sources and should be interpreted with caution.

CompoundTarget SERCA Isoform(s)Assay SystemEC₅₀Maximal Activation (Vmax increase)Reference
This compound SERCA2a, SERCA2bATPase activity assay (purified SERCA2a)2.3 µM11.8%[1]
Istaroxime SERCA2aATPase activity assay (purified SERCA2a)No activation observedNot applicable[1]
CP-154526 Muscle SERCA isoformsATPase activity assay (purified SERCA2a)High nM to low µM range28% (at 2.5 µM)[1]
Ro 41-0960 SERCA2aNot specifiedNot specifiedIncreases activity and Ca²⁺ affinity[1]
Resveratrol (B1683913) SERCA2a (upregulation)Not a direct activator in activity assaysNot applicableUpregulates SERCA2a expression[2]
Curcumin (B1669340) All isoformsCa²⁺-dependent ATPase activityIC₅₀ of 7-15 µM (inhibition)Stimulates Ca²⁺ uptake at <10 µM[3]

Note: The efficacy of natural compounds like resveratrol is often attributed to indirect mechanisms such as increased gene expression of SERCA, rather than direct allosteric activation. Curcumin exhibits a complex dose-dependent effect, acting as an inhibitor at higher concentrations.

Mechanisms of Action and Signaling Pathways

The mechanisms by which small molecules activate SERCA vary significantly. Understanding these differences is crucial for predicting their physiological effects and potential side effects.

This compound is an allosteric activator that is thought to potentiate the effects of ATP, shifting the conformational equilibrium of SERCA towards a more active state.[4] This mechanism does not involve the dissociation of the inhibitory protein phospholamban (PLN).[1]

CDN1163_Mechanism This compound This compound SERCA SERCA Pump This compound->SERCA Allosteric Binding Active_SERCA Active SERCA (Enhanced Ca²⁺ affinity/turnover) SERCA->Active_SERCA Conformational Shift ATP ATP ATP->SERCA Substrate Binding Ca_cytosol Cytosolic Ca²⁺ Ca_cytosol->Active_SERCA Ca_lumen ER/SR Lumen Ca²⁺ Active_SERCA->Ca_lumen Ca²⁺ Pumping

Caption: Proposed mechanism of this compound action.

Istaroxime is reported to stimulate SERCA2a activity by promoting the dissociation of the inhibitory protein phospholamban (PLN) from the SERCA2a/PLN complex.[5][6] This effect is independent of the cAMP/PKA signaling pathway, which is the canonical pathway for PLN regulation.[5] However, it is important to note that at least one study did not observe direct activation of purified SERCA2a by istaroxime, suggesting its mechanism may be more complex or dependent on other cellular factors.[1]

Istaroxime_Mechanism Istaroxime Istaroxime SERCA_PLN SERCA2a-PLN Complex (Inhibited state) Istaroxime->SERCA_PLN Promotes Dissociation SERCA_Active Active SERCA2a SERCA_PLN->SERCA_Active PLN Phospholamban (PLN) SERCA_PLN->PLN

Caption: Proposed mechanism of Istaroxime action.

Natural Polyphenols such as resveratrol and curcumin appear to modulate SERCA activity through indirect and often broader cellular mechanisms.

  • Resveratrol has been shown to upregulate the expression of the SERCA2a gene, an effect mediated by the activation of SIRT1, a deacetylase.[2] This leads to a greater abundance of the SERCA protein, thereby enhancing overall calcium pumping capacity.

Resveratrol_Mechanism Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates SERCA2a_Gene SERCA2a Gene SIRT1->SERCA2a_Gene Upregulates Transcription SERCA2a_Protein SERCA2a Protein SERCA2a_Gene->SERCA2a_Protein Translation

Caption: Proposed mechanism of Resveratrol action.
  • Curcumin exhibits a dual effect. At low micromolar concentrations, it has been observed to stimulate Ca²⁺ uptake in certain microsomal preparations.[3] However, at higher concentrations (IC₅₀ of 7-15 µM), it acts as a potent inhibitor of all SERCA isoforms.[3] Its broader biological effects are often attributed to the modulation of multiple signaling pathways, including NF-κB and p53.[7][8]

Experimental Protocols

Accurate and reproducible assessment of SERCA activity is fundamental to comparing the efficacy of different activators. Below are summaries of common experimental protocols.

SERCA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA, which is directly coupled to Ca²⁺ transport.

Objective: To determine the Vmax (maximal rate of ATP hydrolysis) and EC₅₀ (concentration for half-maximal activation) of a test compound.

Workflow:

ATPase_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Microsomes Isolate ER/SR Microsomes or Purified SERCA Incubate Incubate Microsomes with varying concentrations of Test Compound Microsomes->Incubate Assay_Buffer Prepare Assay Buffer (with Ca²⁺, ATP, Mg²⁺) Assay_Buffer->Incubate Initiate Initiate reaction by adding ATP Incubate->Initiate Measure Measure inorganic phosphate (B84403) (Pi) release over time Initiate->Measure Plot Plot Pi release rate vs. Compound Concentration Measure->Plot Calculate Calculate Vmax and EC₅₀ Plot->Calculate

Caption: Workflow for a SERCA ATPase activity assay.

Materials:

  • Isolated sarcoplasmic/endoplasmic reticulum (SR/ER) microsomes or purified SERCA protein.

  • Assay Buffer (e.g., 40 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, and varying concentrations of CaCl₂ to set free Ca²⁺).

  • ATP solution.

  • Test compound stock solution.

  • Malachite green reagent or radioactive [γ-³²P]ATP for detecting inorganic phosphate (Pi) release.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and SR/ER microsomes.

  • Add varying concentrations of the test compound (e.g., this compound) or vehicle control.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding a defined concentration of ATP.

  • At specific time points, stop the reaction (e.g., by adding a quenching solution).

  • Measure the amount of inorganic phosphate (Pi) released using a suitable detection method.

  • Calculate the rate of ATP hydrolysis (nmol Pi/mg protein/min).

  • Plot the rate of ATP hydrolysis against the compound concentration to determine the EC₅₀ and the maximal activation (Vmax).

Calcium Uptake Assay

This assay directly measures the transport of Ca²⁺ into SR/ER vesicles by SERCA.

Objective: To quantify the rate and total amount of Ca²⁺ sequestered by SERCA in the presence of a test compound.

Materials:

  • Isolated SR/ER microsomes.

  • Uptake Buffer (similar to ATPase assay buffer, but may contain an ATP regenerating system).

  • ⁴⁵CaCl₂ (radioactive calcium) or a fluorescent Ca²⁺ indicator (e.g., Fluo-4).

  • ATP solution.

  • Test compound stock solution.

  • Filtration apparatus and filters (for radioactive assays).

Procedure (using ⁴⁵CaCl₂):

  • Prepare a reaction mixture containing the uptake buffer, SR/ER microsomes, and ⁴⁵CaCl₂.

  • Add the test compound or vehicle control.

  • Initiate Ca²⁺ uptake by adding ATP.

  • At various time points, take aliquots of the reaction mixture and rapidly filter them through a microporous filter.

  • Wash the filters to remove extra-vesicular ⁴⁵CaCl₂.

  • Measure the radioactivity retained on the filters (representing intra-vesicular ⁴⁵Ca²⁺) using a scintillation counter.

  • Plot the amount of Ca²⁺ taken up over time to determine the initial rate and maximal uptake.

Conclusion

This compound is a well-characterized allosteric activator of SERCA with a clear mechanism of action that involves sensitization to ATP. It demonstrates reproducible activation of SERCA in vitro. In comparison, other compounds exhibit more complex or indirect mechanisms of action. Istaroxime's primary mechanism appears to be the displacement of PLN, though its direct activating effect on purified SERCA is debated. Natural polyphenols like resveratrol and curcumin modulate SERCA activity through broader cellular signaling pathways, with curcumin showing a dual inhibitory and stimulatory effect depending on the concentration.

The choice of a SERCA activator for research or therapeutic development will depend on the specific application, the desired mechanism of action, and the target tissue or cell type. The quantitative data and experimental protocols provided in this guide offer a foundation for making informed decisions in the study of SERCA modulation. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potentials of these different classes of SERCA activators.

References

A Comparative Guide to SERCA2a Activators: CDN1163 vs. Istaroxime

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The sarco/endoplasmic reticulum Ca²⁺-ATPase isoform 2a (SERCA2a) is a critical protein in cardiomyocytes, responsible for transporting calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. This action is essential for myocardial relaxation and for ensuring adequate calcium stores for subsequent contractions. In conditions like heart failure, SERCA2a expression and activity are often diminished, leading to impaired diastolic function and a weakened contractile force. Consequently, SERCA2a has emerged as a promising therapeutic target. This guide provides an objective comparison of two investigational agents, CDN1163 and istaroxime (B1662506), that modulate SERCA2a activity through distinct mechanisms.

Mechanism of Action

The fundamental difference between this compound and istaroxime lies in their molecular mechanisms for activating SERCA2a.

Istaroxime: A Dual-Action Luso-Inotropic Agent

Istaroxime is a novel intravenous agent characterized by its unique dual mechanism of action that confers both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects.[1][2][3][4]

  • Na+/K+-ATPase Inhibition : Similar to cardiac glycosides, istaroxime inhibits the Na+/K+-ATPase pump.[2][3] This leads to a rise in intracellular sodium, which in turn reduces the extrusion of calcium via the sodium-calcium exchanger (NCX), thereby increasing cytosolic calcium during systole and enhancing contractility.[1]

  • SERCA2a Stimulation : Uniquely, istaroxime also stimulates SERCA2a. It does so by relieving the inhibitory effect of phospholamban (PLB), a regulatory protein that, in its dephosphorylated state, binds to SERCA2a and decreases its activity.[5][6] Istaroxime promotes the dissociation of the SERCA2a-PLB complex, an action that is independent of the cAMP/PKA signaling pathway.[6][7] This stimulation of SERCA2a enhances calcium reuptake into the SR, improving diastolic relaxation.[8]

cluster_membrane Cardiomyocyte Membrane cluster_sr Sarcoplasmic Reticulum (SR) istaroxime Istaroxime nka Na+/K+-ATPase istaroxime->nka Inhibits na_in ↑ Intracellular Na+ nka->na_in Leads to ncx Na+/Ca2+ Exchanger (NCX) ca_in ↑ Intracellular Ca2+ (Systole) ncx->ca_in na_in->ncx Reduces Ca2+ extrusion by contract Myocardial Contractility (Inotropy) ca_in->contract Enhances serca SERCA2a ca_reuptake ↑ Ca2+ Reuptake (Diastole) serca->ca_reuptake Stimulates plb Phospholamban (PLB) plb->serca Inhibits relax Myocardial Relaxation (Lusitropy) ca_reuptake->relax Improves istaroxime_sr Istaroxime istaroxime_sr->plb Relieves Inhibition

Caption: Signaling pathway of istaroxime's dual mechanism of action.

This compound: A Direct Allosteric Activator

This compound is a small molecule that acts as a direct, allosteric activator of SERCA2.[9][10] Unlike istaroxime, its mechanism does not involve Na+/K+-ATPase inhibition or interaction with PLB. Instead, this compound binds directly to the SERCA2 enzyme, inducing a conformational change that enhances its calcium transport activity.[10][11] This direct activation leads to increased calcium uptake into the ER/SR, which can alleviate ER stress and improve cellular calcium homeostasis.[10] Its primary therapeutic applications have been explored in the context of metabolic diseases, such as diabetes, and related cardiovascular complications like diabetic cardiomyopathy.[12][13]

cluster_sr Sarcoplasmic/Endoplasmic Reticulum This compound This compound serca SERCA2a This compound->serca Directly Binds & Allosterically Activates ca_uptake ↑ Ca2+ Uptake into SR/ER serca->ca_uptake Enhances downstream Improved Ca2+ Homeostasis Reduced ER Stress ca_uptake->downstream effects Therapeutic Effects (e.g., Improved Diastolic Function, Ameliorated Insulin Resistance) downstream->effects

Caption: Signaling pathway of this compound as a direct SERCA2a activator.

Data Presentation: Quantitative Comparison

The following tables summarize the key characteristics and quantitative data for this compound and istaroxime based on published preclinical and clinical studies.

Table 1: Comparison of General Characteristics and Mechanism

Feature This compound Istaroxime
Primary Mechanism Direct, allosteric activation of SERCA2a.[10] Dual: Na+/K+-ATPase inhibition and SERCA2a stimulation.[1][3]
SERCA2a Interaction Binds directly to the SERCA2a enzyme.[11] Relieves phospholamban (PLB)-mediated inhibition.[5][6]
Primary Therapeutic Area Preclinical investigation for diabetes, metabolic syndrome, and diabetic cardiomyopathy.[12][13] Clinical investigation (Phase 2) for acute heart failure and cardiogenic shock.[14]

| Administration Route | Intraperitoneal (in animal studies).[12] | Intravenous.[15] |

Table 2: Comparative Efficacy and Potency on SERCA2a

Parameter This compound Istaroxime Notes
EC₅₀ (SERCA2a Activation) 2.3 µM[9] Not consistently reported; effect may be species-dependent. One study reported that istaroxime did not activate SERCA2a in their in-vitro assay, suggesting potential species-specificity.[9]
Vₘₐₓ (Maximal Activity) ~12% increase over baseline.[9] In failing heart preparations, restored activity to near-normal levels.[8] Direct comparison of Vₘₐₓ values is difficult due to differing experimental conditions.

| Key In Vitro Finding | Dose-dependently increased Vₘₐₓ of SERCA2 Ca²⁺-ATPase activity in ER microsomes.[10] | Stimulated SERCA2a activity in microsomes from healthy and failing hearts.[7][8] | The effect of istaroxime is dependent on the presence of the inhibitory protein PLB.[7] |

Experimental Protocols

The activity of SERCA2a is commonly assessed using two primary in vitro methods: measuring the rate of ATP hydrolysis and quantifying direct calcium uptake into SR vesicles.

Protocol 1: SERCA2a ATPase Activity Assay

This assay quantifies the enzymatic activity of SERCA2a by measuring the rate at which it hydrolyzes ATP, which fuels the calcium pump.

  • Objective: To determine the rate of ATP hydrolysis by SERCA2a in the presence of a test compound.

  • Methodology:

    • Preparation of Microsomes: Sarcoplasmic reticulum (SR) microsomes, which are rich in SERCA2a, are isolated from cardiac tissue homogenates via differential centrifugation.[16]

    • Reaction Setup: The microsomes are incubated at 37°C in an assay buffer containing KCl, MgCl₂, EGTA (a calcium chelator), and a known concentration of free Ca²⁺. The test compound (this compound or istaroxime) is added at various concentrations.

    • Initiation: The reaction is initiated by adding ATP that includes a trace amount of radiolabeled [γ-³²P]ATP.[16]

    • Termination: After a defined period (e.g., 20 minutes), the reaction is stopped by adding a quenching solution like cold trichloroacetic acid (TCA).

    • Quantification: The amount of inorganic phosphate (B84403) ([³²P]i) released from ATP hydrolysis is quantified. This is often done by forming a phosphomolybdate complex, extracting it with an organic solvent, and measuring the radioactivity using a scintillation counter.[5]

    • Data Analysis: To ensure the measured activity is specific to SERCA, parallel experiments are run with a specific SERCA inhibitor (e.g., cyclopiazonic acid, CPA). The SERCA2a-specific activity is the difference between the total activity and the CPA-insensitive activity.[16][17] This allows for the determination of kinetic parameters like Vₘₐₓ (maximal velocity) and Kₔ (calcium affinity).

Protocol 2: ⁴⁵Ca²⁺ Uptake Assay

This assay provides a direct functional measure of SERCA2a activity by tracking the transport of radioactive calcium into SR vesicles.

  • Objective: To directly measure the rate of calcium transport into SR vesicles by SERCA2a.

  • Methodology:

    • Preparation of Microsomes: SR vesicles are prepared from cardiac tissue as described above.

    • Reaction Setup: The vesicles are placed in an uptake buffer containing ATP, an ATP-regenerating system (like creatine (B1669601) phosphokinase), and the test compound.

    • Initiation: The reaction is initiated by adding the assay buffer containing a known concentration of radioactive ⁴⁵CaCl₂.[5]

    • Time-course Sampling: At specific time intervals, aliquots of the reaction mixture are rapidly passed through nitrocellulose filters. The vesicles are trapped on the filter, while the extra-vesicular ⁴⁵Ca²⁺ passes through.

    • Washing: The filters are immediately washed with an ice-cold wash buffer to remove any non-sequestered ⁴⁵Ca²⁺.

    • Quantification: The radioactivity retained on the filters, representing the amount of ⁴⁵Ca²⁺ transported into the vesicles, is measured using a scintillation counter.[5]

    • Data Analysis: The rate of calcium uptake over time is calculated and compared across different concentrations of the test compound.

cluster_assays Assay Method start Start prep Isolate SR Microsomes from Cardiac Tissue start->prep incubate Incubate Microsomes with Test Compound (e.g., this compound) and Ca2+ Buffer prep->incubate atpase ATP Hydrolysis Assay incubate->atpase ca_uptake Calcium Uptake Assay incubate->ca_uptake atp_init Initiate with [γ-³²P]ATP atpase->atp_init ca_init Initiate with ⁴⁵CaCl₂ ca_uptake->ca_init atp_quant Quantify Released [³²P]i atp_init->atp_quant analyze Data Analysis (Determine Vmax, EC50, etc.) atp_quant->analyze ca_quant Quantify ⁴⁵Ca²+ in Vesicles via Filtration ca_init->ca_quant ca_quant->analyze end End analyze->end

Caption: General experimental workflow for measuring SERCA2a activity.

Conclusion

This compound and istaroxime represent two distinct approaches to activating the SERCA2a calcium pump. Istaroxime, designed for acute heart failure, combines SERCA2a stimulation with Na+/K+-ATPase inhibition to produce both lusitropic and inotropic effects. Its action on SERCA2a is indirect, mediated by relieving PLB inhibition. In contrast, this compound is a direct allosteric activator of SERCA2a being investigated for chronic metabolic and cardiac conditions, where restoring calcium homeostasis and reducing ER stress are key therapeutic goals. While both compounds modulate SERCA2a, their different mechanisms, developmental stages, and target indications place them in separate therapeutic categories. The choice between such agents in a research or clinical context would depend entirely on the desired physiological outcome and the underlying pathology.

References

A Comparative Guide to CDN1163 and Thapsigargin: SERCA Modulation in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular signaling research, the precise modulation of intracellular calcium (Ca²⁺) homeostasis is paramount. The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump is a critical regulator of this process, actively sequestering Ca²⁺ from the cytosol into the endoplasmic reticulum (ER). Manipulating SERCA activity provides a powerful tool to investigate a myriad of cellular processes, including ER stress, autophagy, and apoptosis. This guide offers a detailed comparison of two widely used experimental compounds that target SERCA with opposing mechanisms of action: CDN1163, a SERCA activator, and thapsigargin (B1683126), a SERCA inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design.

Opposing Mechanisms of Action at the SERCA Pump

This compound and thapsigargin represent two sides of the same coin when it comes to SERCA modulation. This compound is a small molecule allosteric activator of SERCA, enhancing the pump's ability to transport Ca²⁺ into the ER.[1][2] This action helps to lower cytosolic Ca²⁺ levels and replenish ER Ca²⁺ stores.[3] In contrast, thapsigargin is a potent and specific non-competitive inhibitor of SERCA.[4][5][6] By binding to the SERCA pump, thapsigargin blocks the entry of Ca²⁺ into the ER, leading to a depletion of ER Ca²⁺ stores and a subsequent rise in cytosolic Ca²⁺ concentration.[4][7]

Visualization of Signaling Pathways

The distinct actions of this compound and thapsigargin on the SERCA pump initiate divergent downstream signaling cascades.

cluster_this compound This compound Pathway cluster_Thapsigargin Thapsigargin Pathway This compound This compound SERCA_act SERCA Activation This compound->SERCA_act Ca_uptake Increased ER Ca²⁺ Uptake SERCA_act->Ca_uptake ER_Ca_restore Restored ER Ca²⁺ Homeostasis Ca_uptake->ER_Ca_restore ER_stress_redux Reduced ER Stress ER_Ca_restore->ER_stress_redux Thapsigargin Thapsigargin SERCA_inhib SERCA Inhibition Thapsigargin->SERCA_inhib Ca_leak ER Ca²⁺ Depletion SERCA_inhib->Ca_leak Cyto_Ca_inc Increased Cytosolic Ca²⁺ Ca_leak->Cyto_Ca_inc ER_stress_ind ER Stress Induction Ca_leak->ER_stress_ind UPR Unfolded Protein Response (UPR) ER_stress_ind->UPR

Caption: Opposing effects of this compound and thapsigargin on SERCA and ER Ca²⁺.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for this compound and thapsigargin based on experimental data.

Table 1: In Vitro Efficacy and Potency

ParameterThis compoundThapsigarginReference(s)
Mechanism of Action Allosteric SERCA ActivatorNon-competitive SERCA Inhibitor[2][3],[4][5]
EC₅₀ (SERCA Activation) 2.3 µMN/A[8]
IC₅₀ (SERCA Inhibition) N/A0.353 - 0.448 nM[6]
Effective Concentration (ER Stress Reduction) 10 µM (in vitro)N/A[2]
Effective Concentration (ER Stress Induction) N/A0.1 - 1 µM (in vitro)[9]
Effective Concentration (Neuroprotection) 10 µM (in vitro)N/A[3]

Table 2: In Vivo Experimental Data

ParameterThis compoundThapsigarginReference(s)
Animal Model ob/ob mice (model for type 2 diabetes)Mice[2],[6]
Dosage 50 mg/kg (intraperitoneal injection)0.5 µg/g (body weight)[2],[6]
Effect on Blood Glucose Markedly lowered fasting blood glucoseNot reported[2]
Effect on Hepatic Steatosis ReversedNot reported[2]
Effect on ER Stress Attenuated ER stress responseInduced ER stress markers in adipose tissue[2],[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the design and execution of studies involving this compound and thapsigargin.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of a fluorescent Ca²⁺ indicator to measure changes in cytosolic Ca²⁺ levels following treatment with this compound or thapsigargin.

Materials:

  • Cells of interest

  • Fluo-4 AM (or other suitable Ca²⁺ indicator)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound and thapsigargin stock solutions

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBS.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the loading buffer to each well and incubate in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with HBS to remove excess dye.

  • Compound Addition: Add HBS containing the desired concentration of this compound, thapsigargin, or vehicle control to the respective wells.

  • Fluorescence Measurement: Immediately begin measuring fluorescence intensity using a plate reader or microscope with appropriate excitation and emission wavelengths for the chosen indicator (e.g., 494 nm excitation/516 nm emission for Fluo-4).

  • Data Analysis: Normalize the fluorescence signal to the baseline fluorescence before compound addition.

Assessment of ER Stress Markers

This protocol outlines the detection of key ER stress markers, such as the splicing of X-box binding protein 1 (XBP1) mRNA and the expression of C/EBP homologous protein (CHOP), using RT-PCR and Western blotting.

Materials:

  • Cells of interest

  • This compound and thapsigargin

  • RNA extraction kit

  • Reverse transcription kit

  • PCR reagents and primers for XBP1 (spliced and unspliced forms) and a housekeeping gene

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies against CHOP, BiP/GRP78, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure: Part A: XBP1 mRNA Splicing (RT-PCR)

  • Cell Treatment: Treat cells with this compound, thapsigargin, or vehicle for the desired time.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • PCR: Perform PCR using primers that flank the splice site of XBP1 mRNA. The unspliced and spliced forms will produce different-sized amplicons.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel to visualize the bands corresponding to spliced and unspliced XBP1.

Part B: CHOP and BiP Protein Expression (Western Blot)

  • Cell Lysis: Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against CHOP, BiP, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of this compound and thapsigargin in a cell-based assay.

start Cell Culture treatment Treatment Groups start->treatment vehicle Vehicle Control treatment->vehicle Group 1 This compound This compound treatment->this compound Group 2 thapsigargin Thapsigargin treatment->thapsigargin Group 3 assays Downstream Assays vehicle->assays This compound->assays thapsigargin->assays ca_imaging Calcium Imaging assays->ca_imaging er_stress ER Stress Analysis (Western/PCR) assays->er_stress viability Cell Viability Assay assays->viability data_analysis Data Analysis & Comparison ca_imaging->data_analysis er_stress->data_analysis viability->data_analysis

Caption: A generalized workflow for comparing this compound and thapsigargin.

Conclusion

This compound and thapsigargin are invaluable research tools that allow for the investigation of SERCA function and its downstream consequences from opposite perspectives. This compound, as a SERCA activator, is useful for studying the therapeutic potential of restoring Ca²⁺ homeostasis in disease models characterized by ER stress, such as metabolic disorders and neurodegenerative diseases.[2][3] Thapsigargin, a potent SERCA inhibitor, is a standard reagent for inducing ER stress and studying the cellular responses to Ca²⁺ dysregulation, including the unfolded protein response and apoptosis.[4][9] The choice between these two compounds will depend on the specific research question and the desired experimental outcome. By providing quantitative data, detailed protocols, and clear visualizations, this guide aims to equip researchers with the necessary information to effectively utilize these powerful modulators of SERCA in their studies.

References

Validating CDN1163's Dependence on SERCA2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the mechanism of action for CDN1163, a small molecule activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2). Through a detailed examination of experimental data, including studies utilizing SERCA2 knockdown, this document demonstrates the critical dependence of this compound's therapeutic effects on the presence and function of the SERCA2 protein. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for diseases linked to impaired calcium homeostasis and endoplasmic reticulum (ER) stress, such as type 2 diabetes and neurodegenerative disorders.

Executive Summary

This compound has emerged as a promising therapeutic candidate due to its ability to allosterically activate SERCA2, thereby enhancing calcium uptake into the ER and mitigating cellular stress.[1][2] This guide presents compelling evidence from studies in pancreatic β-cells that unequivocally validates SERCA2 as the direct target of this compound. Key findings from SERCA2 knockdown experiments demonstrate a complete abrogation of this compound's stimulatory effects on insulin (B600854) secretion, confirming its on-target mechanism.[2][3] Furthermore, a comparative analysis with other known SERCA activators provides a broader context for understanding the unique properties of this compound.

Mechanism of Action: The SERCA2 Signaling Pathway

SERCA2 is a crucial intracellular pump responsible for translocating calcium ions (Ca2+) from the cytosol into the lumen of the ER, a process vital for maintaining intracellular Ca2+ homeostasis and proper protein folding.[2] Dysregulation of SERCA2 activity is implicated in various pathological conditions characterized by ER stress. This compound acts as an allosteric activator, binding to a site on the SERCA2 enzyme distinct from the ATP-binding or Ca2+-binding sites, which in turn enhances the enzyme's pumping efficiency.[4][5] This leads to a reduction in cytosolic Ca2+ levels, restoration of ER Ca2+ stores, and alleviation of ER stress, ultimately promoting cell survival and function.[2][5]

SERCA2_Signaling_Pathway cluster_0 Cytosol Cytosolic Ca2+ Cytosolic Ca2+ SERCA2 SERCA2 (Pump) Cytosolic Ca2+->SERCA2 This compound This compound This compound->SERCA2 Allosteric Activation ER Ca2+ ER Ca2+ SERCA2->ER Ca2+ ER_Membrane ER Membrane

Caption: Signaling pathway of this compound-mediated SERCA2 activation.

Experimental Validation: The Impact of SERCA2 Knockdown

To definitively establish that the therapeutic effects of this compound are mediated through SERCA2, researchers have employed siRNA (small interfering RNA) to specifically silence the expression of the SERCA2 gene. A pivotal study in pancreatic β-cells demonstrated that while this compound significantly potentiated glucose-stimulated insulin secretion in control cells, this effect was completely abolished in cells where SERCA2 was knocked down.[2][3]

Quantitative Data Summary

The following table summarizes the key findings from a study investigating the effect of this compound on insulin secretion in the presence and absence of SERCA2.

Experimental ConditionTreatmentOutcome (Insulin Secretion)Conclusion
Control Cells (Scrambled siRNA)VehicleBaselineNormal insulin secretion.
Control Cells (Scrambled siRNA)This compoundSignificantly Increased This compound enhances insulin secretion.
SERCA2 Knockdown Cells (siRNA)VehicleBaseline (No significant change from control)SERCA2 knockdown alone does not alter basal insulin secretion.
SERCA2 Knockdown Cells (siRNA)This compoundNo Significant Change The stimulatory effect of this compound is abolished without SERCA2.[2][3]

Experimental Protocols

SERCA2 Knockdown via siRNA Transfection

The following protocol provides a detailed methodology for silencing SERCA2 expression in a cellular model, such as pancreatic β-cells, to validate the mechanism of action of a SERCA2 activator like this compound.

Materials:

  • Target cells (e.g., MIN6 pancreatic β-cell line)

  • SERCA2-specific siRNA and scrambled control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Reagents for Western Blotting (primary and secondary antibodies, lysis buffer, etc.)

  • Reagents for functional assays (e.g., glucose, insulin ELISA kit)

Procedure:

  • Cell Seeding: One day prior to transfection, seed the target cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 25 nM of SERCA2 siRNA or scrambled control siRNA in Opti-MEM™ medium.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the siRNA-lipid complexes to the cells in each well.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells.

    • Perform Western Blot analysis to confirm the reduction in SERCA2 protein levels in the cells treated with SERCA2 siRNA compared to the scrambled control. Use an antibody specific for SERCA2 and a loading control (e.g., β-actin).

  • Functional Assays:

    • Once knockdown is confirmed, treat the transfected cells with this compound or a vehicle control.

    • Perform functional assays to assess the effect of this compound. For pancreatic β-cells, this would typically involve a glucose-stimulated insulin secretion (GSIS) assay.

    • Measure insulin secretion using an ELISA kit and normalize to total protein content.

Experimental_Workflow A Day 1: Seed Cells B Day 2: Transfect with scrambled or SERCA2 siRNA A->B C Day 4: Validate Knockdown (Western Blot) B->C D Day 4: Treat with this compound or Vehicle B->D F Analyze and Compare Results C->F E Day 4: Functional Assay (e.g., GSIS) D->E E->F Logical_Validation cluster_Hypothesis Hypothesis cluster_Experiment Experimental Intervention cluster_Prediction Prediction A This compound activates SERCA2 B SERCA2 activation leads to a therapeutic effect (e.g., increased insulin secretion) A->B C Knockdown of SERCA2 D This compound will have no effect in the absence of SERCA2 C->D If hypothesis is true, then...

References

A Comparative Guide: Genetic Overexpression of SERCA2 versus Pharmacological Activation with CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump is a critical regulator of intracellular calcium (Ca²⁺) homeostasis.[1][2] It actively transports Ca²⁺ from the cytosol into the lumen of the sarcoplasmic/endoplasmic reticulum (SR/ER), a process essential for muscle relaxation and the maintenance of low cytosolic Ca²⁺ levels.[1][3] Dysfunction or reduced expression of SERCA, particularly the cardiac isoform SERCA2a, is implicated in the pathophysiology of numerous diseases, including heart failure, metabolic disorders, and muscular dystrophy.[4][5][6]

Consequently, enhancing SERCA2 activity has emerged as a promising therapeutic strategy. Two primary approaches are being actively investigated:

  • Genetic Overexpression: A gene therapy approach that involves introducing the ATP2A2 gene to increase the cellular production of the SERCA2a protein.[5][7][8]

  • Pharmacological Activation: The use of small molecules, such as CDN1163, to allosterically activate the existing SERCA2 enzyme.[9][10]

This guide provides an objective comparison of these two strategies, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Genetic Overexpression of SERCA2a

Genetic overexpression aims to increase the total amount of SERCA2a protein in target cells. This is typically achieved using a recombinant adeno-associated virus (AAV) vector, which is engineered to carry the human SERCA2a cDNA.[11][12] Upon delivery to the target tissue (e.g., the heart), the vector transduces the cells, and the cell's own machinery transcribes and translates the new genetic material, resulting in a supraphysiological level of SERCA2a protein. This increased pump density enhances the overall Ca²⁺ reuptake capacity of the SR/ER.[13] Long-term expression of SERCA2a has been shown to improve cardiac contractility.[13]

Pharmacological Activation with this compound

This compound is a small molecule allosteric activator of SERCA.[9][14] Unlike genetic overexpression, it does not increase the amount of SERCA protein. Instead, it binds directly to the existing SERCA enzyme, inducing a conformational change that enhances its catalytic activity.[9] Studies have shown that this compound dose-dependently increases the maximal velocity (Vmax) of SERCA2's Ca²⁺-ATPase activity.[9][14] This mechanism allows for the potentiation of endogenous SERCA function, correcting Ca²⁺ imbalances without altering the protein expression landscape.[9]

Quantitative Data Comparison

The following tables summarize the quantitative effects of both approaches as reported in preclinical and clinical studies.

Table 1: In Vitro Effects on SERCA Function and Cellular Health
ParameterGenetic Overexpression (SERCA2b)Pharmacological Activation (this compound)Reference
SERCA Ca²⁺-ATPase Activity Increased due to higher protein levelsDose-dependently increased Vmax (EC₅₀ = 2.3 - 6.0 µM)[1][9][14]
ER Ca²⁺ Uptake Significantly increasedSignificantly enhanced[9]
ER Stress & Apoptosis Attenuates ER stress-associated apoptosisRescues cells from ER stress-induced death[2][9]
Substrate Metabolism (Human Myotubes) N/A (Method-dependent)Increased glucose and oleic acid uptake and oxidation[15][16]
Isoform Specificity Specific to the isoform delivered (e.g., SERCA2a)Exhibits complex, time-dependent, and isoform-specific effects (SERCA2b vs. SERCA3)[17][18]
Table 2: In Vivo Effects in Animal Models
ParameterGenetic Overexpression (AAV-SERCA2a)Pharmacological Activation (this compound)Reference
Model Heart Failure (Rats, Mice), Muscular Dystrophy (mdx Mice)Metabolic Disease (ob/ob Mice), Muscular Dystrophy (mdx Mice)[10][11][13]
SERCA Activity Increased 2-3 foldIncreased by ~50% (mdx mice)[10]
Cytosolic Ca²⁺ Levels Normalized Ca²⁺ transientsReduced in dystrophin-deficient myotubes[19][20]
Metabolic Effects N/AReduced blood glucose, improved glucose tolerance, reduced hepatosteatosis in ob/ob mice[4][6][9]
Cardiac Function (Heart Failure) Improved hemodynamics and contractility, increased survivalN/A[13]
Muscle Function (mdx Mice) Alleviated cardiac disease markersImproved exercise capacity, reduced muscle degeneration and fibrosis[10][11]
Adverse Effects Increased risk of acute arrhythmias post-myocardial infarction in ratsSelectively impairs spatial cognitive flexibility in mice with chronic use[19][21]
Table 3: Human Clinical & In Vitro Data
ParameterGenetic Overexpression (AAV1-SERCA2a)Pharmacological Activation (this compound)Reference
Study CUPID 1 & 2 Trials (Phase 1/2)In vitro studies on human skeletal muscle cells[5][7][16]
Population Patients with advanced heart failurePrimary human myotubes[5][7][16]
Primary Outcome Reduced risk of recurrent cardiovascular events (82% reduction in high-dose group vs. placebo over 3 years)Enhanced energy metabolism (glucose and fatty acid oxidation)[5][16]
Safety No long-term adverse immune events noted. Persistence of transgene for up to 31 months.Screened against 160 off-targets with no significant activity reported.[5][7][22]
Administration Single intracoronary infusionN/A (Clinical)[5][8]

Experimental Protocols

Protocol 1: Genetic Overexpression via AAV Vector

This protocol is a generalized summary based on methods used in preclinical and clinical studies for AAV-mediated SERCA2a delivery.[8][11]

  • Vector Production:

    • The human SERCA2a cDNA is cloned into a cis-plasmid under the control of a promoter, such as the cytomegalovirus (CMV) promoter.[11]

    • Recombinant AAV vectors (e.g., serotype 1, 6, or 9 for cardiac tropism) are produced via triple plasmid transfection of HEK293 cells.[11][23]

    • The viral stocks are purified, typically through methods like isopycnic cesium chloride ultracentrifugation.[11] Vector titers are quantified as DNase-resistant particles (DRP) or viral genomes (vg).[5][11]

  • In Vivo Delivery:

    • Animal Models: For systemic delivery, AAV9-SERCA2a (e.g., 1 x 10¹² vg particles per mouse) is injected in a single bolus via the tail vein.[11]

    • Human Trials (CUPID): AAV1-SERCA2a is delivered via intracoronary infusion. Doses ranged from a low dose (6 x 10¹¹ DRP) to a high dose (1 x 10¹³ DRP).[5][12]

  • Analysis of Expression and Function:

    • Transgene Presence: Vector genome presence in target tissue is confirmed by qPCR.[8][11]

    • Protein Expression: SERCA2a protein levels are quantified using Western blot analysis of tissue homogenates.[11]

    • Functional Assessment: Cardiac function is assessed via echocardiography, and cellular Ca²⁺ handling is measured in isolated cardiomyocytes.[13]

Protocol 2: Pharmacological Activation with this compound

This protocol summarizes methods for administering and evaluating this compound in preclinical models.[9][10]

  • In Vivo Administration:

    • Animal Models (ob/ob mice): this compound is administered via intraperitoneal (IP) injection at a dose of 50 mg/kg, once daily for 5 days.[9]

    • Animal Models (mdx mice): this compound is administered via IP injection at 40 mg/kg, three times per week for 7 weeks.[20]

  • In Vitro Treatment:

    • Cell Culture: Human skeletal myotubes or other cell lines are treated with this compound at concentrations typically ranging from 0.01 µM to 10 µM for acute (e.g., 4 hours) or chronic (e.g., 5-7 days) exposure.[15][18]

  • Analysis of Activity and Effects:

    • SERCA Activity Assay: ER or SR microsomes are isolated from treated tissues or cells. Ca²⁺-ATPase activity is measured by quantifying ATP hydrolysis in the presence of varying Ca²⁺ concentrations to determine Vmax.[9][14]

    • Ca²⁺ Uptake/Levels: Intracellular Ca²⁺ is measured using fluorescent indicators like Fluo-4 AM. Ca²⁺ uptake into the ER can be measured in permeabilized cells by monitoring the decrease in cytosolic fluorescence upon ATP addition.[9][18][20]

    • Metabolic Assays: Substrate metabolism is assessed by incubating cells with radiolabeled substrates (e.g., [¹⁴C]glucose or [¹⁴C]oleic acid) and measuring the production of ¹⁴CO₂ and incorporation into cellular lipids.[15][16]

Visualizations: Pathways and Workflows

Signaling Pathway

SERCA2_Calcium_Cycling cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_SR Sarcoplasmic Reticulum (SR) Ca_ext Ca²⁺ LTCC L-type Ca²⁺ Channel Ca_ext->LTCC Depolarization Ca_SR Ca²⁺ Store Relaxation Muscle Relaxation Ca_cyto Cytosolic Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction RyR Ryanodine Receptor (RyR) Ca_cyto->RyR CICR Trigger SERCA2 SERCA2 Pump Ca_cyto->SERCA2 Uptake NCX Na⁺/Ca²⁺ Exchanger (NCX) Ca_cyto->NCX Extrusion LTCC->Ca_cyto Influx RyR->Ca_cyto Release SERCA2->Ca_SR SERCA2->Relaxation NCX->Ca_ext Overexpression Genetic Overexpression (↑ Protein Amount) Overexpression->SERCA2 This compound This compound Activation (↑ Activity/Vmax) This compound->SERCA2

Caption: SERCA2's central role in cardiomyocyte Ca²⁺ cycling and points of intervention.

Experimental Workflows

Workflows cluster_GeneTherapy Workflow: Genetic Overexpression cluster_Pharma Workflow: Pharmacological Activation A1 1. AAV Vector Production (SERCA2a cDNA) A2 2. Vector Purification & Titer A1->A2 A3 3. In Vivo Delivery (e.g., Intracoronary Infusion) A2->A3 A4 4. Long-term Expression A3->A4 A5 5. Analysis: - Protein Expression (Western Blot) - Cardiac Function (Echo) - Clinical Outcomes A4->A5 B1 1. This compound Synthesis B2 2. In Vivo/In Vitro Administration (e.g., IP Injection, Cell Media) B1->B2 B3 3. Acute or Chronic Dosing B2->B3 B4 4. Analysis: - SERCA Activity (ATPase Assay) - Ca²⁺ Levels (Fluo-4) - Metabolic Effects (¹⁴C Tracers) B3->B4

Caption: Comparative experimental workflows for the two therapeutic strategies.

Objective Comparison and Conclusion

Both genetic overexpression of SERCA2 and pharmacological activation with this compound have demonstrated significant potential in preclinical models to ameliorate pathologies associated with impaired Ca²⁺ homeostasis. The choice between these strategies depends on the specific therapeutic context, desired duration of action, and safety considerations.

Genetic Overexpression (AAV-SERCA2a):

  • Advantages: Offers the potential for a long-term, possibly curative, effect from a single administration, which is a significant advantage for treating chronic conditions like heart failure.[5][7] The CUPID trials have provided promising proof-of-concept in humans, showing sustained clinical benefits and a good safety profile.[5][8]

  • Disadvantages: This approach is largely irreversible. There are potential risks associated with viral vectors, including immunogenicity that can prevent re-dosing.[8] Furthermore, some animal studies suggest that constitutive overexpression may increase the risk of arrhythmias under specific conditions like acute myocardial infarction.[19] The manufacturing complexity and cost are also significant hurdles.

Pharmacological Activation (this compound):

  • Advantages: As a small molecule, this compound offers a reversible, titratable, and dose-dependent effect.[9] Its administration is straightforward, and it has shown efficacy across multiple disease models, including metabolic and muscular disorders.[6][9][10] It acts on the endogenous SERCA protein, which may be a more nuanced approach than profound overexpression. It has also shown a high degree of selectivity with minimal off-target activity in broad screening panels.[22]

  • Disadvantages: This approach requires chronic administration to maintain a therapeutic effect, which can lead to challenges with patient compliance and potential for long-term side effects.[21] Its efficacy is limited by the amount of endogenous SERCA protein available to be activated. Furthermore, studies have revealed complex, time- and isoform-dependent effects that are not yet fully understood and could lead to paradoxical outcomes depending on the cellular context and treatment duration.[17]

References

Navigating Neurodegeneration and Metabolic Disease: A Comparative Guide to the SERCA Activator CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective therapeutics for metabolic and neurodegenerative diseases, the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump has emerged as a promising target. Dysregulation of SERCA function and subsequent disruption of intracellular calcium homeostasis are implicated in the pathophysiology of a range of disorders, including type 2 diabetes, Alzheimer's disease, and Parkinson's disease. CDN1163, a small molecule allosteric activator of SERCA, has shown considerable promise in preclinical research. This guide provides a comprehensive comparison of this compound's efficacy across various research models, details experimental protocols, and visualizes its mechanism of action.

Mechanism of Action: Restoring Calcium Homeostasis

This compound is an allosteric activator of SERCA, with a notable effect on the SERCA2b isoform.[1] It functions by binding to the SERCA pump and increasing its maximal activity (Vmax) of calcium transport into the endoplasmic reticulum (ER).[1] This enhancement of SERCA activity helps to replenish ER calcium stores, thereby alleviating ER stress and mitigating downstream cellular dysfunction, including apoptosis and inflammation. The restoration of calcium homeostasis is the primary mechanism through which this compound exerts its therapeutic effects across different disease models.

SERCA_Activation_by_this compound cluster_0 Endoplasmic Reticulum Lumen cluster_1 Cytosol SERCA SERCA Pump Ca_ER Ca2+ SERCA->Ca_ER ER_Stress ER Stress SERCA->ER_Stress Cell_Health Improved Cellular Function SERCA->Cell_Health Promotes Ca_Cytosol Ca2+ Ca_Cytosol->SERCA Transport This compound This compound This compound->SERCA Allosteric Activation

Figure 1: Mechanism of this compound Action

Cross-Species Efficacy: Insights from Rodent Models

Extensive research in rodent models has demonstrated the therapeutic potential of this compound in various disease states. However, it is crucial to note a significant gap in the current literature: a lack of reported efficacy studies in non-human primate models. This limits a comprehensive cross-species comparison and highlights an area for future investigation.

Type 2 Diabetes Mellitus

In genetic models of obesity and type 2 diabetes, such as ob/ob and db/db mice, this compound has shown significant metabolic benefits.

ParameterAnimal ModelTreatment ProtocolKey Findings
Fasting Blood Glucose ob/ob mice50 mg/kg, i.p., daily for 5 daysMarkedly lowered fasting blood glucose levels.
Glucose Tolerance db/ob miceNot specifiedSignificantly decreased blood glucose at 60 and 120 minutes during a glucose tolerance test.[2][3]
Hepatic Steatosis ob/ob mice50 mg/kg, i.p., daily for 5 daysAmeliorated hepatosteatosis.
Body Weight ob/ob mice50 mg/kg, i.p., daily for 5 daysNo significant change in body weight.[4]
Insulin (B600854) Sensitivity db/db miceNot specifiedImproved insulin sensitivity.[3]
Neurodegenerative Diseases

This compound has been investigated in rodent models of Parkinson's and Alzheimer's diseases, demonstrating neuroprotective effects.

Disease ModelAnimal ModelTreatment ProtocolKey Findings
Parkinson's Disease 6-OHDA-lesioned ratsNot specifiedAmeliorated dyskinesia.[1][5]
Alzheimer's Disease APP/PS1 miceNot specifiedRescued injured neurons from apoptosis.[6]
Cerebral Ischemia Rat MCAO modelNot specifiedAttenuated cerebral ischemia-reperfusion injury.

Comparative Performance: An Unmet Need

A direct comparison of this compound with other SERCA activators or standard-of-care treatments in preclinical models is currently limited in published literature. While other SERCA activators like istaroxime (B1662506) and PST3093 are under investigation, particularly for heart failure, head-to-head comparative studies with this compound are lacking.[7][8] Similarly, direct comparisons with drugs like metformin (B114582) for diabetes, L-DOPA for Parkinson's, or memantine (B1676192) for Alzheimer's have not been reported, representing a critical knowledge gap for positioning this compound in the therapeutic landscape.

Experimental Protocols: A Methodological Overview

The following provides a general workflow for in vivo studies of this compound in rodent models, based on published research. Specific parameters may vary depending on the experimental design.

Experimental_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Animal_Model Select Appropriate Animal Model (e.g., ob/ob mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Data Collection (e.g., blood glucose, body weight) Acclimatization->Baseline Preparation Prepare this compound Solution (e.g., in 10% DMSO, 10% Tween-80 in PBS) Administration Administer this compound or Vehicle (e.g., Intraperitoneal Injection) Preparation->Administration Monitoring Monitor Animal Health and Behavior Administration->Monitoring Data_Collection Endpoint Data Collection (e.g., glucose tolerance test, tissue harvesting) Analysis Biochemical and Histological Analysis Data_Collection->Analysis Stats Statistical Analysis Analysis->Stats

References

Navigating Off-Target Effects: A Comparative Analysis of the SERCA Activator CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the off-target screening results for CDN1163, a known activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), against potential alternatives. While comprehensive screening data against a full panel of 160 targets for this compound is not publicly available, existing information points towards a high degree of selectivity.

A crucial aspect of preclinical drug development involves assessing the potential for a compound to interact with targets other than its intended one. These "off-target" interactions can lead to unforeseen side effects and toxicities. In the case of this compound, a small molecule allosteric activator of SERCA, available data suggests a favorable selectivity profile.

Summary of this compound Selectivity

According to published research, this compound has undergone selectivity screening to evaluate its effects on a variety of ion pumps and channels. The results from these screenings indicate that this compound is only active towards its intended target, SERCA.[1] This suggests a low propensity for off-target effects within this class of proteins. However, a detailed report of the specific 160 targets screened and the corresponding quantitative data is not available in the public domain.

Comparison with Alternative SERCA Activators

To provide context for this compound's selectivity, it is useful to compare it with other molecules reported to activate SERCA. One such compound is istaroxime, which has a dual mechanism of action.

FeatureThis compoundIstaroxime
Primary Target Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA)Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a)
Mechanism of Action Allosteric activatorStimulator of SERCA2a activity and inhibitor of Na+/K+-ATPase
Reported Off-Target Activity Found to be selective for SERCA in a screen against various ion pumps and channels.[1]Known to inhibit the Na+/K+-ATPase pump.
Potential Implications High selectivity may lead to a more targeted therapeutic effect with fewer side effects.The dual mechanism may contribute to both therapeutic and off-target effects.

Experimental Protocol: A General Approach to Off-Target Screening

The following is a representative protocol for an in vitro off-target screening assay, similar to what would be used to assess the selectivity of a compound like this compound. This example describes a radioligand binding assay format, commonly used to determine the interaction of a test compound with a panel of receptors, channels, and transporters.

Objective: To determine the percentage inhibition of radioligand binding to a panel of off-target proteins by a test compound at a single concentration.

Materials:

  • Test compound (e.g., this compound)

  • A panel of cell membranes or recombinant proteins representing the off-targets of interest.

  • Specific radioligands for each target.

  • Assay buffers.

  • Scintillation fluid.

  • Filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. This is then diluted in the appropriate assay buffer to the desired final concentration (e.g., 10 µM).

  • Assay Reaction: For each target, the following are added to the wells of a microplate:

    • Assay buffer.

    • The specific radioligand at a concentration typically at or below its dissociation constant (Kd).

    • The cell membranes or recombinant protein.

    • The test compound or vehicle control.

  • Incubation: The plates are incubated for a specific time at a defined temperature to allow the binding reaction to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a filter plate, which separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Scintillation fluid is added to each well, and the plate is read in a scintillation counter to quantify the amount of bound radioactivity.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated for each target relative to the vehicle control. Significant inhibition (typically >50%) at a single high concentration may warrant further investigation to determine the compound's potency (IC50) at that off-target.

Visualizing the Workflow

The following diagram illustrates a typical workflow for an off-target screening experiment.

OffTargetScreeningWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Test Compound Preparation Incubation Incubation CompoundPrep->Incubation TargetPrep Target & Radioligand Preparation TargetPrep->Incubation Filtration Filtration & Washing Incubation->Filtration Detection Scintillation Counting Filtration->Detection Analysis Calculate % Inhibition Detection->Analysis

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of CDN1163, a SERCA Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of CDN1163, a small-molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). The data presented herein is collated from multiple studies to offer an objective overview of its performance and therapeutic potential.

In Vitro Effects of this compound: Direct Activation of SERCA

This compound directly interacts with and activates SERCA, an essential protein for maintaining intracellular calcium homeostasis.[1][2] In vitro studies have demonstrated that this compound enhances SERCA's calcium-pumping activity, leading to a reduction in cytosolic calcium levels and an increase in ER calcium content.[1][3] This allosteric activator has been shown to be effective across different SERCA isoforms, although with some isoform-specific and time-dependent complexities.[4][5]

The mechanism of action involves this compound synergizing with ATP to stabilize a conformation of SERCA that is primed for activation.[6][7] It's important to note that this compound on its own does not induce significant structural changes to SERCA2a but potentiates the effects of ATP.[6] The activation of SERCA by this compound is concentration-dependent.[6][7]

Quantitative In Vitro Data Summary
ParameterValueCell/System TypeReference
EC50 for SERCA2a activation 2.3 µMCardiac microsomes[6][7]
Maximal increase in Vmax activity 11.8%Cardiac microsomes[6][7]
EC50 for Ca2+ translocation 6.0 ± 0.3 μMSolid supported membrane with SERCA[8]
Effect on SERCA2b-regulated Ca2+ store (short-term) Reduced Ca2+ releaseJurkat T lymphocytes[4][5][9]
Effect on SERCA3-regulated Ca2+ store (short-term) Increased Ca2+ releaseJurkat T lymphocytes[4][9]
Effect on SERCA2b-regulated Ca2+ store (long-term) Increased Ca2+ releaseJurkat T lymphocytes[4]
Effect on SERCA3-regulated Ca2+ store (long-term) Decreased Ca2+ releaseJurkat T lymphocytes[4]
Experimental Protocol: In Vitro SERCA Activity Assay

This protocol outlines a typical procedure to measure the ATPase activity of SERCA in response to this compound.

Materials:

  • Cardiac microsomes containing SERCA2a

  • This compound

  • Assay buffer (e.g., 50 mM MOPS, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)

  • ATP

  • Malachite green reagent for phosphate (B84403) detection

  • Microplate reader

Procedure:

  • Prepare cardiac microsomes and dilute to the desired concentration in the assay buffer.

  • Add increasing concentrations of this compound to the microsome suspension and incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding a saturating concentration of ATP.

  • Allow the reaction to proceed for a set time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching solution, such as an acid.

  • Measure the amount of inorganic phosphate released using the malachite green reagent. The absorbance is read at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the specific activity of SERCA (e.g., in nmol of phosphate/mg of protein/min) and plot the activity against the concentration of this compound to determine the EC50 and maximal activation.

Visualizing the In Vitro Mechanism of this compound

cluster_1 ER Lumen Ca2+_cytosol Cytosolic Ca2+ SERCA SERCA Pump Ca2+_cytosol->SERCA Binds ATP ATP ATP->SERCA Binds This compound This compound This compound->SERCA Allosteric Binding Ca2+_ER ER Ca2+ SERCA->Ca2+_ER Translocates Ca2+ ADP_Pi ADP + Pi SERCA->ADP_Pi ATP Hydrolysis

Caption: In vitro mechanism of this compound as an allosteric activator of the SERCA pump.

In Vivo Effects of this compound: Therapeutic Potential Across Disease Models

In vivo studies have demonstrated the therapeutic potential of this compound in various animal models of disease, primarily by restoring calcium homeostasis and mitigating endoplasmic reticulum (ER) stress.

Diabetes and Metabolic Disorders

In diabetic (db/db) and obese (ob/ob) mouse models, this compound has been shown to improve glucose tolerance, reduce blood glucose and serum insulin (B600854) levels, and ameliorate hepatosteatosis.[1][10][11] The compound enhances insulin sensitivity and improves endothelial dysfunction.[10][11]

Quantitative In Vivo Data: Diabetes Models

ParameterEffect of this compoundAnimal ModelReference
Blood Glucose (OGTT) Significantly decreased at 60 and 120 mindb/db mice[10]
Serum Insulin Decreased at 120 min post-glucosedb/db mice[10]
ACh-induced Vascular Relaxation Improved in aortic ringsdb/db mice[10][11]
Liver Ca2+-ATPase Activity Increasedob/ob mice[1]
Hepatic Steatosis Reversedob/ob mice[2]
Neurodegenerative and Neurological Conditions

This compound has shown neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia-reperfusion injury.[3][12][13] It reduces ER stress-induced neuronal death, decreases oxidative stress, and improves neurological function.[3][12] However, one study reported that chronic administration in healthy mice could impair spatial cognitive flexibility.[13]

Quantitative In Vivo Data: Neurological Models

ParameterEffect of this compoundAnimal ModelReference
Infarct Volume (Cerebral Ischemia) Significantly reducedRats (MCAO)[12]
Neurological Deficit Score Significantly improvedRats (MCAO)[12]
Oxidative Stress Markers (MDA, Nitrite) ReducedRats (MCAO)[12]
Apoptotic Markers (Bax, CHOP) DecreasedRats (MCAO)[12]
Spatial Cognitive Flexibility ImpairedHealthy C57BL/6J mice[13]
Muscular Dystrophy

In a mouse model of Duchenne muscular dystrophy (mdx mice), this compound administration reduced muscle degeneration and fibrosis.[14] It also lowered cytosolic calcium levels in dystrophic muscle cells.[14]

Quantitative In Vivo Data: Muscular Dystrophy Model

ParameterEffect of this compoundAnimal ModelReference
Serum Creatine Kinase (CK) Levels Decreasedmdx mice[14]
Cytosolic Ca2+ in Myotubes Significantly reducedH2K-mdx cells[14]
Experimental Protocol: In Vivo Animal Study

This protocol provides a general framework for an in vivo study investigating the effects of this compound in a mouse model of diabetes.

Animals and Treatment:

  • Use a relevant animal model, such as 16-week-old male db/db mice and their control littermates.

  • Administer this compound or vehicle (e.g., 10% DMSO and 90% corn oil) via intraperitoneal injection.[13] A typical dose might be 50 mg/kg, administered daily for 5 consecutive days.[2][10]

Outcome Measures:

  • Glucose Tolerance Test (GTT): After the treatment period, fast the mice overnight. Administer a bolus of glucose orally or intraperitoneally. Collect blood samples at baseline and at various time points (e.g., 30, 60, 90, 120 minutes) to measure blood glucose levels.

  • Serum Insulin Measurement: Collect blood at baseline and at the end of the GTT to measure serum insulin levels using an ELISA kit.

  • Tissue Harvesting and Analysis: At the end of the study, euthanize the animals and harvest tissues such as the liver, aorta, and skeletal muscle.

    • Histology: Fix liver tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess hepatosteatosis.

    • Biochemical Assays: Prepare microsomes from liver tissue to measure SERCA activity as described in the in vitro protocol.

    • Vascular Function: Isolate aortic rings and perform isometric tension measurements to assess endothelium-dependent relaxation in response to acetylcholine (B1216132) (ACh).[10]

Visualizing the Systemic In Vivo Effects of this compound

cluster_0 Cellular Level cluster_1 Organ/System Level This compound This compound Administration SERCA_Activation ↑ SERCA Activity This compound->SERCA_Activation ER_Ca ↑ ER Ca2+ Stores SERCA_Activation->ER_Ca Cytosolic_Ca ↓ Cytosolic Ca2+ SERCA_Activation->Cytosolic_Ca Vasculature Vasculature: - ↑ Endothelial Function - ↑ NO Bioavailability SERCA_Activation->Vasculature ER_Stress ↓ ER Stress ER_Ca->ER_Stress Mito_Function ↑ Mitochondrial Function Cytosolic_Ca->Mito_Function Liver Liver: - ↓ Hepatosteatosis - ↓ Gluconeogenesis ER_Stress->Liver Brain Brain: - ↓ Neuronal Apoptosis - ↓ Oxidative Stress ER_Stress->Brain Muscle Skeletal Muscle: - ↑ Glucose Uptake - ↓ Degeneration Mito_Function->Muscle

References

CDN1163 in Diabetic Mouse Models: A Comparative Analysis of ob/ob and db/db Mice

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of CDN1163, a small molecule activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), in two distinct and commonly used mouse models of type 2 diabetes: the ob/ob mouse and the db/db mouse. This analysis is based on published experimental data and aims to provide researchers, scientists, and drug development professionals with a clear understanding of the differential impacts of this compound in these models.

At a Glance: Key Differences in this compound Efficacy

The ob/ob mouse, characterized by a mutation in the leptin gene leading to hyperphagia and obesity-induced insulin (B600854) resistance, and the db/db mouse, which has a mutation in the leptin receptor resulting in a more severe diabetic phenotype, exhibit varied responses to this compound treatment. While the compound demonstrates beneficial metabolic effects in both models, the magnitude and nature of these effects differ, likely due to their distinct underlying pathologies.

Quantitative Comparison of Metabolic Parameters

The following tables summarize the key quantitative data from studies investigating the effects of this compound in both ob/ob and db/db mice.

Table 1: Effects of this compound on Glucose Homeostasis

ParameterMouse ModelTreatment GroupBaseline Value (Mean ± SEM)Post-Treatment Value (Mean ± SEM)Percentage Change
Fasting Blood Glucose (mg/dl)ob/obVehicle438.4 ± 30.4365.4 ± 25.16 (at day 50)-16.6%
ob/obThis compound (50 mg/kg/day, 5 days)438.4 ± 30.4129.6 ± 6.38 (at day 50)-70.4%
db/dbVehicleNot specifiedNot specified-
db/dbThis compoundNot specifiedSignificantly decreased at 60 & 120 min during OGTTNot specified
Serum Insulin (ng/ml)db/dbVehicleNot specifiedNot specified-
db/dbThis compoundNot specifiedDecreased at 120 min during OGTTNot specified

Table 2: Effects of this compound on Body Weight and Organ Health

ParameterMouse ModelTreatment GroupBaseline ValuePost-Treatment ValuePercentage Change
Body Weightob/obThis compoundNot specifiedNo significant change in lean massNot specified
db/dbThis compoundNot specifiedModestly decreasedNot specified
Adipose Tissue Weightob/obThis compoundNot specifiedSignificantly reducedNot specified
Hepatosteatosisob/obThis compoundNot specifiedAmelioratedNot specified
db/dbThis compoundIncreased lipid droplet areaSignificantly decreased lipid droplet areaNot specified
Alanine Aminotransferase (ALT)db/dbThis compoundNot specifiedLoweredNot specified
Total Cholesterol (TC)db/dbThis compoundNot specifiedSlightly decreasedNot specified

Experimental Protocols

The methodologies employed in the primary studies forming the basis of this comparison are detailed below.

Study in ob/ob Mice
  • Animal Model: 10-week-old male ob/ob mice.[1]

  • Treatment: Intraperitoneal (i.p.) injections of this compound (50 mg/kg) or vehicle once daily for 5 consecutive days.[1]

  • Key Experiments:

    • Fasting Blood Glucose: Measured at baseline and at various time points post-treatment.[1]

    • Glucose Tolerance Test (GTT): Performed to assess glucose clearance.

    • Body Composition Analysis: Assessed using magnetic resonance imaging (MRI) to determine adipose and lean mass.[2]

    • Gene Expression Analysis: Hepatic expression of genes involved in gluconeogenesis and lipogenesis was measured.[2][3]

Study in db/db Mice
  • Animal Model: 16-week-old male db/db mice.[4][5]

  • Treatment: Intraperitoneal (i.p.) injections of this compound or vehicle for 5 consecutive days.[4][5]

  • Key Experiments:

    • Oral Glucose Tolerance Test (OGTT): Blood glucose and serum insulin levels were measured at 0, 60, and 120 minutes post-glucose administration.[4]

    • Assessment of Hepatosteatosis: Liver sections were stained with Oil Red O to visualize lipid droplets, and serum levels of ALT and TC were measured.[4]

    • Endothelial Function: Acetylcholine-induced relaxation of aortic rings was measured to assess endothelial function.[4][5]

Signaling Pathways and Mechanisms of Action

This compound primarily acts by allosterically activating SERCA2, an enzyme responsible for pumping Ca2+ from the cytosol into the endoplasmic reticulum (ER).[1] This action helps to restore ER Ca2+ homeostasis, which is often dysregulated in diabetic states, leading to ER stress. By alleviating ER stress, this compound influences several downstream signaling pathways.

In ob/ob mice , this compound treatment has been shown to reduce the expression of genes involved in hepatic gluconeogenesis and lipogenesis.[2][3] This is potentially mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy metabolism.[2][3] Furthermore, this compound increased the expression of uncoupling protein 1 (UCP1) and UCP3 in brown adipose tissue, suggesting an increase in energy expenditure.[2]

In db/db mice , the activation of SERCA2 by this compound improves endothelial function by enhancing nitric oxide (NO) bioavailability.[4] It also improves insulin sensitivity, as evidenced by decreased blood glucose and insulin levels during an OGTT, suggesting increased glucose uptake by skeletal muscle.[4] The compound also ameliorates hepatosteatosis in this model.[4][5]

CDN1163_Signaling_Pathway cluster_obob ob/ob Mouse cluster_dbdb db/db Mouse CDN1163_ob This compound SERCA2_ob SERCA2 Activation CDN1163_ob->SERCA2_ob ER_Stress_ob Reduced ER Stress SERCA2_ob->ER_Stress_ob AMPK_ob AMPK Activation ER_Stress_ob->AMPK_ob Gluconeogenesis_ob Decreased Hepatic Gluconeogenesis AMPK_ob->Gluconeogenesis_ob Lipogenesis_ob Decreased Hepatic Lipogenesis AMPK_ob->Lipogenesis_ob UCP1_3_ob Increased UCP1/UCP3 in BAT AMPK_ob->UCP1_3_ob Energy_Expenditure_ob Increased Energy Expenditure UCP1_3_ob->Energy_Expenditure_ob CDN1163_db This compound SERCA2_db SERCA2 Activation CDN1163_db->SERCA2_db Endothelial_Function_db Improved Endothelial Function SERCA2_db->Endothelial_Function_db Insulin_Sensitivity_db Improved Insulin Sensitivity SERCA2_db->Insulin_Sensitivity_db Hepatosteatosis_db Ameliorated Hepatosteatosis SERCA2_db->Hepatosteatosis_db NO_Bioavailability_db Increased NO Bioavailability Endothelial_Function_db->NO_Bioavailability_db Glucose_Uptake_db Increased Skeletal Muscle Glucose Uptake Insulin_Sensitivity_db->Glucose_Uptake_db

Caption: Signaling pathways affected by this compound in ob/ob and db/db mice.

Experimental Workflow Overview

The general workflow for evaluating the efficacy of this compound in these diabetic mouse models is depicted below.

Experimental_Workflow start Diabetic Mouse Model (ob/ob or db/db) treatment This compound or Vehicle Administration (i.p.) start->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring glucose_test Glucose Tolerance Test (GTT or OGTT) monitoring->glucose_test biochemical Biochemical Analysis (Insulin, Lipids, etc.) glucose_test->biochemical histology Histological Analysis (Liver, Adipose Tissue) biochemical->histology gene_expression Gene Expression Analysis (qPCR) histology->gene_expression end Data Analysis and Comparison gene_expression->end

Caption: Generalized experimental workflow for this compound studies in diabetic mice.

Conclusion

This compound demonstrates significant therapeutic potential in both ob/ob and db/db mouse models of type 2 diabetes, primarily through its action as a SERCA2 activator. However, the specific outcomes highlight the importance of model selection in preclinical studies. In ob/ob mice, this compound shows a pronounced and sustained effect on lowering fasting blood glucose and reducing adiposity, suggesting a strong impact on central metabolic regulation and energy expenditure.[1][2][3] The effects in db/db mice, while also beneficial, appear to be more pronounced in improving insulin sensitivity, endothelial function, and ameliorating hepatosteatosis, with a modest effect on body weight.[4][5] The seemingly more robust glycemic control observed in ob/ob mice may be attributed to the restoration of leptin signaling pathways that are absent in db/db mice. These findings underscore the utility of employing multiple preclinical models to gain a comprehensive understanding of a drug candidate's therapeutic profile. Further research is warranted to fully elucidate the molecular mechanisms underlying these differential effects.

References

Replicating Published Findings on CDN1163's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of CDN1163 with alternative compounds, supported by experimental data from published studies. We delve into the detailed methodologies of key experiments and present quantitative data in structured tables for straightforward comparison. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms at play.

I. Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from preclinical studies on this compound and alternative neuroprotective agents in various models of neurological disorders. It is important to note that these studies were not head-to-head comparisons, and experimental conditions may have varied.

Table 1: Ischemic Stroke Models
CompoundAnimal ModelDosageKey Efficacy EndpointsResults (Mean ± SEM)p-valueReference
This compound Rat (MCAO)10 mg/kg, i.p.Total Infarct VolumeVehicle: Not specifiedthis compound: Significantly reduced< 0.001[1]
Cortical Infarct VolumeVehicle: Not specifiedthis compound: Significantly reduced< 0.01[1]
Subcortical Infarct VolumeVehicle: Not specifiedthis compound: Significantly reduced< 0.05[1]
Brain Edema VolumeVehicle: Not specifiedthis compound: Significantly reduced< 0.001[1]
Fasudil Mouse (MCAO)30 mg/kg, gavageCerebral Infarction Volume (mm³)Saline: 99.926 ± 4.819Fasudil: 52.190 ± 7.570< 0.01[2]
Memantine (B1676192) Mouse (Reversible focal cerebral ischemia)0.2 mg/kg/dayLesion Volume Reduction30% to 50% reductionNot specified[3]
Bryodulcosigenin (B150003) Rat (MCAO)Not specifiedNeurological Deficits, Cerebral Infarct Volume, Brain EdemaSignificantly suppressedNot specified[4][5]
Table 2: Parkinson's Disease Models
CompoundAnimal ModelDosageKey Efficacy EndpointsResultsReference
This compound Rat (6-OHDA)Not specifiedAmeliorates DyskinesiaSignificant efficacy[6]
Table 3: Alzheimer's Disease Models
CompoundAnimal ModelDosageKey Efficacy EndpointsResultsReference
Fasudil APP/PS1 MiceNot specifiedTUNEL-positive neuronal cellsSignificantly decreased vs. vehicle[7]
Bax/Bcl-2 ratioSignificantly decreased vs. vehicle[7]

II. Signaling Pathways and Mechanisms of Action

This compound: SERCA Activator

This compound is a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[8] By enhancing SERCA activity, this compound facilitates the re-uptake of cytosolic calcium into the endoplasmic reticulum, thereby restoring calcium homeostasis. This action alleviates ER stress and inhibits downstream apoptotic pathways, contributing to its neuroprotective effects.[1]

CDN1163_Pathway cluster_0 Ischemic Cascade / Neurodegenerative Stress cluster_1 This compound Intervention cluster_2 Neuroprotective Outcome stress ↑ Cytosolic Ca²⁺ er_stress ER Stress stress->er_stress apoptosis Apoptosis er_stress->apoptosis neuroprotection Neuroprotection apoptosis->neuroprotection inhibits This compound This compound serca SERCA Pump This compound->serca activates ca_reuptake ↑ Ca²⁺ Re-uptake into ER serca->ca_reuptake ca_reuptake->stress restores homeostasis ca_reuptake->er_stress alleviates

Caption: this compound signaling pathway.

Alternative Neuroprotective Pathways

  • Fasudil: A Rho-kinase (ROCK) inhibitor, Fasudil exerts its neuroprotective effects by modulating the ROCK-PPARα-NOX axis, leading to a reduction in oxidative stress.[9] In models of Alzheimer's disease, it has been shown to inhibit neuronal apoptosis.[7]

Fasudil_Pathway cluster_0 Ischemic/Neurodegenerative Insult cluster_1 Fasudil Intervention cluster_2 Neuroprotective Outcome insult Ischemia / Aβ rock ROCK Activation insult->rock oxidative_stress Oxidative Stress rock->oxidative_stress apoptosis Apoptosis rock->apoptosis neuroprotection Neuroprotection oxidative_stress->neuroprotection reduces apoptosis->neuroprotection inhibits fasudil Fasudil fasudil->rock inhibits

Caption: Fasudil signaling pathway.

  • Memantine: As a non-competitive NMDA receptor antagonist, memantine blocks the excessive influx of calcium into neurons, a key event in the excitotoxic cascade following ischemia.[10] Interestingly, some studies suggest its neuroprotective effects may also involve a nicotinic pathway and the release of neurotrophic factors from astroglia.[11][12]

Memantine_Pathway cluster_0 Excitotoxicity cluster_1 Memantine Intervention cluster_2 Neuroprotective Outcome glutamate ↑ Glutamate nmda NMDA Receptor glutamate->nmda activates ca_influx ↑ Ca²⁺ Influx nmda->ca_influx neuronal_death Neuronal Death ca_influx->neuronal_death neuroprotection Neuroprotection ca_influx->neuroprotection reduces memantine Memantine memantine->nmda antagonizes

Caption: Memantine signaling pathway.

  • Bryodulcosigenin: This compound has been shown to exert anti-inflammatory and neuroprotective effects by modulating the TLR4/NF-κB signaling pathway.[4]

Bryodulcosigenin_Pathway cluster_0 Inflammatory Cascade cluster_1 Bryodulcosigenin Intervention cluster_2 Neuroprotective Outcome ischemia Ischemia tlr4 TLR4 Activation ischemia->tlr4 nfkb NF-κB Activation tlr4->nfkb inflammation Pro-inflammatory Cytokines nfkb->inflammation neuroprotection Neuroprotection inflammation->neuroprotection reduces bryo Bryodulcosigenin bryo->tlr4 modulates

Caption: Bryodulcosigenin signaling pathway.

III. Experimental Protocols

This section provides detailed methodologies for the key animal models cited in the comparative analysis.

Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke

This widely used model mimics human ischemic stroke.[13]

MCAO_Workflow start Start anesthesia Anesthetize Animal (e.g., isoflurane) start->anesthesia incision Midline Neck Incision anesthesia->incision artery_exposure Expose Common, Internal, and External Carotid Arteries incision->artery_exposure ligation Ligate External Carotid Artery artery_exposure->ligation filament_insertion Insert Coated Filament into Internal Carotid Artery ligation->filament_insertion occlusion Advance Filament to Occlude Middle Cerebral Artery filament_insertion->occlusion reperfusion Withdraw Filament for Reperfusion (optional, after set time) occlusion->reperfusion closure Suture Incision reperfusion->closure recovery Post-operative Care and Recovery closure->recovery assessment Assess Neurological Deficits, Infarct Volume, etc. recovery->assessment end End assessment->end

Caption: MCAO experimental workflow.

Detailed Steps:

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent like isoflurane. Maintain body temperature throughout the procedure.

  • Surgical Procedure: Make a midline incision in the neck to expose the common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).

  • Vessel Ligation: Ligate the distal end of the ECA. A temporary clip is placed on the ICA.

  • Filament Insertion: A small incision is made in the ECA stump. A coated monofilament is introduced through the incision and advanced into the ICA.

  • Occlusion: The filament is carefully advanced until it blocks the origin of the middle cerebral artery (MCA), confirmed by a drop in cerebral blood flow.

  • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 or 90 minutes), the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Closure: The incision is sutured, and the animal is allowed to recover.

  • Post-operative Care: Provide appropriate post-operative care, including pain management and hydration.

  • Outcome Assessment: At a predetermined time point (e.g., 24 or 72 hours), assess neurological deficits using a scoring system and measure the infarct volume using TTC staining of brain slices.[13]

6-Hydroxydopamine (6-OHDA) Model for Parkinson's Disease

This model involves the stereotaxic injection of the neurotoxin 6-OHDA to induce degeneration of dopaminergic neurons.[14]

SixOHDA_Workflow start Start anesthesia Anesthetize Animal start->anesthesia stereotaxic_frame Mount on Stereotaxic Frame anesthesia->stereotaxic_frame incision Scalp Incision stereotaxic_frame->incision burr_hole Drill Burr Hole over Target (e.g., Medial Forebrain Bundle) incision->burr_hole injection Inject 6-OHDA Solution burr_hole->injection needle_retraction Slowly Retract Injection Needle injection->needle_retraction closure Suture Scalp needle_retraction->closure recovery Post-operative Recovery closure->recovery behavioral_testing Behavioral Assessment (e.g., Apomorphine-induced rotations) recovery->behavioral_testing end End behavioral_testing->end

Caption: 6-OHDA experimental workflow.

Detailed Steps:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

  • Surgical Procedure: Make an incision in the scalp to expose the skull.

  • Injection Site: Drill a small burr hole at the stereotaxic coordinates corresponding to the target brain region (e.g., medial forebrain bundle or substantia nigra).

  • Neurotoxin Injection: Slowly inject a solution of 6-OHDA into the target area using a microsyringe.[14]

  • Needle Retraction and Closure: After a brief waiting period to allow for diffusion, slowly retract the needle and suture the scalp incision.

  • Post-operative Care: Provide appropriate post-operative care.

  • Behavioral Assessment: After a recovery period (typically 2-3 weeks), assess the extent of the dopaminergic lesion through behavioral tests, such as apomorphine- or amphetamine-induced rotations.[14]

APP/PS1 Transgenic Mouse Model for Alzheimer's Disease

These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial Alzheimer's disease, leading to the age-dependent development of amyloid plaques and cognitive deficits.[15]

APPPS1_Workflow start Start breeding Breed APP/PS1 Transgenic Mice start->breeding aging Age Mice to Desired Timepoint (e.g., 6, 9, 12 months) breeding->aging treatment Administer Test Compound or Vehicle aging->treatment behavioral_testing Cognitive and Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) treatment->behavioral_testing tissue_collection Euthanize and Collect Brain Tissue behavioral_testing->tissue_collection histology Histological Analysis (e.g., Amyloid Plaque Staining) tissue_collection->histology biochemistry Biochemical Analysis (e.g., Aβ ELISA) tissue_collection->biochemistry end End histology->end biochemistry->end

Caption: APP/PS1 experimental workflow.

Detailed Steps:

  • Animal Model: Utilize APP/PS1 transgenic mice and wild-type littermates as controls.

  • Aging and Treatment: Age the mice to a specific time point when pathology is expected to be present (e.g., 6-12 months). Administer the test compound (e.g., this compound or an alternative) or vehicle for a defined period.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.

  • Tissue Collection and Analysis: Following behavioral testing, euthanize the animals and collect the brain tissue.

  • Histopathology: Process one hemisphere of the brain for histological analysis, including staining for amyloid plaques (e.g., with Thioflavin S or specific antibodies).

  • Biochemical Analysis: Use the other hemisphere for biochemical analyses, such as ELISA to quantify the levels of soluble and insoluble Aβ peptides.

References

A Head-to-Head Comparison of CDN1163 and CP-154,526: Two Distinct Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the exploration of novel molecular targets has led to the development of highly specific compounds with diverse therapeutic potential. This guide provides a detailed head-to-head comparison of two such molecules: CDN1163, a potent activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), and CP-154,526, a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). While both are small molecules investigated for their therapeutic benefits, they operate in fundamentally different biological contexts, targeting distinct pathways involved in metabolic disorders and stress-related neuropsychiatric conditions, respectively.

This comprehensive analysis, designed for researchers, scientists, and drug development professionals, delves into their mechanisms of action, summarizes key experimental findings, and provides detailed experimental protocols for the cited studies.

At a Glance: Key Differences

FeatureThis compoundCP-154,526
Primary Target Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA)Corticotropin-Releasing Factor Receptor 1 (CRF1)
Mechanism of Action Allosteric ActivatorSelective, Non-peptide Antagonist
Primary Therapeutic Area Metabolic Disorders (e.g., Type 2 Diabetes), Neurodegenerative DiseasesCNS Disorders (e.g., Anxiety, Depression, Substance Abuse)
Key Biological Effects Improves Ca2+ homeostasis, reduces ER stress, enhances mitochondrial functionAttenuates stress-induced neuroendocrine, neurochemical, and behavioral responses

In-Depth Analysis: Mechanism of Action and Preclinical Evidence

This compound: A Modulator of Intracellular Calcium Homeostasis

This compound is a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) enzyme.[1][2] SERCA pumps are crucial for maintaining intracellular calcium homeostasis by actively transporting Ca2+ ions from the cytosol into the endoplasmic reticulum (ER).[3][4] Dysregulation of SERCA function is implicated in various diseases, including metabolic disorders and neurodegenerative conditions.[4]

By allosterically activating SERCA, this compound enhances the enzyme's Ca2+-ATPase activity, leading to improved Ca2+ uptake into the ER.[2][5] This action helps to alleviate ER stress, a condition characterized by the accumulation of unfolded proteins in the ER, which is a known contributor to cellular dysfunction and apoptosis in various diseases.[1][2]

Signaling Pathway of this compound

CDN1163_Pathway This compound This compound SERCA SERCA Pump This compound->SERCA Allosteric Activation Ca_ER ER Ca2+ SERCA->Ca_ER Increased Ca2+ Uptake AMPK AMPK Activation SERCA->AMPK Leads to Ca_Cytosol Cytosolic Ca2+ Ca_Cytosol->SERCA ER_Stress ER Stress Ca_ER->ER_Stress Reduction Cell_Survival Improved Cell Survival & Function ER_Stress->Cell_Survival Mitochondria Mitochondrial Function Mitochondria->Cell_Survival AMPK->Mitochondria Improves

Caption: Mechanism of this compound action on SERCA and downstream cellular effects.

CP-154,526: An Antagonist of the Stress Axis

CP-154,526 is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[6][7][8] The CRF system is a key regulator of the body's response to stress. When activated by stress, corticotropin-releasing factor (CRF) binds to CRF1 receptors, initiating a cascade of neuroendocrine, autonomic, and behavioral responses.[6][7] Excessive CRF activity has been linked to the pathophysiology of several neuropsychiatric disorders, including anxiety and depression.[6][7]

CP-154,526 acts by blocking the binding of CRF to the CRF1 receptor, thereby attenuating the downstream signaling pathways. This antagonism has been shown to produce anxiolytic and antidepressant-like effects in various preclinical models.[6][7][9] As a brain-penetrable compound, CP-154,526 can effectively target CRF1 receptors in the central nervous system.[6][7]

Signaling Pathway of CP-154,526

CP154526_Pathway Stress Stress CRF CRF Release Stress->CRF CRF1_Receptor CRF1 Receptor CRF->CRF1_Receptor Binds to HPA_Axis HPA Axis Activation CRF1_Receptor->HPA_Axis Activates Behavioral_Response Anxiety/Depression-like Behaviors CRF1_Receptor->Behavioral_Response Mediates CP154526 CP-154,526 CP154526->CRF1_Receptor Antagonizes Blocked_Response Attenuation of Stress Response HPA_Axis->Blocked_Response Behavioral_Response->Blocked_Response

Caption: Antagonistic action of CP-154,526 on the CRF1 receptor signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and CP-154,526.

Table 1: In Vitro and In Vivo Efficacy of this compound
ParameterModel SystemTreatmentResultReference
SERCA2 Ca2+-ATPase ActivityER microsomesThis compound (dose-dependent)Increased Vmax[2]
Ca2+ Uptake into ERIn vitro assayThis compoundSignificantly enhanced[2]
Fasting Blood Glucoseob/ob mice50 mg/kg this compound (i.p., 5 days)Markedly lowered[1][2]
Glucose Tolerancedb/db miceThis compound (i.p.)Improved[10]
Acetylcholine-induced Vascular RelaxationAortic rings from db/db miceThis compoundImproved[10]
Energy MetabolismHuman skeletal muscle cellsThis compound (acute & chronic)Increased glucose uptake and oxidation[11]
Table 2: In Vitro and In Vivo Efficacy of CP-154,526
ParameterModel SystemTreatmentResultReference
CRF1 Receptor Binding Affinity (Ki)Recombinant human CRF1 receptorsCP-154,5262.7 nM
CRF2 Receptor Binding Affinity (Ki)Recombinant human CRF2 receptorsCP-154,526> 10,000 nM
CRF-induced Adenylate Cyclase Activation (Ki)In vitro assayCP-154,5263.7 nM
Stress-Induced Reinstatement of Drug SeekingCocaine- and heroin-trained rats15 and 30 mg/kg CP-154,526 (s.c.)Significantly attenuated[12]
Anxiolytic-like ActivityRat elevated plus-maze testCP-154,526Displayed anxiolytic-like effects

Experimental Protocols

This compound In Vivo Study in ob/ob Mice

Objective: To assess the effect of this compound on glucose homeostasis in a mouse model of obesity and diabetes.

Experimental Workflow

CDN1163_Workflow Animal_Model 10-week-old male ob/ob mice Treatment_Group This compound (50 mg/kg in 300 µl vehicle) Animal_Model->Treatment_Group Vehicle_Group Vehicle control Animal_Model->Vehicle_Group Administration Intraperitoneal (i.p.) injection Once daily for 5 days Treatment_Group->Administration Vehicle_Group->Administration Measurement Fasting blood glucose measurement Administration->Measurement Timing Baseline and 10 hours post-administration Measurement->Timing Analysis Comparison of blood glucose levels between groups Timing->Analysis

Caption: Workflow for the in vivo assessment of this compound in ob/ob mice.

Methodology:

  • Animal Model: 10-week-old male ob/ob mice were used for the study.[2]

  • Treatment Groups: Mice were divided into a treatment group receiving this compound and a vehicle control group.[2]

  • Drug Administration: this compound was administered at a dose of 50 mg/kg via intraperitoneal injection once a day for five consecutive days.[1][2]

  • Blood Glucose Measurement: Fasting blood glucose levels were measured at the beginning of the study (baseline) and 10 hours after each administration of this compound or vehicle.[2]

  • Data Analysis: The changes in fasting blood glucose levels were compared between the this compound-treated group and the vehicle-treated group to determine the effect of the compound.

CP-154,526 In Vivo Study on Stress-Induced Relapse to Drug Seeking

Objective: To evaluate the effect of CP-154,526 on stress-induced reinstatement of drug-seeking behavior in rats.

Experimental Workflow

CP154526_Workflow Training Rats trained to self-administer heroin or cocaine (9-12 days) Extinction Extinction sessions with saline substitution (up to 14 days) Training->Extinction Pretreatment Pretreatment with CP-154,526 (15 and 30 mg/kg, s.c.) or vehicle Extinction->Pretreatment Stressor Exposure to intermittent footshock (10 or 15 min, 0.5 mA) Pretreatment->Stressor Reinstatement_Test Measurement of lever pressing (drug-seeking behavior) Stressor->Reinstatement_Test Analysis Comparison of reinstatement of drug-seeking behavior between groups Reinstatement_Test->Analysis

Caption: Workflow for assessing CP-154,526's effect on stress-induced relapse.

Methodology:

  • Animal Training: Rats were trained to self-administer either heroin or cocaine intravenously for a period of 9 to 12 days.[12]

  • Extinction Phase: Following the training period, the drug was replaced with saline, and the rats underwent extinction sessions for up to 14 days, where lever pressing no longer resulted in a drug reward.[12]

  • Pretreatment: Before the reinstatement test, rats were pretreated with either CP-154,526 (at doses of 15 and 30 mg/kg, administered subcutaneously) or a vehicle solution.[12]

  • Stress Induction: To induce stress, the rats were exposed to intermittent footshocks for a duration of 10 or 15 minutes.[12]

  • Reinstatement Test: After the stress exposure, the rats were placed back in the operant chambers, and their lever-pressing behavior (indicative of drug seeking) was recorded.[12]

  • Data Analysis: The level of reinstated drug-seeking behavior was compared between the CP-154,526-treated groups and the vehicle-treated group to determine the compound's efficacy in attenuating stress-induced relapse.[12]

Conclusion

This compound and CP-154,526 represent two distinct and promising avenues of therapeutic intervention. This compound, through its activation of the SERCA pump, offers a potential strategy for treating metabolic diseases by improving cellular calcium handling and mitigating ER stress. In contrast, CP-154,526 targets the central nervous system's stress response machinery by antagonizing the CRF1 receptor, holding promise for the treatment of anxiety, depression, and other stress-related psychiatric disorders.

While a direct competitive comparison is not applicable due to their different mechanisms and therapeutic targets, this guide highlights the unique pharmacological profiles of each compound. The presented data and experimental protocols provide a valuable resource for researchers and drug development professionals interested in these molecules and their respective signaling pathways. Further research into the clinical efficacy and safety of both this compound and CP-154,526 is warranted to fully realize their therapeutic potential.

References

CDN1163: A Comparative Analysis of its Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental data reveals that while the primary mechanism of CDN1163 as a SERCA pump activator is consistent, its downstream cellular effects exhibit significant variability across different cell lines. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data and detailed protocols, to aid researchers in evaluating its potential applications.

This compound is a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), a critical regulator of intracellular calcium homeostasis. By enhancing SERCA activity, this compound facilitates the reuptake of calcium from the cytosol into the endoplasmic reticulum (ER), a process fundamental to cellular signaling, metabolism, and survival. While its direct target is well-defined, the ultimate physiological consequences of SERCA activation by this compound appear to be highly context-dependent, varying with the specific SERCA isoforms expressed and the unique signaling networks of each cell type.

Comparative Efficacy of this compound Across Various Cell Lines

The following table summarizes the key quantitative findings of this compound's effects on different cell lines, highlighting the diversity in its actions.

Cell Line/TypePrimary Effect(s)Key Quantitative DataReference
Human Skeletal Muscle Myotubes Increased glucose and fatty acid metabolism- Increased glucose uptake and oxidation at 0.01 μM. - Enhanced maximal respiration and spare respiratory capacity at 0.1 μM. - Increased oleic acid uptake and β-oxidation with chronic treatment.[1]
Jurkat T Lymphocytes Complex, time- and isoform-dependent effects on Ca2+ stores- Short-term (<30 min) exposure at 10 μM reduced TCR-mediated Ca2+ release. - Long-term (>12 hours) exposure at 10 μM increased Ca2+ release from SERCA2b-regulated pools. - Short-term exposure increased Ca2+ release from the SERCA3-regulated store.[2][3]
Mouse Pancreatic β-cells (MIN6 & primary) Enhanced insulin (B600854) secretion and protection against lipotoxicity- Increased ER and mitochondrial Ca2+ content. - Potentiated glucose-stimulated Ca2+ oscillations. - Prevented palmitate-induced ER Ca2+ depletion and apoptosis.[4]
Mouse Neuronal Cells (N2A) Cell cycle arrest and growth inhibition- Suppressed cell proliferation at 10 μM. - Caused a slow, persistent elevation of cytosolic Ca2+. - Led to mitochondrial hyperpolarization.[5]
HEK Cells (overexpressing SERCA2b) Increased ER Ca2+ accumulation- Significantly enhanced Ca2+ uptake into the ER.[6]
Cardiac Myocytes (microsomes) Activation of SERCA2a- EC50 of 2.3 µM for SERCA2a activation. - Maximal increase in relative Vmax activity of 11.8%.[7]

Signaling Pathways and Experimental Workflows

The diverse effects of this compound can be attributed to its influence on the central role of SERCA in cellular calcium signaling. The following diagrams illustrate the mechanism of action and a typical experimental workflow for assessing its effects.

SERCA_Activation_Pathway This compound Signaling Pathway This compound This compound SERCA SERCA Pump (SERCA1a, 2a, 2b, 3) This compound->SERCA Allosteric Activation Ca_cytosol Cytosolic Ca2+ SERCA->Ca_cytosol Pumps Ca2+ out of cytosol Ca_ER ER Ca2+ SERCA->Ca_ER Pumps Ca2+ into ER Gene_Expression Gene Expression Ca_cytosol->Gene_Expression Altered Signaling ER_Stress Reduced ER Stress Ca_ER->ER_Stress Mitochondria Mitochondrial Function Ca_ER->Mitochondria Ca2+ transfer Cell_Viability Cell Viability / Proliferation ER_Stress->Cell_Viability Metabolism Cellular Metabolism Mitochondria->Metabolism Metabolism->Cell_Viability Gene_Expression->Cell_Viability

Caption: this compound allosterically activates SERCA, leading to downstream effects.

Experimental_Workflow General Workflow for Assessing this compound Effects start Start cell_culture Cell Culture (e.g., Myotubes, Jurkat, MIN6) start->cell_culture treatment Treatment with this compound (Varying concentrations and durations) cell_culture->treatment calcium_imaging Calcium Imaging (Fura-2, Fluo-3) treatment->calcium_imaging metabolic_assays Metabolic Assays (Seahorse, radioactive substrates) treatment->metabolic_assays viability_assays Viability/Proliferation Assays (MTT, Trypan Blue) treatment->viability_assays protein_analysis Protein/Gene Expression Analysis (Western Blot, qPCR) treatment->protein_analysis data_analysis Data Analysis and Comparison calcium_imaging->data_analysis metabolic_assays->data_analysis viability_assays->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for studying the effects of this compound.

Detailed Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to facilitate the replication and validation of the findings.

Cell Culture and Treatment
  • Human Skeletal Muscle Myotubes: Primary myoblasts were differentiated into myotubes for 7-8 days. This compound treatment was administered acutely (4 hours) or chronically (5 days) at concentrations ranging from 0.01 μM to 1 μM.[1]

  • Jurkat T Lymphocytes: Jurkat cells (Clone E6-1) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were treated with this compound at concentrations around 10 μM for various durations, from minutes to 72 hours.[2][3]

  • MIN6 and Primary Mouse β-cells: MIN6 cells were cultured in DMEM, and primary islets were isolated from mice. Cells were treated with this compound to assess its effects on calcium homeostasis, insulin secretion, and protection against palmitate-induced lipotoxicity.[4]

  • N2A Cells: Mouse neuronal N2A cells were cultured and treated with 10 μM this compound to examine its effects on cell proliferation and mitochondrial function.[5]

Key Experimental Assays
  • SERCA Activity Assay: The Ca2+-ATPase activity of SERCA was measured in ER microsomes or purified protein preparations. The assay typically involves incubating the microsomes with varying concentrations of this compound and measuring ATP hydrolysis in the presence of different free Ca2+ concentrations.[6][7]

  • Intracellular Calcium Measurement: Cytosolic and ER calcium levels were monitored using fluorescent calcium indicators such as Fura-2/AM or Fluo-3. Cells were loaded with the dye, and fluorescence was measured before and after the addition of this compound and other stimuli.[2][3][4]

  • Metabolic Flux Analysis: Oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) were measured using a Seahorse XF analyzer to assess mitochondrial respiration and glycolysis, respectively.[1]

  • Substrate Oxidation Assays: The uptake and oxidation of radiolabeled substrates, such as [1-14C]oleic acid and [14C]glucose, were measured to determine the effects of this compound on fatty acid and glucose metabolism.[1]

  • Cell Viability and Proliferation Assays: Cell viability was assessed using the MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting using the trypan blue exclusion method.[5]

Comparative Analysis with Other SERCA Modulators

While the provided studies primarily focus on this compound, some offer a comparative perspective with other SERCA-targeting compounds. For instance, in cardiac microsomes, this compound was shown to be a direct activator of SERCA2a, whereas istaroxime (B1662506) did not exhibit significant activation.[7] In Jurkat T cells, the effects of this compound were contrasted with the well-characterized SERCA inhibitors thapsigargin (B1683126) (TG) and 2,5-di-(tert-butyl)-1,4-benzohydroquinone (tBHQ) to dissect the roles of different SERCA isoforms.[2][3]

Conclusion

References

Validating the Specificity of CDN1163 for SERCA Pumps: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CDN1163, a known small molecule activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, with other SERCA modulators. The information presented is intended to assist researchers in validating the specificity of this compound for its target and in designing experiments to investigate its therapeutic potential.

Introduction to this compound and SERCA Pumps

The SERCA pump is a critical intracellular ion transporter responsible for pumping calcium ions (Ca2+) from the cytosol into the sarcoplasmic or endoplasmic reticulum (SR/ER), thereby maintaining low cytosolic Ca2+ concentrations. Dysregulation of SERCA function is implicated in a variety of diseases, including heart failure, diabetes, and neurodegenerative disorders. This compound has emerged as a promising pharmacological tool and potential therapeutic agent that allosterically activates SERCA.[1][2][3] Understanding its specificity is paramount for its application in research and drug development.

Recent studies have revealed that the effects of this compound can be complex, exhibiting time-dependent and isoform-specific actions.[4][5][6][7] While it has been shown to activate various SERCA isoforms including SERCA1a, SERCA2a, and SERCA2b, the extent and nature of this activation can vary.[8] This guide will delve into the experimental data that elucidates the specificity of this compound, comparing its performance with other known SERCA activators and inhibitors.

Comparative Performance of SERCA Modulators

The following tables summarize quantitative data on the effects of this compound and other compounds on SERCA activity.

Table 1: Effects of SERCA Activators on SERCA2a Activity

CompoundEC₅₀ (µM)Maximal Vₘₐₓ Increase (%)Target Isoform(s)Notes
This compound 2.3[1]11.8[1]SERCA2a, SERCA2b, SERCA1a[1][8]Allosteric activator[1][2]. Effects can be time-dependent and isoform-specific[4][5][6][7].
Istaroxime N/ANo significant activation observed in some assays[1]Proposed to stimulate SERCA2a[1]Also inhibits the Na+/K+-ATPase[1]. May be species-specific[1].
CP-154526 ~1 (High nM to low µM range)28[1]Muscle SERCA isoforms[1]Exhibits a bell-shaped dose-response curve[1].
Ro 41-0960 N/ANo stimulation observed; inhibitory at ≥25 µM[2]Proposed to increase activity and Ca²⁺ affinity of SERCA2a[1][2]

Table 2: Effects of this compound on SERCA-mediated Ca²⁺ Dynamics

Cell/SystemThis compound ConcentrationExposure TimeEffect on Ca²⁺ Uptake/ReleaseReference
Jurkat T lymphocytes (permeabilized)10 µM30 minPronounced inhibition of Ca²⁺ uptake.[4][4]
Jurkat T lymphocytes10 µM72 hoursIncreased Ca²⁺ store levels in the SERCA2b pool.[4][6][7][4][6][7]
ER microsomes from ob/ob miceDose-dependentN/AIncreased Vₘₐₓ of SERCA2 Ca²⁺-ATPase activity and enhanced Ca²⁺ uptake.[3][3]
SR vesicles with SERCA10 µM15 min~30% increase in ATP-dependent Ca²⁺ translocation.[8][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are summaries of key experimental protocols used to assess the specificity of this compound.

SERCA ATPase Activity Assay

This assay directly measures the enzymatic activity of SERCA by quantifying ATP hydrolysis.

Objective: To determine the rate of ATP hydrolysis by SERCA in the presence of varying concentrations of a test compound.

Materials:

  • Isolated SR/ER microsomes or purified SERCA protein

  • Assay Buffer (e.g., 40 mM Tris-maleate pH 6.8, 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA, 0.5 mM DTT)

  • CaCl₂ stock solution to achieve a range of free Ca²⁺ concentrations

  • ATP solution containing a radioactive tracer (e.g., [γ-³²P]ATP) or a coupled enzyme system for spectrophotometric detection

  • Test compound (e.g., this compound) and control inhibitors (e.g., Thapsigargin, Cyclopiazonic acid)

  • Quenching solution (e.g., 1 M HCl, 0.1 M Na₂HPO₄)

  • Scintillation cocktail and counter (for radioactive assay) or spectrophotometer (for enzyme-coupled assay)

Procedure (Radioactive Method):

  • Pre-incubate microsomes with the test compound in the assay buffer at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the [γ-³²P]ATP solution.

  • Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).

  • Terminate the reaction by adding the quenching solution.

  • Extract the released inorganic phosphate (B84403) (³²Pi) using an organic solvent mixture (e.g., isobutanol-benzene with ammonium (B1175870) molybdate).

  • Quantify the amount of ³²Pi in the organic phase using a liquid scintillation counter.

  • Determine SERCA-specific activity by subtracting the activity measured in the presence of a specific SERCA inhibitor (e.g., CPA) from the total ATPase activity.[9]

Ca²⁺ Uptake Assay

This assay measures the ability of SERCA to transport Ca²⁺ into vesicles.

Objective: To quantify the rate of Ca²⁺ uptake into SR/ER vesicles mediated by SERCA.

Materials:

  • Isolated SR/ER microsomes

  • Ca²⁺ uptake reaction buffer (e.g., 200 mM KCl, 20 mM HEPES, 10 mM NaN₃, 5 µM TPEN, 15 mM MgCl₂, pH 7.0)[10]

  • ATP solution

  • Ca²⁺ sensitive fluorescent dye (e.g., Indo-1, Fura-2)[7][10]

  • Test compound and controls

  • Fluorometer or plate reader capable of kinetic measurements

Procedure:

  • Resuspend microsomes in the reaction buffer containing the Ca²⁺ sensitive dye.

  • Add the test compound and incubate for a specified time.

  • Initiate Ca²⁺ uptake by adding ATP.

  • Monitor the change in fluorescence over time, which corresponds to the decrease in extra-vesicular Ca²⁺ concentration.

  • The rate of Ca²⁺ uptake can be calculated from the initial slope of the fluorescence decay curve.

Visualizing SERCA's Mechanism and Modulation

The following diagrams illustrate the fundamental role of the SERCA pump and the experimental workflow to assess its activity.

SERCA_Signaling_Pathway cluster_cytosol Cytosol cluster_er ER/SR Lumen Ca_cytosol Cytosolic Ca²⁺ SERCA SERCA Pump Ca_cytosol->SERCA 2 Ca²⁺ ATP ATP ATP->SERCA ADP_Pi ADP + Pi Ca_lumen Lumenal Ca²⁺ SERCA->ADP_Pi SERCA->Ca_lumen 2 Ca²⁺ This compound This compound This compound->SERCA Allosteric Activation Thapsigargin Thapsigargin (Inhibitor) Thapsigargin->SERCA Inhibition

Caption: Allosteric activation of the SERCA pump by this compound enhances Ca²⁺ transport into the ER/SR lumen.

Experimental_Workflow start Start: Isolate SR/ER Microsomes pre_incubation Pre-incubate with This compound or control start->pre_incubation initiate_reaction Initiate reaction (Add ATP) pre_incubation->initiate_reaction measure_activity Measure SERCA Activity initiate_reaction->measure_activity atpase_assay ATPase Activity Assay (Measure Pi release) measure_activity->atpase_assay Method 1 ca_uptake_assay Ca²⁺ Uptake Assay (Measure Ca²⁺ influx) measure_activity->ca_uptake_assay Method 2 data_analysis Data Analysis and Comparison atpase_assay->data_analysis ca_uptake_assay->data_analysis end End: Determine Specificity data_analysis->end

Caption: Workflow for determining the specificity of this compound on SERCA pump activity.

References

Comparative Analysis of CDN1163's Impact on Different SERCA Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule SERCA activator, CDN1163, across various Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) isoforms. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.

Introduction to this compound

This compound is a quinoline (B57606) derivative identified as an allosteric activator of SERCA.[1][2] It has garnered significant interest for its potential therapeutic applications in diseases associated with SERCA dysfunction, including metabolic disorders, neurodegenerative diseases, and heart failure.[3][4] this compound is believed to exert its effects by directly binding to SERCA and enhancing its Ca²⁺ transport activity.[1][3] While initially considered a pan-SERCA activator, recent evidence suggests a more complex, isoform-specific, and time-dependent impact.

Comparative Efficacy of this compound on SERCA Isoforms

This compound has been shown to activate multiple SERCA isoforms, including SERCA1a, SERCA2a, and SERCA2b.[3] However, its effects can vary depending on the isoform, the cellular context, and the duration of exposure.

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative parameters of this compound's effect on different SERCA isoforms based on available experimental data.

ParameterSERCA1aSERCA2aSERCA2bSERCA3Cell Type/SystemReference
EC₅₀ ~µM range6.0 ± 0.3 µM~µM rangeNot ReportedReconstituted proteoliposomes, various cell lines[3]
Vmax Increase Not explicitly quantified11.8% (maximal)Not explicitly quantifiedNot ReportedSERCA2a expressed in HEK cells[5]
Ca²⁺ Uptake (Short-term exposure, ≤ 30 min) Not ReportedNot ReportedInhibited Stimulated Jurkat T lymphocytes[6][7]
Ca²⁺ Store Levels (Long-term exposure, >12 hours) Not ReportedNot ReportedIncreased Decreased Jurkat T lymphocytes[6][7]

Note: The isoform-specific effects on SERCA2b and SERCA3 were observed in Jurkat T lymphocytes and highlight the complexity of this compound's action in cells expressing multiple SERCA isoforms.[6][7]

Signaling Pathways and Mechanism of Action

This compound acts as an allosteric activator of SERCA, meaning it binds to a site on the enzyme distinct from the ATP or Ca²⁺ binding sites to modulate its activity.[2][6] This interaction is thought to promote a conformational state that facilitates the transport of Ca²⁺ into the sarcoplasmic/endoplasmic reticulum lumen.[3]

SERCA_Activation_by_this compound cluster_cytosol Cytosol cluster_sr_er SR/ER Membrane cluster_lumen SR/ER Lumen Ca_cytosol Cytosolic Ca²⁺ SERCA SERCA Pump Ca_cytosol->SERCA Binds ATP ATP ATP->SERCA Hydrolyzed Ca_lumen Lumenal Ca²⁺ SERCA->Ca_lumen Translocates This compound This compound This compound->SERCA Allosteric Activation

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the impact of this compound on SERCA isoforms.

SERCA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to Ca²⁺ transport.

ATPase_Assay_Workflow start Prepare Microsomes or Purified SERCA reaction_mix Prepare Reaction Mixture: - Buffer (e.g., MOPS) - ATP - Ca²⁺ - Mg²⁺ - PK/LDH enzymes (for coupled assay) - NADH start->reaction_mix add_serca Add SERCA Preparation reaction_mix->add_serca add_this compound Add this compound or Vehicle add_serca->add_this compound measure Measure NADH Absorbance Decrease at 340 nm (kinetic reading) add_this compound->measure calculate Calculate ATPase Activity measure->calculate

Methodology:

  • Preparation of SERCA: Isolate SR/ER microsomes from tissue or use purified SERCA isoforms reconstituted into proteoliposomes.[1][3]

  • Reaction Mixture: Prepare a reaction buffer containing ATP, Ca²⁺, and Mg²⁺. For coupled enzyme assays, include phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), and NADH.[8]

  • Initiation: The reaction is initiated by the addition of the SERCA preparation to the reaction mixture containing varying concentrations of this compound or a vehicle control.

  • Measurement: The rate of ATP hydrolysis is determined by measuring the decrease in NADH absorbance at 340 nm over time, which is proportional to ADP production.[8] Alternatively, FRET-based assays can directly detect ADP.[9][10]

Ca²⁺ Uptake Assay in Permeabilized Cells

This assay directly measures the ability of SERCA to transport Ca²⁺ into the ER stores of cells with permeabilized plasma membranes.

Ca_Uptake_Assay_Workflow start Load Cells with Ca²⁺ Indicator (e.g., Fura-2, Fluo-3) permeabilize Permeabilize Plasma Membrane (e.g., with saponin) start->permeabilize add_this compound Incubate with this compound or Vehicle permeabilize->add_this compound add_atp Initiate Ca²⁺ Uptake with ATP add_this compound->add_atp measure Monitor Decrease in Cytosolic Ca²⁺ (Fluorescence change) add_atp->measure analyze Determine Rate of Ca²⁺ Uptake measure->analyze

Methodology:

  • Cell Preparation: Cells, such as Jurkat T lymphocytes, are loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-3).[6]

  • Permeabilization: The plasma membrane is selectively permeabilized using a mild detergent like saponin, leaving the ER membrane intact.

  • Incubation: The permeabilized cells are incubated with this compound or a vehicle control for a specified duration (short-term or long-term).[6]

  • Initiation of Uptake: Ca²⁺ uptake into the ER is initiated by the addition of ATP.

  • Measurement: The decrease in cytosolic Ca²⁺ concentration is monitored over time by measuring the change in fluorescence of the Ca²⁺ indicator.[6]

Measurement of Ca²⁺ Release from ER Stores

This experiment assesses the amount of Ca²⁺ stored in the ER, which can be influenced by SERCA activity.

Ca_Release_Assay_Workflow start Load Intact Cells with Ca²⁺ Indicator (e.g., Fura-2) incubate_this compound Incubate with this compound or Vehicle start->incubate_this compound resuspend Resuspend in Ca²⁺-free Medium incubate_this compound->resuspend add_inhibitor Add SERCA Inhibitor (e.g., Thapsigargin (B1683126), tBHQ) resuspend->add_inhibitor measure Measure Increase in Cytosolic Ca²⁺ (Fluorescence change) add_inhibitor->measure analyze Quantify Peak Ca²⁺ Release measure->analyze

Methodology:

  • Cell Loading: Intact cells are loaded with a ratiometric Ca²⁺ indicator like Fura-2.[11]

  • Incubation: Cells are treated with this compound or a vehicle for the desired time.

  • Ca²⁺-free Environment: Cells are placed in a Ca²⁺-free medium to prevent Ca²⁺ influx from the extracellular space.

  • Induction of Release: Specific SERCA inhibitors are used to release Ca²⁺ from distinct ER pools. Low doses of thapsigargin (TG) can selectively inhibit SERCA2b, while low doses of 2,5-di-(tert-butyl)-1,4-benzohydroquinone (tBHQ) can be used to probe SERCA3-regulated stores.[7]

  • Measurement: The resulting transient increase in cytosolic Ca²⁺ is measured to quantify the amount of Ca²⁺ stored.[11]

Conclusion

This compound is a valuable pharmacological tool for studying SERCA function and holds therapeutic promise. While it demonstrates broad activation of several SERCA isoforms, including SERCA1a, SERCA2a, and SERCA2b, its effects are not uniformly stimulatory across all isoforms and cellular conditions.[3][6] Notably, in T lymphocytes, this compound exhibits complex, time-dependent, and differential effects on SERCA2b and SERCA3.[6][7] These findings underscore the importance of careful experimental design and interpretation when using this compound, particularly in cell types expressing multiple SERCA isoforms. Further research is warranted to fully elucidate the isoform-specific mechanisms of action of this compound, which will be critical for its development as a targeted therapeutic agent.

References

Assessing the Translational Potential of CDN1163: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the preclinical SERCA activator, CDN1163, and its potential for translation from animal models to human applications in the context of metabolic diseases. This document objectively compares the performance of this compound with alternative therapeutic strategies, presenting available experimental data and detailed methodologies.

Introduction to this compound and the Role of SERCA in Metabolic Disease

This compound is a small molecule allosteric activator of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), with a particular affinity for the SERCA2 isoform.[1] SERCA pumps are crucial for maintaining intracellular calcium homeostasis by sequestering Ca²⁺ ions into the sarcoplasmic and endoplasmic reticulum. In metabolic diseases such as obesity and type 2 diabetes, dysregulation of Ca²⁺ homeostasis and subsequent endoplasmic reticulum (ER) stress are key pathological features. By activating SERCA, this compound aims to restore proper Ca²⁺ levels, alleviate ER stress, and consequently improve metabolic function.[2] Preclinical studies in various animal models have demonstrated the potential of this compound to ameliorate hallmarks of metabolic disease, including hyperglycemia, insulin (B600854) resistance, and hepatic steatosis.[3][4]

Comparative Analysis of Preclinical Data

While direct head-to-head comparative studies are not yet available, this section contrasts the preclinical efficacy of this compound with established first-line and second-line therapies for type 2 diabetes, such as metformin (B114582) and GLP-1 receptor agonists.

Table 1: Comparison of Preclinical Efficacy in Animal Models of Metabolic Disease

Parameter This compound Metformin GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide)
Primary Mechanism of Action Allosteric activation of SERCA2, improving Ca²⁺ homeostasis and reducing ER stress.[1]Activation of AMP-activated protein kinase (AMPK), reducing hepatic glucose production.Activation of GLP-1 receptors, enhancing glucose-dependent insulin secretion, slowing gastric emptying, and promoting satiety.[5]
Effect on Glucose Homeostasis Markedly lowered fasting blood glucose and improved glucose tolerance in ob/ob and db/db mice.[3][4]Improves glucose tolerance and lowers fasting blood glucose in various rodent models of insulin resistance.Potent glucose-lowering effects, demonstrated in numerous preclinical models.[6]
Effect on Insulin Sensitivity Improved insulin sensitivity in diabetic mice.[7]Enhances insulin sensitivity, primarily through its effects on the liver.Improves insulin sensitivity, partly through weight loss and direct effects on insulin-sensitive tissues.
Effect on Hepatic Steatosis Ameliorated hepatosteatosis in ob/ob mice.[3]Can reduce hepatic steatosis in preclinical models.Shown to reduce liver fat in animal models of non-alcoholic fatty liver disease (NAFLD).
Effect on Body Weight Did not alter body weight in lean or ob/ob mice in some studies.[3]Generally weight-neutral or associated with modest weight loss.Consistently associated with significant weight loss in preclinical and clinical studies.[8]
Cardiovascular Effects Preclinical data on direct cardiovascular outcomes is limited.May have cardiovascular benefits, though the mechanisms are not fully elucidated.[9]Demonstrated cardiovascular benefits in numerous clinical trials.[10]
Human Data One study on human skeletal muscle cells showed increased energy metabolism.[11] No clinical trial data available.Extensive clinical data and long-term use in humans.Extensive clinical data, widely used in humans with proven efficacy and safety profiles.[8]

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for key preclinical experiments are provided below.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is essential for assessing how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.

Materials:

  • Sterile glucose solution (e.g., 20% D-glucose in saline)

  • Glucometer and test strips

  • Oral gavage needles

  • Restraining device for mice

  • Blood collection tubes (e.g., heparinized capillaries)

Procedure:

  • Fast mice for 6 hours prior to the test, with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Collect blood samples at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels at each time point using a glucometer.

  • Plot the blood glucose concentration over time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Western Blot for SERCA2 Expression

This technique is used to detect and quantify the amount of SERCA2 protein in tissue or cell lysates.

Materials:

  • Tissue or cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SERCA2

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from tissues or cells and determine the protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific for SERCA2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system. The band intensity can be quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for its preclinical assessment.

CDN1163_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol SERCA SERCA2 Ca_ER Ca²⁺ SERCA->Ca_ER Sequesters ER_Stress ER Stress Ca_ER->ER_Stress Reduces Ca_Cytosol Ca²⁺ Ca_Cytosol->SERCA Pumped This compound This compound This compound->SERCA Activates Metabolic_Dysfunction Metabolic Dysfunction (e.g., Insulin Resistance) This compound->Metabolic_Dysfunction Ameliorates ER_Stress->Metabolic_Dysfunction Contributes to

Caption: Signaling pathway of this compound in mitigating metabolic dysfunction.

Preclinical_Workflow Animal_Model Animal Model of Metabolic Disease (e.g., ob/ob mice) Treatment This compound or Vehicle Administration Animal_Model->Treatment OGTT Oral Glucose Tolerance Test Treatment->OGTT Tissue_Collection Tissue Collection (Liver, Muscle, Adipose) Treatment->Tissue_Collection Data_Analysis Data Analysis and Interpretation OGTT->Data_Analysis Western_Blot Western Blot for SERCA2 and ER Stress Markers Tissue_Collection->Western_Blot Histology Histological Analysis (e.g., H&E staining of liver) Tissue_Collection->Histology Western_Blot->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for preclinical assessment of this compound.

Assessment of Translational Potential and Future Directions

The preclinical data for this compound are promising, demonstrating its ability to target a key pathological mechanism in metabolic diseases and produce beneficial effects in animal models. The observation that this compound enhances energy metabolism in human skeletal muscle cells is a significant step towards validating its translational potential.[11]

However, several critical gaps in our knowledge remain, which currently limit a definitive assessment of its translatability to human therapy:

  • Absence of Human Clinical Trials: To date, there is no publicly available information on completed or ongoing clinical trials of this compound in humans. This is the most significant barrier to understanding its efficacy, safety, and dosing in a clinical setting.

  • Lack of Human Pharmacokinetic and Pharmacodynamic Data: Information on how this compound is absorbed, distributed, metabolized, and excreted in humans, as well as its dose-response relationship, is crucial for designing and interpreting clinical studies.

  • Need for Direct Comparative Studies: Head-to-head preclinical studies comparing this compound with other SERCA activators and standard-of-care treatments would provide a clearer picture of its relative therapeutic potential.

Future research should prioritize:

  • Initiation of Phase I Clinical Trials: To assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy human volunteers.

  • Conducting Comparative Preclinical Studies: To benchmark the efficacy and safety of this compound against other therapeutic agents.

  • Exploring Long-term Efficacy and Safety: Chronic administration studies in animal models are needed to evaluate the long-term effects and potential for adverse events.

References

Safety Operating Guide

Personal protective equipment for handling CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for CDN1163

For laboratory professionals engaged in groundbreaking research and development, ensuring a safe handling environment for novel compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for this compound, a potent allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent accidental exposure. The following personal protective equipment should be worn at all times in the laboratory:

  • Eye Protection: Chemical safety glasses with side shields or goggles are mandatory to protect against splashes.

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, consider additional protective apparel such as an apron or sleeves. Ensure that skin is not exposed.

Handling and Storage

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.

  • Handling:

    • This compound should be handled in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Prevent the formation of dust and aerosols.

    • Use appropriate tools and equipment to avoid direct contact with the compound.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place.

    • Recommended storage temperature is at room temperature.

Accidental Exposure Measures

In the event of accidental exposure, immediate action is critical.

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • After skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Plan

Unused this compound and contaminated materials must be disposed of as hazardous waste.

  • Chemical Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging: Dispose of as unused product.

  • Follow all federal, state, and local environmental regulations for chemical waste disposal.

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental studies involving this compound.

Table 1: In Vitro Experimental Parameters

Cell TypeConcentrationIncubation TimeObserved EffectsReference
Rat cardiac myocyte cells10 μM24 hoursReduced high glucose-induced resistin and nuclear NFATc expression; increased phosphorylation of AMPKα.[1][2][1][2]
HEK293 cells10 μMNot specifiedAttenuated H2O2-stimulated cell death.[3][3]
Human skeletal muscle cells0.01 μM, 0.1 μM, 1 μM5 daysIncreased glucose and oleic acid metabolism.[4][4]
Jurkat T lymphocytes10 μM20 minutesReduced TCR-mediated Ca2+ release.[5][5]
Jurkat T lymphocytes10 μM72 hoursIncreased Ca2+ store levels in the SERCA 2b pool.[5][5]

Table 2: In Vivo Experimental Parameters

Animal ModelDosageAdministration RouteDurationObserved EffectsReference
Male ob/ob mice and lean ob/+ mice50 mg/kgIntraperitoneal injection5 daysIncreased SERCA2 Ca2+-ATPase activity, reduced blood glucose levels, improved metabolic parameters, reversed hepatic steatosis.[1][3][1][3]
CuZnSOD-deficient (Sod1-/-) mouse model50 mg/kgNot specifiedRestored SERCA activity, prevented gastrocnemius muscle loss and contractile dysfunction.[6][6]
Rat model of Parkinson's disease (6-OHDA-induced)Not specifiedNot specifiedImproved motor deficits.[6][6]
db/db miceNot specifiedNot specifiedAmeliorated glucose tolerance.[7][7]
Male mdx mice40 mg/kgIntraperitoneal injection7 weeks (3 times per week)Decreased muscular degeneration and fibrosis.[8][8]

Experimental Protocols & Methodologies

In Vivo Administration Protocol in Mice

A common protocol for the intraperitoneal administration of this compound in mice involves the following steps:

  • Preparation of Vehicle: A vehicle solution is prepared, typically consisting of 10% DMSO and 90% corn oil[9] or 10% DMSO and 10% Tween 80 in 0.9% NaCl.[3]

  • Dissolving this compound: this compound is dissolved in the vehicle to the desired concentration (e.g., 20 mg/kg or 50 mg/kg).[3][9]

  • Administration: The solution is administered via intraperitoneal injection. The frequency and duration of administration vary depending on the study, for example, once daily for 5 consecutive days[3] or three times per week for 7 weeks.[8]

In Vitro Cell Treatment Protocol

For treating cells in culture with this compound, the general procedure is as follows:

  • Stock Solution Preparation: A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as DMSO, to a high concentration (e.g., 5 mg/ml).[6]

  • Working Solution Preparation: The stock solution is then diluted in the appropriate cell culture medium to the final desired concentration (e.g., 10 μM).

  • Cell Treatment: The medium of the cultured cells is replaced with the medium containing this compound. The cells are then incubated for the specified duration (e.g., 24 hours or 5 days).[1][4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures associated with this compound, the following diagrams have been generated.

CDN1163_Signaling_Pathway This compound This compound SERCA2 SERCA2 Activation This compound->SERCA2 Allosteric Activator ER_Ca Increased ER Ca2+ Uptake & Homeostasis SERCA2->ER_Ca AMPK AMPKα Phosphorylation (Activation) SERCA2->AMPK Mediated Activation ER_Stress Reduced ER Stress & Apoptosis ER_Ca->ER_Stress Metabolism Improved Glucose & Lipid Metabolism AMPK->Metabolism Mito Improved Mitochondrial Biogenesis & Efficiency AMPK->Mito

Caption: this compound allosterically activates SERCA2, leading to improved Ca2+ homeostasis and reduced ER stress, as well as AMPK activation, which enhances metabolic function.

In_Vivo_Experiment_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_veh Prepare Vehicle (e.g., 10% DMSO, 90% Corn Oil) prep_cdn Dissolve this compound in Vehicle to Target Dose prep_veh->prep_cdn admin_ip Intraperitoneal (i.p.) Injection into Animal Model prep_cdn->admin_ip admin_schedule Administer on Predetermined Schedule admin_ip->admin_schedule analysis_blood Collect Blood Samples (e.g., for Glucose Levels) admin_schedule->analysis_blood analysis_tissue Harvest Tissues for Further Analysis admin_schedule->analysis_tissue analysis_data Analyze Data & Compare to Control Group analysis_blood->analysis_data analysis_tissue->analysis_data

Caption: A typical workflow for an in vivo experiment using this compound, from preparation and administration to subsequent analysis.

Caption: Logical flow for the proper disposal of this compound and associated contaminated materials, emphasizing its classification as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.